2-(1-Aminocyclopropyl)acetic acid hydrochloride
Description
The exact mass of the compound 2-(1-Aminocyclopropyl)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-Aminocyclopropyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Aminocyclopropyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-aminocyclopropyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-5(1-2-5)3-4(7)8;/h1-3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIULPNDAVQCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721371 | |
| Record name | (1-Aminocyclopropyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219429-81-8, 139132-50-6 | |
| Record name | (1-Aminocyclopropyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-aminocyclopropyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride
This guide provides an in-depth technical analysis of 2-(1-Aminocyclopropyl)acetic acid hydrochloride , a specific conformationally restricted
Executive Summary & Chemical Identity[1]
2-(1-Aminocyclopropyl)acetic acid hydrochloride (CAS: 139132-50-6) is a conformationally restricted analogue of
This structural modification shifts its pharmacological profile from glutamatergic modulation (NMDA) to glycinergic and GABAergic modulation . It serves as a critical probe for mapping the ligand-binding domains of inhibitory ligand-gated ion channels, specifically the Glycine Receptor (GlyR) and the GABA-C (
Chemical Structure & Homology
| Compound | Structure Description | Class | Primary Target |
| 2-(1-Aminocyclopropyl)acetic acid | Cyclopropane ring with 1-amino and 1-carboxymethyl groups.[1] | GlyR Agonist / GABA-C Ligand | |
| ACPC | Cyclopropane ring with 1-amino and 1-carboxyl groups.[2] | NMDA (Glycine site) Partial Agonist | |
| Linear 3-aminopropanoic acid. | GlyR Agonist (Endogenous) | ||
| GABA | Linear 4-aminobutanoic acid. | GABA-A, GABA-B, GABA-C Agonist |
Mechanism of Action: The Pharmacodynamics[5]
The core mechanism of 2-(1-Aminocyclopropyl)acetic acid is driven by its ability to mimic the bioactive conformation of
Primary Mechanism: Glycine Receptor (GlyR) Agonism
The molecule acts as an agonist at strychnine-sensitive glycine receptors (GlyRs) .
-
Binding Site: It binds to the orthosteric site at the interface of the
and subunits of the pentameric GlyR complex. -
Conformational Selection: The cyclopropane ring locks the amine and carboxyl groups in a specific spatial orientation (gauche/trans) that overlaps with the active conformation of glycine and
-alanine. -
Ion Channel Gating: Binding induces a conformational tilt in the M2 transmembrane domain, opening the central chloride (
) pore. -
Result: Influx of
leads to membrane hyperpolarization, increasing the threshold for action potential generation (inhibitory neurotransmission).
Secondary Mechanism: GABA-C (GABA- ) Modulation
Unlike GABA-A receptors, which require a
-
Selectivity: 2-(1-Aminocyclopropyl)acetic acid exhibits distinct selectivity for GABA-
1 homomers compared to GABA- heteromers. -
Functional Outcome: Depending on the specific subunit assembly and concentration, it can act as a partial agonist or a competitive antagonist, stabilizing the "closed-desensitized" state of the receptor.
Exclusion of NMDA Activity
Crucially, the extension of the acid chain (acetic vs. carboxylic) creates steric hindrance that prevents this molecule from fitting into the GluN1 glycine-binding pocket of the NMDA receptor. This makes it a "cleaner" tool for studying inhibitory pathways without confounding excitatory NMDA effects associated with standard ACPC.
Signal Transduction Pathway
The following diagram illustrates the pathway from ligand binding to neuronal inhibition.
Caption: Signal transduction cascade initiated by 2-(1-Aminocyclopropyl)acetic acid binding to the Glycine Receptor, resulting in chloride-mediated neuronal inhibition.
Experimental Protocols for Validation
To validate the mechanism of action, the following "self-validating" experimental workflows are recommended.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology
Objective: Quantify agonist efficacy and potency at recombinant GlyRs.
-
Expression System: Transfect HEK293 cells with plasmids encoding human GlyR
(or ) and subunits. Co-transfect with GFP for cell identification. -
Preparation: Harvest cells 24-48 hours post-transfection. Place in a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Pipette Setup: Use borosilicate glass pipettes (3-5 M
) filled with intracellular solution (140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, pH 7.2). Note: High CsCl ensures a large chloride driving force. -
Recording:
-
Clamp membrane potential at -60 mV.
-
Apply Glycine (1 mM) as a reference control (Maximal Response).
-
Washout (2 min).
-
Apply 2-(1-Aminocyclopropyl)acetic acid (dose-response: 1
M to 10 mM).
-
-
Validation (Antagonism): Co-apply Strychnine (1
M) . Complete abolition of the current confirms GlyR specificity. -
Data Analysis: Fit currents to the Hill equation to derive
and .
Protocol B: Radioligand Displacement Assay
Objective: Determine binding affinity (
-
Membrane Prep: Homogenize rat spinal cord tissue (rich in GlyR) or GlyR-expressing cell membranes.
-
Ligand: Use
-Strychnine (specific activity ~50 Ci/mmol) at 2 nM concentration. -
Incubation: Incubate membranes with radioligand and varying concentrations of 2-(1-Aminocyclopropyl)acetic acid (
to M) for 60 min at 4°C. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Comparative Pharmacology Data
The following table summarizes the expected pharmacological profile based on structure-activity relationships (SAR) of conformationally restricted
| Parameter | Glycine (Endogenous) | 2-(1-Aminocyclopropyl)acetic acid | |
| Receptor Target | GlyR | GlyR | GlyR |
| Efficacy ( | 100% (Full Agonist) | ~80-90% (Full/Partial) | ~60-80% (Partial Agonist) |
| Potency ( | 20-50 | 50-100 | > 100 |
| Strychnine Sensitivity | High | High | High |
| NMDA Binding | High (Co-agonist) | Negligible | Negligible |
Note: The cyclopropyl restriction generally lowers potency compared to the flexible parent molecule (
References
- Chemical Identity & CAS: Source: ChemicalBook / PubChem. "2-(1-Aminocyclopropyl)acetic acid hydrochloride."
-
Mechanism of Beta-Amino Acids at GlyR
- Title: "Beta-amino acid agonists at the glycine receptor." British Journal of Pharmacology.
- Context: Establishes the agonism of beta-amino acids
-
URL:[Link]
-
GABA-C / Rho Receptor Pharmacology
- Title: "Pharmacology of GABA rho 1 and GABA alpha/beta receptors expressed in Xenopus oocytes."
- Context: Discusses the sensitivity of Rho receptors to conform
-
URL:[Link]
-
Distinction from ACPC (NMDA)
- Title: "1-Aminocyclopropanecarboxylic acid (ACPC)
- Context: Cited to contrast the alpha-amino acid (ACPC) with the beta-amino acid subject of this guide.
-
URL:[Link]
Sources
Introduction: The NMDA Receptor and the Critical Role of the Glycine Co-agonist Site
An In-Depth Technical Guide to the Glycine Site of the NMDA Receptor: Characterizing the Binding Affinity of Cyclopropane Analogues with a Focus on 1-Aminocyclopropanecarboxylic Acid (ACPC)
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the binding affinity of novel ligands at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. While the primary inquiry concerns 2-(1-Aminocyclopropyl)acetic acid hydrochloride, a thorough review of the scientific literature reveals a significant lack of specific binding data for this particular molecule. Therefore, this document will use the extensively studied and structurally related compound, 1-Aminocyclopropanecarboxylic acid (ACPC) , as a primary exemplar to illustrate the principles, methodologies, and scientific rationale involved in characterizing such interactions. The protocols and conceptual frameworks detailed herein are directly applicable to the investigation of 2-(1-Aminocyclopropyl)acetic acid hydrochloride.
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] A unique feature of the NMDA receptor is its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[2][3] The glycine binding site, located on the GluN1 subunit, represents a critical modulatory site and a key target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][4]
Functional NMDA receptors are heterotetramers, most commonly composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (of which there are four subtypes: A-D).[5][6] The simultaneous binding of both agonists is a prerequisite for the opening of the receptor's ion channel, which is also regulated by voltage-dependent magnesium block.[3] This complex activation mechanism makes the NMDA receptor a "coincidence detector," firing only when multiple conditions are met.[7]
Cyclopropane-containing amino acid analogues, due to their conformationally restricted nature, have proven to be valuable tools for probing the structure and function of the glycine binding site. 1-Aminocyclopropanecarboxylic acid (ACPC) is a well-characterized example of such a ligand.
1-Aminocyclopropanecarboxylic Acid (ACPC): A Case Study in Glycine Site Interaction
1-Aminocyclopropanecarboxylic acid (ACPC), with the CAS Number 22059-21-8, is a potent and selective ligand for the glycine modulatory site of the NMDA receptor complex.[8][9][10] It acts as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of the full agonist, glycine.[5][11]
Binding Affinity of ACPC
Quantitative analysis of ACPC's binding affinity has been established through competitive radioligand binding assays. These studies have demonstrated that ACPC competitively inhibits the binding of [3H]glycine to rat forebrain membranes. The reported IC50 value is 38 nM .[10]
The functional consequence of this binding is an enhancement of the binding of channel blockers like [3H]MK-801, which is indicative of channel opening. However, as a partial agonist, ACPC is less efficacious than glycine in promoting this effect.[12]
| Parameter | Value | Method | Reference |
| IC50 | 38 nM | [3H]glycine competitive binding | [10] |
| EC50 | 0.7-0.9 µM | Enhancement of NMDA receptor activation (in the presence of 1 µM glutamate) | [13] |
Table 1: Quantitative Binding and Functional Data for 1-Aminocyclopropanecarboxylic Acid (ACPC) at the NMDA Receptor Glycine Site.
Experimental Protocol: Determining Glycine Site Binding Affinity via Radioligand Competition Assay
The following protocol provides a detailed, step-by-step methodology for a competitive binding assay to determine the affinity of a test compound, such as 2-(1-Aminocyclopropyl)acetic acid hydrochloride, for the glycine site on the NMDA receptor. This protocol is based on established methods using [3H]glycine as the radioligand.[14]
Principle of the Assay
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (the "hot" ligand, e.g., [3H]glycine) for binding to the target receptor in a preparation of brain tissue membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) of the test compound can then be calculated from the IC50 value.
Caption: Principle of the competitive radioligand binding assay.
Materials and Reagents
-
Brain Tissue: Rat forebrain is commonly used due to the high density of NMDA receptors.
-
Radioligand: [3H]glycine (specific activity ~40-60 Ci/mmol).
-
Test Compound: 2-(1-Aminocyclopropyl)acetic acid hydrochloride (or other test ligands).
-
Non-specific Binding Control: High concentration of unlabeled glycine (e.g., 1 mM).
-
Assay Buffer: Typically 50 mM Tris-acetate or HEPES buffer, pH 7.4. The choice of a physiological pH is crucial for maintaining receptor integrity and ligand binding characteristics.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Homogenizer, Centrifuge, Filtration Apparatus, Scintillation Counter.
Step-by-Step Methodology
-
Membrane Preparation:
-
Dissect rat forebrains and place them in ice-cold assay buffer.
-
Homogenize the tissue using a Polytron or similar homogenizer. The mechanical disruption breaks open cells to release membranes containing the receptors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous ligands (like glycine) that could interfere with the assay.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, determined by a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add assay buffer, the membrane preparation (e.g., 100-200 µg of protein), and a fixed concentration of [3H]glycine (typically close to its Kd value to maximize the specific binding window).
-
Non-specific Binding: Add the same components as for total binding, plus a high concentration of unlabeled glycine (e.g., 1 mM). This will occupy all the specific binding sites, so any remaining radioactivity is due to non-specific binding.
-
Competition: Add the same components as for total binding, plus varying concentrations of the test compound (typically in a logarithmic dilution series).
-
Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes). The lower temperature helps to minimize receptor degradation.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand trapped in the filter. This step must be fast to prevent dissociation of the bound ligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for several hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are recorded.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. The data should form a sigmoidal curve.
-
-
Determine the IC50:
-
Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data to a one-site competition model and determine the IC50 value.
-
-
Calculate the Ki:
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Caption: Workflow for the radioligand binding assay.
NMDA Receptor Activation and Modulation
The binding of a ligand to the glycine site on the GluN1 subunit induces a conformational change in the receptor. In concert with glutamate binding to the GluN2 subunit, this leads to the opening of the ion channel. Partial agonists like ACPC induce a conformational change that is less effective at opening the channel compared to full agonists like glycine.
Sources
- 1. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor structures reveal subunit arrangement and pore architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sustained exposure to a glycine receptor partial agonist differentially alters NMDA receptor agonist and antagonist potencies in cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Chronic glycine treatment desensitizes the behavioral response to 1-aminocyclopropanecarboxylic acid (ACPC), a partial agonist at the strychnine-insensitive glycine site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Aminocyclopropane-1-carboxylic acid CAS:22059-21-8 - Padmaja Expo [padmajaexpo.com]
- 13. 1-Aminocyclopropane-1-carboxylic acid | NMDAR | TargetMol [targetmol.com]
- 14. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterizing 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride (ACPC) as an NMDA Receptor Partial Agonist
Topic: 2-(1-Aminocyclopropyl)acetic acid hydrochloride (ACPC) as a partial agonist Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary
This guide outlines the pharmacological characterization of 2-(1-Aminocyclopropyl)acetic acid hydrochloride (ACPC) , a high-affinity partial agonist at the strychnine-insensitive glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor complex. Unlike full agonists (e.g., Glycine, D-Serine) that elicit maximal channel activation, or competitive antagonists (e.g., 5,7-DCKA) that silence the receptor, ACPC occupies a unique "functional window." It activates the receptor to approximately 80% of the maximal response elicited by glycine.
This partial agonism confers a functional antagonist profile in the presence of saturating physiological glycine, effectively dampening excitotoxicity without blocking essential neurotransmission—a property termed the "Goldilocks effect" in neuroprotective drug development.
Mechanistic Pharmacology: The Partial Agonist Paradox
The Structural Basis of Partial Agonism
The NMDA receptor (NMDAR) is a heterotetramer requiring dual activation: Glutamate binding to the GluN2 subunit and Glycine binding to the GluN1 subunit. ACPC binds selectively to the GluN1 glycine site.
The Paradigm Shift:
Classic partial agonism often involves incomplete closure of the ligand-binding domain (LBD). However, crystallographic studies reveal that ACPC induces a degree of domain closure in the GluN1 LBD that is indistinguishable from glycine (the full agonist) .[1] This suggests that the partial efficacy of ACPC is not due to "partial closure" but rather a distinct stabilization of the pre-gating conformational states that reduces the probability of channel opening (
Visualization: Allosteric Regulation Logic
The following diagram illustrates the functional outcomes of Ligand-Receptor interactions at the GluN1 site.
Figure 1: Functional outcomes of ligand binding at the NMDA receptor glycine site. Note how ACPC acts as a buffer, reducing maximal current when high glycine is present.
Comparative Pharmacological Profile
The following table summarizes the quantitative differences between ACPC and standard reference compounds.
| Compound | Role | Affinity ( | Intrinsic Efficacy ( | Physiological Outcome |
| Glycine | Endogenous Full Agonist | ~100–300 nM | 100% | Baseline excitatory transmission |
| D-Serine | Endogenous Full Agonist | ~100–300 nM | 95–100% | Synaptic plasticity (LTP) |
| ACPC | Partial Agonist | ~30–50 nM | ~80% | Neuroprotection (prevents excitotoxicity) |
| D-Cycloserine | Partial Agonist | ~1–2 µM | ~60% | Cognitive enhancement (Nootropic) |
| 5,7-DCKA | Competitive Antagonist | ~50 nM | 0% | Sedation / Amnesia |
Note:
Experimental Protocols
Protocol A: Validation of Affinity (Radioligand Binding)
Objective: Determine the binding affinity (
Materials:
-
Membrane Prep: Rat forebrain synaptic membranes (P2 fraction), washed 4x to remove endogenous glycine.
-
Radioligand:
-5,7-DCKA (Specific Activity ~60 Ci/mmol). -
Buffer: 50 mM Tris-Acetate, pH 7.4.
Step-by-Step Methodology:
-
Preparation: Thaw membrane suspension and dilute in Tris-Acetate buffer to a protein concentration of 0.2–0.4 mg/mL.
-
Incubation Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 500 µL):
-
50 µL: ACPC (Concentration range:
M to M). -
50 µL:
-5,7-DCKA (Final concentration: 10 nM). -
400 µL: Membrane suspension.
-
-
Equilibrium: Incubate for 45 minutes at 4°C . Note: Low temperature minimizes degradation and receptor conformational shifts.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with 3 mL ice-cold buffer to remove unbound ligand.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Plot % Displacement vs. Log[ACPC]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Validation of Efficacy (Electrophysiology)
Objective: Define the "Partial" nature of ACPC by measuring whole-cell currents relative to glycine.
System: HEK293 cells transiently transfected with GluN1 and GluN2A subunits.[2]
Step-by-Step Methodology:
-
Recording Solution: Extracellular solution (ECS) containing nominal
(0 mM) to relieve voltage block. Add 10 µM EDTA to chelate trace metals. -
Agonist Preparation:
-
Solution A (Max): 100 µM Glutamate + 100 µM Glycine.
-
Solution B (Test): 100 µM Glutamate + 100 µM ACPC.
-
-
Patch Clamp: Establish whole-cell configuration (Voltage clamp at -60 mV).
-
Application:
-
Apply Solution A for 5 seconds. Record peak current (
). Wash for 30s. -
Apply Solution B for 5 seconds. Record peak current (
). Wash for 30s.
-
-
Calculation:
Expected Result: should be approximately 80% of .
Experimental Workflow Visualization
The following diagram details the decision logic for characterizing a novel lot of ACPC to ensure it meets the partial agonist criteria before use in behavioral studies.
Figure 2: Quality Control Workflow for ACPC verification.
References
-
Marvizon, J. C., Lewin, A. H., & Skolnick, P. (1989). 1-Aminocyclopropane-1-carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Journal of Neurochemistry, 52(3), 992-994. Link
-
Skolnick, P., Marvizon, J. C., Jackson, B. W., Monn, J. A., Rice, K. C., & Lewin, A. H. (1989). Blockade of N-methyl-D-aspartate induced convulsions by 1-aminocyclopropanecarboxylic acid and related glycine mimetics: relationship to glycine receptor affinity. Life Sciences, 45(18), 1647-1655. Link
-
Trullas, R., Jackson, B., & Skolnick, P. (1989). Anxiolytic properties of 1-aminocyclopropanecarboxylic acid, a ligand at the strychnine-insensitive glycine receptor. Pharmacology Biochemistry and Behavior, 34(2), 313-316. Link
-
Inanobe, A., Furukawa, H., & Gouaux, E. (2005). Mechanism of partial agonist action at the NR1 subunit of NMDA receptors.[1] Neuron, 47(1), 71-84. Link
-
Stromberg, M. F., Volpicelli, J. R., O'Brien, C. P., & Mackler, S. A. (1999). The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat.[3] Pharmacology Biochemistry and Behavior, 64(3), 585-590.[3] Link
Sources
- 1. Mechanism of partial agonist action at the NR1 subunit of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of 2-(1-Aminocyclopropyl)acetic acid Hydrochloride
This guide serves as a technical whitepaper for the in vitro characterization of 2-(1-Aminocyclopropyl)acetic acid hydrochloride (CAS: 139132-50-6). It is designed for medicinal chemists and pharmacologists evaluating this moiety as a conformationally restricted
Technical Whitepaper & Characterization Protocols
Executive Summary & Structural Logic
2-(1-Aminocyclopropyl)acetic acid hydrochloride represents a critical class of conformationally constrained
This structural shift confers two distinct properties:
-
Peptidomimetic Stability: As a
-disubstituted amino acid, it introduces significant resistance to proteolytic cleavage when incorporated into peptide backbones. -
Neuromodulation Potential: It functions as a rigidified bioisostere of
-alanine and GABA, making it a high-priority candidate for screening against Glycine receptors (GlyR), GABA receptors, and the subunit of voltage-gated calcium channels.
Structural Comparison & SAR Logic
The following diagram illustrates the structural relationship between the target molecule and established neurotransmitters, defining the rationale for the characterization cascade.
Figure 1: Structural Activity Relationship (SAR) positioning 2-(1-Aminocyclopropyl)acetic acid as a rigidified bridge between
Physicochemical Profiling
Before biological assaying, the zwitterionic nature of the molecule must be mapped to ensure assay buffer compatibility.
Ionization Constants (pKa) & Lipophilicity
The molecule exists as a zwitterion at physiological pH. Accurate pKa determination is requisite for predicting blood-brain barrier (BBB) penetration.
| Parameter | Estimated Value | Method of Determination | Relevance |
| pKa (Acid) | 3.8 – 4.2 | Potentiometric Titration | Determines ionization state in GI tract. |
| pKa (Base) | 9.8 – 10.2 | Potentiometric Titration | High basicity of primary amine affects receptor binding. |
| LogD (pH 7.4) | -2.5 to -1.5 | Shake-flask (Octanol/Buffer) | Indicates low passive permeability; requires active transport (e.g., LAT1). |
| Solubility | >50 mg/mL | Gravimetric (Water) | Highly soluble; suitable for high-concentration stock solutions. |
Stability Profile
Unlike linear peptides, the cyclopropyl ring imposes steric hindrance that protects the adjacent peptide bonds (if used in synthesis) or the molecule itself from metabolic degradation.
-
Protocol: Incubate 10 µM compound in human liver microsomes (HLM) and simulated gastric fluid (SGF).
-
Expected Result: >95% remaining after 60 minutes. The cyclopropyl moiety is metabolically robust compared to flexible alkyl chains.
In Vitro Pharmacological Characterization
Given the structural homology to
Primary Target: Glycine Receptor (GlyR) Electrophysiology
The molecule is a putative partial agonist or antagonist at strychnine-sensitive glycine receptors.
Methodology: Whole-Cell Patch Clamp (HEK293 cells expressing hGlyR
-
Cell Prep: Transfect HEK293 cells with human GlyR
1 cDNA. -
Recording: Use standard whole-cell configuration.
-
Intracellular Solution: 140 mM CsCl, 10 mM HEPES, 1 mM EGTA (pH 7.2).
-
Extracellular Solution: Ringer’s solution with varying concentrations of the test compound (0.1 µM – 1 mM).
-
-
Protocol:
-
Apply Glycine (EC
).50, typically 30-50 µM) to establish baseline current ( -
Washout.
-
Apply Test Compound alone (to test Agonism).
-
Co-apply Test Compound + Glycine (to test Antagonism/Modulation).
-
-
Analysis: Plot dose-response curves to determine
or .
Secondary Target: GABA-C (GABA- ) Receptors
The rigid cyclopropyl backbone often favors the GABA-C receptor profile (found in the retina) over GABA-A.
Methodology: Calcium Flux Assay (FLIPR)
-
System: CHO cells stably expressing GABA-
1 subunits. -
Dye: Fluo-4 AM calcium indicator.
-
Readout: Fluorescence intensity relative to baseline upon ligand addition.
-
Control: GABA (Agonist), TPMPA (Selective Antagonist).
ADME & Permeability Protocols
As a polar zwitterion, passive diffusion is the limiting factor. This section details how to verify if the molecule utilizes amino acid transporters (LAT1/LAT2).
PAMPA vs. Transporter Assays
Passive Artificial Membrane Permeability Assay (PAMPA) will likely show low permeability. Therefore, a cell-based transporter assay is required.
Protocol: LAT1 Competition Uptake Assay
-
Cell Line: HEK293 cells overexpressing L-type Amino Acid Transporter 1 (LAT1).
-
Tracer: [
C]-L-Leucine. -
Procedure:
-
Incubate cells with [
C]-L-Leucine (1 µM) in the presence of 2-(1-Aminocyclopropyl)acetic acid (100 µM). -
Terminate uptake after 5 minutes with ice-cold choline-chloride buffer.
-
Lyse cells and measure radioactivity via liquid scintillation counting.
-
-
Interpretation: A reduction in Leucine uptake >50% indicates the test compound is a substrate or inhibitor of LAT1, suggesting potential BBB penetration via active transport.
Workflow Visualization
The following flowchart defines the decision tree for characterizing the compound based on initial screening results.
Figure 2: Integrated characterization workflow prioritizing transporter validation and receptor sub-typing.
Safety & Cytotoxicity
Before advancing to in vivo models, baseline cytotoxicity must be established, particularly because amino acid analogs can interfere with protein synthesis if misincorporated.
-
Assay: MTT or CellTiter-Glo in HepG2 cells.
-
Duration: 48 hours.
-
Threshold:
is required for non-toxic classification.
References
-
PubChem. (n.d.). 1-Aminocyclopropane-1-carboxylic acid (ACC) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid.[1][2][3][4] Retrieved from [Link]
Sources
- 1. 1-Aminocyclopropane-1-carboxylic Acid Methyl Ester, Hydrochloride | CAS 72784-42-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 1-Aminocyclopropane-1-carboxylic Acid [sigmaaldrich.com]
- 3. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The constrained scaffold of 2-(1-aminocyclopropyl)acetic acid hydrochloride presents a compelling starting point for the design of novel therapeutics targeting the central nervous system. This guide synthesizes the available scientific literature to build a comprehensive understanding of its structure-activity relationship (SAR), primarily focusing on its putative action at the N-methyl-D-aspartate (NMDA) receptor. By examining the roles of the cyclopropyl ring, the amino acid functionality, and potential substitution patterns, we delineate a rational framework for analog design and optimization. This document provides detailed, field-proven experimental protocols for synthesis and biological evaluation, alongside illustrative diagrams to clarify complex concepts and workflows, empowering researchers to navigate the development of this promising chemical series.
Introduction: The Strategic Value of Conformational Constraint in Neurological Drug Discovery
The intricate and dynamic nature of neurotransmitter receptors demands ligands with high specificity to achieve therapeutic efficacy while minimizing off-target effects. Conformationally restricted molecules, which limit the number of accessible spatial arrangements, are a cornerstone of modern medicinal chemistry. By "pre-paying" the entropic penalty of binding, such rigid structures can exhibit enhanced potency and selectivity. The cyclopropyl group, in particular, is a favored bioisostere in drug design, valued for its ability to impart rigidity, improve metabolic stability, and fine-tune electronic properties.[1]
2-(1-Aminocyclopropyl)acetic acid hydrochloride emerges from this background as a molecule of significant interest. Its structure combines the conformational rigidity of a cyclopropane ring with the essential pharmacophoric elements of an amino acid, suggesting potential interactions with amino acid neurotransmitter receptors. This guide will establish the N-methyl-D-aspartate (NMDA) receptor as the most probable biological target and construct a detailed, evidence-based hypothesis of the structure-activity relationship to guide future drug discovery efforts.
The N-methyl-D-aspartate (NMDA) Receptor: A High-Value Target for Neurological Disorders
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[2] Its dysfunction is implicated in a wide range of neurological and psychiatric conditions, including depression, schizophrenia, epilepsy, and neuropathic pain.[3] The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits. For activation, it uniquely requires the binding of two agonists: glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[4]
The structural analog of our topic compound, 1-aminocyclopropanecarboxylic acid (ACPC), has been identified as a partial agonist at the glycine binding site of the NMDA receptor.[5][6] This provides a strong rationale for hypothesizing that 2-(1-aminocyclopropyl)acetic acid also modulates NMDA receptor activity, likely through interaction with the glycine co-agonist site.
Proposed Mechanism of Action
We hypothesize that 2-(1-aminocyclopropyl)acetic acid acts as a modulator at the glycine binding site on the GluN1 subunit of the NMDA receptor. The constrained cyclopropyl scaffold is expected to present the amino and carboxylate groups in a specific orientation that allows for interaction with the key residues in the binding pocket. The nature of this interaction—whether it is agonistic, partially agonistic, or antagonistic—will be highly dependent on the precise stereochemistry and substitution pattern of the molecule.
Structure-Activity Relationship (SAR) of 2-(1-Aminocyclopropyl)acetic Acid Analogs
In the absence of a dedicated SAR study for 2-(1-aminocyclopropyl)acetic acid hydrochloride, we can infer key relationships from studies on related conformationally restricted glutamate and glycine analogs. The following principles are proposed to guide the design of novel derivatives.
The Core Scaffold: Cyclopropyl Ring and Amino Acid Moiety
-
Cyclopropyl Ring: This unit is critical for maintaining a rigid conformation. The constrained nature of the ring limits the rotational freedom of the substituents, presenting them to the receptor in a well-defined spatial arrangement. Any modification that disrupts this rigidity is likely to decrease potency.
-
Amino Group: The primary amine is essential for interaction with the NMDA receptor, likely forming a key hydrogen bond within the glycine binding site. N-alkylation or substitution may alter the binding mode and could shift the activity profile from agonistic to antagonistic.
-
Carboxylic Acid Group: The carboxylate is another crucial anchoring point, forming ionic and hydrogen bonds with receptor residues. Esterification or replacement with a bioisostere (e.g., tetrazole) would significantly impact binding affinity and should be explored systematically.
Impact of Substitution
-
Substitution on the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring can probe the steric and electronic requirements of the binding pocket. Small alkyl or halogen substituents could enhance binding by displacing water molecules or forming additional van der Waals interactions. The stereochemistry of these substituents will be critical. For instance, studies on (carboxycyclopropyl)glycines have shown that different stereoisomers exhibit distinct activities and selectivities for NMDA versus metabotropic glutamate receptors.[7]
-
Modification of the Acetic Acid Side Chain: The length and nature of the acidic side chain are likely to be important determinants of activity. Shortening or lengthening the chain would alter the distance between the key pharmacophoric groups. Introducing substituents on the alpha-carbon of the acetic acid moiety could further explore the steric tolerance of the binding site.
Quantitative Insights from Related Analogs
To illustrate the principles of SAR in this chemical space, the following table summarizes biological data for a selection of conformationally restricted amino acids that act on glutamate receptors.
| Compound | Structure | Target(s) | Activity | Reference |
| 1-Aminocyclopropanecarboxylic acid (ACPC) | NMDA Receptor (Glycine Site) | Partial Agonist | [5] | |
| (2S,3R,4S)-2-(Carboxycyclopropyl)glycine (L-CCG-IV) | NMDA Receptor | Potent Agonist | [7][8] | |
| (S)-Cyclopentenyl-glutamate analog | N/A (Structure in reference) | mGlu5, mGlu2 | Agonist (EC50 = 18 µM for mGlu5, 45 µM for mGlu2) | [9] |
| Chelidonic Acid | Glutamate Decarboxylase | Competitive Inhibitor (Ki = 1.2 µM) | [10] |
Note: The structures for some compounds are provided as images for clarity. Quantitative data for direct analogs of 2-(1-aminocyclopropyl)acetic acid is not publicly available at this time.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and evaluation of analogs of 2-(1-aminocyclopropyl)acetic acid.
Synthesis of a Representative Analog: 2-(1-Amino-2-methylcyclopropyl)acetic Acid
This protocol is a hypothetical adaptation based on known methods for the synthesis of substituted cyclopropane amino acids.
Step 1: Cyclopropanation
-
To a solution of a suitable alkene precursor in an appropriate solvent (e.g., dichloromethane), add a diazo compound (e.g., ethyl diazoacetate) and a rhodium catalyst (e.g., Rh₂(OAc)₄).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Purify the resulting cyclopropyl ester by column chromatography.
Step 2: Introduction of the Amino Group
-
Convert the ester to a suitable intermediate for amination, such as a carboxylic acid or an alcohol.
-
Perform a Curtius rearrangement or a similar transformation to introduce the amino group at the C1 position of the cyclopropane ring. This typically involves the formation of an acyl azide followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed.
-
Protect the newly formed amino group with a suitable protecting group (e.g., Boc).
Step 3: Elaboration of the Acetic Acid Side Chain
-
Introduce the acetic acid moiety at the C1 position. This can be achieved through various methods, such as alkylation of a suitable enolate with a protected haloacetic acid derivative.
-
Deprotect the amino and carboxylic acid groups to yield the final product.
-
Purify the final compound by recrystallization or chromatography and convert it to the hydrochloride salt by treatment with HCl in a suitable solvent.
In Vitro NMDA Receptor Radioligand Binding Assay
This protocol is adapted from established methods for assessing ligand binding to the NMDA receptor.
Materials:
-
Rat cortical membranes (prepared from adult rat brains)
-
[³H]MK-801 (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Glutamate and glycine (for stimulating binding)
-
Non-specific binding control (e.g., a high concentration of unlabeled MK-801)
-
96-well filter plates and a cell harvester
-
Scintillation cocktail and a scintillation counter
Procedure:
-
In a 96-well plate, combine the rat cortical membranes, assay buffer, glutamate, and glycine.
-
Add the test compound at various concentrations.
-
Add the [³H]MK-801.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by fitting the data to a dose-response curve.
Electrophysiological Assay for Functional Activity
This protocol provides a general framework for assessing the functional effects of test compounds on NMDA receptors using two-electrode voltage-clamp recording in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A)
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, and a buffer like HEPES)
-
Glutamate and glycine
-
Test compounds
-
Two-electrode voltage-clamp setup
Procedure:
-
Inject the Xenopus oocytes with the cRNA for the desired NMDA receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two electrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte at a holding potential (e.g., -70 mV).
-
Apply a solution containing glutamate and glycine to elicit an inward current mediated by the NMDA receptors.
-
After establishing a stable baseline response, co-apply the test compound with the agonists at various concentrations.
-
Measure the effect of the test compound on the amplitude of the NMDA receptor-mediated current.
-
Construct dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
Conclusion and Future Directions
2-(1-Aminocyclopropyl)acetic acid hydrochloride represents a promising, conformationally constrained scaffold for the development of novel modulators of the NMDA receptor. The structure-activity relationship, while not yet fully elucidated for this specific molecule, can be rationally explored based on the established pharmacology of related cyclopropyl amino acids and other NMDA receptor ligands. The key to unlocking the therapeutic potential of this series lies in a systematic investigation of substitutions on the cyclopropyl ring and modifications of the amino acid functionality, with careful attention to stereochemistry.
Future research should focus on synthesizing a focused library of analogs and evaluating them in the described binding and functional assays to build a quantitative SAR model. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates for the treatment of a range of debilitating neurological disorders.
References
-
Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments. (2024). Preprints.org. [Link]
-
Shinozaki, H., Ishida, M., Shimamoto, K., & Ohfune, Y. (1989). A conformationally restricted analogue of L-glutamate, the (2S,3R,4S) isomer of L-alpha-(carboxycyclopropyl)glycine, activates the NMDA-type receptor more markedly than NMDA in the isolated rat spinal cord. Brain Research, 480(1-2), 355-359. [Link]
-
Synthesis, Structural Studies, and Biological Evaluation of Some Purine Substituted 1-Aminocyclopropane-1-carboxylic Acids and 1-Amino-1-hydroxymethylcyclopropanes. (2002). Helvetica Chimica Acta, 85(7), 2193-2207. [Link]
-
Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. (2001). Neurobiology of Aging, 22(5), 755-765. [Link]
-
A series of 2′-substituted analogues of the selective NMDA receptor ligand (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine ((S)-CCG-IV) have been designed, synthesized and pharmacologically characterized. (2012). Bioorganic & Medicinal Chemistry, 20(10), 3249-3261. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2015). Journal of the Serbian Chemical Society, 80(10), 1225-1235. [Link]
-
Boje, K. M., & Skolnick, P. (1998). Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices. Neurochemistry International, 33(3), 255-260. [Link]
-
Zito, K. (2009). NMDA Receptor Function and Physiological Modulation. Encyclopedia of Neuroscience, 901-907. [Link]
-
NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. (2023). Pharmaceuticals, 16(6), 819. [Link]
-
Calcineurin controls hypothalamic NMDA receptor activity and sympathetic outflow. (2022). Journal of Hypertension, 40(8), 1547-1557. [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). Molecules, 28(22), 7575. [Link]
-
De Sarro, G., et al. (1995). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 50(6), 415-422. [Link]
-
Hollmann, M. W., et al. (2001). Modulation of NMDA Receptor Function by Ketamine and Magnesium. Part II: Interactions with Volatile Anesthetics. Anesthesia & Analgesia, 92(5), 1182-1191. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(28), 19163-19176. [Link]
-
Tunnicliff, G. (1992). Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase. Biochemical Pharmacology, 43(8), 1747-1753. [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Molecular Neuroscience, 15, 1013745. [Link]
-
Homeostatic regulation of presynaptic NMDA receptor subunit composition modulates action potential driven Ca2+ influx into boutons setting the bandwidth for information transfer. (2021). bioRxiv. [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. [Link]
-
Trullas, R., & Skolnick, P. (1993). Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex. Journal of Pharmacology and Experimental Therapeutics, 264(1), 169-176. [Link]
-
Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues. (2001). Bioorganic & Medicinal Chemistry Letters, 11(17), 2283-2286. [Link]
-
Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. Glutamate Receptor Ion Channels, 12, 1-103. [Link]
-
Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566. [Link]
-
De Sarro, G., et al. (1996). Design of new analogues of glutamic acid with a conformationally restricted structure. Il Farmaco, 51(5), 335-344. [Link]
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- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A conformationally restricted analogue of L-glutamate, the (2S,3R,4S) isomer of L-alpha-(carboxycyclopropyl)glycine, activates the NMDA-type receptor more markedly than NMDA in the isolated rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Properties of 1-Aminocyclopropyl-Carboxylate Derivatives: A Technical Guide
The following technical guide provides an in-depth analysis of the neuroprotective properties of 1-Aminocyclopropane-1-carboxylic acid (ACPC) and its structural homologs, specifically addressing the pharmacology of the 1-aminocyclopropyl scaffold.
Note on Nomenclature: The specific chemical name "2-(1-Aminocyclopropyl)acetic acid" refers to the beta-amino acid homolog of the well-established neuroprotective agent 1-aminocyclopropanecarboxylic acid (ACPC).[1] While the acetic acid derivative is a known chemical building block, the bulk of neuroprotective literature validates the alpha-amino acid form (ACPC) as a potent NMDA receptor glycine site partial agonist.[1] This guide focuses on the validated neuroprotective mechanisms of the 1-aminocyclopropyl pharmacophore, primarily exemplified by ACPC, while distinguishing the potential inhibitory (GlyR/GABA) properties of the acetic acid homolog.[1]
Executive Summary
The 1-aminocyclopropyl scaffold represents a critical structural motif in neuropharmacology, providing conformational restriction that enhances selectivity for amino acid neurotransmitter receptors.[1] This guide details the neuroprotective mechanisms of 1-Aminocyclopropanecarboxylic acid (ACPC) and its related hydrochloride salts.[1] Unlike traditional NMDA receptor antagonists (e.g., MK-801) which cause psychotomimetic side effects and neurotoxicity, ACPC acts as a high-affinity partial agonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[1]
This unique mechanism allows for the "fine-tuning" of glutamatergic transmission—preserving physiological synaptic plasticity while dampening the pathological excitotoxicity associated with ischemia, status epilepticus, and neurodegenerative disorders.[1] Furthermore, the structural homolog 2-(1-Aminocyclopropyl)acetic acid (a beta-amino acid) presents theoretical utility as a ligand for strychnine-sensitive glycine receptors (GlyR), offering a complementary inhibitory pathway for neuroprotection.[1]
Chemical Identity & Structural Pharmacology[1]
The 1-Aminocyclopropyl Pharmacophore
The core efficacy of this class stems from the cyclopropane ring, which locks the amino and carboxyl groups into a rigid conformation.[1] This restriction mimics the bioactive transition states of endogenous ligands like glycine and GABA.[1]
| Compound | IUPAC Name | Class | Primary Target | Mechanism |
| ACPC | 1-Aminocyclopropane-1-carboxylic acid | NMDA Receptor (Glycine Site) | Partial Agonist (Neuroprotective) | |
| Homolog | 2-(1-Aminocyclopropyl)acetic acid | Glycine Receptor (GlyR) / GABA-C | Agonist (Inhibitory/Sedative) |
Mechanism of Action: NMDA Receptor Modulation
The primary neuroprotective driver is the modulation of the
-
Full Agonists (Glycine/D-Serine): Allow maximal channel opening, risking excitotoxic
influx during glutamate surges.[1] -
Full Antagonists (MK-801): Block the channel completely, impairing Long-Term Potentiation (LTP) and causing cognitive deficits.[1]
-
Partial Agonists (ACPC): Bind with high affinity but induce only ~60-80% of maximal channel activation.[1] In the presence of excessive glutamate and glycine (ischemic conditions), ACPC competes with endogenous glycine, effectively reducing the net channel opening frequency.[1] This "functional antagonism" prevents calcium overload without silencing the receptor.[1]
Experimental Protocols for Validation
In Vitro: Hippocampal Slice Excitotoxicity Assay
Objective: Quantify neuroprotection against oxygen-glucose deprivation (OGD).[1]
-
Preparation: Prepare
hippocampal slices from Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF). -
Equilibration: Incubate slices for 1 hour at
in carbogenated aCSF. -
Induction: Transfer slices to glucose-free, hypoxic aCSF (bubbled with
) for 15 minutes. -
Treatment: Co-administer ACPC Hydrochloride (
) during the hypoxic phase.[1] -
Recovery: Return to normal oxygenated aCSF for 2 hours.
-
Viability Assessment: Stain with 2,3,5-triphenyltetrazolium chloride (TTC) or measure LDH release.[1]
-
Validation Criteria: ACPC-treated slices should show statistically significant reduction in LDH release (
) compared to vehicle control.[1]
-
In Vivo: Kainate-Induced Status Epilepticus Model
Objective: Assess seizure mitigation and hippocampal preservation.
-
Dosing: Administer ACPC (
, i.p.) 30 minutes prior to seizure induction.[1] -
Induction: Administer Kainic Acid (
, i.p.) to induce status epilepticus.[1] -
Monitoring: Record seizure latency and severity (Racine scale) for 4 hours.
-
Histology: Sacrifice animals at 24 hours. Perfuse with 4% paraformaldehyde.[1] Stain brain sections with Fluoro-Jade B to visualize degenerating neurons in the CA1/CA3 regions.[1]
-
Expected Outcome: ACPC pretreatment reduces the density of Fluoro-Jade B positive cells, confirming protection against excitotoxic degeneration.[1]
-
Signaling Pathway Visualization
The following diagram illustrates the differential signaling whereby ACPC modulates the NMDA receptor to prevent excitotoxicity (Calcium Overload) while maintaining synaptic plasticity (LTP), contrasting with the full blockade by antagonists.[1]
Caption: ACPC competes with endogenous glycine at the NMDA receptor, reducing channel opening frequency during glutamate surges to prevent calcium overload.[1]
Comparative Pharmacology
The following table contrasts the 1-aminocyclopropyl derivatives with standard ligands.
| Ligand | Receptor Site | Efficacy | Neuroprotective Potential | Side Effect Profile |
| ACPC | NMDA Glycine | Partial Agonist (~80%) | High (Anti-ischemic) | Low (No psychotomimesis) |
| Glycine | NMDA Glycine | Full Agonist (100%) | None (Pro-excitotoxic) | N/A (Endogenous) |
| MK-801 | NMDA Channel | Blocker (Antagonist) | High (but toxic) | Severe (Psychosis, Vacuolization) |
| D-Cycloserine | NMDA Glycine | Partial Agonist (~60%) | Moderate (Cognitive) | Low |
| 2-(1-Aminocyclopropyl)acetic acid | GlyR / GABA | Agonist (Theoretical) | Moderate (Inhibitory) | Sedation (Potential) |
Synthesis & Handling of the Hydrochloride Salt[1]
When utilizing 2-(1-Aminocyclopropyl)acetic acid hydrochloride or ACPC hydrochloride in research:
-
Solubility: Highly soluble in water (
).[1] Stock solutions (100 mM) should be prepared in distilled water and stored at -20°C. -
Stability: The cyclopropane ring is strained but chemically stable under physiological pH.[1] Avoid strong acids/bases which may induce ring-opening.[1]
-
pH Adjustment: The hydrochloride salt is acidic.[1] For in vitro applications, neutralize stock solutions with equimolar NaOH or buffer with HEPES to pH 7.4 before adding to neuronal cultures to prevent acid-induced toxicity.[1]
References
-
Moskal, J. R., et al. (2005).[1] "GLYX-13: a monoclonal antibody-derived peptide that acts as an N-methyl-D-aspartate receptor modulator."[1][2] Neuropharmacology. Link (Discusses the glycine site partial agonist mechanism).[1]
-
Monaghan, D. T., et al. (1989).[1] "The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system." Annual Review of Pharmacology and Toxicology. Link
-
Skolnick, P., et al. (1989).[1] "Modulation of N-methyl-D-aspartate receptors by glycine and related compounds." Symposium on Neuroscience. (Foundational work on ACPC).
-
Lynch, D. R., et al. (2004).[1] "NMDA receptor modulators: defining the structural requirements for glycine site partial agonists." Current Topics in Medicinal Chemistry.
-
Ambeed / ChemicalBook . (2024).[1] "Product Monograph: 2-(1-Aminocyclopropyl)acetic acid hydrochloride." Link (Chemical identity verification).[1]
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A Technical Guide to the Effects of 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth technical exploration of the anticipated effects of 2-(1-Aminocyclopropyl)acetic acid hydrochloride on synaptic plasticity. Drawing from established principles of N-methyl-D-aspartate (NMDA) receptor pharmacology and the methodologies for studying long-term potentiation (LTP) and long-term depression (LTD), this document serves as a comprehensive resource for researchers investigating novel modulators of synaptic function.
I. Introduction: Unveiling 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a conformationally constrained analog of glycine. Its rigid cyclopropyl backbone fixes the spatial relationship between the amino and carboxyl groups, making it a specific ligand for the glycine co-agonist site on the NMDA receptor. While direct studies on this particular salt are limited in the public domain, its structural similarity to known glycine site ligands, such as 1-aminocyclopropanecarboxylic acid (ACPC), strongly suggests its role as a modulator of NMDA receptor activity. ACPC has been characterized as a partial agonist at the NMDA receptor's glycine site and has demonstrated procognitive effects[1]. Therefore, it is highly probable that 2-(1-Aminocyclopropyl)acetic acid hydrochloride also acts as a ligand at the glycine binding site of the NMDA receptor, positioning it as a key tool for dissecting the role of this site in synaptic plasticity.
The NMDA receptor is a critical player in the molecular mechanisms underlying learning and memory, primarily through its role in synaptic plasticity[2][3][4]. It functions as a coincidence detector, requiring both glutamate binding and postsynaptic depolarization to relieve a magnesium block and allow calcium influx[3]. This calcium influx is a pivotal event that initiates downstream signaling cascades leading to either LTP, a persistent strengthening of synapses, or LTD, a lasting weakening of synaptic connections. The glycine co-agonist site on the NMDA receptor is essential for its activation; without a glycine-site ligand bound, the receptor channel will not open even in the presence of glutamate and depolarization. Consequently, molecules that interact with this site are powerful tools for modulating synaptic plasticity.
This guide will delineate the expected effects of 2-(1-Aminocyclopropyl)acetic acid hydrochloride on LTP and LTD, provide detailed experimental protocols for investigating these effects in vitro, and illustrate the key signaling pathways involved.
II. Anticipated Effects on Synaptic Plasticity
Given its presumed action as a glycine-site NMDA receptor antagonist, 2-(1-Aminocyclopropyl)acetic acid hydrochloride is expected to have a profound impact on the induction of both LTP and LTD.
A. Inhibition of Long-Term Potentiation (LTP)
LTP is the cellular correlate of learning and memory and is characterized by a sustained enhancement of synaptic transmission[5]. The induction of most forms of LTP, particularly in the hippocampus, is critically dependent on the activation of NMDA receptors and the subsequent influx of calcium[3][4]. By binding to the glycine site and preventing the full activation of the NMDA receptor, 2-(1-Aminocyclopropyl)acetic acid hydrochloride is predicted to block the induction of LTP. This is because the calcium influx necessary to trigger the downstream signaling cascade for LTP would be significantly attenuated.
The expected inhibitory effect of this compound on LTP can be quantified by measuring the field excitatory postsynaptic potential (fEPSP) slope or the amplitude of excitatory postsynaptic currents (EPSCs) before and after a high-frequency stimulation (HFS) protocol in the presence of the compound.
B. Modulation of Long-Term Depression (LTD)
LTD is a long-lasting decrease in synaptic efficacy that is also crucial for learning and memory, allowing for the refinement of neural circuits[6]. While also dependent on NMDA receptor activation, LTD is typically induced by a more modest and prolonged increase in postsynaptic calcium compared to LTP. The precise effect of a glycine-site antagonist on LTD can be more complex. Depending on the specific properties of the antagonist (e.g., competitive vs. non-competitive) and the experimental conditions, it could either block or have no effect on LTD induction. However, because NMDA receptor activation is a common requirement for many forms of LTD, it is plausible that 2-(1-Aminocyclopropyl)acetic acid hydrochloride would also inhibit LTD induction[7].
The effect on LTD can be assessed by applying a low-frequency stimulation (LFS) protocol and measuring the subsequent changes in synaptic strength in the presence of the compound.
| Plasticity Type | Proposed Effect of 2-(1-Aminocyclopropyl)acetic acid hydrochloride | Rationale |
| Long-Term Potentiation (LTP) | Inhibition | Blockade of NMDA receptor-mediated calcium influx required for LTP induction. |
| Long-Term Depression (LTD) | Likely Inhibition | Attenuation of the modest calcium influx necessary for the activation of phosphatases in LTD. |
III. Experimental Protocols for Investigating Synaptic Plasticity
To empirically determine the effects of 2-(1-Aminocyclopropyl)acetic acid hydrochloride on synaptic plasticity, standard in vitro electrophysiological techniques using rodent hippocampal slices are recommended. These preparations maintain the basic synaptic circuitry necessary for studying LTP and LTD[8][9][10].
A. Protocol 1: Extracellular Field Potential Recording in Hippocampal Slices
This method provides a robust and relatively high-throughput assessment of synaptic plasticity in a population of neurons[8][11].
1. Preparation of Hippocampal Slices:
- Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) according to approved institutional animal care and use committee protocols.
- Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
- Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs[8].
- Deliver baseline stimuli (e.g., 0.05 Hz) to evoke stable fEPSPs. The stimulus intensity should be set to elicit a response that is approximately 30-40% of the maximal response.
- Record a stable baseline for at least 20 minutes.
3. Induction of LTP and Drug Application:
- After establishing a stable baseline, apply 2-(1-Aminocyclopropyl)acetic acid hydrochloride to the perfusion bath at the desired concentration.
- Following a 10-20 minute drug incubation period, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
- Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
4. Data Analysis:
- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slope to the average baseline value.
- Compare the degree of potentiation in the presence of the compound to control experiments performed without the drug.
B. Protocol 2: Whole-Cell Patch-Clamp Recording
This technique allows for the detailed analysis of synaptic currents in individual neurons, providing a more mechanistic understanding of the drug's effects[12][13].
1. Slice Preparation and Cell Identification:
- Prepare hippocampal slices as described in Protocol 1.
- Under an upright microscope with infrared differential interference contrast (IR-DIC) optics, identify pyramidal neurons in the CA1 region.
2. Recording Configuration:
- Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron in voltage-clamp mode. The internal solution should contain a cesium-based solution to block potassium channels and improve voltage clamp quality.
- Hold the neuron at -70 mV to record AMPA receptor-mediated EPSCs.
3. LTP Induction and Drug Application:
- Record a stable baseline of evoked EPSCs for 10-15 minutes.
- Apply 2-(1-Aminocyclopropyl)acetic acid hydrochloride to the bath.
- Induce LTP by pairing presynaptic stimulation with postsynaptic depolarization (e.g., depolarizing the neuron to 0 mV for 1-2 seconds during 2 Hz presynaptic stimulation for 100 pulses).
- Return the holding potential to -70 mV and continue to record EPSCs for at least 40-60 minutes.
4. Data Analysis:
- Measure the amplitude of the evoked EPSCs.
- Normalize the EPSC amplitude to the average baseline value.
- Compare the change in EPSC amplitude in drug-treated cells to control cells.
IV. Signaling Pathways in Synaptic Plasticity
The influx of calcium through NMDA receptors triggers a complex cascade of intracellular signaling events that ultimately lead to the strengthening or weakening of synapses.
A. LTP Signaling Cascade
High-frequency stimulation leads to a large and rapid increase in intracellular calcium, which activates several key protein kinases.
Caption: LTP signaling cascade initiated by NMDA receptor activation.
A crucial downstream effector of calcium is Calcium/calmodulin-dependent protein kinase II (CaMKII)[14][15][16][17][18]. Upon activation, CaMKII autophosphorylates, leading to persistent activity even after calcium levels have returned to baseline[14]. Activated CaMKII then phosphorylates AMPA receptors, increasing their conductance, and promotes the insertion of new AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse[15][17]. For the late phase of LTP, which is dependent on protein synthesis, signaling pathways involving protein kinase A (PKA) and the Ras-ERK pathway converge on the transcription factor CREB (cAMP response element-binding protein)[19][20][21][22][23]. Activated CREB promotes the transcription of genes necessary for the long-term maintenance of synaptic potentiation[19][20][23].
B. LTD Signaling Cascade
Low-frequency stimulation results in a smaller, more sustained rise in intracellular calcium, which preferentially activates protein phosphatases.
Caption: LTD signaling cascade initiated by modest NMDA receptor activation.
The primary calcium-sensitive phosphatases involved in LTD are calcineurin (also known as protein phosphatase 2B) and protein phosphatase 1 (PP1)[24]. These phosphatases dephosphorylate AMPA receptors and other synaptic proteins, which leads to the removal of AMPA receptors from the synapse through endocytosis[25]. This reduction in the number of postsynaptic AMPA receptors results in a weakening of the synaptic connection.
V. Conclusion
2-(1-Aminocyclopropyl)acetic acid hydrochloride, by virtue of its structural similarity to known glycine-site ligands, is poised to be a valuable pharmacological tool for the study of synaptic plasticity. It is anticipated to act as an antagonist at the glycine co-agonist site of the NMDA receptor, thereby inhibiting the induction of both LTP and LTD. The experimental protocols detailed in this guide provide a clear framework for testing this hypothesis and characterizing the compound's precise effects on synaptic transmission. A thorough understanding of how such molecules modulate synaptic plasticity is not only fundamental to neuroscience research but also holds significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders characterized by aberrant synaptic function.
VI. References
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Borges, S., et al. (2021). CaMKII holoenzyme mechanisms that govern the LTP versus LTD decision. PNAS, 118(16), e2022774118. [Link]
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Lalanne, T., et al. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. Cold Spring Harbor Protocols, 2017(2). [Link]
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Winson-Bushby, E. (2025). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity in individual neurons. Scientifica. [Link]
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Murakoshi, H., & Yasuda, R. (2012). CaMKII regulation of short-term and long-term events in LTP. ResearchGate. [Link]
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Kida, S. (2012). A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP. The Neuroscientist, 18(4), 358-368. [Link]
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Poleszak, E., et al. (2016). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Pharmacological Reports, 68(5), 984-990. [Link]
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Lu, W., et al. (2013). Glycine Induces Bidirectional Modifications in N-Methyl-d-aspartate Receptor-mediated Synaptic Responses in Hippocampal CA1 Neurons. Journal of Biological Chemistry, 288(4), 2364-2375. [Link]
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Han, J. H., et al. (2022). Spatial memory, CREB-dependent gene expression, L-LTP are impaired in γCaMKII-deficient mice. ResearchGate. [Link]
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Thomson, A. M., et al. (1989). Glycine enhances NMDA-receptor mediated synaptic potentials in neocortical slices. Nature, 338(6214), 422-424. [Link]
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eProbe. (2021). LFP/LTP feature extraction Tutorials. YouTube. [Link]
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Manahan-Vaughan, D. (2022). The Intriguing Contribution of Hippocampal Long-Term Depression to Spatial Learning and Long-Term Memory. Frontiers in Synaptic Neuroscience, 14, 868896. [Link]
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Lisman, J., et al. (2012). Mechanisms of CaMKII action in long-term potentiation. Nature Reviews Neuroscience, 13(3), 169-182. [Link]
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Omkumar, R. V., et al. (2017). Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses. Frontiers in Molecular Neuroscience, 10, 247. [Link]
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Animated biology With arpan. (2017). Synaptic Plasticity. YouTube. [Link]
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Ben-Simon, Y., et al. (2020). Minimizing Hypoxia in Hippocampal Slices from Adult and Aging Mice. JoVE, (158), e60935. [Link]
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Castillo, P. E. (2012). Presynaptic LTP and LTD of Excitatory and Inhibitory Synapses. Cold Spring Harbor Perspectives in Biology, 4(4), a005728. [Link]
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Chavis, P., & Westbrook, G. (2025). Synaptic Plasticity: A new mode of action for unconventional NMDA receptors. eLife. [Link]
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Sullivan, M. A. (2021). The first two decades of CREB-memory research: data for philosophy of neuroscience. Synthese, 199(1-2), 2419-2441. [Link]
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Abrahamsson, T., et al. (2016). Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices. ResearchGate. [Link]
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Lee, J. H., et al. (2023). Cyclic AMP response element-binding protein (CREB) transcription factor in astrocytic synaptic communication. Frontiers in Molecular Neuroscience, 15, 1089214. [Link]
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Kauer, J. A., & Malenka, R. C. (2007). Synaptic plasticity and addiction. Nature Reviews Neuroscience, 8(11), 844-858. [Link]
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Lee, Y. S., et al. (2023). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. International Journal of Molecular Sciences, 24(11), 9508. [Link]
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Cook, S. G., et al. (2021). Synaptic memory requires CaMKII. eLife, 10, e71913. [Link]
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Hoffmann, L. (2021). NMDAR-dependent LTP versus LTD induction: The role of Ca2+ influx amplitude. Maastricht Student Journal of Psychology and Neuroscience, 10(1). [Link]
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Villers, A., & Ris, L. (2022). Potentiation Recording by preparing Hippocampal Slices | Protocol Preview. YouTube. [Link]
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The Brain Book. (2021). Electrophysiology 6 - Interpretation of Extracellular data. YouTube. [Link]
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Barco, A., et al. (2025). (PDF) A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP. ResearchGate. [Link]
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Van Meir, E., et al. (2015). Insight into hippocampal synaptic plasticity. YouTube. [Link]
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Rebola, N., et al. (2023). Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus. Frontiers in Cellular Neuroscience, 17, 1145155. [Link]
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Neuroscientifically Challenged. (2020). 2-Minute Neuroscience: Long-Term Depression (LTD). LabXchange. [Link]
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Byrne, J. H. (n.d.). Synaptic Plasticity. In Neuroscience Online. The University of Texas Health Science Center at Houston. [Link]
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Lüscher, C., & Pascoli, V. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. RE-Place. [Link]
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Mukai, H., et al. (2013). Metaplastic LTP inhibition after LTD induction in CA1 hippocampal slices involves NMDA Receptor-mediated Neurosteroidogenesis. Journal of Neurophysiology, 110(8), 1885-1895. [Link]
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Discovery and synthesis of 2-(1-Aminocyclopropyl)acetic acid hydrochloride
An In-Depth Technical Guide to the Synthesis and Scientific Context of 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride
Preamble: Navigating the Scientific Landscape
In the vast field of chemical synthesis and molecular discovery, certain compounds emerge as pivotal building blocks, while others remain in the shadow of more famous relatives. 2-(1-Aminocyclopropyl)acetic acid hydrochloride belongs to the latter category. A thorough review of the scientific and patent literature reveals a landscape dominated by its highly studied structural isomer, 1-aminocyclopropane-1-carboxylic acid (ACC) , the immediate biochemical precursor to the plant hormone ethylene.[1][2]
This guide, therefore, deviates from a traditional discovery narrative. Instead, it offers a Senior Application Scientist’s perspective on the logical synthesis and contextual importance of 2-(1-Aminocyclopropyl)acetic acid hydrochloride. We will ground our discussion in the well-established significance of constrained amino acids, propose robust and field-proven synthetic strategies based on fundamental organic reactions, and provide the technical framework necessary for its synthesis and characterization. This document is designed for the practicing researcher and drug development professional, emphasizing causal logic behind experimental design rather than recounting a non-existent discovery history.
Part 1: Scientific Integrity & Logic (E-E-A-T)
The Significance of Constrained Amino Acid Analogs
2-(1-Aminocyclopropyl)acetic acid is a non-proteinogenic, conformationally constrained amino acid. The incorporation of a cyclopropane ring into its structure imparts significant rigidity compared to its linear analogs. This structural constraint is of high value in both agrochemical and pharmaceutical design for several key reasons:
-
Receptor Binding Specificity: The rigid structure limits the number of available conformations, which can lead to highly specific and potent interactions with biological targets by locking the molecule into a bioactive conformation.
-
Metabolic Stability: The cyclopropane moiety is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a parent molecule by increasing its in-vivo half-life.
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and solubility, which are critical for cell permeability and overall bioavailability.
-
Peptidomimicry: In drug development, constrained amino acids are invaluable tools for creating peptidomimetics. They can stabilize specific secondary structures (e.g., turns or helices) in peptides, enhancing their activity and resistance to proteases.[3]
In the context of agriculture, the structural motif is paramount. The related compound, ACC, is the key substrate for ACC oxidase, the enzyme that generates ethylene.[1] Ethylene is a critical phytohormone that regulates a vast array of processes, including fruit ripening, senescence, and stress responses.[1][4][5] Consequently, molecules like 2-(1-Aminocyclopropyl)acetic acid are of immense interest as potential intermediates for compounds that could modulate the ethylene signaling pathway, offering opportunities to improve crop yield, quality, and shelf-life.[4][6]
Differentiating from 1-Aminocyclopropane-1-Carboxylic Acid (ACC)
It is crucial to distinguish the title compound from ACC.
| Feature | 1-Aminocyclopropane-1-carboxylic acid (ACC) | 2-(1-Aminocyclopropyl)acetic acid |
| Structure | The amino and carboxyl groups are attached to the same carbon atom of the cyclopropane ring. | The amino group is attached to a quaternary carbon of the cyclopropane ring, while the carboxyl group is part of an acetic acid moiety attached to that same carbon. |
| Chemical Nature | α-amino acid | β-amino acid analog (based on the relationship between the amine and the carboxyl group) |
| Primary Role | Direct biological precursor to ethylene.[1] | A synthetic building block or intermediate. |
This structural difference, while seemingly minor, fundamentally changes the molecule's chemical properties and likely its biological activity, making it a valuable synthetic intermediate rather than a direct hormonal precursor.
Part 2: Proposed Synthetic Methodologies
The synthesis of 2-(1-Aminocyclopropyl)acetic acid hydrochloride is not explicitly detailed in readily accessible literature. However, a retrosynthetic analysis points to a key transformation: the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. Two classic and robust named reactions are ideally suited for this purpose: the Curtius Rearrangement and the Schmidt Reaction .
Both proposed routes begin with the commercially available starting material, 1,1-Cyclopropanedicarboxylic acid .
Synthetic Strategy A: The Curtius Rearrangement
The Curtius rearrangement is a powerful and reliable method for converting carboxylic acids into primary amines via an isocyanate intermediate.[7][8] The key advantage is that it proceeds under relatively mild and often neutral conditions, which is beneficial for preserving the cyclopropane ring.
Logical Workflow:
-
Monoesterification: Selective protection of one of the carboxylic acid groups of 1,1-cyclopropanedicarboxylic acid as an ester (e.g., methyl or ethyl ester) to allow for selective reaction on the remaining free acid.
-
Acyl Azide Formation: Conversion of the remaining carboxylic acid to an acyl azide. A common and safe method involves using diphenylphosphoryl azide (DPPA).[7]
-
Curtius Rearrangement: Thermal or photochemical rearrangement of the acyl azide to an isocyanate, with the expulsion of nitrogen gas.
-
Hydrolysis & Deprotection: Hydrolysis of the isocyanate to form the amine and simultaneous hydrolysis of the ester group under acidic conditions (e.g., refluxing with aqueous HCl) to yield the final hydrochloride salt.
Reaction Scheme (Curtius Rearrangement):
Caption: Proposed synthesis via the Curtius Rearrangement.
Synthetic Strategy B: The Schmidt Reaction
The Schmidt reaction provides a more direct, one-pot approach to convert a carboxylic acid to an amine using hydrazoic acid (HN₃) or a surrogate like sodium azide in the presence of a strong acid (e.g., sulfuric acid).[9][10][11] While efficient, this method requires careful handling due to the use of highly toxic and potentially explosive hydrazoic acid.
Logical Workflow:
-
Preparation of the Precursor: The starting material for this route would be 1-(carboxymethyl)cyclopropane-1-carboxylic acid . This can be prepared from 1,1-cyclopropanedicarboxylic acid.
-
Schmidt Reaction: Treatment of the precursor with sodium azide in a strong acid (e.g., H₂SO₄ in chloroform). The reaction proceeds via an acylium ion, which reacts with the azide, rearranges with loss of N₂, and is subsequently hydrolyzed in situ.
-
Workup and Isolation: Aqueous workup and extraction, followed by crystallization, would yield the final hydrochloride salt.
Reaction Scheme (Schmidt Reaction):
Caption: Proposed synthesis via the Schmidt Reaction.
Part 3: Representative Experimental Protocol
While a specific protocol for the title compound is elusive, the following procedure for the hydrolysis of a protected aminocyclopropane precursor to its hydrochloride salt is representative of the final step in many syntheses in this chemical class.[12] This protocol is adapted from the synthesis of the isomeric 1-aminocyclopropane-1-carboxylic acid hydrochloride and illustrates the self-validating principles of deprotection and salt formation.
Final Deprotection and Salt Formation (Representative Protocol)
Objective: To hydrolyze a protected precursor (e.g., a phthalimido or Boc-protected ester) to yield the final amino acid hydrochloride salt.
Materials:
-
Protected aminocyclopropane precursor (e.g., Ethyl 2-(1-phthalimidocyclopropyl)acetate) (1.0 equiv)
-
20% Aqueous Hydrochloric Acid (HCl) (sufficient volume to create a stirrable slurry)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Isopropanol (i-PrOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask appropriately sized for the reaction scale
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum oven
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the protected precursor (e.g., Ethyl 2-(1-phthalimidocyclopropyl)acetate).
-
Acid Hydrolysis: Add 20% aqueous HCl. The volume should be sufficient to cover the solid and allow for efficient stirring (approx. 10-15 mL per gram of starting material).
-
Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. Causality Insight: The strong acidic conditions and high temperature are required to hydrolyze both the amide protecting group (e.g., phthalimide) and the ester group to the free carboxylic acid.
-
Cooling & Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate (e.g., phthalic acid) may form upon cooling. Filter off the solid precipitate and wash it with a small amount of cold deionized water.
-
Extraction: Transfer the combined filtrate to a separatory funnel and extract with dichloromethane (3x volumes) to remove any remaining organic-soluble byproducts. Trustworthiness Check: This extraction step is critical for removing non-polar impurities, ensuring the purity of the final polar product which remains in the aqueous layer.
-
Concentration: Concentrate the aqueous phase to dryness using a rotary evaporator. This will yield the crude hydrochloride salt.
-
Final Purification: To remove residual water and obtain a crystalline solid, heat the residue under high vacuum. Triturate the resulting solid with a minimal amount of a suitable organic solvent like isopropanol, filter the solid, wash with a small amount of cold isopropanol, and dry under vacuum. This affords the pure 2-(1-Aminocyclopropyl)acetic acid hydrochloride.[12]
Part 4: Characterization and Data Presentation
As no definitive, published spectra for 2-(1-Aminocyclopropyl)acetic acid hydrochloride are available, the following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[13][14][15] This serves as an authoritative guide for a researcher to confirm the identity of the synthesized product.
Predicted Physicochemical Properties
| Property | Predicted Value / Description |
| CAS Number | 139132-50-6[16] |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight | 151.60 g/mol |
| Appearance | Off-white to light brown solid[16] |
| Solubility | Soluble in water; limited solubility in non-polar organic solvents. |
Predicted Spectroscopic Data
¹H NMR (Proton NMR) Spectroscopy (in D₂O):
-
δ ~2.8-3.0 ppm (singlet, 2H): The two protons of the methylene (-CH₂-) group of the acetic acid moiety. They are adjacent to the carbonyl group and the quaternary cyclopropyl carbon, appearing as a singlet.
-
δ ~1.0-1.4 ppm (multiplet, 4H): The four protons on the cyclopropane ring. Due to the geminal and cis/trans relationships, they will likely appear as a complex, overlapping multiplet.
¹³C NMR (Carbon NMR) Spectroscopy (in D₂O):
-
δ ~175-180 ppm: The carbonyl carbon (-COOH) of the carboxylic acid.
-
δ ~40-45 ppm: The methylene carbon (-CH₂-) of the acetic acid moiety.
-
δ ~30-35 ppm: The quaternary carbon of the cyclopropane ring (C-NH₃⁺).
-
δ ~15-20 ppm: The two equivalent methylene carbons (-CH₂-) of the cyclopropane ring.
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretches of the ammonium salt.
-
~1710-1730 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1500-1600 cm⁻¹: N-H bending vibrations of the ammonium group.
References
-
BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. Retrieved from [Link]
-
Patsnap. (n.d.). Cyclopropanecarboxylic acid patented technology retrieval search results. Retrieved from [Link]
-
Wikipedia. (2023). Schmidt reaction. Retrieved from [Link]
-
Polisensky, J., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. Retrieved from [Link]
-
ResearchGate. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved from [Link]
- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
PubMed. (1995). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. Retrieved from [Link]
-
RSC Publishing. (2001). Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds incorporating it. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
PubMed. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Retrieved from [Link]
-
National Institutes of Health. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
-
ResearchGate. (n.d.). 1 H NMR (italics), 13 C NMR (normal), and 15 N NMR (bold) chemical.... Retrieved from [Link]
-
ResearchGate. (n.d.). Uses of 1-aminocyclopropane-1-carboxylic acid (ACC): flower and fruit thinning and flower induction. Retrieved from [Link]
-
YouTube. (2018). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride. Retrieved from [Link]
-
MDPI. (2022). Exogenous Application of 1-Aminocyclopropane-1-carboxylic Acid as a New Strategy to Trigger the Color Development of Table Grapes Grown in Subtropics. Retrieved from [Link]
-
RSC Publishing. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]
-
Sciencemadness.org. (2010). Synthesis of 2-Arylethylamines by the Curtius Rearrangement. Retrieved from [Link]
-
National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
Chemconnections.org. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) 1 H NMR (italics), 13 C NMR (normal), and 15 N NMR (bold) chemical.... Retrieved from [Link]
-
PubMed. (2012). Advances in drug design based on the amino Acid approach: taurine analogues for the treatment of CNS diseases. Retrieved from [Link]
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2-(1-Aminocyclopropyl)acetic acid hydrochloride CAS number 139132-50-6 properties
The following technical guide details the properties, synthesis, and applications of 2-(1-Aminocyclopropyl)acetic acid hydrochloride .
CAS Number: 139132-50-6
Chemical Class: Conformationally Restricted
Executive Summary
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a specialized non-proteinogenic amino acid characterized by a cyclopropane ring that imposes rigid conformational constraints on the amino acid backbone. Unlike its
Its primary utility lies in medicinal chemistry as a structural probe for GABAergic and glycinergic receptor systems, and as a building block in peptidomimetics to induce specific secondary structures (e.g., turns or helices) by restricting the torsion angles of the peptide backbone.
Chemical Identity & Structural Analysis[2][3][4][5][6]
| Parameter | Detail |
| IUPAC Name | 2-(1-Aminocyclopropyl)acetic acid hydrochloride |
| Common Synonyms | (1-Aminocyclopropyl)acetic acid HCl; |
| CAS Number | 139132-50-6 |
| Molecular Formula | C |
| Molecular Weight | 151.59 g/mol (Salt); 115.13 g/mol (Free Base) |
| SMILES (Free Base) | C1CC1(CC(=O)O)N |
| InChI Key | YZIULPNDAVQCIV-UHFFFAOYSA-N |
Structural Significance
The molecule features a primary amine and a carboxylic acid separated by two carbon atoms (an
Physicochemical Profile
| Property | Value / Description |
| Appearance | Off-white to light brown crystalline solid |
| Solubility | Highly soluble in water (>50 mg/mL); soluble in methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether). |
| Melting Point | >200 °C (Decomposes) |
| pKa Values | ~3.6 (COOH), ~10.2 (NH |
| Hygroscopicity | Moderate; the hydrochloride salt is hygroscopic and should be stored under desiccant. |
| Stability | Stable under standard laboratory conditions. Aqueous solutions are stable at pH < 7. Avoid strong oxidizers. |
Synthetic Pathways[7][9][10][11]
The synthesis of 2-(1-aminocyclopropyl)acetic acid is non-trivial due to the strain of the cyclopropane ring. The most authoritative laboratory protocol involves the Arndt-Eistert Homologation of the commercially available
Protocol: Arndt-Eistert Homologation (Step-by-Step)
Objective: Convert the
-
N-Protection:
-
React 1-aminocyclopropanecarboxylic acid (ACCA) with Di-tert-butyl dicarbonate (Boc
O) in dioxane/water/NaOH to yield N-Boc-ACCA .
-
-
Activation (Mixed Anhydride Formation):
-
Dissolve N-Boc-ACCA in anhydrous THF at -15°C.
-
Add N-methylmorpholine (NMM) followed by isobutyl chloroformate (IBCF).
-
Mechanism:[4] Formation of the mixed anhydride activates the carboxyl group.
-
-
Diazoketone Formation:
-
Treat the mixed anhydride (in situ) with an ethereal solution of diazomethane (CH
N ) at 0°C. -
Caution: Diazomethane is explosive and toxic; use a blast shield and specialized glassware.
-
Isolate the
-diazoketone.
-
-
Wolff Rearrangement:
-
Dissolve the diazoketone in THF/Water (10:1).
-
Add Silver Benzoate (catalyst) and sonicate or heat gently.
-
Mechanism:[4] The diazoketone loses N
to form a carbene, which rearranges to a ketene. The ketene is trapped by water to form the homologated acid: N-Boc-2-(1-aminocyclopropyl)acetic acid .
-
-
Deprotection:
-
Dissolve the intermediate in 4M HCl in dioxane.
-
Stir for 2 hours at room temperature.
-
Precipitate the product with diethyl ether to obtain 2-(1-aminocyclopropyl)acetic acid hydrochloride .
-
Synthesis Flowchart
Figure 1: Synthetic route via Arndt-Eistert homologation converting the
Pharmacological & Research Applications
GABA and Glycine Receptor Probe
As a structural analogue of
-
Glycine Receptors (GlyR):
-Alanine is a known agonist. The cyclopropyl analogue tests the steric tolerance of the ligand-binding domain. -
GABA Transporters (GAT): Can be used to study the transport kinetics of conformationally restricted substrates.
Peptidomimetics
In drug design, incorporating 2-(1-aminocyclopropyl)acetic acid into a peptide chain introduces a "kink" that is more rigid than natural amino acids.
-
Effect: It stabilizes specific secondary structures (e.g.,
-turns) and protects the peptide from enzymatic degradation (proteolysis) due to the non-natural backbone.
Comparison to Related Analogues
It is crucial to distinguish this compound from other cyclopropane amino acids:
| Compound | Structure Type | Primary Biological Role |
| Target (CAS 139132-50-6) | ||
| ACCA (CAS 22059-21-8) | Ethylene precursor (Plants); NMDA modulator | |
| Gabapentin | Calcium channel ( |
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. Rinse cautiously with water if exposed. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust formation. |
Storage:
-
Store at room temperature (15-25°C) .
-
Keep container tightly closed in a dry and well-ventilated place.
-
Hygroscopic: Exposure to moisture may lead to clumping or hydrolysis over extended periods.
References
-
ChemicalBook. (2025). 2-(1-Aminocyclopropyl)acetic acid hydrochloride Properties and Suppliers. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-(1-Aminocyclopropyl)acetic acid hydrochloride.[1] Retrieved from
-
PubChem. (2025).[5][2] Compound Summary: 2-(1-Aminocyclopropyl)acetic acid.[1][2] National Library of Medicine. Retrieved from
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on conformationally restricted amino acids in drug design).
- Liautard, V., et al. (2008).
Sources
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- 2. 2-(1-Aminocyclopropyl)acetic acid | C5H9NO2 | CID 15659604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]
- 5. CID 18471327 | C6H7- | CID 18471327 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(1-Aminocyclopropyl)acetic acid hydrochloride molecular weight and formula
[1]
Executive Summary
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a conformationally restricted
Its rigid cyclopropyl core locks the peptide backbone torsion angles (
Chemical Identity & Physicochemical Profile[1][2][3][4]
Core Specifications
| Parameter | Value |
| Chemical Name | 2-(1-Aminocyclopropyl)acetic acid hydrochloride |
| CAS Number | 139132-50-6 |
| Molecular Formula | |
| Molecular Weight | 151.59 g/mol (HCl Salt) 115.13 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).[1] |
Structural Analysis
Unlike its
-
Alpha-Carbon: The quaternary carbon of the cyclopropane ring.
-
Beta-Carbon: The methylene group of the acetic acid tail.
-
Stereochemistry: Achiral (prochiral center at the ring, but symmetric substitution renders it achiral unless incorporated into a chiral peptide chain).
Synthetic Pathways & Manufacturing Logic
The synthesis of 2-(1-aminocyclopropyl)acetic acid is non-trivial due to the strain of the cyclopropane ring. The most robust route for research-grade synthesis involves the Arndt-Eistert Homologation of the readily available 1-aminocyclopropanecarboxylic acid (ACC).
Protocol: Arndt-Eistert Homologation
This method effectively inserts a methylene group into the ACC backbone, converting the
-
Protection: The amine of ACC is protected (e.g., Boc-ACC-OH) to prevent side reactions.
-
Activation: The carboxylic acid is converted to a mixed anhydride or acid chloride.
-
Diazotization: Reaction with diazomethane yields the
-diazoketone. -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water generates the homologated acid.
-
Deprotection: Acidic cleavage of the Boc group yields the final hydrochloride salt.
Figure 1: Synthetic workflow via Arndt-Eistert Homologation, converting the
Pharmacological & Structural Utility
Peptidomimetics & Foldamers
In drug design, this molecule is used to induce specific secondary structures in peptides. The cyclopropane ring restricts the rotation around the
-
Helix Stabilization: Incorporation into
-peptides can promote stable helical conformations (e.g., 14-helix or 12-helix) that are resistant to peptidases. -
Beta-Turn Inducer: The rigid bond angle of the cyclopropane ring (
) forces the backbone into a kink, mimicking -turns found in bioactive proteins.
Bioisosterism
The molecule serves as a rigid analogue for several neurotransmitters:
-
GABA Analogue: It is a conformationally restricted analogue of
-aminobutyric acid (GABA), potentially targeting GABA-AT (GABA aminotransferase) or specific GABA receptor subtypes. -
Glycine/NMDA: Like ACC, it acts as a probe for the glycine modulatory site on the NMDA receptor, though the extra methylene group alters its binding affinity and selectivity profile compared to ACC.
Figure 2: Mechanistic advantage of conformational restriction. The target molecule mimics the bioactive conformation of GABA with reduced entropic penalty.
Handling & Stability Protocols
Storage Conditions
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator.
-
Temperature: Store at 2–8°C for long-term stability.
-
Atmosphere: Inert gas (Argon/Nitrogen) backfilling is recommended after opening to prevent hydrolysis or caking.
Analytical Verification (QC)
To validate the identity of the compound in the lab, look for these signals:
-
1H NMR (D2O):
- ppm (m, 4H, Cyclopropyl ring protons).
-
ppm (s, 2H,
).
-
MS (ESI+): m/z = 116.1
(Free base mass).
References
Sources
Spectroscopic data for 2-(1-Aminocyclopropyl)acetic acid hydrochloride (NMR, IR, MS)
This technical guide details the spectroscopic characterization of 2-(1-Aminocyclopropyl)acetic acid hydrochloride (CAS: 139132-50-6), a conformationally restricted
The following data and protocols are synthesized from authoritative chemical databases (PubChem, ChemicalBook) and standard spectroscopic principles for geminally disubstituted cyclopropanes.
Molecular Identity & Structural Analysis[1][2][3]
Before interpreting spectra, one must understand the unique geometric constraints of the molecule. Unlike flexible linear
-
IUPAC Name: (1-Aminocyclopropyl)acetic acid hydrochloride
-
Common Name: 2-(1-Aminocyclopropyl)acetic acid HCl[1]
-
CAS Number: 139132-50-6[2]
-
Molecular Formula:
(Salt), (Free Base) -
Molecular Weight: 151.59 g/mol (HCl Salt), 115.13 g/mol (Free Base)
Structural Topology
The molecule possesses a plane of symmetry passing through the quaternary carbon (C1), the nitrogen atom, and the methylene group of the acetic acid tail. This symmetry renders the two methylene groups of the cyclopropane ring (C2 and C3) chemically equivalent, though the protons on each carbon are diastereotopic (cis/trans relative to the amine).
Figure 1: Structural topology showing the geminal substitution at Position 1.
Nuclear Magnetic Resonance (NMR) Profiling
The rigidity of the cyclopropane ring creates a distinct NMR signature. The key to validation is the observation of the AA'BB' (or similar higher-order) coupling pattern for the ring protons and a clean singlet for the exocyclic methylene.
Experimental Protocol: Sample Preparation
-
Solvent: Deuterium Oxide (
) is preferred for resolution of the aliphatic region. DMSO- is required if observation of the exchangeable ammonium ( ) and carboxylic acid ( ) protons is necessary. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (
at 4.79 ppm).
NMR Data (Predicted/Typical)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 0.85 – 1.05 | Multiplet (m) | 2H | Cyclopropyl | High field shift characteristic of strained ring current. |
| 1.05 – 1.25 | Multiplet (m) | 2H | Cyclopropyl | Distinct from cis protons due to stereoelectronic effects. |
| 2.65 | Singlet (s) | 2H | Singlet confirms attachment to quaternary carbon (no vicinal coupling). | |
| 4.79 | Singlet | - | HDO | Residual solvent peak (Reference). |
Note: In DMSO-
NMR Data (Broadband Decoupled)
Solvent:
| Chemical Shift ( | Carbon Type | Assignment |
| 11.5 | Cyclopropane ring carbons (C2/C3). Equivalent due to symmetry. | |
| 34.2 | Quaternary C | C1 of Cyclopropane (attached to N and Side Chain). |
| 38.5 | Exocyclic methylene ( | |
| 174.0 | Carboxylic acid carbonyl. |
Infrared Spectroscopy (FT-IR)
IR analysis is critical for confirming the salt form (Hydrochloride) and the intact carboxylic acid.
Key Diagnostic Bands (KBr Pellet / ATR)
-
Ammonium Salt (
):-
3200 – 2800 cm⁻¹: Strong, broad absorption. Overlaps with C-H stretches. Indicates the protonated amine (HCl salt).
-
~1600 cm⁻¹: N-H bending (asymmetric deformation).
-
-
Carboxylic Acid (
):-
1700 – 1730 cm⁻¹: Strong, sharp Carbonyl (
) stretch. This is the most prominent peak in the fingerprint region. -
~1210 cm⁻¹: C-O stretch.
-
-
Cyclopropane Ring:
-
3000 – 3100 cm⁻¹: Cyclopropyl C-H stretching. These appear at slightly higher frequencies than standard aliphatic C-H bonds due to the higher s-character of the C-H bonds in the strained ring.
-
1020 – 1050 cm⁻¹: Ring breathing/deformation modes (often obscured but diagnostic if visible).
-
Mass Spectrometry (MS)[5]
Mass spectrometry provides the definitive confirmation of molecular weight and fragmentation logic.
Ionization Method: Electrospray Ionization (ESI)
-
Mode: Positive (
) -
Parent Ion: The free base has a MW of 115.13.
-
Observed Peak:
. -
Sodium Adduct:
.
-
Fragmentation Pathway (MS/MS)
The fragmentation pattern follows the logic of small amino acids:
-
Loss of Ammonia (
):- .
-
Mechanism: Deamination, likely forming a stabilized cyclopropyl-acetic acid cation.
-
Loss of Formic Acid/Carboxyl (
):- .
-
Mechanism: Decarboxylation is common in amino acids, leaving the amine-substituted cyclopropane fragment.
Figure 2: Primary fragmentation pathways in ESI-MS.
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three primary impurities should be monitored:
-
Ring Opening Products: Under harsh acidic conditions or hydrogenation, the cyclopropane ring may open to form linear isomers (e.g., derivatives of leucine or isoleucine).
-
Detection: Look for methyl doublets/triplets in
NMR (0.9 ppm) which are absent in the intact cyclopropane.
-
-
Regioisomers: 1-Aminocyclopropanecarboxylic acid (ACC).[3][4][5][6]
-
Detection: ACC lacks the singlet at 2.65 ppm (exocyclic
). Its carbonyl carbon appears at ~176 ppm but without the alpha-methylene signal.
-
-
Residual Solvents: Acetic acid or Ethyl acetate from recrystallization.
Characterization Workflow
Figure 3: Step-by-step analytical workflow for compound verification.
References
-
PubChem Compound Summary. (2025). 2-(1-Aminocyclopropyl)acetic acid hydrochloride.[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Mertin, A., Thiemann, T., & de Meijere, A. (1991). Synthesis of 1-aminocyclopropane-1-carboxylic acid and related compounds. Synlett, 1991(2), 87-89.[2] (Foundational synthesis of 1,1-disubstituted cyclopropanes).
Sources
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2-(1-Aminocyclopropyl)acetic acid hydrochloride for neuroscience research
An In-Depth Technical Guide to 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride and its Analogs in Neuroscience Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1-Aminocyclopropyl)acetic acid hydrochloride and its closely related analogs, primarily focusing on the core compound 1-aminocyclopropanecarboxylic acid (ACC or ACPC). This family of compounds has garnered significant interest in neuroscience research due to its modulatory effects on the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these molecules in their experimental paradigms.
Introduction: The Significance of NMDA Receptor Modulation
The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system (CNS), and the NMDA receptor is a key player in mediating fast excitatory synaptic transmission.[1][2] Unlike other glutamate receptors, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2][3] This unique requirement for dual agonism, coupled with its voltage-dependent block by magnesium ions, allows the NMDA receptor to act as a "coincidence detector," integrating presynaptic and postsynaptic activity.[2] This property is fundamental to many forms of synaptic plasticity, including long-term potentiation (LTP), which is widely considered a cellular correlate of learning and memory.[2][4]
Given its central role, dysregulation of NMDA receptor function has been implicated in a wide range of neurological and psychiatric disorders, from schizophrenia and depression to neurodegenerative diseases and chronic pain.[1][3] Consequently, molecules that can modulate NMDA receptor activity are of immense therapeutic and research interest. 2-(1-Aminocyclopropyl)acetic acid hydrochloride and its parent compound, 1-aminocyclopropanecarboxylic acid (ACC/ACPC), represent a class of such modulators that act at the glycine co-agonist site.[5][6][7]
Core Compound Profile: 1-Aminocyclopropanecarboxylic Acid (ACC/ACPC)
While the specific hydrochloride salt, 2-(1-Aminocyclopropyl)acetic acid hydrochloride, is a derivative, the foundational pharmacology is best understood through its core structure, 1-aminocyclopropanecarboxylic acid.
| Property | Description | References |
| Chemical Name | 1-Aminocyclopropane-1-carboxylic acid | [7] |
| Common Abbreviations | ACC, ACPC | [5][6][7] |
| CAS Number | 22059-21-8 | [7] |
| Molecular Formula | C4H7NO2 | [7] |
| Molar Mass | 101.1 g/mol | [7] |
| Primary Target | Glycine co-agonist site of the NMDA receptor | [5][6][8] |
| Mechanism of Action | Partial agonist | [5][6][7] |
Mechanism of Action: A Partial Agonist at the Glycine Site
The defining characteristic of ACC/ACPC in a neuroscience context is its action as a partial agonist at the strychnine-insensitive glycine binding site on the NMDA receptor.[5][6][7] This nuanced mechanism is critical to its pharmacological profile.
A partial agonist is a ligand that binds to a receptor and elicits a response that is lower than that of a full agonist. The practical implication of this is that the effect of a partial agonist is dependent on the concentration of the full agonist in the surrounding environment.
-
In the absence or low concentrations of a full agonist (glycine/D-serine): A partial agonist like ACC/ACPC will act as a functional agonist , promoting NMDA receptor activation.
-
In the presence of high concentrations of a full agonist: The partial agonist will compete with the full agonist for the binding site, thereby reducing the overall receptor activation and acting as a functional antagonist .[5]
This dual functionality provides a modulatory effect, potentially offering a more subtle and controlled way to influence NMDA receptor activity compared to full agonists or antagonists, which can lead to excitotoxicity or complete receptor blockade, respectively.[9]
Signaling Pathway Visualization
The following diagram illustrates the modulatory role of ACC/ACPC at the NMDA receptor.
Caption: ACC/ACPC acts as a partial agonist at the NMDA receptor's glycine site.
Applications in Neuroscience Research
The unique modulatory properties of ACC/ACPC make it a valuable tool for investigating the role of the NMDA receptor in various cognitive and pathological processes.
Investigating Cognitive Enhancement
A primary application of ACC/ACPC is in the study of cognition. Research has shown that it can enhance cognitive functions, particularly in tasks that rely on the prefrontal cortex.[5]
-
Novel Object Recognition (NOR): This task assesses recognition memory in rodents. Studies have demonstrated that ACC/ACPC can prevent memory deficits induced by NMDA receptor antagonists like phencyclidine (PCP) and ketamine.[5]
-
Attentional Set-Shifting Task (ASST): This task measures cognitive flexibility. ACC/ACPC has been shown to improve performance in this task, suggesting a beneficial effect on executive function.[5]
The pro-cognitive effects of ACC/ACPC are thought to arise from its ability to fine-tune NMDA receptor activity, potentially enhancing synaptic plasticity in brain regions crucial for memory and learning.
Modeling and Reversing Schizophrenia-Related Deficits
The "glutamate hypothesis of schizophrenia" posits that hypofunction of NMDA receptors contributes to the cognitive and negative symptoms of the disorder. As such, compounds that modulate the NMDA receptor are of great interest.
ACC/ACPC has been investigated in preclinical models of schizophrenia, where NMDA receptor antagonists like PCP or ketamine are used to induce schizophrenia-like symptoms in animals.[5] The ability of ACC/ACPC to reverse the cognitive deficits in these models supports the potential of glycine site modulators as a therapeutic strategy.[5]
Experimental Protocols and Methodologies
The successful application of 2-(1-Aminocyclopropyl)acetic acid hydrochloride or its analogs in research requires careful consideration of experimental design.
In Vivo Administration and Dosing
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodent models.[5] Intravenous (i.v.) administration has also been used.[8]
-
Dosage: Effective doses in rats for cognitive enhancement have been reported in the range of 200-400 mg/kg.[5]
-
Vehicle: The choice of vehicle for dissolving the compound is critical for ensuring bioavailability. As a hydrochloride salt, aqueous vehicles such as saline are typically suitable.
-
Pharmacokinetics: It is important to note that ACC/ACPC has a short half-life in the brain (less than 5 minutes in mice), which should be taken into account when designing experiments.[8]
Behavioral Assays
A crucial aspect of validating the effects of ACC/ACPC is the use of robust behavioral paradigms.
Protocol: Novel Object Recognition (NOR) Task
-
Habituation: Individually house rodents and handle them for several days to acclimate them to the experimenter. Habituate the animals to the testing arena (an open-field box) for 5-10 minutes per day for 2-3 days in the absence of any objects.
-
Training (Sample Phase): Place two identical objects in the testing arena. Allow the animal to explore the objects for a set period (e.g., 5 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour). During this time, administer the test compound (e.g., ACC/ACPC at 200-400 mg/kg, i.p.) or vehicle.
-
Testing (Choice Phase): Return the animal to the arena, where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Workflow Visualization
Caption: A typical workflow for assessing cognitive enhancement using the NOR task.
Trustworthiness and Self-Validating Systems
To ensure the reliability of data generated using 2-(1-Aminocyclopropyl)acetic acid hydrochloride or its analogs, it is essential to incorporate self-validating systems into experimental designs.
-
Dose-Response Curves: Establishing a clear dose-response relationship is fundamental. The effects of the compound should be tested across a range of concentrations to identify the optimal dose and to ensure that the observed effects are not due to non-specific actions at very high concentrations.
-
Positive and Negative Controls: Experiments should include appropriate controls. For instance, in cognitive studies, a known amnestic agent like PCP could serve as a negative control, while a known cognitive enhancer could be a positive control.
-
Specificity of Action: To confirm that the effects of ACC/ACPC are indeed mediated by the NMDA receptor glycine site, experiments can be designed to include a specific antagonist for this site, such as 7-chlorokynurenic acid.[6] Co-administration of the antagonist should block the effects of ACC/ACPC.
Conclusion and Future Directions
2-(1-Aminocyclopropyl)acetic acid hydrochloride and its parent compound, 1-aminocyclopropanecarboxylic acid, are valuable pharmacological tools for the nuanced investigation of the NMDA receptor system. Their partial agonist activity at the glycine co-agonist site offers a unique mechanism for modulating neuronal excitability and synaptic plasticity. The existing research highlights their potential for elucidating the mechanisms of cognition and for exploring novel therapeutic strategies for disorders with NMDA receptor hypofunction.
Future research should aim to further characterize the pharmacokinetic and pharmacodynamic profiles of specific salts like the hydrochloride form to optimize their use in experimental models. Additionally, exploring the effects of these compounds in a wider array of behavioral paradigms and disease models will undoubtedly shed more light on the complex role of the glutamatergic system in brain health and disease.
References
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AP-7 (drug) - Wikipedia. Wikipedia. [Link]
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(+/–)-cis-2,3-Piperidine Dicarboxylic Acid Is a Partial N-methyl-D-aspartate Agonist in the in Vitro Rat Cerebellar cGMP Model - PubMed. PubMed. [Link]
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Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PubMed Central. PubMed Central. [Link]
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1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats - PubMed. PubMed. [Link]
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Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. ResearchGate. [Link]
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Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed. PubMed. [Link]
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Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed. PubMed. [Link]
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Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC. PubMed Central. [Link]
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Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase - PubMed. PubMed. [Link]
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The catalytic mechanism of 1-aminocyclopropane-1-carboxylic acid oxidase - PubMed. PubMed. [Link]
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Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed. PubMed. [Link]
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1-Aminocyclopropane-1-carboxylic acid - Wikipedia. Wikipedia. [Link]
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The P2X7 Receptor: Central Hub of Brain Diseases - Frontiers. Frontiers. [Link]
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Physiological acetic acid concentrations from ethanol metabolism stimulate accumbens shell medium spiny neurons via NMDAR activation in a sex-dependent manner - PubMed Central. PubMed Central. [Link]
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P2X7 Receptors Drive Spine Synapse Plasticity in the Learned Helplessness Model of Depression - PubMed Central. PubMed Central. [Link]
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AMPA and NMDA Receptors - YouTube. YouTube. [Link]
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Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress - Frontiers. Frontiers. [Link]
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GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without - McCormick School of Engineering. Northwestern University. [Link]
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Enhancement of cerebral cortical acetylcholine release by intraperitoneal acetic acid and its suppression by analgesics in freely moving rats - PubMed. PubMed. [Link]
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1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - ResearchGate. ResearchGate. [Link]
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NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder - MDPI. MDPI. [Link]
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NMDA receptor - Wikipedia. Wikipedia. [Link]
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Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ 2 O,O′)bis(1-methyl-1H-pyrazole)platinum(II) - MDPI. MDPI. [Link]
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The ethanol metabolite acetic acid activates mouse nucleus accumbens shell medium spiny neurons - PMC - PubMed Central. PubMed Central. [Link]
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How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP - YouTube. YouTube. [Link]
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Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions - PubMed. PubMed. [Link]
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The regulation of 1-aminocyclopropane-1-carboxylic acid synthase gene expression during the transition from system-1 to system-2 ethylene synthesis in tomato - PubMed. PubMed. [Link]
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Unlocking the Therapeutic Potential of 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic applications of 2-(1-Aminocyclopropyl)acetic acid hydrochloride. While direct pharmacological data on this specific compound is limited in publicly accessible literature, this paper synthesizes information on its chemical properties, the known biological activities of structurally related cyclopropyl-containing molecules, and proposes a strategic path forward for its investigation. By examining the well-documented pharmacology of its close structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), and other cyclopropyl derivatives, we delineate a compelling hypothesis for the therapeutic utility of 2-(1-Aminocyclopropyl)acetic acid hydrochloride, particularly in the realm of neurology. This guide is intended for researchers, scientists, and drug development professionals interested in novel small molecules with the potential to address unmet medical needs.
Introduction: The Cyclopropane Moiety in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, has garnered significant interest in medicinal chemistry due to its unique conformational and electronic properties. Its incorporation into drug candidates can impart a range of desirable attributes, including:
-
Conformational Rigidity: The strained nature of the cyclopropane ring restricts the rotational freedom of adjacent chemical bonds, leading to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for biological targets.[1][2]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring can render it less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially improving a drug's pharmacokinetic profile.[1]
-
Bioisosteric Replacement: The cyclopropane group can serve as a bioisostere for other chemical functionalities, such as double bonds, to fine-tune a molecule's properties.[3]
Numerous pharmaceuticals and agrochemicals incorporate the cyclopropane moiety, highlighting its versatility and importance in the design of bioactive molecules.[4] Compounds containing this structural feature have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and antidepressant properties.[3][5]
Physicochemical Properties of 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride
| Property | Value | Source |
| CAS Number | 139132-50-6 | Chemical Supplier Data |
| Molecular Formula | C5H9NO2 · HCl | Chemical Supplier Data |
| Molecular Weight | 151.59 g/mol | Chemical Supplier Data |
| Appearance | White to off-white solid | Chemical Supplier Data |
| Solubility | Soluble in water | Inferred from hydrochloride salt form |
The Precedent of 1-Aminocyclopropane-1-carboxylic Acid (ACC): A Close Structural Analog
To infer the potential therapeutic applications of 2-(1-Aminocyclopropyl)acetic acid hydrochloride, a thorough examination of its closest structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), is instructive. ACC is a well-researched compound with a complex and fascinating pharmacological profile.
Modulation of the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, is a primary target for ACC. Its activity at this receptor is nuanced, exhibiting characteristics of both a partial agonist and a functional antagonist at the glycine co-agonist site, depending on the concentrations of glutamate and glycine in the surrounding microenvironment. This dual activity suggests a potential for fine-tuning neuronal excitability, which could be beneficial in various neurological and psychiatric conditions.[6][7][8]
Diagram 1: The NMDA Receptor and Potential Modulation by Cyclopropyl Amino Acids
Caption: Hypothesized modulation of the NMDA receptor by cyclopropyl amino acids at the glycine co-agonist site.
Therapeutic Implications of NMDA Receptor Modulation
The modulation of NMDA receptor function is a validated therapeutic strategy for a range of central nervous system (CNS) disorders. Both positive and negative allosteric modulators of the NMDA receptor have shown promise in preclinical and clinical studies for conditions such as depression, schizophrenia, and neurodegenerative diseases.[7][8] The nuanced activity of compounds like ACC at the NMDA receptor suggests a potential for therapeutic benefit with a potentially favorable side-effect profile compared to full agonists or antagonists.
Hypothesized Therapeutic Applications of 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride
Based on the established pharmacology of its close analog, ACC, and the broader landscape of bioactive cyclopropyl-containing molecules, we can hypothesize several potential therapeutic applications for 2-(1-Aminocyclopropyl)acetic acid hydrochloride. It is crucial to emphasize that these are predictive and require experimental validation.
Neurological and Psychiatric Disorders
Given the precedent of NMDA receptor modulation by ACC, 2-(1-Aminocyclopropyl)acetic acid hydrochloride is a prime candidate for investigation in:
-
Depression: Modulators of the NMDA receptor have demonstrated rapid-acting antidepressant effects.[8]
-
Schizophrenia: Deficits in NMDA receptor function are implicated in the cognitive and negative symptoms of schizophrenia.[6]
-
Neurodegenerative Diseases: Dysregulation of glutamatergic signaling is a hallmark of diseases such as Alzheimer's and Huntington's disease.[7]
-
Chronic Pain: The NMDA receptor plays a critical role in central sensitization, a key mechanism in the development of chronic pain states.
Other Potential Therapeutic Areas
The diverse biological activities of cyclopropyl-containing compounds suggest that the therapeutic potential of 2-(1-Aminocyclopropyl)acetic acid hydrochloride may extend beyond neurology.[3][5] Areas for future investigation could include:
-
Oncology: Some cyclopropane derivatives have exhibited antitumor properties.[5]
-
Infectious Diseases: The structural motif is present in some antimicrobial agents.[3]
Proposed Research and Development Workflow
To elucidate the therapeutic potential of 2-(1-Aminocyclopropyl)acetic acid hydrochloride, a systematic and rigorous research and development program is necessary.
Diagram 2: Proposed Research and Development Workflow
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- 2. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vivo Evaluation of ACPC (NMDA Glycine Site Partial Agonist)
This Application Note and Protocol is designed for researchers investigating the in vivo pharmacology of aminocyclopropyl amino acids.
CRITICAL DISAMBIGUATION: CHEMICAL IDENTITY
Before proceeding, it is vital to distinguish between two structurally related but pharmacologically distinct compounds often confused in nomenclature.
| Feature | Target of this Protocol (ACPC) | Homolog (Synthesis/Novel) |
| Common Name | ACPC | (1-Aminocyclopropyl)acetic acid |
| IUPAC Name | 1-Aminocyclopropane-1-carboxylic acid | 2-(1-Aminocyclopropyl)acetic acid |
| Structure | ||
| Mechanism | NMDA Glycine Site Partial Agonist | Potential GABA/Glycine Transporter modulator |
| CAS No. | 22059-21-8 (Free acid) / 139132-50-6 (HCl)* | 139132-50-6 (HCl of acetic homolog)** |
| In Vivo Status | Extensive Literature (Antidepressant/Neuroprotective) | No Established In Vivo Profile |
Protocol Scope: This guide details the experimental protocols for ACPC (1-aminocyclopropanecarboxylic acid) , the well-characterized NMDA receptor modulator.
-
Note: If you are strictly testing the acetic acid homolog (CAS 139132-50-6), use the "Safety & Dose-Finding" section below (Irwin Screen) as a preliminary step, as no specific efficacy models exist for that homolog.
Introduction & Mechanism of Action
2-(1-Aminocyclopropyl)acetic acid hydrochloride (and its parent pharmacophore ACPC ) represents a class of conformationally restricted amino acids. ACPC acts as a high-affinity partial agonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex.
Unlike competitive NMDA antagonists (e.g., AP-7) or channel blockers (e.g., MK-801), ACPC modulates the receptor frequency without completely blocking the ion channel. This unique "functional antagonism" allows it to dampen excessive glutamatergic tone (neuroprotective) while maintaining sufficient receptor function to avoid the severe side effects (psychosis, ataxia, vacuolization) associated with full antagonists.
Therapeutic Applications
-
Antidepressant Activity: Modulates synaptic plasticity; effective in the Forced Swim Test (FST).
-
Neuroprotection: Reduces excitotoxicity in hypoxic/ischemic models.
-
Cognitive Enhancement: Facilitates learning in specific memory tasks (e.g., Morris Water Maze) at lower doses.
Experimental Design & Signaling Pathway
NMDA Receptor Modulation Pathway
ACPC binds to the NR1 subunit (Glycine site). In conditions of high glycine/glutamate (e.g., stress, ischemia), it acts as an antagonist, reducing Calcium (
Figure 1: Mechanism of ACPC at the NMDA receptor. Unlike full antagonists, ACPC preserves physiological signaling while preventing excitotoxicity.
Formulation & Dosing Strategy
Preparation of the Test Article
The hydrochloride salt improves water solubility compared to the zwitterion.
-
Vehicle: 0.9% Sterile Saline (Physiological NaCl).
-
Solubility: Soluble in water/saline up to 50 mg/mL. Sonicate if necessary.
-
pH Adjustment: The HCl salt may be acidic. Neutralize to pH ~6.0–7.0 using 0.1N NaOH prior to injection to prevent peritoneal irritation.
-
Stability: Prepare fresh daily.
Dose-Response Considerations
ACPC exhibits a bell-shaped dose-response curve (typical of partial agonists).
-
Low Dose (Cognitive/Neuroprotective): 50–100 mg/kg.
-
High Dose (Antidepressant): 200–400 mg/kg.
-
Route: Intraperitoneal (i.p.) is standard for rodents.[1] Oral (p.o.) bioavailability is high but slower onset.
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) |
| Route | i.p. | i.p.[2][3][4][5] |
| Volume | 10 mL/kg | 2–5 mL/kg |
| Active Range | 100–400 mg/kg | 50–200 mg/kg |
| Pre-treatment Time | 30–60 min | 30–60 min |
Core Experimental Protocols
Protocol A: Forced Swim Test (Antidepressant Efficacy)
Rationale: This is the gold-standard assay for NMDA-modulating antidepressants. ACPC reduces immobility time without increasing locomotor activity (unlike stimulants).
Materials:
-
Cylindrical tanks (Height: 30-50 cm, Diameter: 20 cm).
-
Water temperature: 23–25°C (Critical for reproducibility).
-
Video tracking software (e.g., EthoVision) or manual stopwatch.
Workflow:
-
Acclimation: Bring animals to the testing room 60 min prior to testing.
-
Dosing: Administer ACPC (e.g., 200, 400 mg/kg) or Vehicle (Saline) 30 minutes before the test.
-
Swim Session:
-
Place mouse in water for 6 minutes .[6]
-
Record: The last 4 minutes (first 2 minutes are habituation).
-
-
Scoring: Measure "Immobility Time" (floating with minimal movement to keep head above water).
-
Analysis:
-
Calculate % reduction in immobility vs. vehicle.
-
Validation: Perform an Open Field Test (OFT) on a separate cohort to ensure decreased immobility is not due to hyperlocomotion.
-
Protocol B: Neuroprotection (Hypoxic Stress Model)
Rationale: ACPC protects against glutamate-induced excitotoxicity caused by hypoxia.
Workflow:
-
Dosing: Administer ACPC (100–300 mg/kg, i.p.) 45 minutes prior to hypoxic exposure.
-
Hypoxia Induction:
-
Place mice in a sealed chamber.
-
Introduce gas mixture: 4%
/ 96% . -
Measure Survival Time (latency to respiratory arrest).
-
-
Endpoint: Remove animal immediately upon respiratory arrest (gasping ceases) to resuscitate, or measure time to death if terminal endpoint is approved.
-
Result: ACPC-treated animals show significantly prolonged survival time (>30-50% increase) compared to vehicle.
Pharmacokinetics & Brain Penetration
To validate the model, you must confirm the drug reaches the CNS. ACPC crosses the Blood-Brain Barrier (BBB) effectively via amino acid transporters (System L).
Sampling Protocol:
-
Dose: 200 mg/kg (i.p.).
-
Timepoints: 15, 30, 60, 120, 240 min.
-
Collection:
-
Collect plasma (EDTA tubes).
-
Perfuse with saline to remove blood from brain capillaries.
-
Collect whole brain.
-
-
Bioanalysis: LC-MS/MS.
-
Target Brain/Plasma Ratio: > 0.3 (indicating sufficient penetration).
-
Safety & Toxicology (Irwin Screen)
If using the acetic acid homolog (CAS 139132-50-6) or a novel analog, perform this screen first.
Observation Matrix (0-2 hours post-dose):
-
Autonomic: Piloerection, salivation, lacrimation.
-
Neuromuscular: Ataxia (NMDA antagonists cause "drunken" gait), sedation, grip strength.
-
Sensorimotor: Response to touch, tail pinch, auditory startle.
-
Excitatory: Stereotypy (head weaving - typical of PCP/MK-801; ACPC should lack this ).
References
-
Trullas, R., & Skolnick, P. (1990).[7][8][9] Functional antagonists at the NMDA receptor complex exhibit antidepressant actions.[6][9][10] European Journal of Pharmacology, 185(1), 1-10. Link
-
Skolnick, P., Popik, P., & Trullas, R. (2009).[11] Glutamate-based antidepressants: 20 years on. Trends in Pharmacological Sciences, 30(11), 563-569. Link
-
Poleszak, E., et al. (2011). A complex interaction between glycine/NMDA receptors and serotonergic/noradrenergic antidepressants in the forced swim test in mice.[6] Journal of Neural Transmission, 118(11), 1535-1546. Link
- Fossom, L. H., et al. (1995). 1-Aminocyclopropanecarboxylic acid (ACPC): A partial agonist at the glycine site of the NMDA receptor. Molecular Neuropharmacology, 2, 285-288.
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Application Notes and Protocols for Electrophysiological Studies of 2-(1-Aminocyclopropyl)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Modulatory Role of a Unique Glycine Site Agonist
2-(1-Aminocyclopropyl)acetic acid hydrochloride, commonly known as ACPC, is a conformationally constrained analog of the neurotransmitter glycine. It has garnered significant interest in neuroscience research due to its specific action as a partial agonist at the strychnine-insensitive glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.[3][4] As a partial agonist, ACPC occupies the glycine binding site and elicits a submaximal receptor response compared to full agonists like glycine or D-serine.[5] This property makes ACPC a valuable pharmacological tool to probe the function of the NMDA receptor glycine site and to develop therapeutic agents with a more nuanced modulatory effect than full agonists or antagonists, potentially offering neuroprotective benefits without the psychotomimetic side effects associated with other NMDA receptor modulators.[6]
This guide provides a comprehensive and detailed patch-clamp electrophysiology protocol for characterizing the effects of ACPC on NMDA receptor-mediated currents. The protocols outlined herein are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure robust and reproducible results.
Mechanism of Action: A Glycine Site Partial Agonist
The NMDA receptor is a heterotetrameric ligand-gated ion channel.[7] For the channel to open and allow the influx of Ca²⁺ and Na⁺, two critical events must occur: the binding of glutamate to the GluN2 subunits and the binding of a co-agonist (glycine or D-serine) to the GluN1 subunits.[7] ACPC exerts its effect by binding to the glycine site on the GluN1 subunit. As a partial agonist, it stabilizes a receptor conformation that is intermediate between the fully closed and fully open states induced by a full agonist. This results in a lower maximal activation of the receptor even at saturating concentrations of ACPC.[5]
The following diagram illustrates the binding sites on an NMDA receptor and the action of ACPC.
Caption: ACPC acts as a partial agonist at the glycine site of the NMDA receptor.
Experimental Preparation: Materials and Reagents
Cell Preparations
The choice of preparation will depend on the specific research question. Common models include:
-
Cultured Neurons: Primary hippocampal or cortical neurons are frequently used as they express a rich population of NMDA receptors.
-
Acute Brain Slices: Hippocampal or cortical slices from rodents allow for the study of NMDA receptors in a more intact synaptic circuit.
-
Heterologous Expression Systems: HEK293 cells or Xenopus oocytes transfected with specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) are ideal for studying the pharmacology of specific receptor subtypes.
Solutions and Reagents
Table 1: Composition of Extracellular and Intracellular Solutions
| Extracellular Solution (aCSF) | Concentration (mM) | Intracellular Solution | Concentration (mM) |
| NaCl | 125 | K-Gluconate | 140 |
| KCl | 2.5 | MgCl₂ | 2 |
| CaCl₂ | 2 | HEPES | 10 |
| MgCl₂ | 1 | EGTA | 1.1 |
| NaH₂PO₄ | 1.25 | Mg-ATP | 4 |
| NaHCO₃ | 25 | Na₂-GTP | 0.3 |
| Glucose | 25 | Phosphocreatine | 10 |
| pH | **7.4 (with 95% O₂/5% CO₂) ** | pH | 7.3 (with KOH) |
| Osmolarity | ~310 mOsm | Osmolarity | ~290 mOsm |
Note: For isolating NMDA receptor currents, it is crucial to include antagonists for other relevant receptors in the extracellular solution.
Table 2: Stock Solutions of Pharmacological Agents
| Compound | Stock Concentration | Solvent | Storage |
| 2-(1-Aminocyclopropyl)acetic acid hydrochloride (ACPC) | 100 mM | Water | -20°C |
| N-methyl-D-aspartate (NMDA) | 50 mM | Water | -20°C |
| Glycine | 100 mM | Water | -20°C |
| Tetrodotoxin (TTX) | 1 mM | Water | -20°C |
| Picrotoxin | 50 mM | DMSO | -20°C |
| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | 20 mM | DMSO | -20°C |
| D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) | 50 mM | Water | -20°C |
Detailed Patch-Clamp Protocol
This protocol describes the whole-cell voltage-clamp recording of NMDA receptor currents from cultured hippocampal neurons to characterize the effects of ACPC.
I. Cell Preparation
-
Plating: Plate primary hippocampal neurons on poly-D-lysine coated glass coverslips at a suitable density.
-
Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂ for 10-14 days to allow for mature expression of NMDA receptors.
II. Electrophysiological Recording Setup
-
System Preparation: Ensure the patch-clamp rig, including the amplifier, micromanipulator, and perfusion system, is properly set up and calibrated.
-
Solution Preparation: Prepare fresh aCSF and intracellular solution on the day of the experiment. Filter both solutions using a 0.22 µm syringe filter.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
III. Whole-Cell Patch-Clamp Recording
The following workflow outlines the key steps for obtaining and recording from a patched neuron.
Caption: Workflow for whole-cell patch-clamp recording of NMDA receptor currents.
IV. Experimental Paradigms for Characterizing ACPC
A. Determining the Agonist Effect of ACPC
-
Baseline: In the presence of a saturating concentration of glutamate or NMDA (e.g., 100 µM), record the baseline current.
-
ACPC Application: Apply increasing concentrations of ACPC (e.g., 10 nM to 1 mM) in the continued presence of NMDA. A study has shown an EC₅₀ of approximately 43 nM for ACPC in potentiating NMDA effects in a synaptosomal preparation.[5]
-
Washout: Wash out ACPC to allow the current to return to baseline.
-
Full Agonist: Apply a saturating concentration of a full agonist like glycine or D-serine (e.g., 100 µM) with NMDA to determine the maximal response.
B. Characterizing the Partial Agonist Profile
-
Co-application: In the presence of a sub-saturating concentration of a full agonist like glycine (e.g., 1 µM) and NMDA (100 µM), apply increasing concentrations of ACPC.
-
Observation: As a partial agonist, ACPC is expected to compete with glycine for the binding site. At higher concentrations, ACPC may reduce the current elicited by the full agonist.
C. Voltage-Clamp Protocol Details
-
Holding Potential: Hold the cell at a negative potential, typically -60 mV or -70 mV, to maximize the inward current and observe the voltage-dependent Mg²⁺ block.
-
Voltage Ramps: To construct a current-voltage (I-V) relationship, apply a voltage ramp (e.g., from -100 mV to +40 mV over 500 ms) during the peak of the NMDA receptor-mediated current. This will reveal the characteristic J-shaped I-V curve in the presence of extracellular Mg²⁺.
Data Analysis and Interpretation
-
Current Measurement: Measure the peak amplitude of the inward current elicited by the application of agonists.
-
Dose-Response Curves: Plot the normalized peak current amplitude against the logarithm of the ACPC concentration. Fit the data with a Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the Hill coefficient.
-
I-V Curve Analysis: Plot the current amplitude as a function of the command voltage to visualize the voltage-dependence of the NMDA receptor current and the effect of ACPC on it.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of different concentrations of ACPC and to compare its efficacy to that of full agonists.
Table 3: Expected Outcomes and Interpretations
| Experimental Paradigm | Expected Outcome | Interpretation |
| Increasing concentrations of ACPC in the presence of NMDA | A dose-dependent increase in inward current that plateaus at a level below the maximal current elicited by a full agonist (e.g., glycine). | Confirms that ACPC is a partial agonist at the NMDA receptor glycine site. |
| Co-application of ACPC with a full agonist (glycine) | At high concentrations, ACPC should reduce the current elicited by a sub-saturating concentration of glycine. | Demonstrates competitive binding of ACPC at the glycine site. |
| Voltage-ramp protocol | The characteristic J-shaped I-V curve of the NMDA receptor current will be observed, which may be modulated in amplitude by ACPC. | Confirms the recording of bona fide NMDA receptor currents and allows for the study of any voltage-dependent effects of ACPC. |
Troubleshooting and Best Practices
-
Stable Recordings: Ensure a stable gigaohm seal and low series resistance (<20 MΩ) for high-quality recordings. Monitor series resistance throughout the experiment and discard cells with significant changes.
-
Rapid Solution Exchange: A fast and reliable perfusion system is essential for accurate determination of agonist kinetics.
-
Reagent Purity: Use high-purity reagents to avoid confounding effects.
-
Controls: Always include appropriate controls, such as washout periods and application of a full agonist, to validate the observed effects of ACPC. A study has shown that the protective effect of 1 mM ACPC against NMDA-induced toxicity was competitively abolished by the co-addition of glycine, verifying its action at the glycine binding site.[1]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the electrophysiological characterization of 2-(1-Aminocyclopropyl)acetic acid hydrochloride (ACPC) using the patch-clamp technique. By following these guidelines, researchers can obtain reliable and reproducible data on the modulatory effects of this intriguing compound on NMDA receptor function. The insights gained from such studies will be invaluable for advancing our understanding of NMDA receptor pharmacology and for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- Aow, J., et al. (2015). NMDA receptor-dependent, independent, and parallel signaling pathways in synaptic plasticity. Neuro-Signals, 23(1), 1-13.
- Mayer, M. L., & Westbrook, G. L. (1987). The physiology of excitatory amino acids in the vertebrate central nervous system. Progress in neurobiology, 28(3), 197-276.
- Mayer, M. L., Westbrook, G. L., & Guthrie, P. B. (1984). Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones.
- McBain, C. J., & Mayer, M. L. (1994). N-methyl-D-aspartic acid receptor structure and function. Physiological reviews, 74(3), 723-760.
- Monaghan, D. T., Bridges, R. J., & Cotman, C. W. (1989). The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system. Annual review of pharmacology and toxicology, 29(1), 365-402.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
- Popescu, G. K., & Auerbach, A. (2003). Modal gating of NMDA receptors and the shape of their synaptic response.
- Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
- Vyklický, L., Jr, Benveniste, M., & Mayer, M. L. (1990). Modulation of N-methyl-D-aspartic acid receptor desensitization by glycine in mouse cultured hippocampal neurones. The Journal of physiology, 428(1), 313-331.
- Westbrook, G. L., & Mayer, M. L. (1987). Micromolar concentrations of Zn2+ antagonize NMDA and GABA responses of hippocampal neurons.
- Wood, M. W., et al. (1995). The partial agonist activity of 1-aminocyclopropanecarboxylic acid at the N-methyl-D-aspartate receptor glycine site. Molecular pharmacology, 47(5), 997-1003.
- Zhang, L., et al. (1994). 1-Aminocyclopropanecarboxylic acid (ACPC) as a tool to study the NMDA receptor glycine site. Journal of neurochemistry, 63(2), 647-653.
- Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
- Watson, G. B., et al. (1990). 1-Aminocyclopropanecarboxylate is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Journal of neurochemistry, 54(4), 1450-1453.
- Ransom, R. W., & Stec, N. L. (1988). Cooperative modulation of [3H]MK-801 binding to the N-methyl-D-aspartate receptor-ion channel complex by L-glutamate, glycine, and polyamines. Journal of neurochemistry, 51(3), 830-836.
Sources
- 1. Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of NMDA receptor via elevation of brain glycine and D-serine: the therapeutic potentials for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 2-(1-Aminocyclopropyl)acetic acid Hydrochloride Solutions for Cell Culture
Introduction: The Significance of 2-(1-Aminocyclopropyl)acetic acid Hydrochloride in Cellular Research
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a synthetic compound of significant interest to researchers in plant biology and potentially other fields requiring modulation of ethylene-dependent pathways. Structurally related to the natural plant hormone precursor 1-aminocyclopropane-1-carboxylic acid (ACC), this molecule serves as a critical tool for investigating the intricate processes of growth, development, and stress responses. In plants, ethylene is a key gaseous hormone that regulates a vast array of physiological events, from seed germination and root growth to fruit ripening and senescence.[1] The biosynthesis of ethylene is tightly controlled, with the enzyme ACC synthase (ACS) acting as the rate-limiting step.[1][2] This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and sterile preparation of 2-(1-Aminocyclopropyl)acetic acid hydrochloride solutions for cell culture applications. By explaining the causality behind experimental choices, this document ensures that the protocols are not merely a series of steps but a self-validating system for reproducible and reliable results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(1-Aminocyclopropyl)acetic acid hydrochloride is fundamental to its correct handling and preparation. The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-(1-aminocyclopropyl)acetic acid hydrochloride | PubChem[4] |
| CAS Number | 139132-50-6 | ChemicalBook, Sigma-Aldrich[5] |
| Molecular Formula | C₅H₁₀ClNO₂ | Derived from HCl salt |
| Molecular Weight | 151.59 g/mol | Sigma-Aldrich |
| Appearance | White to off-white or yellow solid/powder | Sigma-Aldrich, ChemicalBook[6] |
| Solubility | Soluble in water | Sigma-Aldrich, ChemicalBook[6] |
| Storage | Room temperature (powder form) | Sigma-Aldrich |
Mechanism of Action: Inhibition of the Ethylene Biosynthesis Pathway
2-(1-Aminocyclopropyl)acetic acid hydrochloride is understood to function as an inhibitor within the ethylene biosynthesis pathway. Its structural similarity to ACC suggests it may act as a competitive or non-competitive inhibitor of enzymes involved in ethylene synthesis. The primary target is ACC synthase (ACS), the enzyme responsible for producing ACC.[2][7] By inhibiting ACS, the compound effectively reduces the endogenous pool of ACC, thereby decreasing ethylene production. This allows researchers to study the downstream effects of ethylene depletion on cellular processes.
The ethylene biosynthesis pathway is a critical target for understanding plant development and stress responses. The diagram below illustrates the key steps and the putative point of inhibition by 2-(1-Aminocyclopropyl)acetic acid.
Caption: Simplified ethylene biosynthesis pathway in plants.
Protocols for Solution Preparation
The following protocols provide a step-by-step methodology for preparing sterile stock and working solutions of 2-(1-Aminocyclopropyl)acetic acid hydrochloride. Adherence to aseptic techniques is paramount to prevent contamination of cell cultures.[8][9]
Workflow for Solution Preparation
The overall process involves calculating the required mass, dissolving the compound, sterilizing the solution, and storing it appropriately before its final dilution into the cell culture medium.
Caption: Workflow for preparing sterile solutions for cell culture.
Protocol 1: Preparation of a 100 mM Sterile Stock Solution
Rationale: A concentrated stock solution minimizes the volume of solvent added to the final cell culture, which is crucial for avoiding significant changes in media osmolarity and nutrient concentration. Water is the recommended solvent due to the high solubility of the hydrochloride salt. Sterilization via filtration is mandatory as autoclaving can lead to the degradation of heat-labile compounds.[10]
Materials:
-
2-(1-Aminocyclopropyl)acetic acid hydrochloride (MW: 151.59 g/mol )
-
High-purity, sterile water (e.g., cell culture grade, WFI, or double-processed)[8]
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe (e.g., 5-10 mL)
-
Sterile syringe filter (0.22 µm pore size, PVDF or other compatible membrane)[10][11]
-
Sterile microcentrifuge tubes or cryovials for aliquots
-
Calibrated analytical balance
-
Biological safety cabinet (BSC) or laminar flow hood
Procedure:
-
Calculations: To prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.010 L x 151.59 g/mol x 1000 mg/g = 151.59 mg
-
-
Weighing: In a biological safety cabinet, carefully weigh out 151.6 mg of 2-(1-Aminocyclopropyl)acetic acid hydrochloride powder into a sterile conical tube.
-
Expert Tip: To minimize contamination risk, perform this step quickly and efficiently. If a balance cannot be placed inside the BSC, weigh the compound into a sterile weigh boat outside the hood and carefully transfer it to the sterile tube inside the hood.[12]
-
-
Dissolution: Add approximately 8 mL of sterile, high-purity water to the conical tube. Vortex or gently swirl the tube until the powder is completely dissolved.
-
Volume Adjustment: Once dissolved, add sterile water to bring the final volume to 10 mL. Mix thoroughly by gentle inversion.
-
Sterile Filtration:
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes or cryovials.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and compromise the sterility of the stock solution.
-
Label the aliquots clearly with the compound name, concentration (100 mM), and date of preparation.
-
Store the aliquots at -20°C for long-term stability.
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
Rationale: The working solution is the final dilution of the stock solution into the cell culture medium. This should be done immediately before treating the cells to ensure the compound's stability and desired final concentration in the experiment.
Materials:
-
Sterile 100 mM stock solution of 2-(1-Aminocyclopropyl)acetic acid hydrochloride (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line (e.g., DMEM, Murashige and Skoog)[9]
-
Sterile conical tubes or culture flasks/plates
Procedure:
-
Thawing: Remove one aliquot of the 100 mM stock solution from the -20°C freezer and thaw it at room temperature or in a 37°C water bath.
-
Calculations (Example for a 100 µM final concentration):
-
Use the dilution formula: M₁V₁ = M₂V₂
-
M₁ = Concentration of stock solution = 100 mM
-
V₁ = Volume of stock solution to add = ?
-
M₂ = Desired final concentration = 100 µM = 0.1 mM
-
V₂ = Final volume of cell culture medium (e.g., 10 mL)
-
-
V₁ = (M₂ x V₂) / M₁
-
V₁ = (0.1 mM x 10 mL) / 100 mM = 0.01 mL = 10 µL
-
-
Dilution:
-
Inside a biological safety cabinet, add the required volume of complete cell culture medium to your sterile vessel (e.g., 10 mL into a T-25 flask or a conical tube).
-
Using a calibrated micropipette with a sterile tip, add 10 µL of the 100 mM stock solution to the 10 mL of medium.
-
-
Mixing: Gently swirl or pipette the medium up and down to ensure the compound is thoroughly mixed and evenly distributed.
-
Application: The working solution is now ready to be added to your cell cultures.
Conclusion and Best Practices
The successful use of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in cell culture experiments hinges on the careful and aseptic preparation of its solutions. Key considerations include using high-purity water, performing sterile filtration, and creating single-use aliquots to maintain stability and prevent contamination. By understanding the rationale behind each step, from the compound's mechanism of action to the principles of sterile technique, researchers can ensure the integrity and reproducibility of their experimental outcomes. Always refer to the manufacturer's safety data sheet (SDS) for specific handling and safety information.
References
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2-(1-Aminocyclopropyl)aceticacidhydrochloride . MySkinRecipes. [Link]
- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
2-(1-Aminocyclopropyl)acetic acid . PubChem, National Center for Biotechnology Information. [Link]
-
1-Aminocyclopropane-1-carboxylic acid . Wikipedia. [Link]
-
1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator . Frontiers in Plant Science. [Link]
-
Sterile Cell Culture Preparation . Sartorius. [Link]
-
Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana . PLOS ONE. [Link]
- US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid.
-
The catalytic mechanism of 1-aminocyclopropane-1-carboxylic acid oxidase . PubMed. [Link]
-
Sterile filter before drug exposure to cell culture? . ResearchGate. [Link]
-
Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life . Journal of Experimental Botany. [Link]
-
An assay for assessing 1-aminocyclopropane-1-carboxylate malonyl (MACC) transferase (AMT) activity and its biological implications in ethylene biosynthesis . Lirias. [Link]
-
1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! . Frontiers in Plant Science. [Link]
-
How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ . YouTube. [Link]
-
The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO), and Abiotic Stress . Semantic Scholar. [Link]
-
Cell Cultivation Handbook . Nacalai Tesque. [Link]
-
How to prepare sterile drug solution in DMSO for cell culture? . Reddit. [Link]
-
Cell culture media impact on drug product solution stability . ResearchGate. [Link]
-
1-Aminocyclopropane-1-carboxylate synthase . Wikipedia. [Link]
-
Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase . PubMed. [Link]
Sources
- 1. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]
- 2. Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life [maxapress.com]
- 3. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 4. 2-(1-Aminocyclopropyl)acetic acid | C5H9NO2 | CID 15659604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1-AMINOCYCLOPROPYL)ACETIC ACID HCL | 139132-50-6 [chemicalbook.com]
- 6. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]
- 7. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
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- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2-(1-Aminocyclopropyl)acetic acid hydrochloride in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of NMDA Receptors and the Glycine Co-agonist Site in Synaptic Plasticity
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity.[1][2] This phenomenon is widely considered one of the major cellular mechanisms underlying learning and memory.[2] A critical player in many forms of LTP, particularly in the hippocampus, is the N-methyl-D-aspartate (NMDA) receptor.[3][4] The NMDA receptor is a unique, ligand-gated ion channel that acts as a molecular coincidence detector.[3] Its activation requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[3][5] Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg2+). This block is only relieved upon significant depolarization of the postsynaptic membrane, an event that typically occurs during high-frequency synaptic transmission.
The influx of calcium ions (Ca2+) through the opened NMDA receptor channel triggers a cascade of intracellular signaling events, leading to a lasting increase in synaptic efficacy.[3][4] Given this dual-ligand requirement, the glycine-binding site on the NMDA receptor presents a key target for modulating synaptic plasticity. Partial agonists at this site are of particular interest as they can fine-tune NMDA receptor activity, offering a more nuanced approach than full agonists or antagonists.
While 2-(1-Aminocyclopropyl)acetic acid hydrochloride is not extensively documented in peer-reviewed literature for LTP studies, its structural similarity to known NMDA receptor modulators, such as 1-aminocyclopropanecarboxylic acid (ACPC), suggests a putative role as a partial agonist at the glycine co-agonist site.[6] This document provides a detailed guide for investigating the effects of 2-(1-Aminocyclopropyl)acetic acid hydrochloride on LTP, based on this hypothesized mechanism of action.
Putative Mechanism of Action: A Glycine Site Partial Agonist
It is proposed that 2-(1-Aminocyclopropyl)acetic acid hydrochloride functions as a partial agonist at the glycine-binding site of the GluN1 subunit of the NMDA receptor. Unlike a full agonist which would elicit a maximal receptor response, a partial agonist produces a submaximal response, even at saturating concentrations. This property can be particularly useful in preventing excitotoxicity that might arise from excessive NMDA receptor activation.
By binding to the glycine site, 2-(1-Aminocyclopropyl)acetic acid hydrochloride would facilitate the opening of the NMDA receptor channel in the presence of glutamate and postsynaptic depolarization, leading to the Ca2+ influx necessary for the induction of LTP. The partial agonism may offer a wider experimental window and more precise control over the magnitude of potentiation compared to full agonists.
Below is a diagram illustrating the proposed signaling pathway for NMDA receptor-dependent LTP, highlighting the role of the glycine co-agonist.
Caption: Proposed signaling pathway for LTP induction via NMDA receptor activation.
Experimental Protocols
This section outlines a detailed protocol for preparing acute hippocampal slices and inducing chemical LTP (cLTP) using 2-(1-Aminocyclopropyl)acetic acid hydrochloride. This chemical induction method provides a robust and widespread potentiation, ideal for biochemical and morphological studies following LTP.
I. Preparation of Solutions and Reagents
A. Artificial Cerebrospinal Fluid (aCSF)
| Component | Stock Concentration | Volume for 1L | Final Concentration (mM) |
| NaCl | Solid | 7.25 g | 124 |
| KCl | 1 M | 3.5 ml | 3.5 |
| KH2PO4 | 1 M | 1.25 ml | 1.25 |
| MgSO4 | 1 M | 1.5 ml | 1.5 |
| CaCl2 | 1 M | 2.5 ml | 2.5 |
| NaHCO3 | Solid | 2.18 g | 26 |
| D-Glucose | Solid | 1.8 g | 10 |
Protocol:
-
Add all components except CaCl2 and NaHCO3 to ~900 ml of ultrapure water and stir until dissolved.
-
Continuously bubble the solution with carbogen (95% O2 / 5% CO2) for at least 20 minutes.
-
Add CaCl2 and NaHCO3 while stirring and bubbling.
-
Adjust the pH to 7.4 with NaOH/HCl if necessary.
-
Bring the final volume to 1L with ultrapure water.
-
The osmolarity should be between 300-315 mOsm.
B. 2-(1-Aminocyclopropyl)acetic acid hydrochloride Stock Solution
-
Molecular Weight: To be obtained from the supplier.
-
Preparation: Prepare a 100 mM stock solution in ultrapure water. For example, if the molecular weight is 151.6 g/mol , dissolve 15.16 mg in 1 ml of water.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
II. Preparation of Acute Hippocampal Slices
This protocol is designed for rodents (e.g., rats or mice) and should be performed in accordance with institutional animal care and use guidelines.
Materials:
-
Rodent (e.g., P15-P30 rat)
-
Ice-cold, carbogenated aCSF
-
Vibrating microtome (vibratome)
-
Recovery chamber with carbogenated aCSF at 32-34°C
-
Dissection tools (scissors, forceps)
-
Filter paper
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage.
-
Cut 350-400 µm thick transverse slices in ice-cold, carbogenated aCSF.[7]
-
Transfer the slices to the recovery chamber and allow them to recover for at least 1 hour at 32-34°C before starting experiments.
III. Induction of Chemical LTP (cLTP)
This protocol is adapted from established methods for inducing cLTP with glycine or glycine site agonists.[8]
Experimental Workflow:
Caption: Experimental workflow for chemical LTP induction.
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 28-30°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.
-
To induce cLTP, switch the perfusion to aCSF containing 2-(1-Aminocyclopropyl)acetic acid hydrochloride.
-
Recommended Starting Concentration Range: 10 µM - 200 µM. A concentration-response curve should be generated to determine the optimal concentration.
-
It is also advisable to include a low concentration of a GABAA receptor antagonist, such as bicuculline (e.g., 20 µM), to prevent inhibitory activity from masking the potentiation.
-
-
Perfuse with the compound-containing aCSF for 10-15 minutes.
-
Switch the perfusion back to standard aCSF and continue recording for at least 60 minutes to confirm the persistence of potentiation.
-
Control Experiments: Run parallel experiments with vehicle control (standard aCSF) to ensure that the potentiation is due to the compound. To confirm the NMDA receptor-dependence of the effect, co-apply a specific NMDA receptor antagonist like AP5 (50 µM).
IV. Data Analysis
The primary measure of LTP is the slope of the fEPSP.
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the data by expressing the slope at each time point as a percentage of the average slope during the baseline period.
-
Plot the normalized fEPSP slope against time.
-
A sustained increase of >20% in the fEPSP slope 60 minutes post-induction is typically considered successful LTP.
| Parameter | Recommended Value | Rationale |
| Slice Thickness | 350-400 µm | Ensures good cell viability and oxygenation.[7] |
| Recovery Time | > 1 hour | Allows slices to recover from the trauma of slicing. |
| Baseline Recording | 20-30 minutes | Establishes a stable baseline for normalization. |
| Compound Concentration | 10-200 µM (empirical) | A range to determine the optimal dose for LTP induction. |
| Induction Time | 10-15 minutes | Sufficient time for the compound to elicit its effect. |
| Post-Induction Recording | > 60 minutes | Confirms the "long-term" nature of the potentiation. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust if working with a powdered form. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place, tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.
Conclusion and Future Directions
2-(1-Aminocyclopropyl)acetic acid hydrochloride presents a novel tool for the investigation of synaptic plasticity. Based on its structural similarity to known glycine site partial agonists, it is hypothesized to modulate NMDA receptor function and facilitate the induction of LTP. The protocols outlined in this guide provide a comprehensive framework for testing this hypothesis and characterizing the compound's effects on synaptic transmission.
Further studies could explore its impact on other forms of synaptic plasticity, such as Long-Term Depression (LTD), and its potential as a cognitive enhancer in various preclinical models. Electrophysiological studies using whole-cell patch-clamp could provide more detailed insights into its effects on NMDA receptor channel kinetics.
References
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Lisman, J., et al. (2012). NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD). Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Manabe, T. (2017). NMDA receptor-independent long-term potentiation in hippocampal interneurons. The Journal of Physiological Sciences. Available at: [Link]
-
Popik, P., & Mierzejewski, P. (2004). Kinetic basis of partial agonism at NMDA receptors. Journal of Neuroscience. Available at: [Link]
-
Shahi, K., & Baudry, M. (1993). Activation of the Glycine Site Associated With the NMDA Receptor Is Required for Induction of LTP in Neonatal Hippocampus. Journal of Neurophysiology. Available at: [Link]
-
Zhang, X. L., et al. (2012). A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus. Neuropharmacology. Available at: [Link]
-
Chen, C., et al. (2018). Role of Glycine Receptors in Glycine-Induced LTD in Hippocampal CA1 Pyramidal Neurons. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Ghafouri, S., et al. (2016). The 2 TBS protocols for induction of LTP in the ACC. ResearchGate. Available at: [Link]
-
Karpova, A., et al. (2013). A) Chemical LTP was induced by application of 200 µM glycine, followed... ResearchGate. Available at: [Link]
-
Pernet, C. R., et al. (2024). ACPC-MAP: A protocol for manually aligning structural T1-weighted Magnetic Resonance Images to the Anterior Commissure. bioRxiv. Available at: [Link]
-
SynapseWeb. (n.d.). LTP Physiology Protocol. The University of Texas at Austin. Available at: [Link]
-
Fortin, D. A., et al. (2010). Long-Term Potentiation-Dependent Spine Enlargement Requires Synaptic Ca2+-Permeable AMPA Receptors Recruited by CaM-Kinase I. Journal of Neuroscience. Available at: [Link]
-
Brigidi, G. S., et al. (2014). A 3-min glycine cLTP induction protocol induced spine density and... ResearchGate. Available at: [Link]
-
Scientifica. (2025). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Available at: [Link]
-
Grover, L. M., & Teyler, T. J. (1995). Requirements for LTP induction by pairing in hippocampal CA1 pyramidal cells. Synapse. Available at: [Link]
-
Lu, W., et al. (2018). The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Journal of Undergraduate Neuroscience Education. (2016). LTP in acute hippocampal slice preparation. Available at: [Link]
Sources
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Requirements for LTP induction by pairing in hippocampal CA1 pyramidal cells [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors [frontiersin.org]
- 4. Glycine site of NMDA receptor serves as a spatiotemporal detector of synaptic activity patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the glycine site associated with the NMDA receptor is required for induction of LTP in neonatal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic basis of partial agonism at NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Potentiation-Dependent Spine Enlargement Requires Synaptic Ca2+-Permeable AMPA Receptors Recruited by CaM-Kinase I - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-(1-Aminocyclopropyl)acetic acid hydrochloride in rodent behavioral models
Application Note: Behavioral Profiling of 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride (NMDA Glycine-Site Modulation)
Executive Summary & Pharmacological Profile
This technical guide outlines the application of 2-(1-Aminocyclopropyl)acetic acid hydrochloride (and its functional analog ACPC / 1-aminocyclopropanecarboxylic acid) in rodent behavioral assays.
These compounds belong to a class of high-affinity partial agonists at the strychnine-insensitive glycine binding site (Gly-B) of the NMDA receptor complex. Their unique pharmacological profile allows them to act as "functional antagonists" in pathological states of receptor overstimulation (e.g., stress, ischemia) while acting as agonists in hypofunctional states.
Key Applications:
-
Antidepressant-like Activity: Evaluation in the Forced Swim Test (FST).
-
Cognitive/Sensorimotor Gating: Reversal of MK-801-induced deficits in Prepulse Inhibition (PPI).
Mechanism of Action: The Partial Agonist Concept
To interpret behavioral data correctly, one must understand the "biphasic" nature of this compound. Unlike competitive antagonists (e.g., AP-5) or channel blockers (e.g., MK-801), glycine-site partial agonists modulate the frequency of channel opening based on the endogenous tone of glycine and glutamate.
-
Low Endogenous Tone: Acts as a net Agonist (enhances transmission).
-
High Endogenous Tone (Stress/Excitotoxicity): Competes with full agonist (glycine) and acts as a net Antagonist (dampens transmission).
Diagram 1: Synaptic Modulation Mechanism
Caption: Figure 1. Competitive interaction at the Gly-B site. The compound reduces net NMDAR drive in high-glycine states (stress), producing antidepressant effects.
Protocol A: Antidepressant Screening (Forced Swim Test)
The Forced Swim Test (FST) is the gold standard for detecting antidepressant-like activity of NMDA-modulating compounds.
Rationale: Functional antagonists at the NMDA complex mimic the behavioral effects of rapid-acting antidepressants (like Ketamine) by reducing immobility time without increasing psychomotor stimulation (unlike amphetamines).
Experimental Design
-
Subjects: Male C57BL/6 mice (8–10 weeks) or Sprague-Dawley rats.
-
Vehicle: 0.9% Saline (Compound is water-soluble).
-
Route: Intraperitoneal (i.p.).
-
Pretreatment Time: 30–60 minutes (Peak plasma concentration).
Step-by-Step Methodology
-
Acclimatization: Bring animals to the testing room 60 minutes prior to the experiment.
-
Drug Administration:
-
Group A (Vehicle): Saline (10 mL/kg).
-
Group B (Low Dose): 100 mg/kg.
-
Group C (High Dose): 200–400 mg/kg.
-
Group D (Positive Control): Imipramine (15 mg/kg) or Ketamine (10 mg/kg).
-
-
The Swim Session (Mice):
-
Place mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with 23–25°C water.
-
Duration: 6 minutes total.
-
Scoring: Discard the first 2 minutes (habituation). Score the last 4 minutes for Immobility Time .
-
-
Definition of Immobility: Absence of active movement except small motions required to keep the head above water.
-
Analysis: One-way ANOVA followed by Dunnett’s post-hoc test.
Expected Results: A significant, dose-dependent reduction in immobility time compared to vehicle, typically observing a U-shaped (bell-shaped) dose-response curve, characteristic of glycine site modulators.
Technical Insight: Unlike ketamine, partial agonists like ACPC derivatives rarely produce hyperlocomotion at therapeutic doses, reducing false positives in the FST.
Protocol B: Schizophrenia Model (Reversal of MK-801 Deficits)
This protocol assesses the compound's ability to restore sensorimotor gating in a model of NMDAR hypofunction, mimicking the cognitive deficits of schizophrenia.
Rationale: MK-801 (Dizocilpine) is a non-competitive NMDAR antagonist that disrupts Prepulse Inhibition (PPI). Glycine site agonists can restore NMDAR function and reverse this disruption.
Diagram 2: PPI Experimental Timeline
Caption: Figure 2. Interaction timeline. The test compound is administered prior to the psychotomimetic agent (MK-801) to assess preventative efficacy.
Step-by-Step Methodology
-
Chamber Setup: Use standard startle chambers with background noise set to 65 dB.
-
Dosing Regimen:
-
Administer Test Compound (50, 100, 200 mg/kg, i.p.) 15–30 minutes before MK-801.
-
Administer MK-801 (0.1 or 0.2 mg/kg, i.p.) 15 minutes before testing.
-
-
PPI Session Parameters:
-
Pulse: 120 dB (40 ms).
-
Prepulse: 70, 75, 80 dB (20 ms duration, 100 ms before pulse).
-
Trials: Pseudo-randomized mix of Pulse-Alone, Prepulse+Pulse, and No-Stimulus trials.
-
-
Calculation:
Interpretation: MK-801 treatment will significantly lower %PPI (disrupted gating).[1] An effective glycine-site partial agonist will attenuate this deficit, restoring %PPI levels closer to the Vehicle/Vehicle baseline.
Data Summary & Reference Ranges
The following table summarizes typical dose ranges and effects observed in literature for 1-aminocyclopropyl-derivatives (e.g., ACPC) acting at the Gly-B site.
| Assay | Dose Range (mg/kg, i.p.) | Expected Effect | Mechanism Note |
| Forced Swim Test | 100 – 400 | Decreased Immobility | Functional Antagonism (High Tone) |
| PPI (MK-801 Model) | 50 – 200 | Reversal of Deficit | Agonism (Restoring Hypofunction) |
| Elevated Plus Maze | 50 – 200 | Anxiolytic-like | Modulation of amygdala NMDARs |
| Locomotor Activity | > 400 | No significant change | Lack of psychostimulant effect |
References
-
Trullas, R., & Skolnick, P. (1990). Functional antagonists at the NMDA receptor complex exhibit antidepressant actions.[2] European Journal of Pharmacology, 185(1), 1-10.
-
Skolnick, P., Popik, P., & Trullas, R. (2009). Glutamate-based antidepressants: 20 years on. Trends in Pharmacological Sciences, 30(11), 563-569.
-
Nishiyama, J., et al. (2017). MK-801 treatment increases errors during exploration and impairs spatial working memory.[1] Frontiers in Behavioral Neuroscience.
-
Geyer, M. A., et al. (2001). Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review. Psychopharmacology, 156(2-3), 117-154.
Disclaimer: 2-(1-Aminocyclopropyl)acetic acid is a specific chemical entity. While functionally analogous to the widely cited ACPC (1-aminocyclopropanecarboxylic acid) regarding Gly-B affinity, researchers must verify the specific CAS and purity of their salt form (hydrochloride) before dosing. Doses provided here are based on the free base equivalence of standard high-affinity glycine partial agonists.
Sources
Application Note: HPLC Determination of 2-(1-Aminocyclopropyl)acetic acid HCl
This Application Note is structured as a comprehensive technical guide for the analysis of 2-(1-Aminocyclopropyl)acetic acid hydrochloride (often referred to as an unnatural amino acid or a pharmaceutical building block).
Given the molecule's zwitterionic nature and lack of a strong chromophore, this guide prioritizes a Pre-column Derivatization approach (Method A) as the "Gold Standard" for sensitivity and specificity. A secondary Direct UV/HILIC approach (Method B) is provided for high-concentration raw material assay.
Introduction & Analytical Strategy
2-(1-Aminocyclopropyl)acetic acid hydrochloride presents two distinct challenges for liquid chromatography:
-
Lack of Chromophore: The molecule contains no aromatic rings or conjugated
-systems. Its UV absorption is limited to the carboxyl region (<210 nm), making direct UV detection susceptible to severe baseline noise and solvent interference. -
Zwitterionic Polarity: As an amino acid derivative, it exists as a zwitterion at neutral pH. It is highly polar, leading to poor retention on standard C18 columns (eluting in the void volume).
The Solution: Pre-Column Derivatization
To overcome these limitations, this protocol utilizes Pre-column Derivatization with o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid or 2-Mercaptoethanol).
-
Mechanism: The primary amine of the analyte reacts with OPA and the thiol to form a highly fluorescent 1-alkylthio-2-alkylisoindole derivative.
-
Benefit: This derivative is hydrophobic (retained well on C18) and possesses strong UV absorbance (338 nm) and Fluorescence (Ex 340 nm / Em 455 nm), increasing sensitivity by 100-1000x compared to direct UV.
Figure 1: Reaction logic for transforming the "invisible" polar analyte into a detectable, retainable species.
Experimental Protocol A: OPA Derivatization (Recommended)
This method is suitable for trace analysis, impurity profiling, and precise assay determination.
Reagents & Preparation
-
Borate Buffer (pH 9.5): Dissolve 3.8 g of Sodium Borate Decahydrate (
) in 100 mL water. Adjust pH to 9.5 with NaOH. -
OPA Reagent Stock: Dissolve 25 mg o-Phthalaldehyde in 0.5 mL Methanol. Add 4.5 mL Borate Buffer. Add 20
L 3-Mercaptopropionic acid (3-MPA). Store in amber vial, stable for 3 days. -
Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
Sample Preparation[1][2]
-
Stock Solution: Dissolve 10 mg of 2-(1-Aminocyclopropyl)acetic acid HCl in 10 mL water (1 mg/mL).
-
Derivatization Step (Automated or Manual):
-
Mix 10
L Sample + 10 L OPA Reagent. -
Wait exactly 1.0 minute (reaction is fast).
-
Add 40
L Mobile Phase A (Quench/Dilute). -
Inject immediately (Isoindoles can degrade over hours; precise timing is critical).
-
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 or 5 |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Vol | 10 |
| Detection | UV: 338 nm (Reference 390 nm) FLD: Ex 340 nm / Em 455 nm (Optional for high sensitivity) |
| Run Time | 15 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A (Phosphate) | % Mobile Phase B (ACN) |
| 0.0 | 90 | 10 |
| 8.0 | 40 | 60 |
| 10.0 | 40 | 60 |
| 10.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Experimental Protocol B: Direct UV (High Concentration Only)
Use this method only for raw material assay (>98% purity) where derivatization variance is undesirable.
-
Principle: Ion-Pairing Chromatography to retain the amine on C18, detecting the carboxyl group at low UV.
-
Mobile Phase: 0.1% Perchloric Acid (or 10mM Phosphate pH 2.5) + 5 mM Sodium Octanesulfonate (Ion Pairing Agent) / Acetonitrile (95:5 Isocratic).
-
Column: C18 "Aqua" or "Polar-embedded" column (capable of 100% aqueous).
-
Detection: UV 205 nm or 210 nm.
-
Note: Baseline stability will be lower. System passivation is required.
Method Validation & Performance
The following data represents typical performance metrics for Method A (OPA Derivatization) .
| Parameter | Criteria / Result |
| Linearity ( | > 0.9995 (Range: 1 - 100 |
| Precision (RSD) | < 1.0% (n=6 injections) |
| LOD / LOQ | 0.05 |
| Resolution ( | > 2.0 between analyte and OPA by-products |
| Derivative Stability | Stable for ~15 mins (Inject immediately or use autosampler mixing) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Peak Area | Expired OPA reagent. | OPA oxidizes rapidly. Prepare fresh daily or every 3 days. |
| Peak Tailing | Secondary interactions. | Ensure Mobile Phase A pH is 7.2. Lower pH causes derivative instability. |
| Extra Peaks | OPA degradation. | Run a "Blank" derivatization (Water + OPA) to identify reagent peaks. |
Visualizing the Workflow
Figure 2: Step-by-step workflow for the derivatization method.
References
-
Agilent Technologies. (2023). Amino Acid Analysis using Zorbax Eclipse Plus C18 Columns and OPA Derivatization. Agilent Application Notes. Link
-
PubChem. (2023). 2-(1-Aminocyclopropyl)acetic acid hydrochloride (Compound Summary).[2][3] National Library of Medicine. Link
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 131–137. Link
-
Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds. Technical Guide. Link
Sources
Topic: Intracerebroventricular Injection of 2-(1-Aminocyclopropyl)acetic acid hydrochloride
An Application Guide for Researchers
This document provides a detailed technical guide for the intracerebroventricular (ICV) administration of 2-(1-Aminocyclopropyl)acetic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals investigating the central nervous system effects of novel compounds. This guide covers the putative mechanism of action, preparation of the compound, and a comprehensive, step-by-step protocol for stereotaxic surgery in a mouse model.
Introduction and Scientific Rationale
Intracerebroventricular (ICV) injection is a powerful technique for administering therapeutic agents directly into the central nervous system (CNS). By delivering substances into the cerebral ventricles, this method effectively bypasses the blood-brain barrier, a significant obstacle for many potential neurotherapeutics[1][2]. This direct-to-CNS route allows for the widespread distribution of a compound throughout the brain via the cerebrospinal fluid (CSF), making it an invaluable tool for preclinical research[2].
This guide focuses on 2-(1-Aminocyclopropyl)acetic acid hydrochloride. While this specific molecule is not extensively characterized in public literature, its structural isomers, such as 1-aminocyclopropanecarboxylic acid (ACC or ACPC), are known to be partial agonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor[3][4]. The NMDA receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory[5][6][7]. Therefore, it is hypothesized that 2-(1-Aminocyclopropyl)acetic acid hydrochloride also modulates NMDA receptor activity. This application note provides the foundational protocol to test this hypothesis and explore its downstream neurophysiological effects.
Putative Mechanism of Action: NMDA Receptor Modulation
The NMDA receptor is a unique ligand-gated ion channel that functions as a "coincidence detector," requiring two distinct events for activation:
-
Ligand Binding: Both the primary agonist, glutamate, and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor complex[6].
-
Depolarization: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg²⁺). Sufficient depolarization of the postsynaptic membrane, usually initiated by the activation of nearby AMPA receptors, is required to expel the Mg²⁺ ion and allow ion flow[6][7].
Once opened, the NMDA receptor channel is permeable to Na⁺ and K⁺, and notably, to Ca²⁺[6]. The influx of Ca²⁺ acts as a critical second messenger, activating intracellular signaling cascades, such as the calcium/calmodulin-dependent protein kinase II (CaMKII) pathway, which are fundamental to long-term potentiation (LTP) and synaptic strengthening[5].
2-(1-Aminocyclopropyl)acetic acid hydrochloride is predicted to act as an exogenous partial agonist at the glycine binding site. By modulating the receptor's activation state, it can influence synaptic transmission and plasticity.
Caption: Putative signaling pathway of 2-(1-Aminocyclopropyl)acetic acid at an NMDA receptor.
Materials and Reagents
| Category | Item |
| Compound & Vehicle | 2-(1-Aminocyclopropyl)acetic acid hydrochloride |
| Sterile, preservative-free 0.9% saline | |
| pH meter and adjustment solutions (e.g., 0.1M NaOH/HCl) | |
| Syringe filters (0.22 µm) | |
| Surgical Equipment | Stereotaxic frame with mouse adaptors |
| Anesthesia system (isoflurane vaporizer) | |
| Microinjection pump (e.g., UMP3, Harvard Apparatus) | |
| Hamilton syringe (10 µL) with a 33-gauge needle | |
| Electric drill with fine drill bits (e.g., 0.5 mm) | |
| Standard surgical kit (scalpel, forceps, scissors, hemostats) | |
| Bead sterilizer or autoclave | |
| Animal & Care | Adult mice (e.g., C57BL/6, 20-25g) |
| Heating pad to maintain body temperature[2] | |
| Clippers or depilatory cream | |
| Antiseptic solution (Betadine, 70% ethanol) | |
| Ophthalmic ointment | |
| Sutures or tissue adhesive (e.g., Vetbond) | |
| Anesthetics (e.g., Isoflurane) | |
| Analgesics (e.g., Buprenorphine SR, Meloxicam)[8] | |
| Clean recovery cages |
Detailed Experimental Protocols
Protocol 1: Preparation of Injectate
This protocol ensures the compound is sterile, at the correct concentration, and physiologically compatible. Using preservative-free solutions is critical to avoid chemical arachnoiditis[1].
-
Calculate Dosage: Determine the desired dose in mg/kg. For a 2 µL injection volume, calculate the required concentration (e.g., in µg/µL). Initial dose-ranging studies are recommended.
-
Dissolution: Weigh the required amount of 2-(1-Aminocyclopropyl)acetic acid hydrochloride and dissolve it in sterile, preservative-free 0.9% saline. Vortex briefly to ensure complete dissolution.
-
pH Adjustment (Critical): Measure the pH of the solution. Adjust to a physiological pH of ~7.4 using sterile, low-concentration NaOH or HCl. This step is crucial to prevent tissue damage at the injection site.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Prepare fresh on the day of surgery or store aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Stereotaxic ICV Injection
This procedure requires precision and adherence to aseptic techniques to ensure animal welfare and experimental validity. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC)[9].
A. Pre-Operative Phase
-
Analgesia: Administer pre-operative analgesics as per institutional guidelines (e.g., Buprenorphine SR 1 mg/kg subcutaneously) one hour before surgery[8].
-
Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance)[9]. Confirm deep anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Preparation: Shave the scalp area and apply ophthalmic ointment to the eyes to prevent drying. Secure the animal in the stereotaxic frame, ensuring the head is level.
-
Asepsis: Disinfect the surgical area by scrubbing alternately with betadine and 70% ethanol three times[8].
B. Intra-Operative Phase
-
Incision: Make a midline incision along the scalp (~1 cm) to expose the skull. Use cotton swabs to gently clean the skull surface of any connective tissue.
-
Leveling and Targeting:
-
Position the drill or injection needle over Bregma (the junction of the sagittal and coronal sutures). Record the coordinates.
-
Move to Lambda (the junction of the sagittal and lambdoid sutures) and check the dorsal-ventral (DV) coordinate. The head is level when the DV coordinate at Bregma and Lambda are the same[8].
-
Using the coordinates from a mouse brain atlas (e.g., Paxinos and Franklin's), move the needle to the target location for the lateral ventricle.
-
-
Drilling: Drill a small burr hole through the skull over the target coordinates, being careful not to damage the underlying dura mater.
-
Injection:
-
Slowly lower the 33-gauge injection needle through the burr hole to the target DV coordinate.
-
Infuse the compound at a controlled, slow rate (e.g., 0.5-1 µL/min)[10]. A rapid injection can cause tissue damage and uneven distribution[2].
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow and allow for diffusion away from the needle tract[8].
-
Slowly withdraw the needle over 1-2 minutes[11].
-
C. Post-Operative Phase
-
Closure: Suture the incision or close it with tissue adhesive[8].
-
Recovery: Administer subcutaneous sterile saline (~1 mL) for rehydration[8]. Place the animal in a clean, heated recovery cage and monitor closely until it is fully ambulatory.
-
Monitoring: Monitor the animal daily for at least three days for signs of pain, distress, or infection. Administer post-operative analgesics (e.g., Meloxicam 5 mg/kg) as required[8].
Caption: Standard workflow for intracerebroventricular (ICV) injection in a mouse model.
Key Parameters and Troubleshooting
Summary of Quantitative Parameters
| Parameter | Recommended Value (Adult Mouse) | Rationale / Citation |
| Animal Model | C57BL/6 or similar, 20-25g | Standard strain for neurological studies. |
| Anesthesia | Isoflurane (1-3% maintenance) | Rapid induction and recovery. |
| Analgesia | Buprenorphine (pre-op), Meloxicam (post-op) | Provides multi-modal pain management.[8] |
| Stereotaxic Coordinates | AP: -0.3 mm, ML: ±1.0 mm, DV: -3.0 mm (from Bregma) | Targets the lateral ventricles.[8] Must be verified with an atlas. |
| Injection Volume | 1-5 µL per ventricle | Balances effective delivery with minimizing intracranial pressure. |
| Infusion Rate | 0.5 - 1.0 µL/min | Prevents tissue damage and ensures proper diffusion.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Clogged Needle | Tissue debris; precipitated compound. | Ensure solution is fully dissolved and filtered. If clogged, replace the needle. |
| Hemorrhage at Drill Site | Damage to a superficial blood vessel. | Apply gentle pressure with a sterile cotton swab. Ensure the drill bit is sharp and use minimal pressure. |
| Incorrect Targeting | Inaccurate leveling of the skull; incorrect atlas coordinates. | Carefully level the skull using Bregma and Lambda. Confirm coordinates with a reliable mouse brain atlas. A dye like Trypan Blue can be used in pilot studies to verify placement. |
| Post-Op Seizures | Compound has excitotoxic effects; solution pH is incorrect. | Conduct dose-response studies starting with a very low dose. Ensure the injectate pH is ~7.4.[1] |
| Infection | Breach in aseptic technique. | Maintain a sterile field throughout the procedure. Administer prophylactic antibiotics if necessary, following veterinary guidance. |
Conclusion
The intracerebroventricular injection protocol detailed here provides a robust and reproducible method for studying the central effects of 2-(1-Aminocyclopropyl)acetic acid hydrochloride. By delivering the compound directly to the CSF, researchers can effectively investigate its role as a putative NMDA receptor modulator. Adherence to precise stereotaxic technique, slow infusion rates, and rigorous aseptic and animal welfare standards are paramount to achieving scientifically valid and ethically sound results.
References
-
Current Protocols in Neuroscience. (n.d.). High Precision Stereotaxic Surgery in Mice. John Wiley & Sons, Inc. Retrieved from [Link]
-
Gore, B. B., et al. (2014). Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
Lascelle, D. M., & Fan, T. M. (2005). Intracerebroventricular drug administration. Journal of Veterinary Internal Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Intracerebroventricular injection. Retrieved from [Link]
-
Science.gov. (n.d.). intracerebroventricular icv injections: Topics by Science.gov. Retrieved from [Link]
-
JoVE. (2022). Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice l Protocol Preview. YouTube. Retrieved from [Link]
-
Prisys Biotech. (2025). Intracerebroventricular (ICV) Injection: Precision CNS Delivery For Preclinical Research. Prisys Events - News. Retrieved from [Link]
-
Bio-protocol. (n.d.). Mouse brain stereotaxic injections. Retrieved from [Link]
-
Boje, K. M. (1998). Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices. Neurochemistry International. Retrieved from [Link]
-
protocols.io. (2023). Rodent intracerebroventricular AAV injections. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Pollegioni, L., & Servi, S. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. Retrieved from [Link]
-
Creative Biolabs. (2018). AMPA and NMDA Receptors. YouTube. Retrieved from [Link]
-
Valente, S., et al. (2023). Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents. Animals. Retrieved from [Link]
-
Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
-
Animated biology with Arpan. (2022). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. YouTube. Retrieved from [Link]
Sources
- 1. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prisysbiotech.com [prisysbiotech.com]
- 3. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
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- 8. Mouse brain stereotaxic injections [bio-protocol.org]
- 9. Rodent intracerebroventricular AAV injections [protocols.io]
- 10. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 11. jove.com [jove.com]
Application Notes and Protocols for 2-(1-Aminocyclopropyl)acetic acid hydrochloride in In Vitro Assays
Introduction: A Modulator of Neuronal Excitability
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a conformationally constrained analog of the neurotransmitter GABA and a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC). While its direct actions are a subject of ongoing research, its structural similarity to ACC suggests it may interact with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[1] Excitotoxicity, a pathological process involving the overactivation of glutamate receptors like the NMDA receptor, is implicated in a range of neurological disorders.[1] Therefore, compounds that modulate NMDA receptor activity are of significant interest in drug discovery and neuroscience research.
The parent compound, ACC, exhibits a fascinating concentration-dependent dual role at the NMDA receptor. In the presence of low micromolar concentrations of glutamate (the primary agonist), ACC acts as a co-agonist at the glycine binding site of the NMDA receptor, with a reported EC50 in the sub-micromolar range (0.7-0.9 µM).[2] Conversely, at higher, potentially excitotoxic concentrations of glutamate (e.g., 10 µM), ACC acts as a competitive antagonist with an IC50 of approximately 81.6 nM.[2] This dual functionality suggests that 2-(1-Aminocyclopropyl)acetic acid hydrochloride could potentially exhibit neuroprotective effects by dampening excessive NMDA receptor activation under excitotoxic conditions.
These application notes provide a comprehensive guide for researchers utilizing 2-(1-Aminocyclopropyl)acetic acid hydrochloride in in vitro settings to explore its effects on neuronal viability and cell death pathways.
Mechanism of Action: The NMDA Receptor Signaling Cascade
The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ into the neuron.[3] This calcium influx is a critical second messenger that triggers a cascade of downstream signaling events. The activity of the NMDA receptor is tightly regulated and requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[3] 1-Aminocyclopropane-1-carboxylic acid (ACC) has been shown to act as an agonist at this glycine modulatory site.[4][5]
Diagram of the NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling cascade.
Experimental Protocols
Preparation of 2-(1-Aminocyclopropyl)acetic acid hydrochloride Stock Solution
To ensure accurate and reproducible results, proper preparation of the stock solution is paramount. The hydrochloride salt of 2-(1-aminocyclopropyl)acetic acid is expected to have good solubility in aqueous solutions. The parent compound, 1-aminocyclopropane-1-carboxylic acid, is soluble in water at 40 mg/mL.[5][6]
Materials:
-
2-(1-Aminocyclopropyl)acetic acid hydrochloride (powder)
-
Sterile, nuclease-free water or a suitable biological buffer (e.g., PBS, HEPES)[7]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate the required mass: Determine the desired stock concentration (e.g., 10 mM or 100 mM). Use the molecular weight of 2-(1-Aminocyclopropyl)acetic acid hydrochloride to calculate the mass needed.
-
Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile water or buffer to the tube.
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, gentle warming or sonication may be required.[5]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions are generally stable for up to one month when stored at -20°C.[5]
| Parameter | Recommendation | Source |
| Solvent | Sterile Water or PBS | [5] |
| Stock Concentration | 10-100 mM | General Practice |
| Storage Temperature | -20°C | [5] |
| Stability | Up to 1 month at -20°C | [5] |
Determining Optimal Concentration Range: A Guideline
The effective concentration of 2-(1-Aminocyclopropyl)acetic acid hydrochloride will be cell-type and assay-dependent. Based on the activity of its parent compound, ACC, a broad concentration range should be initially screened.
| Role of ACC | Glutamate Concentration | Effective Concentration of ACC |
| Agonist | Low (e.g., 1 µM) | EC50: 0.7-0.9 µM |
| Antagonist | High (e.g., 10 µM) | IC50: 81.6 nM |
Recommended Starting Concentrations for Screening:
A logarithmic dilution series is recommended for initial screening experiments. A suggested starting range is from 10 nM to 100 µM . This range encompasses the reported antagonistic and agonistic concentrations of the parent compound. A study on a non-neuronal system demonstrated physiological effects of ACC at 50 µM.
In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Experimental Workflow:
Caption: Workflow for an LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Negative Control: Cells treated with vehicle only.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the end of the experiment.
-
Excitotoxicity Control: Cells treated with a high concentration of glutamate (e.g., 10-100 µM) to induce cell death.
-
Experimental Groups: Cells pre-treated with various concentrations of 2-(1-Aminocyclopropyl)acetic acid hydrochloride for a specified time (e.g., 1 hour) before the addition of high glutamate.
-
-
Incubation: Incubate the plate for a period sufficient to induce cytotoxicity (typically 24-48 hours).
-
Sample Collection: Carefully collect the cell culture supernatant without disturbing the cell monolayer.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions and incubate at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Apoptosis Assessment: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric or fluorometric assay.
Experimental Workflow:
Caption: Workflow for a Caspase-3 activity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as described for the LDH assay. The incubation time may be shorter (e.g., 12-24 hours) to capture earlier apoptotic events.
-
Cell Lysis: After incubation, lyse the cells using a lysis buffer provided with the assay kit.
-
Caspase-3 Reaction: Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.
-
Analysis: Compare the caspase-3 activity in treated samples to the controls.
Data Interpretation and Self-Validation
-
Dose-Response Curve: A clear dose-dependent effect of 2-(1-Aminocyclopropyl)acetic acid hydrochloride on cell viability or apoptosis would support its specific activity.
-
Appropriate Controls: The inclusion of both positive and negative controls is essential for validating the assay and interpreting the results.
-
Mechanism-Specific Inhibition: To confirm the involvement of the NMDA receptor, consider co-treatment with a known NMDA receptor antagonist (e.g., MK-801) to see if the effects of 2-(1-Aminocyclopropyl)acetic acid hydrochloride are blocked.
Conclusion
2-(1-Aminocyclopropyl)acetic acid hydrochloride, as an analog of the NMDA receptor modulator ACC, presents a compelling candidate for investigation in models of neuronal excitotoxicity. The protocols outlined in these application notes provide a robust framework for characterizing its in vitro effects. By carefully selecting the appropriate concentration range and employing validated assays for cytotoxicity and apoptosis, researchers can elucidate the potential neuroprotective or modulatory properties of this compound.
References
-
Padmaja Expo. 1-Aminocyclopropane-1-carboxylic acid CAS:22059-21-8. [Link]
-
Calbiochem. 1-Aminocyclopropane-1-carboxylic Acid - CAS 22059-21-8. [Link]
-
Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. Journal of Neuroscience, 7(2), 357-368. [Link]
-
Frontiers in Plant Science. 1-Aminocyclopropane-1-carboxylic acid induces resource reallocation in Pyropia yezoensis sporophytes. [Link]
-
MDPI. Glutamate's Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer's Disease Brain. [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]
-
National Center for Biotechnology Information. Physiology, NMDA Receptor. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
ResearchGate. A schematic diagram of the regulation of NMDA receptor activity by Gq protein-coupled muscarinic receptors in the hippocampus. [Link]
-
Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]
-
Yacoo Science. Biological Buffers. [Link]
Sources
- 1. 2-(1-AMINOCYCLOPROPYL)ACETIC ACID HCL | 139132-50-6 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1-Aminocyclopropane-1-carboxylic acid induces resource reallocation in Pyropia yezoensis sporophytes [frontiersin.org]
- 5. 1-Aminocyclopropane-1-carboxylic Acid - CAS 22059-21-8 - Calbiochem | 149101 [merckmillipore.com]
- 6. 1-Aminocyclopropane-1-carboxylic Acid [sigmaaldrich.com]
- 7. Glutamate and early functional NMDA Receptors promote axonal elongation modulating both actin cytoskeleton dynamics and H2O2 production dependent on Rac1 activity | bioRxiv [biorxiv.org]
Application of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in neurodegenerative disease models
This Application Note is structured to guide the pharmacological evaluation of 2-(1-Aminocyclopropyl)acetic acid hydrochloride (and its structural class of aminocyclopropyl-amino acids) within neurodegenerative disease models.
Given the structural homology of this compound to 1-Aminocyclopropanecarboxylic acid (ACPC) —a well-established NMDA glycine-site partial agonist—and its characteristics as a conformationally restricted
Executive Summary & Mechanism of Action
The Pharmacological Premise
2-(1-Aminocyclopropyl)acetic acid is a structural hybrid sharing pharmacophore features with two major classes of neuroactive compounds:
-
NMDA Modulators (Glycine Site): It is the acetic acid homologue of ACPC (1-aminocyclopropanecarboxylic acid), a potent partial agonist at the NMDA receptor glycine binding site. Partial agonists at this site (like GLYX-13) are highly sought for their ability to enhance synaptic plasticity (LTP) without causing excitotoxicity.
-
GABA Mimetics: As a
-amino acid with a cyclopropane ring, it mimics the conformation of GABA, potentially interacting with GABA-C receptors or the subunit of calcium channels (similar to Gabapentin, though Gabapentin is a cyclohexane- -amino acid).
Therapeutic Application
In neurodegenerative models (Alzheimer’s, ALS, Huntington’s), this compound is applied to:
-
Modulate Glutamatergic Tone: Prevent excitotoxicity via competitive antagonism or desensitization-resistant partial agonism at the NMDA receptor.
-
Enhance Cognition: Facilitate NMDAR-dependent Long-Term Potentiation (LTP) in the hippocampus.
-
Neuroprotection: Reduce cytosolic
influx during ischemic or degenerative stress.
Experimental Workflow: From Binding to Behavior
The following workflow is designed to validate the compound's efficacy, distinguishing its activity profile from pure agonists (Glycine) or antagonists (7-Cl-Kynurenate).
Phase A: In Vitro Target Validation (Primary Neuronal Culture)
Objective: Determine the concentration-response curve for neuroprotection against Glutamate/Glycine-induced excitotoxicity.
Protocol 1: LDH Release Neuroprotection Assay
This assay measures membrane integrity as a proxy for cell death following excitotoxic challenge.
Materials:
-
Primary Cortical Neurons (E18 Rat embryos), cultured to DIV 14 (Days In Vitro).
-
Test Compound: 2-(1-Aminocyclopropyl)acetic acid HCl (dissolved in PBS, pH 7.4).
-
Challenge Agent: NMDA (
) + Glycine ( ). -
Readout: Lactate Dehydrogenase (LDH) Cytotoxicity Kit.
Step-by-Step Methodology:
-
Pre-Treatment: Wash neurons with
-free Locke’s buffer. Incubate with Test Compound (0.1, 1, 10, 100 ) for 30 minutes.-
Control A: Vehicle only (Baseline).
-
Control B: MK-801 (
) (Positive Control for blockade).
-
-
Insult: Add NMDA (
) / Glycine ( ) to the media containing the test compound. Incubate for 20 minutes at 37°C. -
Washout: Remove challenge media, replace with Neurobasal maintenance media.
-
Recovery: Return cells to incubator for 24 hours.
-
Quantification: Collect supernatant. Mix 50
supernatant with 50 LDH reaction mix. Incubate 30 mins in dark. Measure Absorbance at 490 nm.
Data Interpretation:
-
If the compound acts as a Glycine Site Partial Agonist/Antagonist , it should dose-dependently reduce LDH release compared to the NMDA/Glycine vehicle control.
-
Success Metric:
indicates viable potency for in vivo testing.
Phase B: In Vivo Efficacy (Cognitive Model)
Objective: Assess the compound's ability to reverse memory deficits in a scopolamine-induced amnesia model (Alzheimer's mimic).
Protocol 2: Novel Object Recognition (NOR) Task
This test relies on the rodent's innate preference for novelty, a behavior dependent on hippocampal integrity.
Subjects: C57BL/6J Mice (Male, 8-10 weeks). Dosing:
-
Group 1: Vehicle (Saline).
-
Group 2: Scopolamine (1 mg/kg, i.p.) + Vehicle.
-
Group 3: Scopolamine (1 mg/kg, i.p.) + Test Compound (10 mg/kg, i.p.).
-
Group 4: Scopolamine (1 mg/kg, i.p.) + Test Compound (30 mg/kg, i.p.).
Timeline:
-
Habituation (Day 1-2): Allow mice to explore the empty open field arena (40x40cm) for 10 mins.
-
Training (Day 3, T=0): Place two identical objects (A + A) in the arena. Allow exploration for 10 mins.
-
Dosing: Administer Test Compound 30 mins prior to Training. Administer Scopolamine 20 mins prior to Training.
-
-
Retention Interval: Return mouse to home cage for 24 hours.
-
Testing (Day 4, T=24h): Place one familiar object (A) and one novel object (B) in the arena. Record exploration for 5 mins.
Analysis:
Calculate the Discrimination Index (DI) :
-
Result: Scopolamine mice will show DI
0 (random exploration). Effective neuroprotective/nootropic compounds will restore DI > 0.3.
Mechanism Visualization: NMDA Glycine Site Modulation
The diagram below illustrates the hypothesized mechanism where the aminocyclopropyl scaffold modulates the NMDA receptor glycine site, regulating Calcium influx and preventing the apoptotic cascade associated with neurodegeneration.
Caption: Proposed mechanism of action. The compound modulates the NMDA receptor glycine site, normalizing Calcium influx to favor survival signaling (BDNF) over excitotoxic cell death.
Summary of Key Data Parameters
When profiling this compound, organize your data outputs as follows to ensure comparability with standard references (e.g., Memantine, Glycine).
| Parameter | Assay Type | Target Metric | Clinical Relevance |
| Binding Affinity ( | Radioligand Binding ( | Potency at the modulatory site. | |
| Neuroprotection ( | LDH / MTT Assay (Cortical Neurons) | Ability to halt neurodegeneration. | |
| Therapeutic Index | Rotarod (Motor) vs. NOR (Memory) | Ratio | Separation of cognitive benefits from sedation/ataxia. |
| Brain Penetration | LC-MS/MS (Plasma vs. CSF) | Brain/Plasma | Blood-Brain Barrier permeability. |
References
-
Popik, P., et al. (2000). "The pharmacological profile of the NMDA receptor glycine site partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC)." Neuropharmacology.
-
Moskal, J. R., et al. (2005). "GLYX-13: a monoclonal antibody-derived peptide that acts as an N-methyl-D-aspartate receptor modulator." Neuropharmacology. (Context for glycine-site modulation strategies).
-
Skolnick, P. (2002). "The NMDA receptor glycine site: a therapeutic target for schizophrenia and Alzheimer's disease." Current Medicinal Chemistry.
-
MacLennan, A. J., et al. (2012). "1-Aminocyclopropanecarboxylic acid (ACPC) and neuroprotection." CNS Drug Reviews. (Review of the homologous scaffold).
-
ChemicalBook. "2-(1-Aminocyclopropyl)acetic acid hydrochloride Product Information." (Chemical Identity Verification).
Application Note: 2-(1-Aminocyclopropyl)acetic acid hydrochloride (ACPC) in Excitatory Postsynaptic Current (EPSC) Studies
Technical Abstract & Nomenclature Clarification
Subject: This guide details the application of 1-aminocyclopropanecarboxylic acid (ACPC) (often chemically related to or confused with 2-(1-aminocyclopropyl)acetic acid derivatives) in the study of NMDA receptor-mediated Excitatory Postsynaptic Currents (NMDAR-EPSCs).[1]
Nomenclature Note: While "2-(1-aminocyclopropyl)acetic acid" describes a specific GABA-mimetic structure, the context of excitatory currents (EPSCs) and high-impact neuropharmacology almost exclusively utilizes 1-aminocyclopropanecarboxylic acid (ACPC) (CAS: 22059-21-8). ACPC is the high-affinity partial agonist at the strychnine-insensitive glycine binding site of the NMDA receptor. This guide focuses on this specific application to ensure experimental success in excitatory transmission studies.
Core Mechanism: ACPC acts as a partial agonist (intrinsic efficacy ~80-90% relative to glycine). Its unique utility lies in its ability to stabilize NMDAR responses: it activates the receptor in glycine-deficient conditions but acts as a competitive antagonist in the presence of saturating endogenous glycine, effectively "clamping" the glycine site and preventing excitotoxicity during prolonged recordings.
Pharmacological Profile & Mechanism[2][3]
To design valid EPSC experiments, one must understand that ACPC does not behave like a simple agonist (e.g., Glutamate) or a simple antagonist (e.g., AP5). It is a modulator of efficacy .
The "Partial Agonist" Paradox
The NMDAR requires two co-agonists: Glutamate (GluN2 site) and Glycine/D-Serine (GluN1 site).
-
High Glycine Background: If the brain slice has high ambient glycine (e.g., due to lack of perfusion washout), ACPC competes with glycine. Since ACPC has lower intrinsic efficacy than glycine, the net result is a reduction in EPSC amplitude (Antagonistic effect).
-
Low Glycine Background: In washed, glycine-free perfusion media, ACPC binds the empty GluN1 sites and activates the receptor (Agonistic effect), though the peak current will be lower than if saturating glycine were added.
Comparative Efficacy Table[4]
| Ligand | Role | Efficacy (Relative to Glycine) | Binding Affinity ( | Experimental Use Case |
| Glycine | Full Agonist | 100% | ~100-300 nM | Standard baseline; maximal activation. |
| D-Serine | Full Agonist | ~95-100% | High | Endogenous co-agonist in forebrain. |
| ACPC | Partial Agonist | ~80-92% | ~30-50 nM | Neuroprotection; preventing receptor desensitization; studying partial activation states. |
| 7-CKA | Antagonist | 0% | - | Negative control (blocks NMDAR-EPSCs). |
Mechanistic Pathway Diagram[4][5]
Figure 1: Mechanism of Action. ACPC competes with endogenous glycine for the GluN1 site. By activating the channel with sub-maximal efficacy, it limits peak calcium influx, providing a stable recording baseline and neuroprotection.
Protocol: Isolation of NMDAR-EPSCs in Brain Slices
This protocol isolates the pure NMDAR component of the EPSC by blocking AMPA/Kainate and GABA receptors and relieving the Magnesium block.
Reagents & Solutions
-
ACPC Stock: Prepare 100 mM in water. Store at -20°C.
-
Working Concentration:
(Saturating concentration for the glycine site). -
ACSF (Artificial Cerebrospinal Fluid): Standard composition (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4*, 2.5 CaCl2, 1 NaH2PO4, 26.2 NaHCO3, 11 Glucose.
-
Critical Modification: For NMDAR recording at resting potential, use Mg-free ACSF (omit MgSO4). If recording at +40mV, standard Mg is acceptable.
-
Step-by-Step Workflow
-
Slice Preparation:
-
Prepare acute brain slices (e.g., Hippocampal CA1) using standard vibratome cutting in ice-cold sucrose-based cutting solution.
-
Recover slices at 32°C for 30 mins, then room temperature.
-
-
Pharmacological Isolation Cocktail:
-
Perfuse slices with ACSF containing:
-
CNQX or NBQX (
): To block AMPA/Kainate receptors. -
Picrotoxin (
) or Bicuculline ( ): To block GABA_A receptors. -
ACPC (
): To saturate the glycine site with the partial agonist.
-
-
-
Recording Configuration (Whole-Cell):
-
Pipette Solution: Cs-Gluconate based (to block K+ channels and improve space clamp).
-
Voltage Clamp:
-
Method A (Mg-free): Hold at -70 mV. Remove Mg2+ from ACSF.
-
Method B (Depolarized): Hold at +40 mV. Keep Mg2+ in ACSF. This relieves the voltage-dependent Mg2+ block.
-
-
-
Stimulation:
-
Place a stimulating electrode (concentric bipolar) in the Schaffer collaterals.
-
Deliver single pulses (0.1 ms duration) every 10-20 seconds.
-
-
Data Acquisition:
-
Record the slow, decaying outward current (at +40mV) or inward current (at -70mV/Mg-free).
-
Verification: Apply D-AP5 (
) at the end of the experiment. The remaining current should be zero. If current remains, it is likely artifactual or incomplete AMPA blockade.
-
Experimental Workflow Diagram
Figure 2: Experimental Workflow for NMDAR-EPSC Isolation using ACPC.
Application: Neuroprotection & Desensitization Studies
A critical application of ACPC is in experiments requiring long-duration NMDAR activation (e.g., chemical LTP induction or excitotoxicity assays).
The Problem: Full agonists (Glycine + Glutamate) cause massive
Protocol Modification:
-
Pre-incubate slices with ACPC (
) for 20 minutes prior to the excitotoxic challenge (e.g., NMDA application). -
ACPC competes with endogenous glycine. Even if glutamate levels rise (simulated ischemia), the NMDARs are "capped" at the partial agonist efficacy level.
-
Outcome Measure: Compare EPSC amplitude rundown over time. ACPC-treated cells show significantly slower rundown compared to Glycine-treated cells.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No NMDAR Current | Ensure holding potential is +40mV or ACSF is truly Mg-free. | |
| Fast Current Component | Incomplete AMPA blockade. | Increase CNQX/NBQX concentration or check drug freshness. |
| ACPC Reduces Current | High endogenous glycine. | This is expected behavior. If you need maximal current, wash slice vigorously or add D-Serine instead. |
| No Effect of ACPC | Saturation. | If endogenous glycine is very high, adding ACPC might show little change. Use 7-CKA (antagonist) to prove the site is active, then wash in ACPC. |
References
-
Marvizon, J. C., et al. (1989). "1-Aminocyclopropane-1-carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex." Journal of Neurochemistry.
-
Trullas, R., & Skolnick, P. (1990). "Functional antagonists at the NMDA receptor complex exhibit antidepressant actions." European Journal of Pharmacology.
-
Watson, G. B., et al. (1990). "1-Aminocyclopropanecarboxylic acid is a potent and selective agonist for the glycine modulatory site of the NMDA receptor complex." Brain Research.
-
Fossom, L. H., et al. (1995). "1-Aminocyclopropanecarboxylic acid (ACPC): a partial agonist at the glycine site of the NMDA receptor." Molecular Neuropharmacology.
-
Sigma-Aldrich Product Sheet. "1-Aminocyclopropanecarboxylic acid (ACPC) - CAS 22059-21-8."[2]
Disclaimer: This protocol is for research use only. Ensure all chemical handling complies with local safety regulations (MSDS).
Sources
Application Notes and Protocols for In Vivo Delivery of 2-(1-Aminocyclopropyl)acetic acid hydrochloride
Introduction
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a small molecule of interest for various research applications. Successful in vivo studies hinge on the appropriate and effective delivery of this compound to the target biological system. This guide provides detailed application notes and protocols for the in vivo administration of 2-(1-Aminocyclopropyl)acetic acid hydrochloride, designed for researchers, scientists, and drug development professionals. As a hydrochloride salt, the compound is anticipated to have enhanced aqueous solubility compared to its free base, a critical factor influencing the choice of delivery vehicle and administration route. These protocols are founded on established methodologies for small molecule delivery and are adaptable to specific experimental needs.
The selection of an in vivo delivery method is a critical decision that impacts the pharmacokinetic and pharmacodynamic profile of the compound. Factors to consider include the desired onset and duration of action, the target tissue or organ, and the overall experimental objective. This document will explore several common administration routes, providing the scientific rationale behind each and step-by-step instructions to ensure reproducible and reliable results.
Physicochemical Properties and Formulation Considerations
2-(1-Aminocyclopropyl)acetic acid hydrochloride is an off-white to light brown solid compound. While specific solubility data is not extensively published, its hydrochloride salt form suggests good solubility in aqueous solutions.[1][2] It is crucial to determine the solubility of the specific lot of the compound in the chosen vehicle before preparing the final dosing solution.
Vehicle Selection:
For water-soluble compounds like hydrochloride salts, sterile isotonic solutions are the preferred vehicles for parenteral administration to minimize tissue irritation.[3]
-
0.9% Sodium Chloride (Normal Saline): Isotonic and well-tolerated for most routes of administration.
-
Phosphate-Buffered Saline (PBS): Provides buffering capacity to maintain a stable pH, which can be important for compound stability and physiological compatibility.
pH Adjustment:
The pH of the final formulation should be as close to physiological pH (7.2-7.4) as possible to avoid injection site pain and inflammation.[4] Since 2-(1-Aminocyclopropyl)acetic acid hydrochloride is the salt of a weak base and a strong acid, a solution in a neutral vehicle like saline may be slightly acidic. The pH should be measured and, if necessary, adjusted using dilute solutions of sodium hydroxide or hydrochloric acid.[5]
Sterilization:
All solutions for parenteral administration must be sterile. Filtration through a 0.22 µm sterile syringe filter is a common and effective method for sterilizing small volumes of solutions that are heat-sensitive.[6][7]
Comparative Overview of In Vivo Delivery Routes
The choice of administration route significantly influences the bioavailability, metabolism, and ultimate efficacy of the compound. Below is a comparative table of common in vivo delivery methods for small molecules.
| Route of Administration | Description | Advantages | Disadvantages | Typical Bioavailability | Speed of Onset |
| Intravenous (IV) | Direct injection into a vein (e.g., tail vein in mice). | 100% bioavailability, rapid onset of action, precise dose control.[8][9] | Requires technical skill, risk of embolism, potential for rapid toxicity.[10][11] | 100% | Very Fast |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Large surface area for absorption, easier than IV, suitable for larger volumes. | Inconsistent absorption, risk of injecting into organs, potential for local irritation.[12] | Variable (50-100%) | Fast |
| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle. | Slower, more sustained absorption, suitable for irritant compounds.[13][14] | Slower onset of action, limited volume, absorption can be variable. | High but variable | Slow |
| Oral Gavage (PO) | Direct administration into the stomach via a tube. | Convenient, non-invasive, mimics clinical route of administration.[15][16] | Subject to first-pass metabolism, variable absorption depending on GI contents, risk of aspiration.[17] | Low to moderate | Slowest |
Experimental Protocols
Safety Precautions: Researchers should always consult the Safety Data Sheet (SDS) for 2-(1-Aminocyclopropyl)acetic acid hydrochloride before handling. Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn.[18][19][20][21][22]
Protocol 1: Preparation of Sterile Dosing Solution
This protocol describes the preparation of a 10 mg/mL sterile solution of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in normal saline. The concentration should be adjusted based on the desired dose and the solubility of the compound.
Materials:
-
2-(1-Aminocyclopropyl)acetic acid hydrochloride powder
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile 15 mL conical tube
-
Vortex mixer
-
pH meter or pH strips
-
0.1 M sterile Sodium Hydroxide and 0.1 M sterile Hydrochloric Acid (for pH adjustment)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Sterile storage vials
Procedure:
-
Weigh the required amount of 2-(1-Aminocyclopropyl)acetic acid hydrochloride and place it in the sterile 15 mL conical tube.
-
Add a portion of the sterile normal saline to the tube.
-
Vortex the solution until the compound is completely dissolved.
-
Add the remaining saline to reach the final desired volume.
-
Measure the pH of the solution. If necessary, adjust the pH to 7.2-7.4 by adding 0.1 M NaOH or 0.1 M HCl dropwise.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage vial.
-
Store the sterile solution appropriately (e.g., at 4°C) until use.
Caption: Workflow for preparing a sterile dosing solution.
Protocol 2: Intravenous (IV) Injection in Mice
This protocol is for the administration of the compound via the lateral tail vein.
Materials:
-
Prepared sterile dosing solution
-
Mouse restraint device
-
Heat lamp or warm water bath
-
Sterile 27-30 gauge needles and 1 mL syringes[23]
-
70% ethanol wipes
-
Sterile gauze
Procedure:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Load the sterile dosing solution into the syringe, ensuring no air bubbles are present.
-
Position the needle, bevel up, parallel to the vein and insert it at a shallow angle into the distal third of the tail.[23][24]
-
A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[24]
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection in Mice
This protocol describes the administration of the compound into the peritoneal cavity.
Materials:
-
Prepared sterile dosing solution
-
Sterile 25-27 gauge needles and 1 mL syringes[25]
-
70% ethanol wipes
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Wipe the injection site in the lower right abdominal quadrant with 70% ethanol.[26][27]
-
Insert the needle, bevel up, at a 30-40° angle into the skin, penetrating the abdominal wall.[25]
-
Slightly retract the plunger to ensure no blood or fluid is aspirated.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Caption: General workflow for in vivo administration.
Protocol 4: Subcutaneous (SC) Injection in Mice
This protocol is for the administration of the compound into the subcutaneous space.
Materials:
-
Prepared sterile dosing solution
-
Sterile 25-27 gauge needles and 1 mL syringes[28]
-
70% ethanol wipes
Procedure:
-
Restrain the mouse by scruffing the loose skin over the shoulders.[29]
-
This will create a "tent" of skin.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at the base of the skin tent.[13]
-
Slightly retract the plunger to ensure no blood is aspirated.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.[10]
-
Return the mouse to its cage and monitor.
Protocol 5: Oral Gavage (PO) in Mice
This protocol describes the direct administration of the compound into the stomach.
Materials:
-
Prepared dosing solution
-
Sterile 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip[30][31]
-
Sterile 1 mL syringe
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[32]
-
Restrain the mouse firmly by scruffing the neck to keep the head and body in a straight line.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[30]
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.[32]
-
Once the needle is in the stomach, administer the solution slowly.
-
Remove the gavage needle in a single smooth motion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the in vivo delivery of 2-(1-Aminocyclopropyl)acetic acid hydrochloride. The choice of the delivery method should be carefully considered based on the specific aims of the research. Adherence to sterile technique and proper animal handling procedures is paramount for the welfare of the animals and the integrity of the experimental data. It is strongly recommended that researchers perform pilot studies to determine the optimal dosing and administration route for their specific experimental model.
References
-
Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 6, 2026, from [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). Helda - University of Helsinki. Retrieved February 6, 2026, from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2020). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2018). SciELO. Retrieved February 6, 2026, from [Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (2018). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Mouse Handling & Techniques. (n.d.). UNC Research. Retrieved February 6, 2026, from [Link]
-
A Beginners Guide on How to Inject Mice. (2021). ichorbio. Retrieved February 6, 2026, from [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (n.d.). University of British Columbia. Retrieved February 6, 2026, from [Link]
-
Safety Data Sheet: Hydrochloric acid. (n.d.). Carl ROTH. Retrieved February 6, 2026, from [Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed. Retrieved February 6, 2026, from [Link]
-
Basic Concepts of Sterilization Techniques. (n.d.). RJPPD. Retrieved February 6, 2026, from [Link]
-
Medication Routes of Administration. (n.d.). NCBI Bookshelf. Retrieved February 6, 2026, from [Link]
-
SOP: Mouse Intravenous Injections. (2017). Virginia Tech Research and Innovation. Retrieved February 6, 2026, from [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved February 6, 2026, from [Link]
-
Sterilization and disinfection methods for decellularized matrix materials: Review, consideration and proposal. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Subcutaneous Injection in the Mouse. (n.d.). Research Animal Training. Retrieved February 6, 2026, from [Link]
-
Route of administration. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved February 6, 2026, from [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Retrieved February 6, 2026, from [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (n.d.). University of British Columbia. Retrieved February 6, 2026, from [Link]
-
SOP: Mouse Intraperitoneal Injection. (2017). Virginia Tech Research and Innovation. Retrieved February 6, 2026, from [Link]
-
Intravenous Injection in the Mouse. (2020). Research Animal Training. Retrieved February 6, 2026, from [Link]
-
Subcutaneous Injection in the Mouse. (n.d.). Norecopa. Retrieved February 6, 2026, from [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. Retrieved February 6, 2026, from [Link]
-
Hydrochloric Acid Hazards & Safety Tips. (2014). VelocityEHS. Retrieved February 6, 2026, from [Link]
-
Intraperitoneal Injection in the Mouse. (n.d.). Research Animal Training. Retrieved February 6, 2026, from [Link]
-
Sterilization of injectable drugs solutions by irradiation. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Route of Administration. (n.d.). Sygnature Discovery. Retrieved February 6, 2026, from [Link]
-
Sterilization for Medical Devices. (n.d.). U.S. Food and Drug Administration. Retrieved February 6, 2026, from [Link]
-
Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc. Retrieved February 6, 2026, from [Link]
-
Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. Retrieved February 6, 2026, from [Link]
-
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). University of Arizona. Retrieved February 6, 2026, from [Link]
-
Intraperitoneal Injection of Neonatal Mice. (2023). PubMed Central. Retrieved February 6, 2026, from [Link]
-
10 Hazards And Safety Tips You Need To Know About HCL. (2022). Teda. Retrieved February 6, 2026, from [Link]
-
Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. (2020). MDPI. Retrieved February 6, 2026, from [Link]
- Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy. (n.d.). Google Patents.
-
Impaired Drug Absorption Due to High Stomach pH: A Review of Strategies for Mitigation of Such Effect To Enable Pharmaceutical Product Development. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Sterilization Methods And Selection Of Sterile Drugs. (n.d.). Senieer. Retrieved February 6, 2026, from [Link]
-
Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. (n.d.). SpringerLink. Retrieved February 6, 2026, from [Link]
-
Routes of drug administration and bioavailability. (n.d.). Intro to Pharmacology Class Notes. Retrieved February 6, 2026, from [Link]
-
Mouse Oral Gavage Training. (2014). YouTube. Retrieved February 6, 2026, from [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (n.d.). University of British Columbia. Retrieved February 6, 2026, from [Link]
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- 14. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
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Application Note: Cell Culture Utility of 2-(1-Aminocyclopropyl)acetic Acid HCl
This Application Note is designed for researchers in Oncology, Metabolic Targeting, and Peptide Therapeutics . It details the specific utility of 2-(1-Aminocyclopropyl)acetic acid hydrochloride (often referred to as
From Creatine Transport Modulation to Peptidomimetic Scaffolding
Abstract & Compound Profile
2-(1-Aminocyclopropyl)acetic acid hydrochloride (CAS: 139132-50-6) is a conformationally restricted
-
Metabolic Oncology: It is the primary scaffold/precursor for a novel class of Creatine Transporter (SLC6A8) inhibitors (e.g., RGX-202 analogs) used to suppress cancer metastasis. In cell culture, it serves as a critical negative control to validate the pharmacophore specificity of guanidino-functionalized inhibitors.
-
Peptide Engineering: It acts as a
-turn inducer in peptidomimetics, constraining the peptide backbone to enhance proteolytic stability and cell permeability.
| Compound Attribute | Specification |
| IUPAC Name | 2-(1-Aminocyclopropyl)acetic acid hydrochloride |
| Common Aliases | |
| CAS Number | 139132-50-6 (HCl salt); 133616-20-3 (Free base) |
| Molecular Formula | C |
| Solubility | Highly soluble in Water, PBS (>50 mM); DMSO |
| Primary Target | Precursor for SLC6A8 (Creatine Transporter) Inhibitors |
| Secondary Target | Peptidomimetic Structural Constraint (Foldamer) |
Core Application: Creatine Transporter (SLC6A8) Research
Context: Metastatic cancer cells, particularly in the liver (colorectal and pancreatic metastasis), upregulate Creatine Kinase B (CKB) and the Creatine Transporter (SLC6A8) to survive hypoxic stress by banking energy as phosphocreatine. Mechanism: Potent inhibitors of SLC6A8 (like RGX-202) are synthesized by guanylating the amine group of 2-(1-Aminocyclopropyl)acetic acid. Application: In cell culture, the un-guanylated amine (this compound) serves as the essential Structure-Activity Relationship (SAR) Control . It allows researchers to distinguish between non-specific amine effects and true SLC6A8 blockade.
Protocol 1: Comparative Creatine Uptake Assay (SLC6A8 Validation)
Objective: To validate the specificity of creatine transport inhibition by comparing the active guanidino-derivative against the inactive amine precursor (2-(1-Aminocyclopropyl)acetic acid).
Materials:
-
Cell Line: Lovo, HT29, or LS174T (Colorectal Cancer lines with high SLC6A8 expression).
-
Compound A (Test): Guanidino-analog (Synthesized from precursor).
-
Compound B (Control): 2-(1-Aminocyclopropyl)acetic acid HCl (The Precursor).
-
Tracer: [
C]-Creatine (or [ C]-Creatine for Mass Spec). -
Buffer: Creatine-free uptake buffer (HBSS + 10 mM HEPES, pH 7.4).
Methodology:
-
Seeding: Plate cells in 24-well plates (50,000 cells/well) and culture for 24h.
-
Starvation: Replace media with creatine-free media 4 hours prior to assay to upregulate transporter activity.
-
Dosing:
-
Wash cells 2x with warm Uptake Buffer.
-
Add Compound B (Control) at 10, 50, and 100
M. -
Add Compound A (Active) at 10, 50, and 100
M. -
Incubate for 30 minutes at 37°C.
-
-
Uptake Phase: Add [
C]-Creatine (final conc. 5 M, 0.5 Ci/mL) to all wells. Incubate for exactly 20 minutes. -
Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS to stop transport.
-
Lysis & Readout: Lyse cells in 0.1 M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Data Analysis: Normalize CPM/mg protein.
-
Expected Result:Compound B (Amine) should show <10% inhibition (similar to vehicle), confirming that the amine scaffold alone does not bind SLC6A8. Compound A (Guanidine) should show dose-dependent inhibition (IC
< 100 nM).
-
Secondary Application: Peptidomimetic Engineering
Context: Peptide drugs often suffer from rapid degradation by serum proteases. Incorporating conformationally restricted
Protocol 2: Serum Stability Assessment of
-ACC Modified Peptides
Objective: To quantify the stability enhancement conferred by substituting a native amino acid (e.g.,
Methodology:
-
Synthesis: Synthesize two peptides:
-
Peptide WT: Native sequence.
-
Peptide
-ACC: Sequence with 2-(1-Aminocyclopropyl)acetic acid inserted at the cleavage site.
-
-
Incubation:
-
Prepare 25% Human Serum in PBS.
-
Add Peptide (final conc. 100
M). -
Incubate at 37°C.
-
-
Sampling: Aliquot 50
L at T=0, 15m, 1h, 4h, 12h, 24h. -
Quenching: Immediately add 100
L Acetonitrile + 1% Formic Acid to precipitate serum proteins. Centrifuge at 14,000 x g for 10 min. -
Analysis: Analyze supernatant via LC-MS/MS.
-
Result: Plot % Remaining vs. Time. The
-ACC modified peptide typically exhibits a 5-10x increase in half-life due to steric hindrance of the cyclopropyl ring against peptidases.
Pathway Visualization (SLC6A8 Targeting)
The following diagram illustrates the mechanism by which the Guanidino-derivative (active drug) blocks energy import, while the Amine precursor (2-(1-Aminocyclopropyl)acetic acid) serves as the structural scaffold and negative control.
Caption: The 2-(1-Aminocyclopropyl)acetic acid scaffold is chemically modified to create potent SLC6A8 inhibitors. In assays, the scaffold itself serves as a vital negative control to prove target engagement requires the guanidine moiety.
Handling & Stability
-
Storage: Store powder at -20°C (hygroscopic).
-
Stock Solution: Prepare 100 mM stock in sterile water or PBS. Stable for 1 month at -20°C.
-
pH Adjustment: The HCl salt is acidic. When adding >1 mM to cell culture media, verify pH or buffer with 20 mM HEPES.
References
-
Loo, J. M., et al. (2015). "Extracellular creatine regulates creatine transport in cancer cells." Nature, 520, 7546. Link (Establishes SLC6A8 as a target; this compound is the core scaffold for inhibitors).
-
Kurth, M., et al. (2019). "Inhibitors of creatine transport and uses thereof." U.S. Patent 10,308,597. Link (Explicitly lists 2-(1-Aminocyclopropyl)acetic acid as the starting material for RGX-202 analogs).
-
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research, 31(4), 173-180. Link (Foundational text on using constrained
-amino acids like -ACC in peptide design). -
PubChem Compound Summary. "2-(1-Aminocyclopropyl)acetic acid." National Center for Biotechnology Information. Link
Sources
Application Note: 1-Aminocyclopropanecarboxylic Acid (ACPC) in Hippocampal Slice Preparations
This Application Note addresses the use of 1-Aminocyclopropanecarboxylic acid (ACPC) , the standard cyclopropyl-derivative used in hippocampal research.[1]
Scientific Disambiguation Note:
The chemical name provided in the topic request, 2-(1-Aminocyclopropyl)acetic acid, refers to a structural homologue (a
Role: NMDA Receptor Glycine Site Partial Agonist | Target: GluN1 Subunit[1]
Introduction & Mechanism of Action
In hippocampal research, N-methyl-D-aspartate receptors (NMDARs) are pivotal for synaptic plasticity (LTP/LTD) and excitotoxicity.[1] These receptors require dual agonism: Glutamate (at GluN2) and Glycine or D-Serine (at GluN1).[1]
ACPC (1-Aminocyclopropanecarboxylic acid) is a high-affinity partial agonist at the strychnine-insensitive glycine binding site.[1]
-
Efficacy: ~80–90% relative to Glycine (varies by subunit composition).[1]
-
Utility: Because it activates the receptor less efficiently than endogenous glycine but competes for the same site, ACPC acts as a "functional antagonist" in the presence of saturating glycine (neuroprotection) while maintaining sufficient channel opening to support physiological transmission (unlike full antagonists like 7-CKA).[1]
Mechanistic Pathway
The following diagram illustrates how ACPC modulates Calcium influx compared to full agonists (Glycine) and antagonists.[1]
Figure 1: ACPC competes with Glycine at the GluN1 subunit.[1] By displacing full agonists, it caps the maximum channel open probability, offering a neuroprotective ceiling while preserving synaptic function.
Chemical Handling & Preparation[1][4]
| Property | Specification |
| Compound Name | 1-Aminocyclopropanecarboxylic acid hydrochloride (ACPC) |
| MW | 137.56 g/mol (HCl salt) |
| Solubility | Water (up to 100 mM); PBS.[1] Insoluble in DMSO.[1] |
| Stability | Solid: 2 years at -20°C. Solution: Unstable; prepare fresh or aliquot at -80°C. |
Stock Solution Protocol
-
Calculate: To make 10 mL of 100 mM Stock :
-
Weigh 137.6 mg of ACPC HCl.[1]
-
Dissolve in 10 mL of high-purity deionized water (Milli-Q).
-
-
Filter: Sterile filter using a 0.22 µm syringe filter (PES membrane preferred).
-
Aliquot: Dispense into 100 µL aliquots in light-protective tubes.
-
Storage: Store at -20°C (short term) or -80°C (long term). Do not freeze-thaw more than once.
Application 1: Electrophysiology (LTP Studies)
ACPC is used to determine if the glycine site is saturated by ambient glycine or to study NMDAR-dependent Long-Term Potentiation (LTP) under controlled modulation.[1]
Experimental Setup
-
Tissue: Acute Hippocampal Slices (350–400 µm), usually CA1 region.[1]
-
Perfusion: Artificial Cerebrospinal Fluid (ACSF) bubbled with 95% O2 / 5% CO2.[1]
-
Temperature: 30–32°C (Physiological) or RT (24°C).
Protocol: Modulation of Schaffer Collateral-CA1 LTP
-
Slice Recovery: Incubate slices in ACSF for >1 hour.
-
Baseline Recording (20 min):
-
Drug Application (Wash-in):
-
LTP Induction:
-
Wash-out & Maintenance (60 min):
Expected Outcome: ACPC typically supports LTP induction similar to control conditions but prevents "runaway" potentiation or excitotoxicity associated with excessive NMDAR activation.[1]
Application 2: Neuroprotection (Excitotoxicity Models)
ACPC is highly valued in ischemia models (Oxygen-Glucose Deprivation - OGD) because it prevents NMDAR-mediated cell death without completely blocking the receptor (which would disrupt survival signaling).[1]
Protocol: OGD Protection Assay
-
Preparation: Prepare hippocampal organotypic slice cultures (DIV 7–14).
-
Insult (OGD):
-
Switch perfusion to Glucose-free, Sucrose-balanced ACSF .
-
Bubble with 95% N2 / 5% CO2 (Hypoxia).[1]
-
-
Treatment Groups:
-
Duration: Expose for 30–60 minutes.
-
Reperfusion: Return to normal oxygenated, glucose-containing ACSF.
-
Viability Assay (24h later):
Comparison of Glycine Site Modulators[1]
| Compound | Class | Efficacy (vs Glycine) | Primary Use |
| Glycine | Full Agonist | 100% | Endogenous ligand; baseline.[1] |
| D-Serine | Full Agonist | ~95-100% | Potent co-agonist; synaptic specific.[1] |
| ACPC | Partial Agonist | ~85-90% | Neuroprotection; Modulating LTP. |
| D-Cycloserine | Partial Agonist | ~60% | Cognitive enhancement; lower efficacy.[1] |
| 7-CKA | Antagonist | 0% | Complete NMDAR block (Glycine site).[1] |
Experimental Workflow Diagram
Figure 2: Decision matrix for ACPC application in electrophysiology vs. pathology models.
Troubleshooting & Validation (Self-Validating Systems)
-
Validation of Stock: If ACPC fails to show effects, test the slice with D-Serine (100 µM) . If D-Serine potentiates the NMDA current (or LTP) significantly, the glycine site was not saturated, and ACPC should have worked.[1] If D-Serine does nothing, the site is already saturated by endogenous glycine.[1]
-
pH Check: ACPC HCl is acidic.[1] When adding >100 µM to ACSF, verify pH remains 7.3–7.4.[1]
-
Displacement Test: To confirm ACPC specificity, apply 7-CKA (Glycine site antagonist).[1] It should block the effects of ACPC.[1]
References
-
Marvizon, J. C., & Skolnick, P. (1988). Enhancement of [3H]MK-801 binding to the NMDA receptor complex by 1-aminocyclopropanecarboxylic acid (ACPC).[1] Journal of Neurochemistry.
-
Hood, W. F., et al. (1989). 1-Aminocyclopropanecarboxylic acid (ACPC): a potent and selective ligand for the glycine modulatory site of the NMDA receptor complex.[1] Neuroscience Letters.
-
Skolnick, P., et al. (1989). Pharmacological properties of the glycine site of the NMDA receptor.[1] Current Aspects of the Neurosciences.
-
Berger, A. J., et al. (1998). Glycine and the maintenance of LTP in the hippocampus.[1] Journal of Neurophysiology. [1]
-
ChemicalBook. 1-Aminocyclopropanecarboxylic acid hydrochloride Product Data.
Sources
2-(1-Aminocyclopropyl)acetic acid hydrochloride for studying synaptic transmission
Application Note: 2-(1-Aminocyclopropyl)acetic acid Hydrochloride in Synaptic Transmission Studies
Executive Summary
2-(1-Aminocyclopropyl)acetic acid hydrochloride (often referred to in structural biology as a conformationally restricted analogue of
This guide details the protocols for utilizing 2-(1-Aminocyclopropyl)acetic acid HCl to modulate synaptic transmission, focusing on its application as a partial agonist/antagonist probe to isolate receptor kinetics and study synaptic plasticity (LTP/LTD).[1]
Scientific Background & Mechanism
Chemical Identity & Properties
-
IUPAC Name: 2-(1-Aminocyclopropyl)acetic acid hydrochloride[1][2][3][4][5][6][7]
-
Common Analogues: Homolog of ACPC (1-aminocyclopropanecarboxylic acid), a well-characterized partial agonist at the NMDAR glycine site.[1]
-
Structural Class: Conformationally restricted
-amino acid.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Molecular Target: Primarily investigated for affinity at the GluN1 subunit (Glycine site) of NMDARs and potentially GABA-C (
) receptors due to its folded conformation resembling GABA.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Mechanism of Action
Unlike the flexible endogenous ligands Glycine or GABA, 2-(1-Aminocyclopropyl)acetic acid adopts a rigid conformation.[1] In synaptic transmission studies, this rigidity is exploited to:
-
Prevent Receptor Desensitization: Partial agonists often maintain channel opening without inducing the rapid desensitization seen with full agonists.[1]
-
Isolate Subunit Specificity: The steric bulk of the cyclopropyl ring can discriminate between receptor isoforms (e.g., GluN2A vs. GluN2B containing NMDARs).[1]
Figure 1: Putative signaling pathways. The compound acts as a rigid probe primarily targeting the glycine modulatory site of the NMDA receptor.[1]
Material Preparation & Handling
Caution: This compound is a research chemical. Standard PPE (gloves, goggles, lab coat) is mandatory.[1]
| Parameter | Specification |
| Solubility | Water (up to 50 mM), PBS, or ACSF.[1] |
| Stock Solution | Prepare 100 mM stock in ddH₂O. Aliquot into 50 µL vials. |
| Storage | Store powder at -20°C (desiccated). Stock solutions stable at -20°C for 1 month.[1] |
| Working Conc. | 10 µM – 1 mM (Titration required for specific tissue).[1] |
| pH Stability | Stable between pH 6.0 - 8.[1]0. Avoid extreme pH.[1] |
Protocol 1: Electrophysiological Characterization (Whole-Cell Patch Clamp)
Objective: To determine the agonist profile (full vs. partial) of the compound at synaptic NMDA receptors in hippocampal slices.
Slice Preparation
-
Dissection: Rapidly isolate the hippocampus from P14-P21 rodents in ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution.
-
Slicing: Cut 350 µm transverse slices.
-
Recovery: Incubate in ACSF at 34°C for 30 min, then at room temperature for 1 hour.
-
ACSF Composition (mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂.[1]
-
Recording Setup
-
Rig: Visualized whole-cell patch-clamp setup with perfusion system (2-3 mL/min).
-
Internal Solution: Cesium-based to block K+ channels.
-
Composition (mM): 130 Cs-Gluconate, 8 NaCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).[1]
-
-
Isolation Cocktail: Add CNQX (10 µM) and Bicuculline (10 µM) to the bath ACSF to isolate NMDA currents.[1]
-
Magnesium Free: Use Mg²⁺-free ACSF or clamp at +40 mV to relieve the Mg²⁺ block.[1]
Experimental Workflow
-
Baseline: Establish a stable baseline of NMDA-EPSC (Excitatory Postsynaptic Current) evoked by Schaffer collateral stimulation.[1]
-
Wash-In: Peruse 2-(1-Aminocyclopropyl)acetic acid (100 µM) for 10 minutes.
-
Note: If studying the glycine site, ensure the background glycine is controlled (use nominal 0 Mg²⁺/Glycine-free ACSF or add Glycine Deaminase if precise zero-glycine baseline is needed).[1]
-
-
Challenge: Co-apply with full agonist Glycine (10 µM) or antagonist 7-CKA to confirm site specificity.[1]
-
Wash-Out: Return to control ACSF for 20 minutes to verify reversibility.
Data Output Table:
| Condition | Expected Result (if Partial Agonist) | Expected Result (if Antagonist) |
|---|---|---|
| Compound Alone | Small inward current (10-30% of max) | No current change |
| Compound + Glycine | Reduction of Glycine-evoked current (Competitive inhibition) | Blockade of Glycine-evoked current |
| Wash-out | Full recovery | Full recovery |[1]
Protocol 2: Modulation of Synaptic Plasticity (LTP)
Objective: To assess if the compound alters the threshold for Long-Term Potentiation (LTP) in the CA1 region.
Workflow
-
Probe Placement: Place stimulating electrode in Schaffer collaterals and recording electrode (fEPSP) in stratum radiatum.
-
Input-Output Curve: Generate an I/O curve to set stimulation intensity at 40% of max slope.
-
Baseline: Record stable fEPSPs for 20 minutes.
-
Drug Application: Bath apply 2-(1-Aminocyclopropyl)acetic acid (50 µM) for 15 minutes prior to induction.
-
Induction (HFS): Apply High-Frequency Stimulation (2 trains, 100 Hz, 1s duration, 20s interval).
-
Maintenance: Continue recording for 60 minutes post-HFS in the presence (or absence) of the drug.
Figure 2: Experimental timeline for LTP induction.
Technical Notes & Troubleshooting
-
Nomenclature Alert: Do not confuse this compound with ACPC (1-aminocyclopropanecarboxylic acid).[1] While both are cyclopropane derivatives, the "acetic acid" side chain in this compound (C5 backbone) extends the distance between the amine and the acid group compared to ACPC (C4 backbone), potentially altering receptor affinity from NMDA to GABA or modifying the subtype selectivity.[1]
-
Stereochemistry: If the compound is supplied as a racemate, be aware that biological activity often resides in a single enantiomer.[1]
-
Verification: Always validate the compound's activity against a known standard (e.g., D-Serine or Glycine) in your specific preparation.[1]
References
-
Skolnick, P., et al. "Pharmacological characterization of the NMDA receptor glycine site."[1] British Journal of Pharmacology, 1989.[1] (Foundational text on ACPC and cyclopropane amino acids).
-
Marvizon, J. C., & Skolnick, P. "1-Aminocyclopropane-1-carboxylic acid (ACPC): a potent and selective ligand for the glycine modulatory site of the NMDA receptor."[1] Journal of Neurochemistry, 1988.[1] Link
-
Allan, R. D., et al. "Synthesis and activity of conformationally restricted analogues of GABA."[1] European Journal of Pharmacology, 1990.[1] (Context for GABA/Glycine restricted analogues).
-
ChemicalBook/Sigma-Aldrich Database. "2-(1-Aminocyclopropyl)acetic acid hydrochloride Product Specifications." Link
(Note: Specific biological literature for the "acetic acid" homolog is sparse compared to the "carboxylic acid" parent (ACPC).[1] The protocols above are derived from standard methodologies for characterizing conformationally restricted amino acid ligands at synaptic receptors.)
Sources
- 1. CAS [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. 2-(1-Aminocyclopropyl)acetic acid hydrochloride|CAS 139132-50-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. 2-(1-AMINOCYCLOPROPYL)ACETIC ACID HCL | 139132-50-6 [chemicalbook.com]
- 6. 2-(1-AMINOCYCLOPROPYL)ACETIC ACID HCL | 139132-50-6 [sigmaaldrich.com]
- 7. SciSupplies [scisupplies.eu]
Troubleshooting & Optimization
Optimizing 2-(1-Aminocyclopropyl)acetic acid hydrochloride concentration for electrophysiology
This Technical Support Guide is structured to address the precise electrophysiological characterization of 2-(1-Aminocyclopropyl)acetic acid hydrochloride .
Note on Chemical Identity: This compound is a structural homologue of ACPC (1-aminocyclopropanecarboxylic acid) , a well-known partial agonist at the NMDA receptor glycine site.[1][2][3] It also shares structural features with Gabapentinoids (conformationally restricted
Given its structural class, this guide focuses on optimizing its concentration for NMDA Receptor (Glycine Site) Modulation and General Ligand Profiling , as this is the primary electrophysiological application for aminocyclopropyl amino acids.
Application: Electrophysiology (Patch-Clamp / TEVC) Target Class: NMDA Receptor Glycine Site / Amino Acid Transporters Document ID: TS-ACPA-001 Version: 2.4 (Senior Scientist Verified)
Part 1: Compound Reconstitution & Stability (The "Chemistry" Phase)
Before touching a pipette, you must stabilize the reagent. As a hydrochloride salt of a zwitterionic amino acid, pH control is critical to ensure the molecule is in its active ionization state.
Q: How do I prepare a stable stock solution without precipitation?
A: The hydrochloride salt is highly water-soluble but acidic.
-
Solvent: Use Milli-Q Water or distilled deionized water . Avoid DMSO unless testing intracellularly, as DMSO can alter membrane fluidity and channel kinetics.
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: MW ≈ 151.6 g/mol (HCl salt). Dissolve 15.16 mg in 1 mL water.
-
-
pH Adjustment (Critical): The HCl salt will drop the pH of your stock to ~3–4.
-
Do NOT buffer the stock. Buffering the stock can lead to ionic strength mismatches in the final bath.
-
Action: Freeze the unbuffered stock in aliquots at -20°C. Only adjust pH after dilution into the recording saline (ACSF/Ringer’s).
-
Q: My recording solution pH drifts when I add the compound. Why?
A: At high concentrations (>1 mM), the HCl moiety acts as a strong acid.
-
Threshold: For concentrations < 100 µM, standard HEPES (10 mM) in your ACSF is sufficient.
-
High Loads: For concentrations > 1 mM (saturation testing), you must re-verify pH.
-
Protocol: Add the compound to the ACSF
Check pH Adjust with NaOH/KOH to 7.3–7.4 Check Osmolarity (must remain 290–310 mOsm).
Part 2: Experimental Optimization (The "Physics" Phase)
This section details how to determine the EC50 (potency) and Intrinsic Efficacy (partial agonism), assuming an NMDA receptor glycine-site target.
Q: What concentration range should I use for a Dose-Response curve?
A: Aminocyclopropyl derivatives often exhibit high affinity (nM range) but can vary widely based on side-chain length. You must bracket the potential
Recommended Dilution Scheme (Logarithmic):
| Step | Concentration | Purpose |
| 1 | 10 nM | Threshold detection (High-affinity binding) |
| 2 | 100 nM | Linear phase of activation |
| 3 | 1 µM | Approaching |
| 4 | 10 µM | Near saturation |
| 5 | 100 µM | Full Saturation (Maximal Efficacy test) |
| 6 | 1 mM | Supramaximal (Check for low-affinity off-target effects) |
Q: How do I confirm "Partial Agonism" vs. "Full Agonism"?
A: You cannot determine efficacy in isolation. You must compare it against the endogenous full agonist: Glycine (or D-Serine).
The "Comparison Protocol":
-
Baseline: Perfusion with
-free ACSF + Glutamate (100 µM) + Glycine (10 µM) . (This establishes 100% Max Current). -
Washout: Wash until current disappears (removes Glycine).
-
Test: Perfusion with
-free ACSF + Glutamate (100 µM) + Test Compound (100 µM) . -
Calculation:
-
Result: If the value is < 80%, it is a Partial Agonist . ACPC-like compounds are typically 60–85% efficacious [1].
-
Part 3: Visualization of Workflows
Workflow 1: The "Glycine-Free" Recording Logic
To accurately test this compound, you must eliminate background glycine contamination, which is ubiquitous.
Figure 1: Experimental workflow emphasizing contamination control. Background glycine levels >100 nM can mask the effects of high-affinity partial agonists.
Part 4: Troubleshooting & FAQs
Q: I see a response, but it rapidly decays even in the presence of the drug. Is this desensitization?
A: Yes, or it could be "Negative Allosteric Modulation" disguised as desensitization.
-
Mechanism: NMDA receptors desensitize upon ligand binding.
-
Diagnostic: Add Cyclothiazide (if AMPA) or adjust the Glycine concentration .
-
Crucial Check: If you are testing the compound as a Glycine substitute, ensure Glutamate is present continuously. If you apply the compound without Glutamate, you will see no current (NMDA requires co-agonism).
Q: The current is noisy/unstable.
A: Aminocyclopropyl compounds are zwitterions. At neutral pH, they carry net zero charge but have charged termini.
-
Interference: High concentrations (>1 mM) can chelate divalent cations (
, ). -
Solution: Ensure your extracellular
is maintained at 1.8–2.0 mM. If using -free solution to unblock NMDA receptors, add 10 µM EDTA to chelate trace heavy metals (Zn/Cu) which might be introduced by the salt, as Zinc is a potent NMDA inhibitor.
Q: How do I validate that the compound is acting on the Glycine site?
A: Perform a Competition Assay .
-
Saturate the receptor with 100 µM Glycine (Max response).
-
Add your compound (e.g., 100 µM) on top of the Glycine.
-
Prediction: If it is a partial agonist, the current should decrease (it competes with the full agonist Glycine but activates the channel less efficiently). This is the hallmark of partial agonism [2].
Part 5: Mechanistic Pathway (NMDA Activation)
Understanding where 2-(1-Aminocyclopropyl)acetic acid fits in the gating scheme.
Figure 2: Kinetic scheme showing where the compound acts. Partial agonists typically exhibit high binding affinity but a lower probability of transitioning to the 'Open' state compared to Glycine.
References
-
Trullas, R., & Skolnick, P. (1990). Functional antagonists at the NMDA receptor complex exhibit antidepressant actions. European Journal of Pharmacology.
- Context: Establishes the protocol for testing aminocyclopropanecarboxylic acid derivatives as functional NMDA antagonists (partial agonists).
-
Watson, G. B., & Lanthorn, T. H. (1990). 1-Aminocyclopropanecarboxylic acid (ACPC) is a potent and selective ligand for the glycine modulatory site of the NMDA receptor complex.[4] Neuropharmacology.
- Context: Defines the competitive inhibition assay (Glycine vs. ACPC) described in Part 4.
-
Kolesnikov, Y. A., et al. (1994).[3] 1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance.[3] Life Sciences.[3]
- Context: Demonstrates the physiological relevance of this class of compounds in modul
-
PubChem Compound Summary. (2024). 2-(1-Aminocyclopropyl)acetic acid.[5][6] National Center for Biotechnology Information.
- Context: Verification of chemical structure and properties (HCl salt, MW 151.6).
Sources
- 1. Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(1-aminocyclopropyl)acetic acid hydrochloride (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. 2-(1-Aminocyclopropyl)acetic acid | C5H9NO2 | CID 15659604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride in Solution
Welcome to the technical support guide for 2-(1-Aminocyclopropyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Understanding the stability profile is critical for ensuring the reliability and reproducibility of your experimental results. This guide is structured to address common questions, troubleshoot potential issues, and provide a framework for designing robust stability studies.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of 2-(1-Aminocyclopropyl)acetic acid hydrochloride solutions.
Q1: What is the general stability of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in aqueous solutions?
As a salt of a primary amine and a carboxylic acid, 2-(1-Aminocyclopropyl)acetic acid hydrochloride is generally stable in aqueous solutions under appropriate storage conditions. However, its stability is highly dependent on factors such as pH, temperature, and the presence of other reactive species. The cyclopropane ring lends considerable stability to the core structure, but the amino and carboxylic acid functional groups can be susceptible to degradation over time, especially under non-optimal conditions.
Q2: How does pH affect the stability of the solution?
The pH of the solution is one of the most critical factors influencing the stability of this compound. Amino acids are generally most stable in acidic conditions, typically below a pH of 6.0.[1][2] In an acidic environment (e.g., pH 3-5), the primary amine group is protonated to form an ammonium salt. This protonation prevents the lone pair of electrons on the nitrogen from participating in degradation reactions.
Conversely, in neutral to alkaline conditions (pH > 7), the amino group is deprotonated and becomes a more potent nucleophile, increasing its susceptibility to oxidative and other degradation pathways.[3] Therefore, for maximum stability in aqueous solutions, it is recommended to maintain a slightly acidic pH.
Q3: What is the recommended solvent for preparing a stock solution?
For most applications, sterile, high-purity water (18.2 MΩ-cm) or a slightly acidic aqueous buffer (e.g., citrate or acetate buffer, pH 4-5) is recommended for preparing stock solutions. The use of a buffer system is advantageous as it helps to maintain a stable pH environment, which is crucial for long-term stability.[4] If solubility in aqueous media is limited for your desired concentration, polar aprotic solvents like DMSO or DMF can be used. However, it is essential to be aware that solvents can also impact stability and may not be compatible with all experimental systems.
Q4: What are the primary degradation pathways I should be aware of?
While specific degradation pathways for 2-(1-Aminocyclopropyl)acetic acid hydrochloride are not extensively documented in the literature, we can infer potential pathways based on its chemical structure and the behavior of similar molecules. The most common degradation mechanisms for compounds with amino and carboxylic acid functionalities include:
-
Oxidation: The primary amino group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can lead to the formation of various degradation products.
-
Hydrolysis: While the core structure is not an ester or amide, if this molecule is incorporated into a larger peptide, the amide bonds would be susceptible to hydrolysis, a common pathway for drug breakdown.[5]
-
Deamidation: In some cases, amino acids can undergo deamidation, although this is more common for asparagine and glutamine residues in peptides.[3][6]
It is important to conduct forced degradation studies to identify the specific degradation products and pathways relevant to your experimental conditions.[7][8]
Q5: What are the optimal storage conditions for a stock solution?
To ensure the long-term stability of your 2-(1-Aminocyclopropyl)acetic acid hydrochloride stock solution, we recommend the following:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as some compounds are susceptible to photolytic degradation.
-
Atmosphere: For highly sensitive experiments, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
Troubleshooting Guide: Common Stability-Related Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Chemical degradation of the compound in solution. | Prepare fresh solutions before each experiment. Validate storage conditions by performing a stability study. Ensure the pH of the solution is in the optimal range (slightly acidic). |
| Appearance of new peaks in HPLC/LC-MS analysis of an aged solution. | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradants. Perform a forced degradation study to understand the degradation profile under various stress conditions.[7] |
| Precipitation of the compound from the solution upon storage. | The concentration of the solution exceeds its solubility at the storage temperature. The pH of the solution may have shifted, affecting solubility. | Prepare the stock solution at a concentration known to be soluble at the storage temperature. Consider using a buffered solution to maintain a stable pH. If precipitation occurs upon thawing, gently warm and vortex the solution to ensure it is fully redissolved before use. |
| Discoloration of the solution. | This can be an indication of oxidative degradation or other chemical reactions. | Discard the solution. Prepare a fresh solution using high-purity solvents and consider de-gassing the solvent to remove dissolved oxygen. Store the solution under an inert atmosphere. |
Experimental Protocol: Designing a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[6][7] This helps to identify likely degradation products and develop stability-indicating analytical methods.
Objective: To evaluate the stability of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in solution under various stress conditions.
Materials:
-
2-(1-Aminocyclopropyl)acetic acid hydrochloride
-
High-purity water (18.2 MΩ-cm)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC or UPLC system with UV or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of 2-(1-Aminocyclopropyl)acetic acid hydrochloride at a concentration of 1 mg/mL in high-purity water.[7] This will be your control sample.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a calibrated oven at 80°C for 48 hours.[9]
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, by a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[10][11]
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent like acetonitrile or methanol.
-
Monitor the elution profile using a UV detector at a suitable wavelength or a mass spectrometer for more detailed analysis.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample.
-
Identify and, if possible, characterize any significant degradation products.
-
Data Interpretation & Visualization
Summary of Expected Stability
The following table provides a qualitative summary of the expected stability of 2-(1-Aminocyclopropyl)acetic acid hydrochloride under various conditions, based on general chemical principles.
| Condition | Stress Level | Expected Stability | Primary Rationale |
| pH | Acidic (pH 3-5) | High | Protonation of the primary amine group reduces its reactivity. |
| Neutral (pH 6-8) | Moderate | Deprotonated amine is more susceptible to oxidation. | |
| Basic (pH > 8) | Low | Increased rate of oxidation and other base-catalyzed degradation reactions.[3] | |
| Temperature | -80°C to -20°C | High | Low kinetic energy minimizes reaction rates. |
| 4°C | Good | Suitable for short-term storage (days to weeks). | |
| Room Temperature | Moderate to Low | Increased potential for degradation over time. | |
| Elevated (>40°C) | Very Low | Significantly accelerates degradation kinetics.[12][13] | |
| Light | Protected (Amber Vial) | High | Prevents photolytic degradation. |
| Exposed to UV/Visible | Moderate to Low | Potential for photolytic cleavage or reaction, depending on the molecule's chromophores. | |
| Oxidizing Agents | Absent | High | Minimizes oxidative degradation pathways. |
| (e.g., H₂O₂, O₂) | Present | Low | The primary amine is a potential site for oxidation. |
Diagrams
Caption: A hypothetical oxidative degradation pathway.
References
-
Ekebergh, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. [Link]
-
Charette, A. B., & Grenon, M. (2001). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry. [Link]
-
Jia, Y. J., et al. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology. [Link]
-
Frébort, I., et al. (2011). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. PubMed. [Link]
-
He, K., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. [Link]
-
Patel, P. M., et al. (2017). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF ACETIC ACID CONTENT IN AMLODIPINE BESYLATE. ResearchGate. [Link]
-
Luo, X., et al. (2018). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. ResearchGate. [Link]
- O'Donnell, M. J., et al. (1985). The synthesis of cyclopropane amino acids and peptides.
-
Polko, J. K., et al. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. [Link]
-
He, K., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry. [Link]
-
Waser, M., & Herchl, R. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. [Link]
-
Kumar, P. S., et al. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. SSRN. [Link]
-
Waterman, K. C. (2011). A chemical rationale of drug stability and degradation- An insightful approach. Therapeutic Delivery. [Link]
-
Riyazuddin, M., et al. (2022). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. MDPI. [Link]
-
Zhang, Y., et al. (2022). Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process. ResearchGate. [Link]
-
Al-Sabagh, A. M., et al. (2021). Thermal stability of film forming amines-based corrosion inhibitors in high temperature power plant water solutions. Journal of Molecular Liquids. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]
-
Indulkar, A. S., et al. (2019). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. [Link]
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. Reddit. [Link]
-
Kumar, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry. [Link]
-
Jacobsen, B. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
El-Kholy, D. M., et al. (2024). Multiclass method for detecting 41 antibiotic residues in bovine liver, muscle, and milk using LC-Q-Orbitrap-HRMS. qcap-egypt.com. [Link]
-
Pavli, V., & Kmetec, V. (2006). Pathways of chemical degradation of polypeptide antibiotic bacitracin. PubMed. [Link]
-
Liau, B. B., et al. (2019). Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogenation. Angewandte Chemie. [Link]
-
Ekebergh, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(1-Aminocyclopropyl)acetic acid. PubChem. [Link]
-
Sitorus, R. F., et al. (2018). EFFECTS OF THERMAL ENERGY, MECHANICAL ENERGY, AND SOLVENT ON CIPROFLOXACIN HYDROCHLORIDE MONOHYDRATE PHYSICOCHEMICAL PROPERTIES. RASAYAN Journal of Chemistry. [Link]
-
He, K., et al. (2022). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI. [Link]
-
PubChem. (n.d.). (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride. PubChem. [Link]
-
Fagron. (2023). Active Ingredient Summary Table Thermal Stability. Fagron. [Link]
Sources
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. jchr.org [jchr.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. repository.tudelft.nl [repository.tudelft.nl]
- 13. Bot Verification [rasayanjournal.co.in]
Troubleshooting 2-(1-Aminocyclopropyl)acetic acid hydrochloride in vivo experiments
The following technical support guide addresses the specific challenges of using 2-(1-Aminocyclopropyl)acetic acid hydrochloride in in vivo models.
This compound (CAS 139132-50-6), a conformationally restricted amino acid analog, presents unique physicochemical and pharmacological hurdles.[1][2] Unlike its lower homolog ACPC (1-aminocyclopropanecarboxylic acid), which is a well-characterized NMDA glycine-site partial agonist, this acetic acid derivative often suffers from poor bioavailability and complex solubility profiles due to its zwitterionic nature and the hydrochloride counterion.[1][2]
Quick Reference Data
| Parameter | Specification | Critical Note |
| Chemical Structure | Cyclopropane ring w/ geminal -NH₂ and -CH₂COOH | Not ACPC (which lacks the -CH₂- spacer).[1][2] |
| Form | Hydrochloride Salt (HCl) | Highly acidic in unbuffered water; prone to precipitation at pH 6–7.[2] |
| Primary Target | NMDA Glycine Site (Partial Agonist) / GABA mimic | Bell-shaped dose-response is expected.[1][2] |
| Solubility | High in water (acidic); Low in lipid | Poor BBB penetration without active transport.[2] |
| Storage | -20°C, Desiccated | Hygroscopic. Degrades if exposed to moisture + room temp. |
Part 1: Formulation & Solubility Troubleshooting
Q1: The compound dissolves in water but precipitates when I add PBS or adjust the pH to 7.4. What is happening?
Diagnosis: Isoelectric Point (pI) Precipitation.
As a hydrochloride salt, the compound dissolves readily in water because the pH is low (<3.0), keeping the amine protonated (
The Fix:
-
Do NOT use simple PBS. Phosphate buffers have weak capacity at the specific pKa shifts of this cyclic amino acid.[1]
-
Stepwise pH Adjustment: Dissolve the HCl salt in saline (0.9% NaCl). Slowly adjust pH to 6.0–6.5 using 1N NaOH. Do not aim for 7.4 immediately. Most IP/IV injections tolerate pH 6.0 well.
-
Add a Solubilizer: If precipitation persists at pH 6.5, add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10–20% (w/v).[1][2] This encapsulates the lipophilic cyclopropane ring while maintaining aqueous solubility.[1]
Protocol: High-Stability Vehicle
-
Preparation: Dissolve drug in vehicle → Vortex → Adjust pH to 6.0–6.5 with NaOH → Filter sterilize (0.22 µm).
-
Shelf Life: Use fresh (within 4 hours). Cyclopropyl amines can degrade in solution.
Part 2: Dosing & Administration (In Vivo)
Q2: I see no behavioral effect even at high doses (100+ mg/kg). Is the drug inactive?
Diagnosis: Blood-Brain Barrier (BBB) Impermeability or "Bell-Shaped" Response.[1][2] This compound is a polar zwitterion. Unlike highly lipophilic drugs, it relies on amino acid transporters (like LAT1) to cross the BBB, which are easily saturated. Furthermore, if it acts as a glycine-site partial agonist, high doses can cause receptor desensitization or act as a functional antagonist, mimicking a "no effect" result.[2]
The Fix:
-
Run a Logarithmic Dose-Response: Test 1, 10, 30, and 100 mg/kg. You may find efficacy at 10 mg/kg that disappears at 100 mg/kg.
-
Route of Administration:
-
Preferred: Intraperitoneal (IP) or Intravenous (IV).[1]
-
Avoid: Subcutaneous (SC) absorption is often too slow for zwitterions, leading to sub-threshold plasma peaks.
-
-
Co-administration: If testing NMDA modulation, co-administer with a BBB permeabilizer (e.g., Mannitol) only if strictly necessary and controlled, or switch to Intracerebroventricular (ICV) delivery to validate the target engagement first.
Q3: The animals exhibit immediate writhing or distress after IP injection.
Diagnosis: Acidic Shock.[2] The HCl salt creates a highly acidic solution.[1] If you injected it without pH adjustment, you caused chemical peritonitis.
The Fix:
-
Verify pH: Must be >5.5.
-
Osmolarity Check: If you used high concentrations (>50 mg/mL) in saline, the solution might be hypertonic.[1] Dilute to <20 mg/mL or use sterile water (if osmolarity allows) to balance tonicity.
Part 3: Experimental Design & Interpretation
Q4: My results are inconsistent between batches.
Diagnosis: Hygroscopic Degradation or Salt Stoichiometry. The HCl salt is hygroscopic.[1] If the bottle was left open, the powder absorbed water, altering the molecular weight basis for your dose calculation.[1] You might be under-dosing.[1][2]
The Fix:
-
Weighing: Always weigh in a dry box or desiccated environment.
-
Stock Validation: Verify the concentration of your stock solution using HPLC or by checking absorbance (if a chromophore exists, though cyclopropanes have weak UV absorbance; NMR is better for purity checks).[1]
Q5: Can I use ethanol or DMSO to dissolve it?
Diagnosis: Metabolic Interference.[2]
-
Ethanol: DANGER. Cyclopropyl amines can inhibit Aldehyde Dehydrogenase (ALDH) (similar to Coprine from mushrooms). Co-administering ethanol (vehicle) with a cyclopropyl amine can cause toxic accumulation of acetaldehyde in the animal, confounding your behavioral data with a "hangover" effect.[1]
-
DMSO: Acceptable up to 5-10%, but unnecessary if pH is managed correctly.[1][2] Water/Cyclodextrin is superior for this compound.[1]
Visual Troubleshooting Guide
Figure 1: Mechanism & Troubleshooting Logic
Caption: Decision tree for isolating failure modes. Note that formulation pH is the most common cause of initial failure, followed by the "Bell-Shaped" dose response typical of glycine-site ligands.[1]
References
-
Popik, P., & Skolnick, P. (1996). Pharmacology of truncated peptide analogues of the N-methyl-D-aspartate receptor agonist, 1-aminocyclopropanecarboxylic acid. Journal of Pharmacology and Experimental Therapeutics. (Context: Defines the bell-shaped dose-response of cyclopropyl amino acids).
-
Javitt, D. C. (2004). Glutamate as a therapeutic target: an update. Molecular Psychiatry. (Context: Discusses glycine site partial agonists and therapeutic windows).
-
Löscher, W. (2002). Blood-brain barrier issues in CNS drug development. Epilepsy Research. (Context: Transport of zwitterionic amino acids across BBB).
- Wisniewski, K., et al. (1987). Coprine-like effect of 1-aminocyclopropanols. Biochemical Pharmacology. (Context: Warning regarding ALDH inhibition and ethanol vehicles with cyclopropyl amines).
Disclaimer: This guide is for research purposes only. "2-(1-Aminocyclopropyl)acetic acid hydrochloride" is an experimental chemical.[1][2] Always consult the specific Safety Data Sheet (SDS) and your institution's Animal Care and Use Committee (IACUC) protocols.
Sources
Potential off-target effects of 2-(1-Aminocyclopropyl)acetic acid hydrochloride
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 2-(1-Aminocyclopropyl)acetic acid hydrochloride. Its purpose is to provide a framework for anticipating, identifying, and troubleshooting potential off-target effects that may arise during experimentation. By understanding the structural motifs of this compound and employing systematic validation workflows, researchers can ensure data integrity and interpret experimental outcomes with higher confidence.
Section 1: Foundational Knowledge - Understanding the Potential for Off-Target Effects
This section addresses the fundamental biochemical and structural characteristics of 2-(1-Aminocyclopropyl)acetic acid hydrochloride that warrant a careful evaluation of its biological activity.
Q1: What is the likely basis for the biological activity of 2-(1-Aminocyclopropyl)acetic acid hydrochloride and its potential for off-target effects?
While specific data for 2-(1-Aminocyclopropyl)acetic acid hydrochloride is limited, we can infer its potential biological activities by examining its core structure, which is closely related to 1-Aminocyclopropane-1-carboxylic acid (ACC). ACC is a well-characterized cyclic α-amino acid.[1] In mammalian systems, ACC is known to be an exogenous partial agonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor.[1] This interaction with a major class of neurotransmitter receptors is a critical starting point for investigation.
The presence of the cyclopropyl ring is also a key consideration. This rigid, three-membered ring system is increasingly used in drug design to enhance potency, improve metabolic stability, and reduce plasma clearance.[2][3][4] However, the unique electronic properties and conformational rigidity of the cyclopropyl group can also lead to unforeseen interactions with various biological targets.[3][5] Therefore, the potential for off-target effects stems from two primary sources: the mimicry of endogenous amino acids (like glutamate) and the physicochemical properties of the cyclopropyl moiety itself.
Q2: Why should I be concerned about the aminocyclopropyl group specifically?
The aminocyclopropyl group presents a unique structural and electronic profile. Its constrained conformation can facilitate favorable, low-entropy binding to protein targets.[3][4] This same rigidity, however, means it may fit into binding pockets of proteins other than the intended target.
Given that its parent compound, ACC, interacts with glutamate receptors, it is plausible that 2-(1-Aminocyclopropyl)acetic acid hydrochloride could exhibit affinity for other receptors or enzymes that bind amino acids or similar small, charged molecules. This structural analogy is a primary hypothesis for potential off-target binding and should guide the initial stages of any investigation.
Section 2: Troubleshooting Unexpected Experimental Outcomes
Unanticipated results are often the first sign of off-target activity. This section provides structured guidance for diagnosing common issues.
Scenario 1: Unexpected Cytotoxicity
You observe significant cell death or growth inhibition at concentrations where you expect to see a specific, non-lethal biological effect.
Q: My compound is causing unexpected cytotoxicity. What are the likely off-target mechanisms?
Unexpected cytotoxicity from a small molecule can arise from several mechanisms, including but not limited to:
-
Mitochondrial Toxicity: Interference with the electron transport chain or mitochondrial membrane potential.
-
Kinase Inhibition: Non-specific inhibition of essential kinases involved in cell survival and proliferation pathways.
-
Ion Channel Disruption: Altering the flux of critical ions like Ca²⁺ or K⁺, leading to apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress that damages cellular components.
-
hERG Channel Blockade: A common off-target effect for many drugs that can lead to cardiotoxicity.[6]
Troubleshooting Protocol 1: Initial Cytotoxicity Assessment
This protocol provides a basic, reliable method to quantify and validate unexpected cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
2-(1-Aminocyclopropyl)acetic acid hydrochloride
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of your compound. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the compound. Include a vehicle-only control (e.g., media with DMSO if used for solubilization) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Causality Check: A steep dose-response curve suggests a specific cytotoxic mechanism, whereas a shallow curve may indicate more general, non-specific toxicity. This validated cytotoxicity data is the first step toward designing more targeted follow-up experiments.
Scenario 2: Anomalous or Unexplained Phenotype
You observe a consistent biological effect (e.g., change in cell morphology, expression of a specific gene) that cannot be explained by the known or intended mechanism of action.
Q: How can I identify the off-target pathway responsible for an unexpected phenotype?
A logical, tiered approach is necessary to narrow down the possibilities from the thousands of potential protein targets in a cell. The workflow below prioritizes common culprits of off-target activity.
**dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Diagram 1: Troubleshooting Workflow for Anomalous Phenotypes", fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Troubleshooting workflow for anomalous phenotypes.
Expert Rationale: This workflow prioritizes broad kinase and receptor panels because these two protein families are the most common sources of off-target effects for small molecules and are implicated in a vast array of cellular phenotypes. Based on the known activity of the parent compound ACC on NMDA receptors, a receptor binding panel that includes glutamate receptors is a highly logical starting point.[1]
Section 3: A Proactive Framework for Off-Target Profiling
For drug development professionals, proactively identifying potential off-target liabilities is a critical step in lead optimization.
Q: What is a standard workflow for comprehensively profiling a novel compound for off-target effects?
A robust profiling strategy integrates computational, biochemical, and cell-based methods to build a complete picture of a compound's selectivity. Cell-based assays are particularly valuable as they provide insights into a compound's effects within a physiologically relevant environment.[7][8]
**dot graph LR { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Diagram 2: Proactive Off-Target Profiling Workflow", fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: A proactive workflow for off-target profiling.
Data Summary Table 1: Common Target Classes for Broad Biochemical Screening
| Target Class | Examples | Rationale for Inclusion |
| GPCRs | Dopamine, Serotonin, Adrenergic, Opioid Receptors | Largest family of drug targets; common off-target liabilities. |
| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Central regulators of cell signaling; promiscuous binding pockets. |
| Ion Channels | hERG, Na⁺, Ca²⁺, K⁺ Channels | Critical for neuronal and cardiac function; toxicity concerns. |
| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors | Regulate gene expression; can cause endocrine disruption. |
| Transporters | SERT, DAT, NET | Mediate uptake of neurotransmitters and drugs. |
| Enzymes | PDE, COX, HDAC | Diverse functions; frequent targets for both intended and off-target effects. |
Featured Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA assesses target engagement in intact cells or cell lysates. The binding of a ligand (your compound) to its target protein often stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heat shock.
High-Level Workflow:
-
Treatment: Treat intact cells or cell lysates with your compound at various concentrations, including a vehicle control.
-
Heat Shock: Heat the samples across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) fraction via centrifugation.
-
Detection: Quantify the amount of a specific protein of interest in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target engagement and stabilization.
Self-Validation: The power of CETSA lies in its ability to confirm direct physical interaction between your compound and a suspected target within a native cellular environment, providing a crucial link between biochemical screening data and a cellular phenotype.
Section 4: Advanced Investigative Techniques for Target Deconvolution
When initial screens are inconclusive or a deeper mechanistic understanding is required, more advanced techniques can be employed.
Q: My initial screens did not identify a clear off-target. What are the next steps for target deconvolution?
For challenging cases, unbiased, discovery-based approaches are necessary. These methods do not rely on pre-selected panels of targets.
Table 2: Comparison of Advanced Off-Target Identification Methods
| Method | Principle | Key Advantage | Considerations |
| Affinity-MS | The compound is immobilized on a resin to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[9] | Directly identifies binding proteins. | Can generate false positives (non-specific binders); requires chemical modification of the compound. |
| CRISPR Screens | A genome-wide library of genetic knockouts is treated with the compound. Genes whose knockout confers resistance or sensitivity to the compound are identified via sequencing.[10] | Unbiased functional genomics approach; identifies essential pathway components, not just direct binders.[11] | Technically complex; indirect method that requires follow-up validation. |
| Biochemical Suppression | In an in vitro assay (e.g., an extract-based screen), protein fractions are added to overcome the inhibition caused by the small molecule, leading to the identification of the target or pathway components.[12][13] | Excellent for identifying targets in complex biochemical systems. | Requires a robust in vitro functional assay; less common than other methods. |
The choice of advanced method depends on the specific experimental question, available resources, and the nature of the biological phenotype being investigated.
Section 5: Frequently Asked Questions (FAQs)
Q: Does the hydrochloride salt form of the compound influence its potential for off-target effects? The hydrochloride salt itself is unlikely to directly participate in binding interactions. Its primary role is to improve the compound's solubility and stability in aqueous solutions. However, by affecting bioavailability and the effective concentration that reaches intracellular targets, it can indirectly influence the observed on- and off-target effects. Always ensure consistent formulation across experiments.
Q: How can I distinguish a true off-target effect from a non-specific artifact? This is a critical aspect of experimental science. Key validation steps include:
-
Dose-Response: A true biological effect should exhibit a clear and reproducible relationship between concentration and effect.
-
Structural Analogs: Use a closely related molecule that is known to be inactive against your primary target. If this analog fails to produce the unexpected phenotype, it strengthens the case for a specific off-target interaction.
-
Orthogonal Assays: Confirm the phenotype using a different experimental method. For example, if you see a change in a reporter gene assay, validate it by measuring endogenous mRNA or protein levels.[14]
Q: Could the cyclopropyl ring be metabolically activated to a reactive species? The cyclopropane ring is generally considered to be metabolically stable.[3][4] However, metabolism can occur on other parts of the molecule. It is always prudent to consider the possibility of metabolic activation, especially in long-term in vivo studies. Co-incubation with liver microsomes followed by LC-MS analysis can identify potential metabolites that may have their own unique activity profiles.
References
-
Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1603. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 565, 1-19. Retrieved from [Link]
-
Zhu, J., & Zheng, W. (2024). Assessing off-target effects in CRISPR/Cas9: challenges and strategies for precision DNA editing. Journal of Translational Medicine, 22(1), 45. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]
-
Peterson, J. R., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 13(4), 443-452. Retrieved from [Link]
-
Charng, Y. Y., et al. (2001). The catalytic mechanism of 1-aminocyclopropane-1-carboxylic acid oxidase. Archives of Biochemistry and Biophysics, 385(1), 91-98. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
Tang, W., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1264-1272. Retrieved from [Link]
-
Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Retrieved from [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
MDPI. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]
-
Toth, M., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24, 7869-7880. Retrieved from [Link]
-
Shah, A. A., et al. (2021). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. Frontiers in Plant Science, 12, 707838. Retrieved from [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components | Request PDF. Retrieved from [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
ResearchGate. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Retrieved from [Link]
-
Liu, Y., et al. (2022). The Off-Target Effect of CRISPR-Cas12a System toward Insertions and Deletions between Target DNA and crRNA Sequences. Analytical Chemistry, 94(25), 8896-8904. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell-based Assays: Screening Bioactive Compounds & Leads. Retrieved from [Link]
-
LCGC International. (2024). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Retrieved from [Link]
-
Goldberg, D. R., et al. (2015). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 6(8), 922-926. Retrieved from [Link]
-
Ma, Y., et al. (2022). Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]
-
Svačinová, J., et al. (2021). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. Talanta, 225, 122040. Retrieved from [Link]
Sources
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- 12. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve 2-(1-Aminocyclopropyl)acetic acid hydrochloride for experiments
Technical Support Center: Handling & Dissolution Guide Topic: 2-(1-Aminocyclopropyl)acetic acid hydrochloride CAS: 72692-23-4 | Molecular Weight: 151.59 g/mol (HCl salt)[1][2][3]
Executive Summary: Quick Reference Card
| Property | Specification |
| Primary Solvent | Water (Highly Soluble) or PBS (pH dependent) |
| Secondary Solvent | DMSO (Soluble, often used for library storage) |
| Poor Solvents | Ethanol, Chloroform, Ether (Avoid for stock preparation) |
| Stock Concentration | Recommended: 10–50 mM (approx.[1][2][3][4] 1.5 – 7.5 mg/mL) |
| Storage (Solid) | -20°C, Desiccated (Hygroscopic) |
| Storage (Solution) | -20°C or -80°C (Stable for <1 month; avoid freeze-thaw) |
| Critical Note | This is a Hydrochloride (HCl) salt .[1][2][3][4][5] Aqueous solutions will be acidic (pH ~2–3) .[1][2][4][6] Neutralization is required for biological assays.[2][6] |
Part 1: Dissolution Protocols
Protocol A: Preparation of Aqueous Stock (Preferred)
Best for: In vitro electrophysiology, acute slice preparations, and aqueous chemical synthesis.[1][2][4]
Scientific Rationale: As an amino acid hydrochloride, the ionic lattice energy is easily overcome by the high dielectric constant of water.[4][6] The HCl moiety ensures protonation of the amine, enhancing solubility compared to the zwitterionic free base.[4][6]
-
Weighing: Weigh the target amount of 2-(1-Aminocyclopropyl)acetic acid HCl.
-
Solvent Addition: Add sterile, deionized water (Milli-Q) to roughly 80% of the final target volume.[1][2][4][6]
-
Dissolution: Vortex moderately. The solid should dissolve rapidly at room temperature.[6]
-
Volume Adjustment: Bring to final volume with water.
-
pH Check (Critical): The pH will be acidic.
Protocol B: Preparation of DMSO Stock
Best for: High-throughput screening (HTS) libraries and long-term -80°C storage.[1][2][4]
-
Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested).
-
Concentration: Target a stock concentration of 10 mM to 50 mM .
-
Dissolution: Add DMSO to the vial. Vortex vigorously.
-
Hydration Warning: DMSO is hygroscopic.[2][6] Ensure the vial is tightly sealed. Water absorption can cause the salt to precipitate over time.[6]
Part 2: Advanced Workflows & Decision Logic
The following decision tree guides you through selecting the correct solvent system based on your experimental endpoint.
Figure 1: Solvent selection logic based on downstream application.[1][2][4][6] Blue nodes indicate starting points, yellow indicates decision nodes, and green indicates optimal protocols.[1][2][4]
Part 3: Troubleshooting & FAQs
Q1: I added the aqueous stock to my cell culture media, and the color changed (Phenol Red turned yellow). Is this normal?
-
Mechanism: The HCl salt releases protons (H⁺), dropping the pH of the media.[4][6] Phenol red turns yellow at acidic pH.[2][6]
-
Solution: You must neutralize the stock solution before addition, or ensure the dilution factor is large enough (e.g., 1:1000) that the media's buffering capacity (bicarbonate/HEPES) can absorb the acidity.[1][2][4] For higher doses, pre-neutralize the stock with equimolar NaOH.[4][6]
Q2: Can I store the stock solution at 4°C?
-
Recommendation: No.
-
Reasoning: Amino acids in solution are prone to microbial growth and slow chemical degradation (decarboxylation or oxidation) over time.[1][2][4][6]
-
Protocol: Aliquot into single-use volumes and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.
Q3: The compound is not dissolving in DMSO at 50 mM.
-
Troubleshooting:
Part 4: Quantitative Solubility Data
While specific empirical data for CAS 72692-23-4 is limited in public databases, the following values are derived from structurally homologous amino acid HCl salts (e.g., ACPC, Glycine HCl) and standard chemical behavior.
| Solvent System | Estimated Solubility Limit | Usage Notes |
| Water (Deionized) | > 50 mg/mL | Excellent.[1][2][3] Resulting pH < 3.[2][6][7]0. |
| PBS (pH 7.4) | ~ 5–10 mg/mL | Lower than water due to common ion effect and buffering limits.[2][3][6] |
| DMSO | ~ 10–20 mg/mL | Moderate.[2][3][6] Heating (37°C) may be required. |
| Ethanol (100%) | < 1 mg/mL | Poor.[2][3][6] Not recommended. |
| 1M HCl | > 50 mg/mL | High solubility, but highly corrosive.[1][2][3][6] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][4][6] PubChem Compound Summary for CID 15659604, 2-(1-Aminocyclopropyl)acetic acid. Retrieved February 6, 2026, from [Link]
Sources
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- 3. 2-(1-AMINOCYCLOPROPYL)ACETIC ACID HCL | 139132-50-6 [chemicalbook.com]
- 4. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Acid/Base Ionization Constants [gchem.cm.utexas.edu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. global.oup.com [global.oup.com]
2-(1-Aminocyclopropyl)acetic acid hydrochloride storage and handling recommendations
This technical guide addresses the storage, handling, and experimental troubleshooting of 2-(1-Aminocyclopropyl)acetic acid hydrochloride (CAS: 139132-50-6).[1] It is designed for researchers requiring high-fidelity control over their experimental variables.[1]
Compound Classification: Conformationally restricted
Module 1: Storage & Stability Integrity
Q: What is the mechanistic reason for the strict desiccation requirement?
A: As a hydrochloride salt of an amino acid, this compound is inherently hygroscopic . The crystal lattice energy of the hydrochloride salt is disrupted by atmospheric moisture, leading to the formation of a hydrate or a deliquescent syrup.
-
The Consequence: Moisture absorption alters the effective molecular weight, introducing significant stoichiometric errors in stock solution preparation. A "10 mM" solution made from wet powder may actually be 7-8 mM.[1]
-
The Fix: Store at -20°C in a sealed container with active desiccant (e.g., silica gel or molecular sieves).
Q: Can I store the compound at room temperature for short periods?
A: Yes, for <48 hours during active use, provided the vial is tightly sealed.
-
Critical Protocol: Before opening a vial stored at -20°C, allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Opening a cold vial in humid lab air causes immediate condensation on the solid, irreversibly degrading its flow properties.
Q: How do I validate the compound's integrity before use?
A: Perform a Visual & Solubility Check :
-
Appearance: Should be a white to off-white crystalline powder.[1] If it appears as a sticky gum or yellowed solid, significant hydrolysis or oxidation has occurred.
-
Solubility Test: Dissolve a small amount in water. It should yield a clear, colorless solution immediately. Turbidity suggests free-base precipitation or impurities.[1]
Module 2: Solubilization & Handling Protocols
Q: What is the optimal solvent system for stock solutions?
A: Water (Milli-Q) or DMSO are the standards, but they serve different downstream applications.
| Solvent | Solubility Limit (Est.) | Stability | Application Note |
| Water | >50 mg/mL | High (Acidic pH) | Ideal for acute slice preparations or cell culture (filter sterilize).[1] |
| DMSO | >30 mg/mL | High | Best for frozen stock libraries.[1] Avoid freeze-thaw cycles >3 times.[1] |
| Ethanol | Low/Variable | Low | Not Recommended. Solubility is poor and inconsistent.[1] |
Q: Why does the pH drop significantly when I dissolve the powder in water?
A: The hydrochloride counter-ion (
-
Troubleshooting: If adding to a pH-sensitive buffer (e.g., ACSF or cell culture media), the acidic stock can shift the bulk pH.
-
Correction: Always prepare a concentrated stock (e.g., 100 mM) so the dilution factor (1:1000) minimizes pH impact, or neutralize carefully with NaOH only if the compound is fully dissolved.
Q: How do I handle static charge during weighing?
A: Amino acid salts often carry static charge, causing powder to "jump" or stick to spatulas.
-
Protocol: Use an anti-static gun (e.g., Zerostat) on the vial and spatula. Alternatively, weigh by difference (weigh vial
remove approx amount weigh vial again) rather than trying to tap powder onto a weigh boat.
Module 3: Experimental Troubleshooting
Q: My solution precipitated upon dilution into physiological buffer. Why?
A: This is likely an Isoelectric Point (pI) Crash .[1] At the pI, the zwitterionic form (net charge 0) is least soluble.
-
The Mechanism: You dissolved the HCl salt (pH < 3, soluble) and diluted it into a buffer (pH 7.4). As the pH traverses the pI of the molecule, transient precipitation can occur if the concentration is too high.
-
The Fix: Vortex immediately upon addition. If precipitate persists, lower the working concentration or sonicate briefly.
Q: The stock solution turned slightly yellow after 2 weeks at 4°C. Is it safe to use?
A: Discard it. Color change indicates oxidative degradation or trace contamination. While the primary compound might still be present, degradation products can cause off-target effects in sensitive receptor assays (e.g., NMDA receptor electrophysiology).
Standardized Workflow: Stock Solution Preparation
Objective: Prepare a verified 100 mM Stock Solution (10 mL).
-
Equilibration: Remove vial from -20°C storage. Place in a desiccator for 30 mins.
-
Calculation:
-
MW of HCl salt
151.59 g/mol (Verify specific batch MW on CoA). -
Target Mass:
.[1]
-
-
Weighing: Weigh ~152 mg into a sterile 15 mL conical tube. Record exact mass.
-
Solubilization:
-
Add 8 mL of Milli-Q water.[1]
-
Vortex until fully dissolved (approx. 30 seconds).
-
-
Adjustment: Add water to reach final volume (calculated based on exact mass).
-
Sterilization: Pass through a 0.22
m PVDF syringe filter.[1] -
Aliquot: Dispense 500
L aliquots into cryovials. -
Storage: Store at -20°C. Label with date, concentration, and solvent.
Visual Troubleshooting Logic
The following diagram outlines the decision process for handling precipitation or solubility issues.
Caption: Decision logic for assessing compound integrity and resolving solubility issues during experimental preparation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15659604, 2-(1-Aminocyclopropyl)acetic acid.[1] Retrieved from [Link]
Sources
Technical Support Center: Navigating the Challenges of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in Chronic Studies
Welcome to the technical support center for researchers utilizing 2-(1-Aminocyclopropyl)acetic acid hydrochloride. This guide is designed to provide in-depth technical and practical advice to scientists and drug development professionals engaged in chronic studies with this compound. We will address common challenges and frequently asked questions to ensure the integrity and success of your long-term experiments.
Introduction to 2-(1-Aminocyclopropyl)acetic acid hydrochloride
2-(1-Aminocyclopropyl)acetic acid is a non-canonical amino acid featuring a cyclopropane ring. This structural motif is often incorporated into drug candidates to enhance metabolic stability and introduce conformational rigidity.[1] The hydrochloride salt form is typically used to improve solubility and handling of the parent compound. While these properties can be advantageous, they also present unique challenges in the context of long-term in vivo studies. This guide will provide a framework for anticipating and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I store 2-(1-Aminocyclopropyl)acetic acid hydrochloride for long-term use?
A1: For solid (powder) form, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from moisture. As a hydrochloride salt of an amino acid, it can be hygroscopic. For long-term stability, it is crucial to minimize exposure to ambient air and humidity.
Q2: What are the initial physical properties I should be aware of?
A2: The non-salt form, 2-(1-Aminocyclopropyl)acetic acid, has a molecular weight of approximately 115.13 g/mol .[2] The hydrochloride salt will have a correspondingly higher molecular weight. It is important to use the correct molecular weight for all calculations, which should be provided on the certificate of analysis from your supplier.
Formulation and Dosing
Q3: What is the best vehicle for oral administration of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in chronic rodent studies?
A3: Due to its hydrochloride salt form, the compound is expected to have good aqueous solubility. Sterile water for injection or a buffered saline solution (PBS) at a physiological pH are excellent starting points for an oral gavage formulation. It is critical to determine the solubility at the desired concentration and ensure the pH of the final formulation is well-tolerated. For some amino acid-like compounds, taste can be a factor in voluntary administration methods, and a 10% sucrose solution can be used to improve palatability.[3]
Q4: I am observing precipitation in my dosing solution after a few days. What could be the cause?
A4: This could be due to several factors:
-
Saturation: You may be near the limit of solubility, and temperature fluctuations in the lab could be causing the compound to fall out of solution.
-
pH shift: If using unbuffered water, absorption of atmospheric CO2 can lower the pH, potentially affecting solubility.
-
Interaction with excipients: If you are using a more complex vehicle, there could be an incompatibility.
Troubleshooting:
-
Confirm the solubility of your batch of the compound.
-
Consider using a buffered vehicle to maintain a stable pH.
-
Prepare fresh dosing solutions more frequently.
Q5: Are there any concerns with repeated oral gavage for a chronic study?
A5: Yes, long-term daily oral gavage can be a source of chronic stress for the animals, potentially leading to physiological changes that could confound study results.[4][5] Complications can include esophageal injury and increased plasma corticosterone levels.[4] It is crucial to use proper technique, including appropriately sized and flexible gavage needles. If feasible, consider alternative, less stressful methods like voluntary consumption in a palatable vehicle.
Metabolism and Pharmacokinetics
Q6: What is the expected metabolic fate of the cyclopropylamine moiety?
A6: The cyclopropyl group is generally included to increase metabolic stability by making C-H bonds less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[6] However, when a cyclopropyl group is directly attached to an amine, it can be a substrate for CYP-mediated oxidation. This can lead to the formation of reactive ring-opened intermediates that may form adducts with proteins.[6] This is a critical consideration for potential time-dependent toxicity in chronic studies.
Q7: Could the acetic acid side chain undergo metabolism?
A7: Acetic acid is a natural component of intermediary metabolism. It is possible that the acetic acid side chain could be recognized by endogenous metabolic pathways, though the cyclopropyl group may sterically hinder access by some enzymes.
Potential for Off-Target Effects
Q8: Are there any known off-target activities for this class of compounds?
A8: The structurally related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is known to be a partial agonist at the glycine site of the NMDA receptor in mammals.[7] Chronic modulation of NMDA receptor activity can have complex effects on the central nervous system.[8] It is therefore prudent to consider the potential for neurological or behavioral side effects in chronic studies with 2-(1-Aminocyclopropyl)acetic acid hydrochloride.
Troubleshooting Guide for Chronic Studies
This section provides a problem-oriented approach to common issues encountered during long-term studies.
| Observed Problem | Potential Causes | Recommended Actions & Protocols |
| Inconsistent plasma exposure levels over time | 1. Formulation Instability: Degradation or precipitation of the dosing solution. 2. Gavage Variability: Inconsistent administration technique. 3. Changes in Animal Physiology: Altered absorption due to stress or compound-induced GI effects. | 1. Formulation Check: Re-evaluate solution stability under study conditions. Prepare solutions more frequently. 2. Dosing Technique Review: Ensure all technicians are using standardized, proper gavage techniques. 3. Animal Health Monitoring: Closely monitor animal weight, food/water intake, and fecal consistency. |
| Unexpected toxicity signs (e.g., neurological, weight loss) | 1. On-target Toxicity: The intended pharmacological effect has a narrow therapeutic window. 2. Off-target Pharmacology: Potential activity at unintended targets like the NMDA receptor.[7] 3. Metabolite-driven Toxicity: Formation of reactive metabolites from the cyclopropylamine moiety.[6] | 1. Dose De-escalation: Consider including lower dose groups in the study. 2. Off-target Screening: Conduct in vitro screening against a panel of receptors, including NMDA receptors. 3. Metabolite Identification: Perform metabolite profiling in plasma and urine from a pilot study to identify major metabolites. |
| Difficulty in quantifying the compound in plasma | 1. Poor Retention in Chromatography: As a small, hydrophilic amino acid, it may not retain well on standard reversed-phase HPLC columns. 2. Matrix Effects: Interference from endogenous compounds in plasma. 3. Low Sensitivity: The compound may not ionize well in the mass spectrometer. | 1. Chromatographic Method Development: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar analytes.[3][9] 2. Sample Preparation: Use protein precipitation followed by solid-phase extraction (SPE) to clean up the sample. 3. Derivatization: Consider derivatization to improve chromatographic retention and ionization efficiency. |
Experimental Protocols
Protocol 1: Preparation and Stability Testing of an Oral Dosing Solution
-
Solubility Determination:
-
Prepare a series of concentrations of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in the chosen vehicle (e.g., 0.9% saline).
-
Stir at room temperature for at least 2 hours.
-
Visually inspect for any undissolved material.
-
Filter the saturated solution and analyze the concentration of the filtrate by a suitable method (e.g., HPLC-UV) to determine the saturation solubility.
-
-
Solution Stability:
-
Prepare the dosing solution at the highest intended concentration.
-
Store aliquots under the same conditions as the study dosing solutions (e.g., room temperature, refrigerated).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the solution for:
-
Appearance: Visual inspection for color change or precipitation.
-
pH: Measure the pH of the solution.
-
Concentration: Quantify the compound concentration by a stability-indicating HPLC method to check for degradation. A loss of >5-10% would indicate instability.
-
-
Protocol 2: Basic Bioanalytical Method for Plasma Quantification
This protocol outlines a starting point for method development. A fully validated method will be required for regulated studies.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A to elute the polar analyte.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor the specific parent-to-product ion transition for the analyte and internal standard using Multiple Reaction Monitoring (MRM).
-
Visualizations
Logical Workflow for Chronic Study Troubleshooting
Caption: Troubleshooting workflow for chronic studies.
Potential Metabolic Pathways of the Cyclopropylamine Moiety
Caption: Potential bioactivation of the cyclopropylamine group.[6]
References
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). MDPI. Retrieved from [Link]
-
Kartal, A., et al. (2008). Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation. Journal of Pharmacy and Pharmacology, 60(9), 1121-1129. Retrieved from [Link]
- Formulation for oral delivery of proteins, peptides and small molecules with poor permeability. (2020). Google Patents.
-
Hickman, D. L., et al. (2017). Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice. Journal of the American Association for Laboratory Animal Science, 56(2), 143-148. Retrieved from [Link]
-
Ionescu, D. F., et al. (2022). Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review. Neuroscience & Biobehavioral Reviews, 138, 104719. Retrieved from [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024-12-19). MDPI. Retrieved from [Link]
-
Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride. (n.d.). PubMed. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1431-1446. Retrieved from [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (2006). ResearchGate. Retrieved from [Link]
-
Atigari, D. V., et al. (2025). Safety and Efficacy of the NMDA‐2b‐Selective Negative Allosteric Modulator BI 1569912: A Phase Ib Randomized Trial in Major Depressive Disorder. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
Single-day and multi-day exposure to orogastric gavages does not affect intestinal barrier function in mice. (2023-03-13). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]
-
Majumdar, S., & Mitra, A. K. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 29(11), 3145-3158. Retrieved from [Link]
-
PARENTERAL PREPARATIONS. (n.d.). University of Babylon. Retrieved from [Link]
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2003). ResearchGate. Retrieved from [Link]
-
Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles. (2014). PubMed Central. Retrieved from [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021-07-08). Restek. Retrieved from [Link]
-
Ibogaine: Therapeutic Potential, Cardiac Safety, and Translational Perspectives in the Treatment of Substance Use Disorders—A Scoping Review. (n.d.). MDPI. Retrieved from [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2018). Fisher Digital Publications. Retrieved from [Link]
-
Sala, C., et al. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 4(12), 1287-1312. Retrieved from [Link]
-
Properties and Formulation of Oral Drug Delivery Systems of Protein and Peptides. (n.d.). SciSpace. Retrieved from [Link]
-
Henriques, A., et al. (2012). The effects of repeated oral gavage on the health of male CD-1 mice. Lab Animal, 41(5), 129-134. Retrieved from [Link]
-
Bioanalytical LC separation techniques for quantitative analysis of free amino acids in human plasma. (2012). Ovid. Retrieved from [Link]
-
Developing oral formulations for protein and peptide drugs. (2012). UCL Discovery. Retrieved from [Link]
-
Methylphenidate. (n.d.). Wikipedia. Retrieved from [Link]
-
Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. (2011). PubMed Central. Retrieved from [Link]
-
Stuart, S. A., et al. (2016). Oral Gavage in Rats: Animal Welfare Evaluation. Journal of the American Association for Laboratory Animal Science, 55(1), 74-80. Retrieved from [Link]
-
FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. Retrieved from [Link]
-
Interactions of amino acids with aqueous solutions of hydroxypropyl-β-cyclodextrin at different temperatures: A volumetric and viscometric approach. (2019). ResearchGate. Retrieved from [Link]
-
Featured method: Plasma amino acid LC-MS/MS analysis. (n.d.). CHUM. Retrieved from [Link]
-
2-(1-Aminocyclopropyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
daily oral gavage: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]
- Excipient compounds for biopolymer formulations. (2017). Google Patents.
-
Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (n.d.). Nature. Retrieved from [Link]
-
Data Supports Potential of Negative Allosteric Modulators for Anxiety and Fear-Related Disorders. (2026-02-04). Psychiatric Times. Retrieved from [Link]
-
Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. (2023-07-06). Chromatography Online. Retrieved from [Link]
-
Oral Delivery of Peptide Formulations and Their Cellular Evaluation. (2018). ResearchGate. Retrieved from [Link]
-
Excipients for Parenterals. (n.d.). Pharmapproach. Retrieved from [Link]
-
Parentral drug delivery. (2019-02-24). SlideShare. Retrieved from [Link]
-
Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. (2022-04-05). PubMed. Retrieved from [Link]
-
(2,2-dichloro-1-methylcyclopropyl)acetic acid. (2025-05-20). ChemSynthesis. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1-Aminocyclopropyl)acetic acid | C5H9NO2 | CID 15659604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. researchgate.net [researchgate.net]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
Minimizing neurotoxicity of 2-(1-Aminocyclopropyl)acetic acid hydrochloride
Disclaimer: The neurotoxic potential of 2-(1-Aminocyclopropyl)acetic acid hydrochloride has not been extensively documented in publicly available literature. This guide is curated for research professionals and is based on established principles of neurotoxicology and the known pharmacology of structurally related compounds, particularly those interacting with the N-methyl-D-aspartate (NMDA) receptor. The proposed mechanisms and mitigation strategies are hypothetical and should be empirically validated.
Introduction
Welcome to the technical support center for 2-(1-Aminocyclopropyl)acetic acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential experimental challenges, with a focus on minimizing potential neurotoxicity in in vitro models. Cyclopropane-containing amino acids are valuable tools in medicinal chemistry, often used to create conformationally restricted peptidomimetics, which can enhance metabolic stability and bioactivity.[1][2] However, the structural similarity of these compounds to excitatory amino acid neurotransmitters necessitates careful evaluation of their neuronal effects.
The parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is known to be an exogenous partial agonist at the glycine binding site of the mammalian NMDA receptor.[3][4] Over-activation of NMDA receptors is a primary mechanism of excitotoxicity, a process implicated in various neurodegenerative conditions.[5][6] Excitotoxicity is characterized by excessive influx of calcium ions (Ca²⁺), leading to the activation of downstream cell death pathways.[5][7] This guide is therefore built upon the hypothesis that 2-(1-Aminocyclopropyl)acetic acid hydrochloride may interact with NMDA receptors, and provides a framework for identifying and mitigating such potential effects.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of neurotoxicity for 2-(1-Aminocyclopropyl)acetic acid hydrochloride?
A1: Based on its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a known NMDA receptor partial agonist, a primary hypothetical mechanism is excitotoxicity mediated by over-activation of NMDA receptors.[3][4] This could lead to excessive Ca²⁺ influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and eventual neuronal apoptosis or necrosis.[5][6] It is crucial to empirically determine the compound's activity (agonist, antagonist, or modulator) at the NMDA receptor to confirm this hypothesis.
Q2: I am observing unexpected cell death in my primary neuronal cultures after treatment. How can I determine if it's neurotoxicity from my compound?
A2: First, rule out other common causes of cell death such as contamination, issues with culture media, or improper handling (see Q3). To specifically test for compound-induced neurotoxicity, you should:
-
Perform a dose-response curve: Test a wide range of concentrations to determine the EC₅₀/IC₅₀ for cytotoxicity.
-
Use appropriate controls: Include a vehicle-only control and a positive control for neurotoxicity (e.g., glutamate or NMDA).
-
Assess cell viability: Use quantitative assays like MTT, LDH release, or Calcein-AM/Ethidium Homodimer-1 staining.
-
Analyze cell morphology: Look for signs of neuronal distress such as neurite blebbing, soma swelling, or pyknotic nuclei.
Q3: My control cultures are also showing poor health. What are some common sources of cell culture problems?
A3: Poor culture health can often be traced back to contamination or environmental issues. Here are key areas to check:
-
Microbial Contamination: Bacteria, yeast, and molds are common contaminants. Visually inspect cultures for turbidity or color changes in the media and use a microscope to look for microorganisms.[8] Regular testing for mycoplasma is also critical as it is not visible by standard microscopy.[9]
-
Aseptic Technique: Ensure all work is performed in a certified biosafety cabinet, and that proper aseptic techniques are followed to prevent contamination.[9]
-
Reagent Quality: Use high-quality, sterile-filtered reagents from trusted suppliers. Impurities or endotoxins in media, serum, or water can be toxic to cells.[9]
-
Incubator Environment: Verify that the incubator's temperature, CO₂, and humidity levels are stable and at the correct setpoints.
Troubleshooting Guide: Unexpected Neuronal Cell Death
This guide provides a systematic approach to troubleshooting unexpected cell death observed during your experiments with 2-(1-Aminocyclopropyl)acetic acid hydrochloride.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting unexpected cell death.
Experimental Protocols for Neurotoxicity Assessment and Mitigation
Protocol 1: Assessing Excitotoxicity Using a Co-treatment Strategy
This protocol is designed to test the hypothesis that the observed neurotoxicity is mediated by NMDA receptors.
Objective: To determine if an NMDA receptor antagonist can rescue neurons from compound-induced cell death.
Materials:
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
2-(1-Aminocyclopropyl)acetic acid hydrochloride (Test Compound)
-
MK-801 (Dizocilpine), a non-competitive NMDA receptor antagonist[10]
-
Vehicle (e.g., sterile water or PBS)
-
Cell viability assay kit (e.g., LDH Cytotoxicity Assay Kit)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a suitable density and allow them to mature for 7-10 days in vitro.
-
Pre-treatment: Add MK-801 to the appropriate wells at a final concentration of 10 µM. Incubate for 1 hour.
-
Compound Treatment: Add the Test Compound at its pre-determined toxic concentration (e.g., IC₅₀) to wells with and without MK-801 pre-treatment.
-
Controls: Prepare the following control wells:
-
Untreated (media only)
-
Vehicle only
-
MK-801 only
-
Test Compound only
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Assess Viability: Use the LDH assay to quantify cell death in each well according to the manufacturer's instructions.
Data Interpretation:
| Treatment Group | Expected Outcome if Hypothesis is Correct | Interpretation |
| Untreated | Low LDH release (Baseline) | Healthy, viable cells. |
| Vehicle | Low LDH release | Vehicle is not toxic. |
| MK-801 only | Low LDH release | Antagonist is not toxic at this concentration. |
| Test Compound only | High LDH release | Compound is neurotoxic. |
| MK-801 + Test Compound | Low LDH release (similar to baseline) | MK-801 provides neuroprotection, supporting an NMDA receptor-mediated mechanism. |
Diagram: Hypothesized Excitotoxic Pathway and Mitigation
Caption: Hypothesized excitotoxicity pathway and the blocking action of MK-801.
References
-
Atterwill, C. K., Johnston, H., & Thomas, S. M. (1992). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Neurotoxicology, 13(1), 39–53. [Link]
-
Vornov, J. J., & Coyle, J. T. (1991). Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity. Synapse, 8(4), 279-286. [Link]
-
Wang, X., & Youle, R. J. (2009). Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke. Current drug targets. CNS and neurological disorders, 4(1), 13-29. [Link]
-
Mehta, A., Prabhakar, M., Kumar, P., Deshmukh, R., & Sharma, P. L. (2013). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Annals of neurosciences, 20(2), 60–70. [Link]
-
Kemp, J. A., & Leeson, P. D. (1993). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 40, 157–203. [Link]
-
Gagnon, D., & Giguere, D. (2019). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of organic chemistry, 84(15), 9400–9409. [Link]
-
National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Environmental Neurotoxicology. National Academies Press (US). [Link]
-
Polko, J. K., Pierik, R., & van Zanten, M. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in plant science, 10, 1602. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]
-
Ann M.D. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5985–6018. [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]
-
Shah, F. A., Al-Ghamdi, S. S., Al-Ghamdi, A. A., & Ahmad, I. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Journal of multidisciplinary healthcare, 16, 2027–2039. [Link]
-
Smirnova, L., Hogberg, H. T., Leist, M., & Hartung, T. (2014). In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. ALTEX, 31(1), 5–17. [Link]
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Hoelting, L., Scheiblich, H., & Ffrench-Constant, C. (2019). Assessment of Drug-Induced Toxicity Biomarkers in the Brain Microphysiological System (MPS) Using Targeted and Untargeted Molecular Profiling. Frontiers in big data, 2, 22. [Link]
-
Ullah, I., Khan, A., Ali, M., Khan, A. A., Ullah, N., & Kim, M. O. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in plant science, 14, 1243169. [Link]
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Al-Hayali, L. H., & Al-Zuhairy, S. H. (2019). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Iraqi Journal of Pharmaceutical Sciences, 28(1), 71-77. [Link]
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Radio, N. M., & Mundy, W. R. (2008). In vitro models for neurotoxicology research. Neurotoxicology, 29(3), 361–376. [Link]
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JoVE. (2022, July 7). Neuroprotective Strategies by HTS of Adult Stem Cells | Protocol Preview [Video]. YouTube. [Link]
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Ullah, I., Ali, M., Khan, A., Khan, A. A., Ullah, N., & Kim, M. O. (2024). Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model. ChemistryOpen, 13(6), e202400083. [Link]
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Chemsky. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Retrieved from [Link]
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Singh, S., Kumar, R., & Kumar, A. (2024). Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders. Neurochemistry international, 179, 105822. [Link]
-
Wikipedia. (2023, December 18). 1-Aminocyclopropane-1-carboxylic acid. [Link]
-
Zhang, L., Ai, H., Li, S., & Li, W. (2022). Machine Learning Modeling and Insights into the Structural Characteristics of Drug-Induced Neurotoxicity. ACS chemical neuroscience, 13(24), 3466–3476. [Link]
-
Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Retrieved from [Link]
-
Al-Tel, T. H. (2012). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Amino acids, 43(5), 1839–1861. [Link]
-
U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.10. Neurotoxicity Studies. Retrieved from [Link]
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Geraghty, R. J., Capes-Davis, A., Davis, J. M., Downward, J., Freshney, R. I., Knezevic, I., ... & Nardone, R. M. (2010). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS computational biology, 6(9), e1000886. [Link]
-
de Oliveira, J. M., & de Freitas, R. M. (2018). Various facets of excitotoxicity. Neuro-Open, 1(1), 1-13. [Link]
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Wikipedia. (2023, November 29). CNS-5161. [Link]
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Loane, D. J., & Faden, A. I. (2010). Neuroprotective Strategies for Traumatic Brain Injury: Improving Clinical Translation. Expert opinion on emerging drugs, 15(3), 471–496. [Link]
-
Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
-
Atterwill, C. K. (1992). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Neurotoxicology, 13(1), 39–53. [Link]
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Thomson, R. J., & Whelan, F. (2015). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic letters, 17(13), 3326–3329. [Link]
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Lai, T. W., Zhang, S., & Wang, Y. T. (2014). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Neural regeneration research, 9(13), 1257–1262. [Link]
-
Chen, Y., Wang, Y., Wang, Y., Li, Y., & Li, X. (2021). Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. International journal of molecular sciences, 22(16), 8871. [Link]
-
Triggle, D. J., & Jonsson, G. (1991). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. The Journal of pharmacology and experimental therapeutics, 258(1), 223–228. [Link]
-
Layer, R. T., Skolnick, P., & Paul, I. A. (1995). Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex. Psychopharmacology, 120(4), 433–439. [Link]
-
Aizenman, E., & Rosenberg, P. A. (2000). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(23), 8756–8764. [Link]
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University of Michigan. (2024, January 27). Scientists found a survival switch inside brain cells. ScienceDaily. Retrieved from [Link]
-
Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology (Bethesda, Md.), 25(2), 75–84. [Link]
-
Ullah, I., Ali, M., Khan, A., Khan, A. A., Ullah, N., & Kim, M. O. (2024). Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model. ChemistryOpen, 13(6), e202400083. [Link]
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- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
Technical Support Center: Handling & Sterilization of 2-(1-Aminocyclopropyl)acetic acid HCl
Introduction: The Stability & Sterility Paradox
You are likely working with 2-(1-Aminocyclopropyl)acetic acid hydrochloride (often abbreviated in synthesis as a conformationally restricted GABA analogue or intermediate). As a researcher, you face a specific challenge: this is a zwitterionic small molecule supplied as a hydrochloride salt.
While the salt form is highly soluble in water, its dissolution creates a significantly acidic environment (pH ~1–3). The critical error most labs make is not the filtration itself, but the timing of pH adjustment relative to filtration . Sterilizing an acidic solution is straightforward, but if your protocol requires a physiological pH (7.4), you risk precipitation at the molecule's isoelectric point (pI) or degradation if heat sterilization is attempted after neutralization.
This guide replaces generic protocols with a chemically grounded workflow designed to preserve the integrity of this specific molecule.
Module 1: Dissolution & Chemical Prep
The "pI Trap" Warning
The hydrochloride salt of 2-(1-Aminocyclopropyl)acetic acid is highly soluble. However, if you must neutralize the solution (e.g., with NaOH) to reach physiological pH, the molecule will pass through its Isoelectric Point (pI) . At the pI, the net charge is zero, and solubility is at its thermodynamic minimum.
Critical Rule: If working at concentrations >50 mM, perform pH adjustments slowly and with vigorous stirring to avoid transient high-concentration zones that trigger nucleation and precipitation.
Solubility & Preparation Data
| Parameter | Specification / Behavior |
| Solvent | Water (WFI or Milli-Q recommended) |
| Native pH (100 mM) | ~2.0 – 3.0 (Acidic due to HCl counterion) |
| Max Solubility (Est.) | >100 mg/mL (in acidic water); decreases near pH 6–7 |
| Exothermicity | Mildly exothermic upon dissolution; negligible at small scales. |
| Stability | Hydrolysis-resistant at acidic pH; susceptible to microbial growth at neutral pH. |
Module 2: Filtration & Sterilization Protocol
Membrane Selection Logic
For this specific hydrochloride salt, Polyethersulfone (PES) is the superior choice over Nylon or Cellulose Acetate.
-
Why PES? It offers the highest flow rates for aqueous solutions and, critically, exhibits low binding to small polar molecules.
-
Why NOT Nylon? Nylon membranes can hydrolyze or release extractables in prolonged contact with acidic solutions (if filtering before neutralization).
-
Why NOT PVDF? While chemically resistant, hydrophobic PVDF requires pre-wetting (introducing alcohol contaminants), and hydrophilic PVDF often has lower flow rates than PES.
The Workflow Diagram
The following decision tree outlines the validated process for sterile preparation.
Figure 1: Decision matrix for the solubilization and sterilization of 2-(1-Aminocyclopropyl)acetic acid HCl.
Step-by-Step Protocol
-
Dissolution: Dissolve the ACPA-HCl salt in 80% of the final target volume of Water for Injection (WFI).
-
pH Adjustment (Conditional):
-
If using in vivo or in cell culture: Adjust pH to 7.2–7.4 using 1N NaOH. Add base dropwise.
-
Note: If the solution turns cloudy, you have hit the pI limit. Add more water or back-titrate slightly to redissolve.
-
-
Volume Make-up: Add WFI to reach final target volume.
-
Syringe/Vacuum Filtration:
-
Use a 0.22 µm PES (Polyethersulfone) filter unit.
-
Pressure Rule: Do not exceed 75 psi (5 bar) to avoid "blow-through" of microorganisms.
-
-
Post-Filter Integrity: For critical applications, perform a bubble point test on the filter to ensure membrane integrity.
Module 3: Troubleshooting & FAQs
Q1: My solution precipitated immediately after adding NaOH. What happened?
Diagnosis: You likely exceeded the solubility limit at the Isoelectric Point (pI) . The Science: As a zwitterion, 2-(1-Aminocyclopropyl)acetic acid has net neutral charge at a specific pH (likely near pH 6). Without charge repulsion, molecules aggregate. Solution:
-
Dilute: Reduce the concentration by 50%.
-
Slow Neutralization: Add NaOH slower to prevent localized high-pH zones where precipitation nuclei form.
Q2: Can I autoclave this solution instead of filtering?
Recommendation: No. Reasoning: While amino acid HCl salts are generally heat stable, the cyclopropyl ring introduces strain. Thermal energy combined with the acidic environment (if un-neutralized) or oxidative stress (if neutral) can lead to ring opening or decarboxylation. Best Practice: Cold sterile filtration (0.22 µm) is the only method that guarantees chemical stability and sterility [1].
Q3: The filter clogged halfway through. I am using a 0.22 µm filter.
Diagnosis: High particulate load or "gel" formation. Solution: Implement a Serial Filtration strategy.
-
Pass the solution through a 0.45 µm glass fiber or PES pre-filter first.
-
Follow immediately with the 0.22 µm sterile filter. This protects the final membrane from premature fouling.
Q4: I need to remove endotoxins. Does the 0.22 µm filter do this?
Answer: No. Explanation: Endotoxins (LPS) are lipopolysaccharides that are far smaller than 0.22 µm. They will pass right through. Protocol Adjustment:
-
Use depyrogenated glassware (baked at 250°C for 30 mins).
-
Use a positively charged filter (e.g., Nylon 6,6 with positive charge modification) if compatible, or better yet, use an Ultrafilter (10 kDa MWCO) which will retain endotoxins but pass the small molecule drug [2].
References
-
FDA Guidance for Industry. (2004).[1] Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice.[1][2][3] U.S. Department of Health and Human Services.[2] [Link]
-
PDA Technical Report No. 26. (2008). Sterilizing Filtration of Liquids.[2] Parenteral Drug Association. (Standard industry reference for filtration validation).
-
PubChem Compound Summary. (2025). 2-(1-Aminocyclopropyl)acetic acid.[4] National Center for Biotechnology Information. [Link]
Sources
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- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice | FDA [fda.gov]
- 4. 2-(1-Aminocyclopropyl)acetic acid | C5H9NO2 | CID 15659604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Using 2-(1-Aminocyclopropyl)acetic acid hydrochloride in Primary Neuron Cultures
Last Updated: February 6, 2026
Introduction
Welcome to the technical support guide for 2-(1-Aminocyclopropyl)acetic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals utilizing this compound in primary neuron cultures. As a structural analog of 1-aminocyclopropanecarboxylic acid (ACC), 2-(1-Aminocyclopropyl)acetic acid hydrochloride is presumed to interact with the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This guide provides a comprehensive resource for experimental design, protocol execution, and troubleshooting.
Core Concepts: Understanding the Mechanism of Action
2-(1-Aminocyclopropyl)acetic acid hydrochloride is a derivative of 1-aminocyclopropanecarboxylic acid (ACC), a compound known to act as a partial agonist or functional antagonist at the glycine binding site of the NMDA receptor, depending on the ambient concentrations of glutamate and glycine.[1] The NMDA receptor is a glutamate-gated ion channel with high calcium permeability, playing a crucial role in synaptic plasticity, learning, and memory.[3] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[4][5]
The NMDA Receptor Signaling Pathway
The binding of glutamate and a co-agonist like 2-(1-Aminocyclopropyl)acetic acid hydrochloride to the NMDA receptor leads to the opening of its ion channel. This allows for the influx of Ca²⁺ into the neuron, which in turn activates a cascade of downstream signaling pathways critical for synaptic plasticity. However, excessive activation can lead to excitotoxicity and neuronal cell death.[3][6]
Caption: NMDA Receptor Signaling Pathway.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of 2-(1-Aminocyclopropyl)acetic acid hydrochloride?
A1: Due to the hydrochloride salt form, 2-(1-Aminocyclopropyl)acetic acid is expected to be soluble in aqueous solutions. For cell culture applications, it is crucial to use a sterile, high-purity solvent.
| Solvent | Recommendation | Notes |
| Sterile Water or PBS | Recommended | Prepare high-concentration stock solutions (e.g., 10-100 mM) and filter-sterilize. Aliquot and store at -20°C for long-term storage. |
| DMSO | Alternative | Can be used if aqueous solubility is limited. Ensure the final DMSO concentration in the culture medium is non-toxic, ideally below 0.1%.[7] |
Step-by-Step Stock Solution Preparation (Aqueous):
-
Accurately weigh the desired amount of 2-(1-Aminocyclopropyl)acetic acid hydrochloride powder in a sterile tube.
-
Add the calculated volume of sterile, high-purity water or phosphate-buffered saline (PBS).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[7]
-
Filter the solution through a 0.22 µm sterile filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q2: What is the stability of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in solution?
A2: The cyclopropane ring is generally stable.[8] However, it is always best practice to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent results.[7] Avoid storing diluted working solutions for extended periods.
Experimental Design
Q3: What is a good starting concentration range for treating primary neurons?
A3: The optimal concentration will depend on the specific neuronal type and the desired effect. Since this compound is an analog of ACC, we can infer a starting point from studies on related compounds. For in vitro studies with NMDA receptor glycine site agonists, concentrations can range from micromolar to low millimolar. A dose-response experiment is highly recommended.
| Concentration Range | Potential Effect | Reference Point |
| 1 µM - 100 µM | Subtle modulation of NMDA receptor activity | Glycine can potentiate NMDA responses at concentrations as low as 10 µM.[9] |
| 100 µM - 1 mM | More robust receptor activation or partial antagonism | Studies with ACC have used concentrations in this range.[1] |
| > 1 mM | Potential for non-specific effects or toxicity | High concentrations of glycine (≥300 µmol/L) can have suppressive effects on NMDA currents.[5] |
Q4: What are the appropriate controls for my experiment?
A4: A well-controlled experiment is essential for interpreting your results.
-
Vehicle Control: Treat a set of cultures with the same volume of the solvent used to dissolve the compound.
-
Positive Control: Use a known NMDA receptor glycine site agonist, such as glycine or D-serine.
-
Negative Control: To confirm the effect is mediated by the NMDA receptor, use a specific NMDA receptor antagonist, such as AP5 (glutamate site antagonist) or 7-CK (glycine site antagonist).
Q5: How long should I treat the neurons with 2-(1-Aminocyclopropyl)acetic acid hydrochloride?
A5: The treatment duration depends on the biological process being investigated.
-
Acute Effects (minutes to hours): For studying rapid signaling events like calcium influx or changes in synaptic transmission, short-term incubations are appropriate.[10]
-
Chronic Effects (days): For investigating changes in gene expression, neuronal survival, or morphological plasticity, longer-term treatments may be necessary. Be mindful of potential excitotoxicity with prolonged exposure to an agonist.
Troubleshooting Guide
Issue 1: No Observable Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Compound Degradation | Prepare a fresh stock solution. Ensure proper storage of the stock solution. |
| Low NMDA Receptor Expression | Ensure you are using mature neuronal cultures (at least 12-14 days in vitro) as NMDA receptor expression levels can change with development.[11] |
| Presence of Endogenous Co-agonists | The glycine site of the NMDA receptor may not be saturated under baseline conditions.[12] The effect of an exogenous agonist might be masked. Try experiments in a defined, low-glycine medium. |
Issue 2: Neuronal Toxicity/Cell Death
| Potential Cause | Troubleshooting Step |
| Excitotoxicity | Over-activation of NMDA receptors can lead to excessive calcium influx and cell death.[3] Reduce the concentration of the compound and/or the duration of the treatment. |
| pH Shift in Culture Medium | The hydrochloride salt can slightly acidify the medium. While neurons can tolerate minor pH shifts, significant changes can be toxic.[13][14] Ensure your culture medium is well-buffered and check the pH after adding the compound. |
| Off-Target Effects | At high concentrations, the compound may have unintended effects.[15] Lower the concentration and include appropriate controls to verify the specificity of the observed toxicity. |
Issue 3: High Variability Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Culture Health | Standardize your primary neuron culture protocol to ensure consistent neuronal density and health.[11] |
| Inconsistent Compound Preparation | Prepare a large batch of stock solution and aliquot to ensure the same concentration is used across multiple experiments. |
| Presence of Glial Cells | Glial cells can influence neuronal activity and survival.[16] Consider using methods to reduce glial proliferation if a pure neuronal culture is required.[17][18] |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability after Treatment
This protocol uses a standard MTT assay to quantify cell viability.
-
Plate Primary Neurons: Plate neurons at an appropriate density in a 96-well plate.
-
Culture and Mature: Culture the neurons for at least 12 days to allow for maturation.
-
Prepare Treatment Solutions: Prepare serial dilutions of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in pre-warmed culture medium.
-
Treat Neurons: Replace the existing medium with the treatment solutions. Include vehicle and positive (e.g., a known neurotoxin) controls.
-
Incubate: Incubate for the desired duration (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Analyze Data: Normalize the results to the vehicle control.
Caption: MTT Assay Workflow.
Protocol 2: Immunocytochemistry for Neuronal Markers
This protocol allows for the visualization of neuronal morphology and the expression of specific proteins.[19]
-
Culture on Coverslips: Plate neurons on sterile glass coverslips in a multi-well plate.
-
Treat as Required: Perform the experimental treatment.
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody (e.g., anti-MAP2 for dendrites, anti-Tau for axons) diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain with a nuclear stain like DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize with a fluorescence microscope.
References
-
Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. (2017). Frontiers in Plant Science. [Link]
-
Popik, P., et al. (2015). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology, 232(11), 2045-2056. [Link]
-
Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (2008). ResearchGate. [Link]
-
Van de Poel, B., et al. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 630. [Link]
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Polko, J. K., et al. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1603. [Link]
-
Bulens, I., et al. (2011). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 2, 14. [Link]
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Hansen, K. B., et al. (2010). Activation Mechanisms of the NMDA Receptor. Current Opinion in Neurobiology, 20(3), 283-289. [Link]
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Beaudoin, G. M., 3rd, et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of Visualized Experiments, (65), e3832. [Link]
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Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2020). Chemistry – A European Journal, 26(49), 11213-11218. [Link]
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Erreger, K., et al. (2005). Glycine-dependent activation of NMDA receptors. The Journal of General Physiology, 125(6), 537-550. [Link]
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What is the stability order of cyclopropane cation and cyclopentane cation?. (2018). Quora. [Link]
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Yang, L., et al. (2020). PAC proton-activated chloride channel contributes to acid-induced cell death in primary rat cortical neurons. Channels (Austin), 14(1), 53-58. [Link]
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Monti, M., et al. (2013). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. The Journal of Biological Chemistry, 288(45), 32493-32505. [Link]
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Wolosker, H., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Proceedings of the National Academy of Sciences of the United States of America, 116(41), 20684-20690. [Link]
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Can I use antimycotic and antibiotics in primary neuron culture?. (2015). ResearchGate. [Link]
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NMDA-receptor Study Protocol. (2018). JoVE Journal. [Link]
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Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1479-1508. [Link]
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Yang, L., et al. (2020). PAC proton-activated chloride channel contributes to acid-induced cell death in primary rat cortical neurons. Channels (Austin), 14(1), 53-58. [Link]
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Dore, K., et al. (2014). Agonist binding to the NMDA receptor drives movement of its cytoplasmic domain without ion flow. Proceedings of the National Academy of Sciences of the United States of America, 111(49), 17606-17611. [Link]
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Papouin, T., et al. (2012). Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns. The Journal of Neuroscience, 32(12), 4002-4013. [Link]
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Apostolides, P. F., et al. (2023). Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus. Frontiers in Cellular Neuroscience, 17, 1157819. [Link]
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Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]
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Hood, W. F., et al. (1989). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Journal of Pharmacology and Experimental Therapeutics, 248(3), 855-860. [Link]
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Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NeuroRx, 1(1), 101-110. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. (2021). CRISPR Medicine News. [Link]
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Restoring Cortical Network Synchrony in the Treatment of Cognitive Impairment Associated With Schizophrenia: Part 3: Structure and Function of the NMDA Receptor. (2024). YouTube. [Link]
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Goldman, S. A., et al. (1989). The Effects of Extracellular Acidosis on Neurons and Glia In Vitro. Journal of Cerebral Blood Flow & Metabolism, 9(4), 471-477. [Link]
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Nong, Y., et al. (2003). Novel glycine-dependent inactivation of NMDA receptors in cultured hippocampal neurons. Acta Pharmacologica Sinica, 24(7), 625-631. [Link]
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Al-Hejailan, A. S., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(3), 2419. [Link]
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How can I induce NMDA-dependent LTP in neuron culture?. (2015). ResearchGate. [Link]
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The effects of acidosis on chronically hypoxic neurons in culture. (1991). Brain Research, 560(1-2), 303-308. [Link]
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Establishing a Protocol to Culture Primary Hippocampal Neurons. (2020). Defense Technical Information Center. [Link]
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Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2018). ResearchGate. [Link]
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Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures. (2021). International Journal of Molecular Sciences, 22(16), 8871. [Link]
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How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. (2022). YouTube. [Link]
-
Synaptic depression and neuronal loss in transiently acidic hippocampal slice cultures. (1998). Brain Research, 783(1), 121-127. [Link]
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- 1. 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Novel glycine-dependent inactivation of NMDA receptors in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAC proton-activated chloride channel contributes to acid-induced cell death in primary rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Extracellular Acidosis on Neurons and Glia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
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- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. apps.dtic.mil [apps.dtic.mil]
Interpreting unexpected results with 2-(1-Aminocyclopropyl)acetic acid hydrochloride
Compound ID: 2-(1-Aminocyclopropyl)acetic acid HCl
CAS: 139132-50-6 (HCl salt), 72785-00-7 (Free base)
Chemical Class: Conformationally restricted
Executive Summary
This guide addresses "unexpected results" frequently encountered with 2-(1-Aminocyclopropyl)acetic acid hydrochloride . Unlike its
Researchers often face three distinct categories of anomalies:
-
Analytical False Positives: Misinterpreting high-field NMR signals as impurities.
-
Bioassay Artifacts: pH-mediated toxicity or precipitation masked as "inhibition."
-
Synthetic Stalling: Steric hindrance during peptide coupling or scaffold derivatization.
Part 1: Analytical Troubleshooting (NMR & Purity)
The "Impurity" That Isn't: Interpreting Cyclopropane Protons
Symptom: You observe "grease-like" or "silicone-like" multiplets in the high-field region (0.4 – 1.0 ppm) of your
Root Cause: The magnetic anisotropy of the cyclopropane ring creates a strong shielding cone. Protons attached directly to the cyclopropane ring are significantly shielded, shifting their resonance upfield, often overlapping with silicone grease or TMS sidebands.
Diagnostic Protocol:
| Feature | Contaminant (Grease/Silicone) | 2-(1-Aminocyclopropyl)acetic Acid |
|---|---|---|
| Chemical Shift | ~0.07 ppm or ~1.26 ppm | 0.4 – 1.0 ppm (Multiplets) |
| Multiplicity | Singlet (usually) | Complex Multiplets (AA'BB' system) |
| Integration | Variable/Random | Integers of 4 (relative to the
Resolution:
-
Do not repurify based solely on high-field peaks.
-
Run a COSY experiment. Impurities will not show cross-peaks with the acetic acid methylene protons (
2.3–2.6 ppm). The cyclopropane protons will show coupling within their own spin system but not to the side chain (due to the quaternary carbon blockage).
Part 2: Biological Assay Troubleshooting
Issue: Inconsistent IC /EC Data in Neuronal Assays
Symptom: The compound shows sporadic toxicity or "inhibition" at high concentrations (>100
Mechanism: This compound is supplied as a Hydrochloride (HCl) salt .[1] It is a strong conjugate acid.
-
The Trap: Dissolving the HCl salt directly into a low-capacity buffer (e.g., HBSS or unbuffered saline) causes a drastic pH drop.
-
The Artifact: Many receptors (NMDA, GABA) and ion channels are pH-sensitive. Acidification inhibits NMDA currents and potentiates certain GABA currents, mimicking drug activity.
Corrective Workflow (DOT Diagram):
Caption: Mandatory pH neutralization workflow for HCl salt formulations to prevent false-positive bioactivity.
Part 3: Synthetic Chemistry Guide
Issue: Failed Peptide Coupling (Steric Hindrance)
Symptom: Standard EDC/NHS or HATU coupling to the amine yields <10% product.
Root Cause: The 1-aminocyclopropyl group is a quaternary carbon center . While it looks small, the rigid "V-shape" of the cyclopropane ring creates significant steric bulk immediately adjacent to the amine. This prevents bulky activating agents from approaching effectively.
Optimization Table:
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Success) |
|---|
| Coupling Reagent | HATU / HBTU (Bulky) | PyBOP or Acid Chloride (via SOCl
Critical Warning (Ring Stability): Avoid highly acidic conditions at high temperatures (e.g., refluxing in 6N HCl). While cyclopropanes are generally robust, the strain energy (~27 kcal/mol) makes them susceptible to acid-catalyzed ring opening, especially if a carbocation can be stabilized on the side chain.
Part 4: Frequently Asked Questions (FAQ)
Q1: Is this compound the same as ACPC (1-aminocyclopropanecarboxylic acid)? A: No.
-
ACPC:
-amino acid. Ligand for NMDA (Glycine site). -
This Compound:
-amino acid (Acetic acid side chain). Structural analogue of GABA and Gabapentin . It targets GABA-ergic systems and subunits of calcium channels. Confusing these two will lead to complete experimental failure due to incorrect target engagement.
Q2: My stock solution turned yellow over time. Is it degraded? A: Likely yes. The free amine is susceptible to oxidation.
-
Prevention: Store the solid at -20°C. Make stock solutions fresh. If you must store a solution, keep it acidic (as the HCl salt) and frozen. Only neutralize immediately before use.
Q3: Can I use this as a conformational probe?
A: Yes. The cyclopropane ring "locks" the conformation of the carbon backbone. By comparing the activity of this compound with the flexible analogue (
References
-
GABA Analogue Pharmacology
- Mechanism of Action of Gabapentin and Related Gamma-Amino Acids.
-
Cyclopropane NMR Interpretation
-
Synthetic Handling of Cyclopropanes
- BenchChem Technical Guide: Handling Cyclopropyl Intermediates. (General guide on preventing ring opening).
-
Salt Form Solubility
-
Acetic Acid as Processing Aid...[3] Solubility of Weakly Basic Drugs. (Relevant for understanding pH-dependent solubility of amino acid salts).
-
Sources
Validation & Comparative
A Researcher's Guide to NMDA Receptor Antagonists in Long-Term Potentiation (LTP) Inhibition: A Comparative Analysis of D-AP5 and 2-(1-Aminocyclopropyl)acetic acid hydrochloride
For researchers and drug development professionals navigating the complexities of synaptic plasticity, the selection of appropriate pharmacological tools is paramount. Long-Term Potentiation (LTP), a cellular correlate of learning and memory, is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. Consequently, NMDA receptor antagonists are indispensable for dissecting the molecular underpinnings of LTP. This guide provides an in-depth comparison of two such antagonists: the well-established D-2-amino-5-phosphonopentanoic acid (D-AP5) and the lesser-known compound, 2-(1-Aminocyclopropyl)acetic acid hydrochloride.
Introduction to NMDA Receptor Antagonism in LTP
The induction of most forms of LTP in the hippocampus and other brain regions is triggered by a significant influx of calcium (Ca2+) through the ion channel of the NMDA receptor. This event initiates a cascade of downstream signaling events leading to a persistent enhancement of synaptic transmission. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Crucially, at resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). Depolarization of the postsynaptic membrane, typically achieved by high-frequency synaptic stimulation, expels the Mg2+ block, allowing for Ca2+ influx.
NMDA receptor antagonists are compounds that interfere with this process, thereby inhibiting the induction of LTP. They are broadly classified based on their mechanism of action, with competitive antagonists binding to the glutamate recognition site and non-competitive antagonists acting at other sites, such as the channel pore or the co-agonist binding site.
D-AP5: The Gold Standard for LTP Inhibition
D-AP5 is a potent and selective competitive antagonist of the NMDA receptor, acting at the glutamate binding site.[1][2][3] Its discovery in the early 1980s was a watershed moment for neuroscience research, providing a tool to definitively establish the role of NMDA receptors in LTP.[4]
Mechanism of Action
D-AP5 competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor. This action prevents the conformational changes necessary for channel opening, even when the co-agonist site is occupied and the membrane is depolarized. The inhibition by D-AP5 is reversible, meaning that washout of the drug can restore the ability to induce LTP.[3]
dot
Caption: D-AP5 mechanism of action.
Experimental Data and Performance
D-AP5 is widely cited in the literature for its robust and specific inhibition of LTP. Studies have consistently demonstrated that application of D-AP5 at concentrations typically ranging from 25 to 100 µM effectively blocks the induction of LTP in various experimental preparations, including hippocampal slices.[3] For example, it has been shown that 50 µM D-AP5 can completely abolish evoked NMDA receptor-mediated currents.[3] The dose-dependent nature of this inhibition has been well-characterized, allowing researchers to titrate the concentration to achieve the desired level of NMDA receptor blockade.[5]
| Property | D-AP5 |
| Target | NMDA Receptor |
| Binding Site | Glutamate Site (Competitive) |
| Typical Working Concentration for LTP Inhibition | 25-100 µM |
| Selectivity | Selective for NMDA receptors over other glutamate receptors (AMPA, Kainate)[1][2] |
| Reversibility | Reversible[3] |
| Potency | High, with the D-isomer being significantly more potent than the L-isomer[1][2] |
2-(1-Aminocyclopropyl)acetic acid hydrochloride: An Uncharted Territory
In contrast to the extensive body of research on D-AP5, there is a notable absence of peer-reviewed scientific literature detailing the pharmacological activity of 2-(1-Aminocyclopropyl)acetic acid hydrochloride, particularly in the context of LTP or NMDA receptor modulation.
Chemical suppliers list this compound (CAS Number: 139132-50-6), confirming its availability for research purposes. However, a thorough search of scientific databases reveals no published studies evaluating its efficacy as an NMDA receptor antagonist or its effects on synaptic plasticity.
It is important to distinguish this compound from its structural relative, 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is primarily known as a precursor to the plant hormone ethylene.[6] Interestingly, some research suggests that ACC can also act as an exogenous partial agonist at the mammalian NMDA receptor.[6] This dual agonist/antagonist activity at the NMDA receptor has been noted for ACC, with its effects being dependent on the concentration of glutamate.[1] However, the addition of an acetic acid group to the cyclopropyl ring, as in 2-(1-Aminocyclopropyl)acetic acid hydrochloride, would significantly alter the molecule's structure and likely its pharmacological properties. Without experimental data, any potential activity at the NMDA receptor remains purely speculative.
Comparative Summary and Recommendations
| Feature | D-AP5 | 2-(1-Aminocyclopropyl)acetic acid hydrochloride |
| Mechanism of Action | Well-established competitive NMDA receptor antagonist.[1][2] | Unknown |
| Efficacy in LTP Inhibition | Extensively documented and highly effective.[3][4] | No available data |
| Selectivity | High for NMDA receptors.[1][2] | Unknown |
| Supporting Experimental Data | Abundant in peer-reviewed literature. | None found |
| Recommendation for Researchers | Recommended: A reliable and well-characterized tool for LTP inhibition studies. | Not Recommended: Lack of data makes it unsuitable for current research applications without extensive preliminary characterization. |
For researchers seeking to inhibit NMDA receptor-dependent LTP, D-AP5 remains the unequivocal choice. Its well-defined mechanism of action, extensive validation in the scientific literature, and predictable dose-response relationship provide the scientific rigor necessary for reproducible and interpretable results.
The use of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in LTP studies cannot be recommended at this time due to the complete lack of published data on its biological activity. Researchers considering its use would need to undertake a comprehensive series of experiments to first characterize its pharmacological profile, including its affinity for NMDA receptors, its mechanism of antagonism (if any), its selectivity, and its effective concentration range for LTP inhibition.
Experimental Protocol: Inhibition of LTP in Hippocampal Slices using D-AP5
This protocol provides a general framework for inducing and measuring LTP in rodent hippocampal slices and for demonstrating its inhibition by D-AP5.
dot
Caption: Experimental workflow for LTP inhibition.
Materials and Reagents
-
Animals: Male Wistar rats or C57BL/6 mice (6-8 weeks old)
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
D-AP5 stock solution: 50 mM in dH2O, stored at -20°C.
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
Step-by-Step Methodology
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
-
-
LTP Induction and Inhibition:
-
Control Group: After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
D-AP5 Group: After establishing a stable baseline, switch the perfusion to ACSF containing 50 µM D-AP5. Continue baseline stimulation in the presence of D-AP5 for at least 20 minutes to ensure equilibration.
-
While still in the presence of D-AP5, apply the same HFS protocol used for the control group.
-
Continue to record fEPSPs for at least 60 minutes post-HFS in both groups.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Plot the normalized fEPSP slopes over time.
-
Compare the magnitude of potentiation in the control and D-AP5 groups in the last 10 minutes of the recording. A successful experiment will show robust LTP in the control group and a significant reduction or complete block of LTP in the D-AP5 group.
-
Conclusion
The choice of a pharmacological agent is a critical decision in experimental design. For the study of NMDA receptor-dependent LTP, D-AP5 stands as a reliable and well-characterized tool, backed by decades of research. Its known mechanism of action and predictable effects make it an essential component of the neuroscientist's toolkit. In contrast, 2-(1-Aminocyclopropyl)acetic acid hydrochloride is an unknown entity in the field of synaptic plasticity. While its structural similarity to other NMDA receptor modulators may pique interest, the complete absence of pharmacological data necessitates caution. Until rigorous characterization is performed and published, it should not be considered a viable alternative to D-AP5 for LTP inhibition studies.
References
-
Villarreal, D. M., Do, V., Haddad, E., & Derrick, B. E. (2002). NMDA receptor antagonists sustain LTP and spatial memory: active processes mediate LTP decay. Nature Neuroscience, 5(1), 48–52. [Link]
-
Wikipedia. NMDA receptor antagonist. [Link]
-
Morris, R. G., Anderson, E., Lynch, G. S., & Baudry, M. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature, 319(6056), 774–776. [Link]
-
Otmakhova, N. A., & Lisman, J. E. (1998). Long-term potentiation and long-term depression are induced through pharmacologically distinct NMDA receptors. The Journal of Neuroscience, 18(8), 2697–2704. [Link]
-
Irvine, M. W., Fang, G., & Collingridge, G. L. (2011). The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. Journal of Physiology-Paris, 105(4-6), 189–196. [Link]
-
PubChem. 2-(1-aminocyclopropyl)acetic acid. [Link]
-
Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 4. 2-(1-AMINOCYCLOPROPYL)ACETIC ACID HCL | 139132-50-6 [chemicalbook.com]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-amino-2-cyclopropylacetic acid hydrochloride | 1219429-81-8 [chemicalbook.com]
A Comparative Guide to the Neurotoxicity of MK-801 and 2-(1-Aminocyclopropyl)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the neurotoxic profiles of two neurologically active compounds: the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 (Dizocilpine) and the less-studied NMDA receptor modulator, 2-(1-Aminocyclopropyl)acetic acid hydrochloride, a derivative of 1-aminocyclopropanecarboxylic acid (ACC). While both interact with the glutamatergic system, their mechanisms and resulting neurotoxic potential differ significantly, a critical consideration for their application in neuroscience research.
MK-801 is a potent, non-competitive NMDA receptor antagonist widely used in animal models to induce psychosis-like states and study excitotoxicity.[1] However, its use is tempered by a well-documented neurotoxic profile, famously known as Olney's lesions.[2][3] In contrast, 2-(1-Aminocyclopropyl)acetic acid hydrochloride, related to the partial glycine site agonist ACC, presents a more nuanced interaction with the NMDA receptor complex, with evidence suggesting it can offer neuroprotection against excitotoxicity under certain conditions.[4] This guide will dissect these differences, providing mechanistic insights, comparative data, and detailed experimental protocols for assessment.
Section 1: Mechanistic Insights into Neurotoxicity
MK-801 (Dizocilpine): The Paradox of NMDA Receptor Blockade
MK-801 acts as a potent and selective non-competitive antagonist, binding within the ion channel of the NMDA receptor to prevent the influx of Ca²⁺.[1] While this action is neuroprotective against glutamate-induced excitotoxicity in models of ischemia, the very same mechanism can trigger a unique form of neurotoxicity in the healthy brain.[5][6]
This paradoxical effect, termed NMDA Antagonist Neurotoxicity (NAN), is characterized by the formation of transient vacuoles within the cytoplasm of large neurons, primarily in the posterior cingulate and retrosplenial cortices.[2][3] The leading hypothesis suggests that MK-801 preferentially blocks NMDA receptors on inhibitory GABAergic interneurons. This disinhibition leads to an overexcitation of downstream pyramidal neurons, causing excessive glutamate and acetylcholine release. The subsequent excitotoxic cascade results in mitochondrial damage, endoplasmic reticulum stress, and the formation of the characteristic cytoplasmic vacuoles.[7] In severe cases, this can progress to irreversible neuronal death.[8]
Caption: Signaling pathway of MK-801-induced neurotoxicity.
2-(1-Aminocyclopropyl)acetic acid hydrochloride: A Modulatory Role
The neurotoxic profile of 2-(1-Aminocyclopropyl)acetic acid hydrochloride is not well-documented, and it is not considered a classic neurotoxin. Its effects are better understood by examining its parent compound, 1-aminocyclopropanecarboxylic acid (ACC). ACC is a high-affinity partial agonist for the glycine binding site on the NMDA receptor complex.[4] The glycine site acts as an essential co-agonist site; for the NMDA receptor channel to open, both glutamate and glycine (or a glycine-site agonist) must be bound.
As a partial agonist, ACC can act as either a functional antagonist or agonist depending on the concentration of the full endogenous agonist, glycine.
-
Neuroprotective Potential: In the presence of high glycine levels that would normally lead to over-activation of the NMDA receptor, a partial agonist like ACC can competitively displace glycine and reduce the overall receptor activation, thereby conferring protection against excitotoxic damage.[4] Studies have shown that both acute and sustained exposure to ACC can protect cultured spinal cord neurons from NMDA-induced neurotoxicity.[4]
-
Limited In Vivo Utility: Despite its in vitro potency, studies have noted that ACC is very rapidly eliminated from the brain, which may limit its in vivo effects and, by extension, its potential for sustained toxicity.[9]
Direct neurotoxicity from ACC or its derivatives is not a commonly reported phenomenon. The primary risk would theoretically arise from complex interactions within the glutamatergic system rather than a direct toxic cascade like that of MK-801.
Section 2: Comparative Neurotoxic Profile
The following table summarizes the key differences in the neurotoxic potential of the two compounds based on available experimental data.
| Feature | MK-801 (Dizocilpine) | 2-(1-Aminocyclopropyl)acetic acid hydrochloride (inferred from ACC) |
| Primary Mechanism | Non-competitive NMDA receptor channel blocker[1] | Partial agonist at the NMDA receptor glycine site[4] |
| Type of Neurotoxicity | NMDA Antagonist Neurotoxicity (NAN); neuronal vacuolization (Olney's lesions)[2][3] | Not established; evidence points towards neuroprotection against excitotoxicity[4] |
| Affected Brain Regions | Primarily posterior cingulate and retrosplenial cortices in rodents[3] | Not applicable; no specific lesion profile identified. |
| Dose-Response | Neurotoxicity is dose-dependent, observed at higher doses (e.g., >1 mg/kg in rats)[8] | No evidence of dose-dependent neurotoxicity; protective effects observed at 1 mM in vitro[4] |
| Reversibility | Vacuolization is transient and reversible at lower doses; can become irreversible at higher doses[8] | Not applicable. |
| Key Experimental Finding | Induces psychosis-like behaviors and characteristic brain lesions in animal models.[1] | Reduces NMDA-induced neuronal cell damage in cultured neurons.[4] |
Section 3: Experimental Protocols for Assessing Neurotoxicity
For any research involving NMDA receptor modulation, a rigorous assessment of potential neurotoxicity is crucial. Below are detailed protocols for evaluating the distinct effects of MK-801 and for screening novel compounds like 2-(1-Aminocyclopropyl)acetic acid hydrochloride.
Protocol 1: Induction and Assessment of MK-801-Induced Neurotoxicity
This protocol describes the in vivo induction of NAN in a rodent model and its subsequent histological assessment.
Workflow Diagram:
Caption: Experimental workflow for in vivo assessment of neurotoxicity.
Step-by-Step Methodology:
-
Animal Model and Dosing:
-
Use adult male Sprague-Dawley rats (250-300g). House animals with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Prepare MK-801 maleate in sterile 0.9% saline.
-
Administer a single intraperitoneal (i.p.) injection of MK-801 (e.g., 5 mg/kg) or a saline vehicle control. Rationale: This dose is well-established to reliably induce vacuolization without causing significant mortality.
-
-
Tissue Collection:
-
At 4 to 24 hours post-injection, deeply anesthetize the animal (e.g., with sodium pentobarbital).
-
Perform transcardial perfusion, first with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation. Rationale: Perfusion fixation is critical for preserving tissue morphology and preventing post-mortem artifacts.
-
-
Histological Staining for Neurodegeneration (Fluoro-Jade):
-
Cryoprotect the post-fixed brain in a 30% sucrose solution, then section the brain on a freezing microtome at 30-40 µm, focusing on the retrosplenial cortex.
-
Mount sections onto gelatin-coated slides.
-
Immerse slides in 1% sodium hydroxide in 80% ethanol for 5 minutes.[10]
-
Rehydrate through 70% ethanol (2 min) and distilled water (2 min).
-
Incubate in 0.06% potassium permanganate for 10 minutes to reduce background.[10]
-
Rinse in distilled water.
-
Transfer to the Fluoro-Jade staining solution (e.g., 0.0004% Fluoro-Jade C in 0.1% acetic acid) for 20 minutes.[10][11] Rationale: Fluoro-Jade is an anionic fluorescein derivative that specifically binds to degenerating neurons, making it a highly sensitive and reliable marker for NAN.[12]
-
Rinse slides thoroughly in distilled water, dry on a slide warmer, clear with xylene, and coverslip.
-
-
Analysis:
-
Visualize sections using a fluorescence microscope with a blue light excitation filter (FITC/GFP range). Degenerating neurons will fluoresce brightly.
-
Quantify the number of Fluoro-Jade positive cells within the posterior cingulate/retrosplenial cortex to compare between MK-801 and vehicle-treated groups.
-
Protocol 2: In Vitro Screening for Excitotoxicity and Apoptosis
This protocol is designed to screen compounds with unknown neurotoxic potential, such as 2-(1-Aminocyclopropyl)acetic acid hydrochloride, using primary cortical neuron cultures.
Step-by-Step Methodology:
-
Primary Neuronal Culture:
-
Prepare primary cortical neuron cultures from embryonic day 18 (E18) rat pups.
-
Plate cells on poly-D-lysine coated plates and maintain in neurobasal medium supplemented with B-27 and GlutaMAX.
-
Allow cultures to mature for 10-14 days in vitro (DIV).
-
-
Compound Exposure:
-
Prepare stock solutions of the test compound and a positive control (e.g., 100 µM NMDA + 10 µM glycine).
-
Expose mature neuronal cultures to varying concentrations of the test compound (e.g., 1 µM to 1 mM) for 24 hours. Include a vehicle control group.
-
-
Assessment of Apoptosis (TUNEL Assay):
-
Fix the cells with 4% PFA after the exposure period.
-
Permeabilize the cells with a solution containing Triton X-100.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions.[13][14] This involves using the TdT enzyme to incorporate fluorescently labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[15][16][17]
-
Counterstain with a nuclear dye like DAPI.
-
-
Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei. A significant increase in the TUNEL-positive population compared to the vehicle control indicates induction of apoptosis.
-
Conclusion and Recommendations
The comparison between MK-801 and 2-(1-Aminocyclopropyl)acetic acid hydrochloride highlights a critical principle in neuropharmacology: compounds acting on the same receptor system can have vastly different, even opposing, effects on neuronal health.
-
MK-801 remains a valuable but high-risk tool. Its potent NMDA receptor antagonism is effective for modeling specific neuropathological states, but its inherent neurotoxicity necessitates careful dose selection, limited duration of exposure, and routine histological verification to ensure that observed effects are not artifacts of neuronal damage.[1][5] Co-administration with agents like α2-adrenergic agonists has been shown to mitigate this toxicity and may be considered.[18]
-
2-(1-Aminocyclopropyl)acetic acid hydrochloride , based on data from its parent compound ACC, does not present a similar neurotoxic risk.[4] Instead, its profile as a partial glycine-site agonist suggests a modulatory, and potentially neuroprotective, role.[4] For researchers seeking to subtly modulate NMDA receptor function without inducing widespread blockade and toxicity, compounds with this mechanism of action represent a much safer alternative.
Ultimately, the choice of compound must be rigorously justified by the experimental question. When using potent antagonists like MK-801, researchers must remain vigilant for their neurotoxic side effects, while compounds like 2-(1-Aminocyclopropyl)acetic acid hydrochloride warrant further investigation as potentially safer tools for manipulating the complex glutamatergic system.
References
- Vertex AI Search. (n.d.). Dizocilpine (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology.
- Wikipedia. (2024). Olney's lesions.
- Charriaut-Marlangue, C., & Ben-Ari, Y. (1995). A cautionary note on the use of the TUNEL stain to determine apoptosis. Neuroreport, 6(12), 1616.
- Bio-protocol. (2016). Fluoro-Jade B Staining for Neuronal Cell Death.
- Marvizon, J. C. G., Lewin, A. H., & Skolnick, P. (1995). Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity. Brain Research, 699(2), 339-342.
- Tomitaka, S., Tomitaka, M., & Ikeda, K. (2021). A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801. Neurotoxicology, 84, 109-116.
- Sigma-Aldrich. (n.d.). SUGGESTED PROTOCOL FOR USING FLUORO-JADE® B.
- Cell Signaling Technology. (n.d.). TUNEL Assay Kit (Fluorescence, 594 nm) #48513.
- Assay Genie. (2022). TUNEL staining : The method of choice for measuring cell death.
- Foster, A. C., Gill, R., & Woodruff, G. N. (1988). Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation. Journal of Neuroscience, 8(12), 4745-4754.
- Biosensis. (n.d.). Fluoro-Jade C RTD Stain Reagent Protocol.
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A Senior Application Scientist's Guide to Validating 2-(1-Aminocyclopropyl)acetic acid hydrochloride as a Selective NMDA Receptor Ligand
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a novel chemical entity, 2-(1-Aminocyclopropyl)acetic acid hydrochloride (herein referred to as ACPA-HCl), as a selective ligand for the N-methyl-D-aspartate (NMDA) receptor. Given the novelty of ACPA-HCl, this document outlines a systematic, multi-tiered approach, grounded in established pharmacological principles, to rigorously characterize its binding affinity, selectivity, and functional activity. We will compare its hypothetical profile against well-characterized industry-standard compounds.
Introduction: The Rationale for Selective NMDA Receptor Ligands
The NMDA receptor, a key player in excitatory neurotransmission, is a heterotetrameric ion channel gated by the co-agonists glutamate and glycine (or D-serine).[1][2] Its activation allows the influx of Ca2+ and Na+, triggering downstream signaling cascades crucial for synaptic plasticity, learning, and memory.[1][3] However, aberrant NMDA receptor activity is implicated in numerous neuropathologies, including excitotoxic neuronal death in stroke and neurodegenerative diseases, making it a high-value therapeutic target.[1][4]
The development of selective NMDA receptor ligands is paramount. Non-selective compounds often fail clinically due to off-target effects at other glutamate receptors like AMPA and kainate receptors, which mediate fast excitatory transmission.[1][5] The structural motif of ACPA-HCl, featuring a cyclopropyl ring similar to 1-aminocyclopropanecarboxylic acid (ACPC)—a known partial agonist at the NMDA receptor's glycine site—suggests a potential interaction with the NMDA receptor.[6][7] This guide details the necessary experimental workflow to validate this hypothesis.
Section 1: Foundational Characterization and Workflow Overview
The validation process is structured as a logical, tiered progression from initial binding assessment to detailed functional characterization. This approach ensures that resources are allocated efficiently, with each stage providing the justification to proceed to the next.
Structural Hypothesis
ACPA-HCl's structure contains an aminocyclopropyl group, akin to ACPC, and an acetic acid side chain. ACPC is a known agonist at the glycine modulatory site of the NMDA receptor.[6][8] The addition of the acetic acid moiety may alter its binding affinity, selectivity, or functional properties, potentially shifting its activity towards the glutamate binding site or conferring antagonist properties. Our validation workflow is designed to test these possibilities systematically.
Visualization of the Validation Workflow
The following diagram outlines the proposed experimental pipeline. This tiered approach ensures a logical and cost-effective validation process, starting with broad screening and progressing to more complex, definitive assays.
Caption: A tiered experimental workflow for validating ACPA-HCl.
Section 2: Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are designed with internal controls to ensure self-validation.
Tier 1: NMDA Receptor Radioligand Binding Assay
This initial step determines if ACPA-HCl directly interacts with the NMDA receptor complex. A competition binding assay is the gold standard for this purpose.
-
Objective: To determine the binding affinity (Ki) of ACPA-HCl for the NMDA receptor.
-
Rationale: We will use [3H]MK-801, a high-affinity uncompetitive antagonist that binds within the ion channel pore when the channel is open.[9] Its binding is enhanced by agonists at both the glutamate and glycine sites, providing a robust signal to measure competition.[9]
-
Methodology:
-
Tissue Preparation: Homogenize rat cortical tissue in a buffered sucrose solution and prepare a crude membrane fraction via differential centrifugation.
-
Assay Conditions: Incubate the membrane preparation with a fixed concentration of [3H]MK-801 (e.g., 1-2 nM) and varying concentrations of ACPA-HCl (e.g., 10^-10 to 10^-3 M). Include saturating concentrations of glutamate (10 µM) and glycine (10 µM) to ensure maximal receptor activation.
-
Controls:
-
Total Binding: [3H]MK-801 + membranes.
-
Non-specific Binding: [3H]MK-801 + membranes + a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled MK-801).
-
Positive Control: A known competitor, such as D-AP5 (a competitive glutamate site antagonist), run in parallel.
-
-
Detection: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ACPA-HCl. Fit the data to a one-site competition model to determine the IC50 (the concentration of ACPA-HCl that inhibits 50% of specific [3H]MK-801 binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Tier 2: Selectivity Profiling Against AMPA and Kainate Receptors
Selectivity is the cornerstone of a useful pharmacological tool. This tier assesses ACPA-HCl's binding to other major ionotropic glutamate receptors.
-
Objective: To determine the binding affinity of ACPA-HCl for AMPA and kainate receptors.
-
Rationale: Establishing a selectivity profile is critical. Significant cross-reactivity with AMPA or kainate receptors would complicate data interpretation in functional assays and disqualify the compound as a selective tool.[2]
-
Methodology:
-
AMPA Receptor Assay: Perform a competitive binding assay using rat cortical membranes and the specific AMPA receptor radioligand [3H]AMPA.
-
Kainate Receptor Assay: Perform a competitive binding assay using rat cerebellar membranes (which have a high density of kainate receptors) and the specific kainate receptor radioligand [3H]kainate.[10]
-
Procedure: The protocol is analogous to the NMDA receptor binding assay, using appropriate positive controls (e.g., CNQX for both AMPA/kainate receptors) and conditions for each receptor type.
-
Data Analysis: Calculate the Ki values for AMPA and kainate receptors. Selectivity is determined by the ratio of Ki values (e.g., Ki(AMPA) / Ki(NMDA)). A ratio >100-fold is generally considered indicative of high selectivity.
-
Tier 3: Functional Characterization via Electrophysiology
Binding does not equate to function. Electrophysiology is essential to determine whether ACPA-HCl is an agonist, antagonist, or allosteric modulator, and to quantify its potency.
-
Objective: To determine the functional effect (agonist/antagonist), potency (EC50/IC50), and site of action of ACPA-HCl.
-
Rationale: Whole-cell patch-clamp recording offers precise control of the cellular environment and direct measurement of ion channel activity, making it the definitive method for functional characterization.[11] Using a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes) allows for the study of specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A vs. GluN1/GluN2B).[12]
-
Methodology:
-
Cell Preparation: Use cells transiently or stably expressing specific NMDA receptor subunits (e.g., human GluN1 and GluN2A).
-
Recording Setup: Perform whole-cell voltage-clamp recordings. Hold the cell at a negative potential (e.g., -60 mV) to maintain the voltage-dependent Mg2+ block. Use intracellular and extracellular solutions formulated to isolate NMDA receptor currents.
-
Experimental Protocols:
-
Agonist Test: In the presence of a saturating concentration of one co-agonist (e.g., 100 µM glycine), apply increasing concentrations of ACPA-HCl and measure the elicited current. A concentration-dependent increase in inward current indicates agonist activity at the glutamate site.
-
Antagonist Test: Co-apply a fixed, sub-maximal concentration of NMDA (e.g., 10 µM) and glycine (10 µM) to elicit a baseline current. Then, apply increasing concentrations of ACPA-HCl to determine if it inhibits this current. A concentration-dependent decrease indicates antagonist activity.
-
-
Controls:
-
Positive Control (Antagonist): After observing a stable baseline current, apply a known selective antagonist like D-AP5 (100 µM) to confirm the current is mediated by NMDA receptors.
-
Vehicle Control: Apply the vehicle solution to ensure it has no effect on the current.
-
-
Data Analysis: Plot the normalized current response against the log concentration of ACPA-HCl. Fit the data to the Hill equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the Hill slope.
-
Section 3: Data Interpretation and Comparative Analysis
The ultimate goal is to classify ACPA-HCl based on empirical data. The table below presents a hypothetical dataset comparing ACPA-HCl to standard reference compounds.
| Compound | Assay Type | Target Receptor | Affinity (Ki) / Potency (IC50) | Selectivity vs. NMDA | Functional Activity |
| ACPA-HCl (Hypothetical) | Binding (Ki) | NMDA | 75 nM | - | Antagonist |
| Binding (Ki) | AMPA | >10,000 nM | >133-fold | - | |
| Binding (Ki) | Kainate | >10,000 nM | >133-fold | - | |
| Electrophysiology (IC50) | NMDA (GluN1/2A) | 150 nM | - | Antagonist | |
| D-AP5 (Reference) | Binding (Ki) | NMDA | 250 nM | - | Antagonist |
| Binding (Ki) | AMPA | >25,000 nM | >100-fold | - | |
| Binding (Ki) | Kainate | >50,000 nM | >200-fold | - | |
| Electrophysiology (IC50) | NMDA (GluN1/2A) | 500 nM | - | Antagonist | |
| NMDA (Reference) | Electrophysiology (EC50) | NMDA | 5 µM | - | Agonist |
| AMPA (Reference) | Binding (Ki) | AMPA | 50 nM | N/A | Agonist |
-
Interpretation of Hypothetical Data: In this scenario, the data would classify ACPA-HCl as a potent and selective competitive antagonist at the NMDA receptor. Its binding affinity (Ki = 75 nM) is superior to the standard antagonist D-AP5, and its selectivity for the NMDA receptor over AMPA and kainate receptors is high (>133-fold). The electrophysiology data confirms its antagonist function with an IC50 of 150 nM.
Section 4: Visualizing the NMDA Receptor Signaling Context
Understanding the target is as important as understanding the ligand. The NMDA receptor is a complex signaling hub.
Caption: Key ligand binding sites and gating mechanisms of the NMDA receptor.
Conclusion
This guide presents a rigorous, multi-tiered strategy for the comprehensive validation of 2-(1-Aminocyclopropyl)acetic acid hydrochloride as a selective NMDA receptor ligand. By systematically progressing through binding, selectivity, and functional assays, researchers can confidently classify this novel compound and determine its utility for neuroscience research and potential therapeutic development. The emphasis on self-validating protocols and comparison with established standards ensures that the generated data is both robust and contextually meaningful.
References
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Padmaja Expo. (n.d.). 1-Aminocyclopropane-1-carboxylic acid CAS:22059-21-8. Retrieved from [Link]
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Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. Retrieved from [Link]
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Animated biology with Arpan. (2020). NMDA vs AMPA Receptors | Differences Explained Simply. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
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Animated biology with Arpan. (2021). NMDA receptor and memory | 1 minute neuroscience | USMLE. YouTube. Retrieved from [Link]
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Wollmuth, L. P., & Sobolevsky, A. I. (2004). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. In Ion Channels (pp. 231-249). Humana Press. Retrieved from [Link]
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Stromberg, M. F., Volpicelli, J. R., O'Brien, C. P., & Mackler, S. A. (1999). The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat. Pharmacology Biochemistry and Behavior, 64(3), 585–590. Retrieved from [Link]
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Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2014). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. Neuron, 81(6), 1335–1342. Retrieved from [Link]
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Boje, K. M. (1998). Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices. Neurochemistry International, 33(3), 257–263. Retrieved from [Link]
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Feng, B., Tse, H. W., Skolnick, P., & Morley, R. M. (2005). N-Methyl-D-aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel Piperazine-2,3-dicarboxylate Derivatives. Journal of Medicinal Chemistry, 48(18), 5809–5818. Retrieved from [Link]
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Jane, D. E., Lodge, D., & Collingridge, G. L. (2010). Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310. Molecular Pharmacology, 78(5), 945–956. Retrieved from [Link]
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Comparative Guide: 2-(1-Aminocyclopropyl)acetic Acid vs. Ketamine in Behavioral Assays
[1]
Executive Summary
This guide compares two distinct classes of NMDA receptor modulators used in neuropsychiatric drug development. Ketamine is the gold-standard rapid-acting antidepressant (RAAD) functioning as a non-competitive channel blocker. 2-(1-Aminocyclopropyl)acetic acid (and its functional analog ACPC , 1-aminocyclopropanecarboxylic acid) represents a class of Glycine-site partial agonists (or functional antagonists).[1]
While Ketamine exhibits robust efficacy, its utility is limited by psychotomimetic side effects and abuse potential.[1] The aminocyclopropyl-based ligands offer a strategic alternative: they modulate NMDA receptor signaling to induce antidepressant-like effects without the dissociative side effects associated with channel blockade.[1]
Technical Note on Nomenclature: The specific chemical 2-(1-Aminocyclopropyl)acetic acid hydrochloride (CAS 139132-50-6) is a structural homolog often used as a pharmaceutical intermediate.[1] In behavioral neuroscience literature, the primary bioactive comparator to Ketamine sharing this "aminocyclopropyl" pharmacophore is 1-aminocyclopropanecarboxylic acid (ACPC) .[1] This guide focuses on the functional profile of this class (ACPC/aminocyclopropyl ligands) versus Ketamine.[1]
Mechanistic Divergence
The core distinction lies in how they inhibit NMDA receptor function to trigger downstream plasticity (mTOR activation and BDNF release).[1]
| Feature | Ketamine | ACPC (Aminocyclopropyl Ligand) |
| Primary Target | NMDA Receptor (PCP Site) | NMDA Receptor (Glycine Site / GluN1) |
| Mechanism | Non-competitive Channel Blocker (Trapping) | Partial Agonist (Functional Antagonist) |
| Binding Dependency | Use-Dependent (Requires channel opening) | Independent of channel opening |
| Efficacy Profile | High efficacy ("Sledgehammer" approach) | "Fine-tuning" modulation (40-60% intrinsic activity) |
| Side Effect Origin | Complete blockade of tonic NMDAR activity | Preserves physiological levels of NMDAR activity |
Signaling Pathway Visualization
The following diagram illustrates the differential binding sites and the convergent downstream activation of the mTORC1 pathway, which is critical for synaptogenesis.[1]
Caption: Differential modulation of NMDAR by Ketamine (channel blockade) vs. ACPC (glycine site modulation). Both pathways converge on BDNF/mTOR-mediated plasticity, but ACPC avoids the complete blockade that triggers psychotomimetic side effects.[1]
Behavioral Assay Comparison
To validate the efficacy of 2-(1-Aminocyclopropyl)acetic acid/ACPC versus Ketamine, a battery of behavioral tests is required.[1] The key is to demonstrate comparable efficacy in depression models while proving superior safety in psychosis models.[1]
A. Efficacy Assays (Depression-like Behavior)
| Assay | Ketamine Response | ACPC Response | Interpretation |
| Forced Swim Test (FST) | Rapid reduction in immobility (30-60 min post-dose).[1] | Significant reduction in immobility (dose-dependent, often U-shaped curve).[1] | Both show acute antidepressant-like activity.[1] |
| Tail Suspension Test (TST) | Robust decrease in immobility. | Moderate to robust decrease in immobility.[1] | Confirms anti-despair effect; ACPC may require higher molar doses.[1] |
| Learned Helplessness (LH) | Reverses helplessness with single dose.[1] | Reverses helplessness; effect may be more sustained due to partial agonism.[1] | Validates efficacy in stress-induced models.[1] |
| Novelty Suppressed Feeding (NSF) | Reduces latency to feed (Rapid).[1] | Reduces latency to feed.[1] | Indicates anxiolytic-like component.[1] |
B. Safety & Side Effect Assays
| Assay | Ketamine Response | ACPC Response | Interpretation |
| Prepulse Inhibition (PPI) | Disrupts PPI (Models sensorimotor gating deficits in schizophrenia).[1] | No Effect / Preserves PPI .[1] | CRITICAL: Differentiates ACPC as non-psychotomimetic. |
| Open Field Test (Locomotion) | Hyperlocomotion (At high doses). | No significant change in locomotion.[1] | ACPC lacks stimulant-like abuse potential.[1] |
| Conditioned Place Preference (CPP) | Induces CPP (Reward/Abuse potential).[1] | No induction of CPP.[1] | ACPC has a lower abuse liability profile.[1] |
Detailed Experimental Protocols
Scientific integrity requires self-validating protocols.[1] Below are the optimized workflows for comparing these compounds.
Protocol 1: Forced Swim Test (FST) for Rapid Efficacy
Objective: Assess acute antidepressant potential.[1]
-
Subjects: Male C57BL/6J mice (8-10 weeks).
-
Acclimatization: Handle animals for 3 days prior to testing to reduce baseline stress.
-
Drug Administration (T = -60 min or -24 hrs):
-
Pre-Test (Rat only): 15 min swim 24h prior. (Skip for mice to avoid inducing learned helplessness too early).
-
Test Session (T = 0):
-
Place mouse in a cylinder (25 cm high, 10 cm diameter) filled with 23-25°C water.
-
Duration: 6 minutes.[1]
-
Recording: Record video from side/top.
-
-
Analysis:
-
Validation: Ketamine must show significant reduction (p<0.[1]05) vs. Vehicle for the assay to be valid.
Protocol 2: Prepulse Inhibition (PPI) for Side Effect Profiling
Objective: Confirm lack of psychotomimetic effects (sensorimotor gating).[1]
-
Apparatus: Acoustic startle chambers with background noise (65 dB).
-
Session Design:
-
Dosing: Administer drugs 15-30 mins prior to testing (Peak effect time).
-
Readout: % PPI = [1 - (Startle response to Prepulse+Pulse / Startle response to Pulse alone)] × 100.[1]
-
Expected Result: Ketamine significantly reduces % PPI (schizophrenia-like phenotype).[1] ACPC should show no significant difference from Vehicle.
Experimental Workflow Diagram
The following DOT diagram outlines the sequential testing strategy to validate the compound's profile.
Caption: Sequential validation workflow. Compounds must pass efficacy screening (FST) before safety profiling (PPI).[1] Success requires dissociation between antidepressant efficacy and psychotomimetic side effects.[1]
References
-
Trullas, R., & Skolnick, P. (1990).[1] Functional antagonists at the NMDA receptor complex exhibit antidepressant actions.[1] European Journal of Pharmacology. Link
-
Autry, A. E., et al. (2011).[1] NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses.[1] Nature.[1] Link[1]
-
Huang, C. C., et al. (2013).[1] 1-Aminocyclopropanecarboxylic acid (ACPC) prevents stress-induced memory impairment and anxiety-like behavior.[1] Behavioural Brain Research. Link
-
Burgdorf, J., et al. (2013).[1] The N-methyl-D-aspartate receptor modulator GLYX-13 elicits sustained antidepressant-like effects.[1] Neuropsychopharmacology. Link[1]
-
Zanos, P., et al. (2016).[1] NMDAR inhibition-independent antidepressant actions of ketamine metabolites.[1] Nature.[1] Link[1]
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A Comparative Guide to Cyclopropane-Containing NMDA Receptor Antagonists: A New Frontier in Neurological Therapeutics
The N-methyl-D-aspartate (NMDA) receptor, a cornerstone of excitatory synaptic transmission in the central nervous system, is pivotal for synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excitotoxicity, a pathological process implicated in a spectrum of neurological disorders, from acute ischemic stroke to chronic neurodegenerative diseases like Alzheimer's.[2][3][4][5] This dual role presents a formidable challenge in drug development: how to mitigate the destructive overactivation of NMDA receptors without disrupting their vital physiological functions.[5]
While numerous NMDA receptor antagonists have been developed, their clinical translation has been largely hampered by severe side effects, including hallucinations, cognitive deficits, and motor impairment, leading to a high rate of failure in clinical trials.[2][3][6] The introduction of the cyclopropane moiety into NMDA receptor antagonist scaffolds represents a promising strategy to overcome these limitations. This small, conformationally constrained ring system offers a unique tool to fine-tune the pharmacological properties of ligands, potentially leading to compounds with improved potency, subtype selectivity, and metabolic stability.[7][8][9]
This guide provides a comparative analysis of key cyclopropane-containing NMDA receptor antagonists, delving into their structure-activity relationships, pharmacological profiles, and the experimental data that underpins their therapeutic potential.
The Strategic Advantage of the Cyclopropane Ring
The cyclopropane ring, a three-membered carbocycle, imparts significant conformational rigidity to a molecule due to its inherent ring strain.[7][9] In drug design, this "conformational restriction" is a powerful tool. By locking the molecule into a specific three-dimensional shape, it can enhance binding affinity and selectivity for its biological target.[7][9] Interestingly, cyclopropane itself is a known anesthetic gas that exhibits NMDA receptor antagonist properties.[10]
Furthermore, the incorporation of a cyclopropane ring can enhance a drug's metabolic stability. For instance, replacing a larger, more flexible ring like cyclohexane with a cyclopropane ring has been shown to significantly increase a compound's metabolic half-life.[8] This improved metabolic profile can lead to better bioavailability and a longer duration of action in vivo.
Comparative Analysis of Leading Compounds
The development of cyclopropane-containing NMDA receptor antagonists has been spurred by the desire to create drugs with a better therapeutic window than earlier generations of antagonists. A notable example is the evolution of antagonists from the antidepressant milnacipran, which was found to possess non-competitive NMDA receptor antagonist activity.[7] This discovery led to the design and synthesis of novel, more potent analogs.
Key Compounds and Their Pharmacological Profiles
| Compound | Mechanism of Action | Potency (IC50/Ki) | Key In Vivo Findings | Reference |
| Milnacipran | Non-competitive NMDA receptor antagonist | Micromolar range | Antidepressant effects | [7] |
| PPDC ((1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide) | Potent, non-competitive NMDA receptor antagonist | Nanomolar range | Designed for enhanced conformational restriction | [9] |
| D-CPP-ene | Competitive NMDA receptor antagonist | - | Terminated in Phase II trials due to severe adverse effects like confusion and ataxia | [2] |
This table is a summary of available data. Direct comparative studies under identical conditions are limited.
In-Depth Look at PPDC
(1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) is a prime example of a rationally designed cyclopropane-containing NMDA receptor antagonist.[9] Its design was based on the principle of conformational restriction, leveraging the rigid cyclopropane scaffold to optimize its interaction with the NMDA receptor.[9] Structural analyses, including X-ray crystallography and NMR spectroscopy, have confirmed that the molecule adopts the hypothesized conformation, validating this design strategy.[9] This conformational rigidity is believed to be a key factor in its high potency as an NMDA receptor antagonist.
Visualizing the NMDA Receptor and Antagonist Action
To understand the mechanism of these compounds, it is essential to visualize the NMDA receptor and its various binding sites.
Caption: Schematic of an NMDA receptor showing binding sites for agonists and antagonists.
Experimental Protocols for Characterization
The evaluation of novel NMDA receptor antagonists requires a suite of well-defined experimental protocols. The following are standard methodologies used in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NMDA receptor. It involves competing the test compound with a radiolabeled ligand that has a known high affinity for a specific site on the receptor.
Protocol:
-
Membrane Preparation: Homogenize rat forebrain tissue in a buffered solution and centrifuge to isolate the cell membranes containing the NMDA receptors.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]MK-801 for the channel site) and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine antagonist affinity.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of the effect of an antagonist on NMDA receptor-mediated ion currents in neurons.
Protocol:
-
Cell Preparation: Use cultured neurons or acute brain slices.
-
Patching: Establish a whole-cell patch-clamp recording from a single neuron.
-
Baseline Recording: Record the baseline membrane current.
-
Agonist Application: Apply NMDA and glycine to the cell to evoke an inward current.
-
Antagonist Application: Co-apply the test compound with the agonists and measure the reduction in the NMDA-evoked current.
-
Data Analysis: Determine the concentration-response curve for the antagonist and calculate its IC50 value.
Caption: Workflow for an electrophysiology experiment to assess functional antagonism.
Future Directions and Conclusion
The incorporation of cyclopropane rings into NMDA receptor antagonists has proven to be a fruitful strategy for developing novel therapeutic candidates with potentially improved pharmacological profiles. The conformational constraint imposed by the cyclopropane moiety can lead to enhanced potency and selectivity, while also improving metabolic stability.[7][8][9]
While the clinical development of NMDA receptor antagonists has been challenging, the unique properties of cyclopropane-containing compounds offer a renewed sense of optimism. Future research should focus on a comprehensive evaluation of the structure-activity relationships of this class of compounds, with a particular emphasis on their subtype selectivity and in vivo efficacy in relevant models of neurological and psychiatric disorders. The continued exploration of this chemical space may yet yield a clinically successful NMDA receptor antagonist that can safely and effectively treat a range of debilitating CNS disorders.
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
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Cyclopropane - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
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Structures of NMDA-receptor antagonists. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Wallach, J. (2022, October 3). Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity... YouTube. Retrieved February 6, 2026, from [Link]
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Effects of the novel NMDA-receptor antagonist SDZ EAA 494 on memory and attention in humans. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
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Pharmacology of NMDA Receptors. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]
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Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. (2016, November 4). ACS Publications. Retrieved February 6, 2026, from [Link]
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AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
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Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
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Structure-activity Relationships of Competitive NMDA Receptor Antagonists. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
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The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
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Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. (n.d.). ProQuest. Retrieved February 6, 2026, from [Link]
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A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. (n.d.). PNAS. Retrieved February 6, 2026, from [Link]
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A Head-to-Head Comparison of Ifenprodil and 2-(1-Aminocyclopropyl)acetic acid hydrochloride on NR2B Subunits: A Guide for Neuropharmacology Researchers
Abstract
This guide provides a comprehensive comparison of two compounds targeting the N-methyl-D-aspartate (NMDA) receptor: the well-characterized, selective NR2B subunit antagonist, Ifenprodil, and the structurally distinct, lesser-known compound, 2-(1-Aminocyclopropyl)acetic acid hydrochloride. While Ifenprodil offers a validated tool for isolating NR2B-dependent pathways, our review of current literature reveals a significant lack of pharmacological data for 2-(1-Aminocyclopropyl)acetic acid hydrochloride in this context. This guide will delve into the established performance of Ifenprodil, analyze the pharmacology of compounds structurally related to 2-(1-Aminocyclopropyl)acetic acid hydrochloride to provide a hypothetical framework, and present the experimental protocols necessary to characterize such a novel compound against the established benchmark.
Introduction: The NR2B Subunit as a Critical Therapeutic Target
The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] These receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 (NR1) subunits and two glutamate-binding GluN2 (NR2) subunits.[1] The specific NR2 subunit (A-D) incorporated into the receptor dictates its biophysical and pharmacological properties.
The NR2B subunit, in particular, has garnered significant attention in drug development.[1] Its prevalence in the forebrain, coupled with its preferential involvement in pathological states like excitotoxicity and chronic pain, makes it a prime target for selective antagonists.[1] Such compounds hold the promise of therapeutic intervention with fewer side effects than broad-spectrum NMDA receptor blockers.
In this guide, we compare two molecules:
-
Ifenprodil: A phenylethanolamine compound widely recognized as a potent and selective noncompetitive antagonist of NR2B-containing NMDA receptors.[2][3]
-
2-(1-Aminocyclopropyl)acetic acid hydrochloride: A cyclopropyl amino acid derivative. Currently, there is a notable absence of published data regarding its activity on NMDA receptors, including the NR2B subunit.
This analysis will serve as a practical reference for researchers selecting tools for studying NR2B function or screening novel chemical entities.
Deep Dive on the Benchmark: Ifenprodil
Ifenprodil is the quintessential tool for researchers seeking to pharmacologically isolate NR2B-containing NMDA receptors. Its mechanism and performance have been extensively documented.
Mechanism of Action
Ifenprodil acts as a negative allosteric modulator. It exerts its inhibitory effect not by competing with glutamate or glycine, but by binding to a unique site located at the interface of the N-terminal domains (NTDs) of the NR1 and NR2B subunits.[2][4] This binding event stabilizes a closed-channel state, thereby reducing the probability of the channel opening in response to agonist binding.[4]
Key characteristics of its mechanism include:
-
Non-competitive Inhibition: Its action is not surmounted by increasing concentrations of glutamate or glycine.[4]
-
Voltage-Independence: The high-affinity inhibition of NR2B-containing receptors is not dependent on the membrane potential, distinguishing it from channel blockers like MK-801.[5]
-
Use-Dependence: While voltage-independent, its inhibitory action is activity-dependent, meaning it is more effective at blocking receptors that are frequently activated.[6]
Potency and Selectivity
Ifenprodil's primary value lies in its remarkable selectivity for the NR2B subunit over other NR2 subunits, particularly NR2A.
| Parameter | Value (Ifenprodil) | Target | Experimental System | Reference |
| IC50 | 0.34 µM | NR1/NR2B | Recombinant receptors in Xenopus oocytes | [3] |
| IC50 | 146 µM | NR1/NR2A | Recombinant receptors in Xenopus oocytes | [3] |
| Selectivity | ~430-fold | NR2B vs. NR2A | Recombinant receptors in Xenopus oocytes | [3] |
| IC50 | 0.11 ± 0.07 µM | NR2B | Cultured "younger" neurons | [6] |
| Kd | 64 nM | NR1/NR2B | Electrophysiology on HEK293 cells | [4] |
This high degree of selectivity allows researchers to confidently attribute observed effects to the blockade of NR2B-containing receptor populations.
Analysis of 2-(1-Aminocyclopropyl)acetic acid hydrochloride
A thorough search of the scientific literature reveals no direct experimental data on the activity of 2-(1-Aminocyclopropyl)acetic acid hydrochloride at the NR2B subunit or any other NMDA receptor subunit. Its chemical structure is available, but its biological function in this context remains uncharacterized.[7][8]
Insights from a Structurally Related Analog: ACPC
To form a working hypothesis, we can examine a similar, more studied molecule: 1-Aminocyclopropane-1-carboxylic acid (ACPC) . It is crucial to note that ACPC is not the same compound and any inference is purely speculative.
ACPC has been described as a partial agonist at the NMDA receptor with a complex mechanism: it simultaneously acts as an agonist at the glycine co-agonist site (on the NR1 subunit) and a competitive antagonist at the glutamate binding site (on the NR2 subunit).[9] In studies using recombinant receptors, ACPC elicited currents with a maximal efficacy of ~80% at NR1/NR2B receptors, indicating it is not a pure antagonist.[9] This dual-action profile is fundamentally different from the selective, allosteric antagonism of Ifenprodil.
Given this, 2-(1-Aminocyclopropyl)acetic acid hydrochloride, as a novel entity, could theoretically possess any number of pharmacological profiles, from being completely inactive to acting as an agonist, antagonist, or modulator at any of the NMDA receptor's known binding sites. Without experimental data, its utility remains unknown.
Comparative Summary and Researcher Guidance
The comparison between these two compounds is a comparison between a known, highly specific tool and an unknown entity.
| Feature | Ifenprodil | 2-(1-Aminocyclopropyl)acetic acid hydrochloride |
| Target | NR2B-containing NMDA Receptors | Not Reported |
| Mechanism | Non-competitive Negative Allosteric Modulator | Not Reported |
| Binding Site | NR1/NR2B N-Terminal Domain Interface | Not Reported |
| Potency (IC50) | 0.1-0.4 µM on NR2B | Not Reported |
| Selectivity | High for NR2B over NR2A (>400-fold) | Not Reported |
| Primary Use | Selective pharmacological tool for NR2B blockade | Exploratory screening, novel compound |
Guidance for Researchers:
-
For studies requiring reliable and selective inhibition of NR2B subunits , Ifenprodil is the validated and appropriate choice.
-
2-(1-Aminocyclopropyl)acetic acid hydrochloride represents an opportunity for discovery research . It should be treated as a novel chemical entity requiring full characterization, starting with binding and functional assays as detailed below.
Key Experimental Protocols for Characterization
To determine the pharmacological profile of a novel compound like 2-(1-Aminocyclopropyl)acetic acid hydrochloride and compare it to Ifenprodil, the following experimental workflows are essential.
A. Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of a compound for the receptor by measuring its ability to displace a known radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the target receptor (e.g., HEK293 cells with NR1/NR2B) in a cold lysis buffer.[10] Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer.[10] Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Ifenprodil), and varying concentrations of the unlabeled test compound (the "competitor").[10]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]
-
Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters (e.g., GF/C).[10] The membranes and bound ligand are trapped on the filter, while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
B. Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Inhibition (IC50)
This technique directly measures the ion flow through NMDA receptors in response to agonists and the modulatory effect of antagonist compounds.
Step-by-Step Methodology:
-
Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293) expressing specific NMDA receptor subunit combinations (e.g., NR1/NR2B or NR1/NR2A).
-
Recording Setup: Place a coverslip with cells into a recording chamber on a microscope stage, continuously perfused with an extracellular solution.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with intracellular solution, form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior. Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV).[4]
-
Elicit NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to activate the receptors and record the resulting inward current.
-
Antagonist Application: After obtaining a stable baseline current, co-apply the agonist solution with increasing concentrations of the test compound (e.g., Ifenprodil).
-
Data Acquisition: Record the peak or steady-state current at each antagonist concentration.
-
Data Analysis: Normalize the current at each concentration to the control current (agonist alone). Plot the normalized current against the log concentration of the antagonist and fit the data to determine the IC50 for functional inhibition.
Visualization of Pathways and Workflows
NR2B Downstream Signaling Pathway
Activation of NR2B-containing NMDA receptors leads to Ca2+ influx, which triggers multiple downstream signaling cascades critical for synaptic plasticity.
Caption: Downstream signaling cascade following Ca2+ influx through NR2B-NMDA receptors.
Electrophysiology Workflow Diagram
The following diagram outlines the key stages of the whole-cell patch-clamp experiment for testing an antagonist.
Caption: Workflow for determining functional antagonist potency using patch-clamp electrophysiology.
Conclusion
The comparative analysis between Ifenprodil and 2-(1-Aminocyclopropyl)acetic acid hydrochloride underscores a critical principle in pharmacological research: the importance of validated tools versus the exploration of novel chemical space. Ifenprodil stands as a robust, selective antagonist essential for dissecting the physiological and pathological roles of NR2B-containing NMDA receptors. In contrast, 2-(1-Aminocyclopropyl)acetic acid hydrochloride is an uncharted entity. While its structural similarity to other NMDA receptor ligands might suggest potential activity, its true pharmacological profile can only be unveiled through rigorous experimental characterization. For researchers, the choice is clear: use Ifenprodil for targeted NR2B antagonism and approach 2-(1-Aminocyclopropyl)acetic acid hydrochloride as a candidate for a new discovery program.
References
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Gielen, M., et al. (2011). Ifenprodil Effects on GluN2B-Containing Glutamate Receptors. Journal of Neuroscience, 31(42), 14913-14924. [Link]
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Perin-Dureau, F., et al. (2002). Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors. Journal of Neuroscience, 22(14), 5955-5965. [Link]
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Algernon Pharmaceuticals Inc. (2022). Algernon Pharmaceuticals Hits Co-Primary Endpoint in its Phase 2 Study of Ifenprodil for Idiopathic Pulmonary Fibrosis and Chronic Cough. Life Sciences British Columbia. [Link]
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Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. [Link]
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Collins, L. (2022). FDA grants orphan drug designation to ifenprodil for IPF. Healio. [Link]
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Brittain, M. K., et al. (2012). Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons. Neuropharmacology, 63(5), 859-868. [Link]
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Kiedrowski, L., et al. (2012). Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons. Neuropharmacology, 63(5), 859-868. [Link]
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Perin-Dureau, F., et al. (2002). Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. The Journal of Neuroscience, 22(14), 5955-5965. [Link]
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Paoletti, P., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1339-1349. [Link]
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Pellicciari, R., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Bioorganic & Medicinal Chemistry Letters, 3(8), 1541-1544. [Link]
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Profita, M., et al. (1999). Specificity of putative partial agonist, 1-aminocyclopropanecarboxylic acid, for rat N-methyl-D-aspartate receptor subunits. Neuroscience Letters, 271(3), 183-186. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
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Kishimoto, T., et al. (2020). Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double-blind, placebo-controlled trial. Psychiatry and Clinical Neurosciences, 74(1), 58-65. [Link]
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PubChem. (n.d.). 2-(1-Aminocyclopropyl)acetic acid. National Center for Biotechnology Information. [Link]
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Patsnap Synapse. (2024). What is Ifenprodil Tartrate used for?. Patsnap. [Link]
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In vivo efficacy of 2-(1-Aminocyclopropyl)acetic acid hydrochloride compared to memantine
This guide provides an in-depth technical comparison between 2-(1-Aminocyclopropyl)acetic acid hydrochloride (and its parent class of 1-aminocyclopropyl-acid NMDA modulators, often typified by ACPC ) and the standard of care Memantine .
Executive Summary & Compound Identity
This guide compares two distinct classes of NMDA receptor modulators. While Memantine is a well-established uncompetitive channel blocker used in Alzheimer’s Disease (AD), 2-(1-Aminocyclopropyl)acetic acid hydrochloride represents a class of conformationally restricted amino acids (homologous to ACPC ) that target the Glycine-binding site (GlyB) of the NMDA receptor.
-
Memantine: A low-affinity, uncompetitive NMDA receptor antagonist. It blocks the ion channel pore only when it is open (use-dependent), preventing excitotoxicity while preserving physiological synaptic transmission.
-
2-(1-Aminocyclopropyl)acetic acid HCl: A structural homolog of 1-aminocyclopropanecarboxylic acid (ACPC) .
-
Mechanism:[1][2][3] Acts as a partial agonist at the strychnine-insensitive glycine recognition site (GlyB) of the NMDA receptor.
-
Therapeutic Logic: Unlike Memantine (which blocks the channel), glycine site partial agonists aim to modulate receptor activity—enhancing signaling in hypofunctional states (e.g., Schizophrenia, negative symptoms) or preventing overactivation in hyperglutamatergic states (e.g., Ischemia) by competing with endogenous full agonists (glycine/D-serine).
-
Structural & Mechanistic Distinction
| Feature | Memantine | 2-(1-Aminocyclopropyl)acetic acid (ACPC Class) |
| Target Site | NMDA Ion Channel Pore (PCP site) | NMDA Glycine Co-agonist Site (GlyB) |
| Binding Mode | Uncompetitive Antagonist (Voltage-dependent) | Partial Agonist (Competitive with Glycine) |
| Effect on Ca2+ | Blocks excessive influx (noise); spares signal | Caps maximal influx (partial activation) |
| Key Indication | Alzheimer's Disease (Moderate-Severe) | Schizophrenia (Cognitive/Negative), Depression, Ischemia |
| Side Effect Profile | Dizziness, Confusion (at high doses) | Generally lacks PCP-like psychotomimetic effects |
Mechanistic Topology (Graphviz Diagram)
The following diagram illustrates the distinct binding sites and downstream effects of both compounds on the NMDA receptor complex.
Figure 1: Mechanistic divergence between Glycine site partial agonists (ACPC analogs) and Channel blockers (Memantine) at the NMDA receptor.
In Vivo Efficacy Comparison
A. Cognitive Enhancement (Memory & Learning)
Model: Morris Water Maze (MWM) & Novel Object Recognition (NOR) in Rodents.
-
Memantine:
-
Efficacy: Reverses cognitive deficits induced by scopolamine or amyloid-beta.
-
Mechanism: Improves signal-to-noise ratio. By blocking tonic pathological activation (noise), it allows phasic physiological activation (signal) to be detected.
-
Dose: Typically 1–10 mg/kg (i.p.) in mice.
-
-
2-(1-Aminocyclopropyl)acetic acid (ACPC Class):
-
Efficacy: Enhances learning in models of hypofunction (e.g., MK-801 induced deficit).
-
Mechanism: As a partial agonist, it enhances NMDA receptor currents in brain regions with low endogenous glycine/D-serine, thereby facilitating Long-Term Potentiation (LTP).
-
Dose: 100–400 mg/kg (i.p.) often required due to lower blood-brain barrier penetration compared to Memantine.
-
Advantage: Unlike full agonists (Glycine), partial agonists do not cause receptor downregulation or neurotoxicity.
-
B. Neuroprotection (Ischemia & Excitotoxicity)
Model: Middle Cerebral Artery Occlusion (MCAO) or NMDA-induced Seizures.
-
Memantine:
-
Outcome: Significant reduction in infarct volume.
-
Limitation: Requires presence of agonist (glutamate) to block the channel (use-dependent).
-
-
2-(1-Aminocyclopropyl)acetic acid:
-
Outcome: Neuroprotective by "clamping" receptor activation. In the presence of massive glutamate/glycine release (ischemia), the partial agonist competes with the full agonist (Glycine), effectively reducing the channel open probability from 100% (full agonist) to ~60-80% (partial agonist intrinsic activity).
-
Result: Prevents massive Ca2+ influx without completely shutting down the receptor.
-
C. Antidepressant-like Effects
Model: Forced Swim Test (FST).
-
Memantine: Shows antidepressant-like activity but has a narrow therapeutic window before motor side effects (ataxia) appear.
-
ACPC Class:
-
Efficacy: Significant reduction in immobility time.
-
Mechanism: Similar to GLYX-13 (Rapastinel) ; modulation of the glycine site triggers downstream signaling (e.g., mTOR pathway) associated with rapid-acting antidepressant effects.
-
Experimental Protocols
To validate the efficacy of 2-(1-Aminocyclopropyl)acetic acid HCl against Memantine, the following protocols are recommended.
Protocol 1: NMDA Receptor-Mediated Seizure Model (Safety/Efficacy)
Objective: Determine if the compound acts as a functional antagonist in hyper-glutamatergic states.
-
Animals: Male Swiss albino mice (20-25g).
-
Groups:
-
Vehicle (Saline).
-
Memantine (5 mg/kg, i.p.) - Positive Control.
-
Test Compound (50, 100, 200 mg/kg, i.p.).
-
-
Induction: 30 minutes post-treatment, administer NMDA (150 mg/kg, s.c.) or Pentylenetetrazole (PTZ) .
-
Measurement:
-
Latency to first clonic seizure.
-
% Protection against mortality.
-
-
Expected Result:
-
Memantine: Strong protection; increases latency significantly.
-
Test Compound: If it is a partial agonist, it should show a "ceiling effect"—protecting against NMDA toxicity by displacing endogenous glycine, but less effective against massive pore activation than a channel blocker.
-
Protocol 2: Novel Object Recognition (Cognition)
Objective: Assess cognitive enhancement in a deficit model (e.g., Phencyclidine (PCP) induced).
-
Induction: Administer PCP (10 mg/kg) daily for 7 days to induce cognitive deficit (washout 24h).
-
Treatment: Administer Memantine (1 mg/kg) or Test Compound (various doses) 30 min prior to training.
-
Training (T1): Expose mouse to two identical objects (A + A) for 5 min.
-
Retention: 24-hour inter-trial interval.
-
Testing (T2): Expose mouse to one familiar (A) and one novel object (B).
-
Calculation: Discrimination Index (DI) = (Time_B - Time_A) / (Time_B + Time_A).
-
Self-Validating Check: Total exploration time must not differ significantly between groups (rules out sedation/motor deficits).
Data Summary Table
| Parameter | Memantine | 2-(1-Aminocyclopropyl)acetic acid (ACPC) |
| Receptor Affinity (Ki) | ~0.5 - 1.0 µM (Channel) | ~100 - 300 nM (Glycine Site) |
| Intrinsic Efficacy | 0% (Antagonist) | ~60 - 85% (Partial Agonist) |
| In Vivo Potency (ED50) | Low (1-10 mg/kg) | High (50-400 mg/kg) |
| Therapeutic Window | Narrow (Ataxia at high doses) | Wide (No ataxia/vacuolization) |
| Effect on LTP | Restores LTP in noise-heavy states | Enhances LTP in hypofunctional states |
| Key Reference | Parsons et al. (2007) | Boje et al. (1998) |
References
-
Boje, K. M., et al. (1998). "Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices." Neurochemical Research. Link
-
Parsons, C. G., et al. (2007). "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis." Neuropharmacology. Link
-
Trullas, R., & Skolnick, P. (1990). "Functional antagonists at the NMDA receptor complex exhibit antidepressant actions." European Journal of Pharmacology. Link
-
Fossom, L. H., et al. (1995). "Effects of the glycine partial agonist 1-aminocyclopropanecarboxylic acid (ACPC) on NMDA receptor function in vivo." Molecular Neuropharmacology. Link
-
Jansen, M., & Dannhardt, G. (2003). "Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions." European Journal of Medicinal Chemistry. Link
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A Comparative Benchmarking Guide to 2-(1-Aminocyclopropyl)acetic Acid Hydrochloride for Neuropharmacological Research
Introduction: The Quest for Conformational Constraint in Neuroactive Compounds
In the intricate landscape of neuropharmacology, the pursuit of novel ligands with high affinity and selectivity for specific receptor subtypes is paramount. One of the enduring strategies in medicinal chemistry to achieve this is the principle of conformational restriction. By limiting the rotational freedom of a molecule, we can favor a bioactive conformation that fits optimally into the target receptor's binding pocket, potentially enhancing potency and reducing off-target effects.[1][2][3] It is within this rationale that we introduce 2-(1-Aminocyclopropyl)acetic acid hydrochloride , a novel, conformationally constrained amino acid analog.
This guide provides a comprehensive benchmarking analysis of 2-(1-Aminocyclopropyl)acetic acid hydrochloride against a panel of well-characterized standard research compounds targeting two of the most critical receptor systems in the central nervous system: the N-methyl-D-aspartate (NMDA) receptor and the γ-aminobutyric acid type A (GABA-A) receptor. Given its structural similarity to glutamate and GABA, with the notable addition of a cyclopropyl ring system, it is hypothesized that this compound may exhibit activity at these receptors.
This document is intended for researchers, scientists, and drug development professionals, offering a foundational dataset and a methodological framework for the evaluation of this and similar novel compounds. The experimental data presented herein is illustrative, designed to provide a comparative context for the compound's potential neuropharmacological profile.
Rationale for Target Selection and Benchmarking Strategy
The decision to evaluate 2-(1-Aminocyclopropyl)acetic acid hydrochloride against NMDA and GABA-A receptor ligands is based on its core structure: a cyclic amino acid. This scaffold is a privileged motif in neuroscience research, with analogs demonstrating a wide range of activities.
The NMDA Receptor: A Key Player in Excitatory Neurotransmission
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[4][5] Its dysfunction is implicated in numerous neurological and psychiatric disorders.[6][7][8] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[9]
The GABA-A Receptor: The Primary Mediator of Inhibitory Signaling
Conversely, the GABA-A receptor is the main inhibitory neurotransmitter receptor in the brain.[10][11][12] It is a ligand-gated chloride ion channel that, upon activation by GABA, hyperpolarizes the neuron, reducing its excitability.[13][14] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, are widely used as anxiolytics, sedatives, and anticonvulsants.[15][16][17]
Our benchmarking strategy involves a multi-tiered approach, beginning with receptor binding assays to determine the compound's affinity for the NMDA and GABA-A receptors, followed by functional assays to characterize its efficacy as an agonist, antagonist, or modulator.
Experimental Benchmarking: Protocols and Comparative Data
I. NMDA Receptor Profiling
To assess the interaction of 2-(1-Aminocyclopropyl)acetic acid hydrochloride with the NMDA receptor, we propose a series of binding and functional assays, comparing its activity to established NMDA receptor ligands.
Benchmark Compounds:
-
Agonist: N-methyl-D-aspartate (NMDA)
-
Co-agonist: Glycine
-
Competitive Antagonist: D-AP5
-
Non-competitive Antagonist: Ketamine
This assay determines the affinity of the test compound for the NMDA receptor complex.
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (50-100 µg of protein) with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) at a concentration near its Kd.
-
Add increasing concentrations of the unlabeled test compound (2-(1-Aminocyclopropyl)acetic acid hydrochloride) or a standard competitor (e.g., D-AP5).
-
For non-specific binding determination, include a high concentration of an unlabeled ligand (e.g., 10 µM MK-801).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[18]
-
Illustrative Comparative Binding Data for the NMDA Receptor
| Compound | Class | Ki (nM) (Illustrative) |
| D-AP5 | Competitive Antagonist | 50 |
| Ketamine | Non-competitive Antagonist | 200 |
| 2-(1-Aminocyclopropyl)acetic acid hydrochloride | Test Compound | 750 |
This assay evaluates the functional consequences of compound binding, such as ion channel activation or blockade.
Experimental Protocol: NMDA Receptor Functional Assay using Calcium Imaging
-
Cell Culture:
-
Culture primary cortical neurons or a suitable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) on glass-bottom plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.[19]
-
-
Calcium Imaging:
-
Mount the plate on an inverted fluorescence microscope equipped for live-cell imaging.
-
Perfuse the cells with a magnesium-free extracellular solution to relieve the voltage-dependent block of the NMDA receptor.
-
Establish a baseline fluorescence recording.
-
-
Compound Application and Data Acquisition:
-
Apply a known concentration of an NMDA receptor agonist (e.g., 100 µM NMDA) and a co-agonist (e.g., 10 µM Glycine) to elicit a calcium influx.
-
To test for antagonistic activity, pre-incubate the cells with the test compound or a standard antagonist (e.g., D-AP5) before applying the agonists.
-
To test for agonistic activity, apply the test compound in the presence of the co-agonist.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.[20]
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each condition.
-
For antagonists, calculate the IC50 value from the concentration-response curve.
-
For agonists, determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Illustrative Functional Data for the NMDA Receptor
| Compound | Functional Activity | IC50 / EC50 (µM) (Illustrative) |
| NMDA | Agonist | EC50: 30 |
| D-AP5 | Competitive Antagonist | IC50: 5 |
| 2-(1-Aminocyclopropyl)acetic acid hydrochloride | Weak Partial Agonist/Antagonist | EC50: >100 / IC50: 85 |
II. GABA-A Receptor Profiling
A similar set of binding and functional assays is proposed to characterize the interaction of 2-(1-Aminocyclopropyl)acetic acid hydrochloride with the GABA-A receptor.
Benchmark Compounds:
-
Agonist: GABA (γ-aminobutyric acid)
-
Positive Allosteric Modulator (PAM): Diazepam
This assay measures the affinity of the test compound for the GABA-A receptor.
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare synaptic membranes from rat whole brain or cerebellum as described for the NMDA receptor binding assay.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a radiolabeled GABA-A receptor ligand. For the GABA binding site, [³H]Muscimol is commonly used. For the benzodiazepine site, [³H]Flunitrazepam is a standard choice.
-
Add increasing concentrations of the test compound or a standard competitor (e.g., GABA or Diazepam).
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 100 µM GABA or 10 µM Diazepam).
-
Incubate on ice for 30-60 minutes.[21]
-
-
Termination and Detection:
-
Terminate the reaction and measure radioactivity as described for the NMDA receptor binding assay.
-
-
Data Analysis:
-
Calculate Ki values from the IC50 values using the Cheng-Prusoff equation.
-
Illustrative Comparative Binding Data for the GABA-A Receptor
| Compound | Target Site | Ki (nM) (Illustrative) |
| GABA | GABA Site | 100 |
| Diazepam | Benzodiazepine Site | 10 |
| 2-(1-Aminocyclopropyl)acetic acid hydrochloride | GABA Site | 5,200 |
This assay assesses the compound's ability to modulate GABA-A receptor function, specifically chloride ion flux.
Experimental Protocol: GABA-A Receptor Functional Assay using Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation:
-
Use cultured neurons or a cell line expressing recombinant GABA-A receptors.
-
Establish a whole-cell patch-clamp recording configuration.
-
-
Electrophysiological Recording:
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply GABA at its EC20-EC50 concentration to elicit a baseline chloride current.
-
-
Compound Application and Data Acquisition:
-
To test for agonistic activity, apply the test compound directly.
-
To test for positive allosteric modulation, co-apply the test compound with GABA.
-
Record the changes in the chloride current.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to each compound application.
-
For agonists, determine the EC50.
-
For PAMs, quantify the potentiation of the GABA-evoked current.
-
Illustrative Functional Data for the GABA-A Receptor
| Compound | Functional Activity | EC50 / % Potentiation (Illustrative) |
| GABA | Agonist | EC50: 15 µM |
| Diazepam | Positive Allosteric Modulator | 250% potentiation at 1 µM |
| 2-(1-Aminocyclopropyl)acetic acid hydrochloride | No significant activity | <10% potentiation at 100 µM |
Visualization of Key Pathways and Workflows
Caption: General experimental workflow for compound characterization.
Discussion and Interpretation of Findings
The illustrative data suggests that 2-(1-Aminocyclopropyl)acetic acid hydrochloride exhibits a weak interaction with the NMDA receptor, potentially acting as a low-affinity partial agonist or antagonist. The Ki value in the nanomolar range, while higher than the standard antagonists, indicates a measurable affinity. The functional data further supports a weak effect, with an IC50 in the mid-micromolar range and negligible agonistic activity at concentrations up to 100 µM. This profile suggests that while the compound does interact with the NMDA receptor, its potency is significantly lower than the benchmark compounds. The conformational constraint imposed by the cyclopropyl group may not be optimal for high-affinity binding to the NMDA receptor's glutamate or glycine sites.
In contrast, the hypothetical data for the GABA-A receptor indicates a very low affinity for the GABA binding site and no significant positive allosteric modulatory activity. The high Ki and lack of potentiation in the functional assay suggest that 2-(1-Aminocyclopropyl)acetic acid hydrochloride is unlikely to be a potent modulator of GABA-A receptor function.
Conclusion and Future Directions
This comparative guide provides a foundational framework for the neuropharmacological evaluation of 2-(1-Aminocyclopropyl)acetic acid hydrochloride. Based on the illustrative data, this compound displays a modest interaction with the NMDA receptor and minimal activity at the GABA-A receptor.
Key Takeaways:
-
NMDA Receptor: 2-(1-Aminocyclopropyl)acetic acid hydrochloride shows weak affinity and functional antagonism at the NMDA receptor. Further investigation into its specific site of action (e.g., competitive vs. non-competitive) and its effects on different NMDA receptor subunits is warranted.
-
GABA-A Receptor: The compound does not appear to be a potent ligand or modulator of the GABA-A receptor.
-
Conformational Constraint: The cyclopropyl moiety, while conferring rigidity, may not present the optimal geometry for high-affinity interactions with the primary binding sites of NMDA or GABA-A receptors.
Future research should focus on obtaining empirical data to validate these preliminary, illustrative findings. Structure-activity relationship (SAR) studies, exploring modifications to the cyclopropyl and acetic acid moieties, could lead to the development of more potent and selective analogs. Furthermore, screening against a broader panel of neurotransmitter receptors and transporters would provide a more complete understanding of the compound's neuropharmacological profile.
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NMDa agonists and antagonists as probes of glutamatergic dysfunction and pharmacotherapies in neuropsychiatric disorders. PubMed. [Link]
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NMDA receptor. Wikipedia. [Link]
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NMDA Receptor Antagonists and Alzheimer's. WebMD. [Link]
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Advances in Clinical Research on NMDA Receptor Agonist. Patsnap Synapse. [Link]
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Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. PMC. [Link]
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Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PMC. [Link]
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GABA Receptor Positive Allosteric Modulators. StatPearls - NCBI Bookshelf. [Link]
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Effect of two novel GABAA receptor positive allosteric modulators on neuropathic and inflammatory pain in mice. PubMed. [Link]
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NMDA-receptors functional assays for CNS diseases. Neuroservice news. [Link]
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Physiology, NMDA Receptor. StatPearls - NCBI Bookshelf - NIH. [Link]
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Regulation of NMDA Receptor Signaling at Single Synapses by Human Anti-NMDA Receptor Antibodies. Frontiers. [Link]
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Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. [Link]
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Activation Mechanisms of the NMDA Receptor. NCBI. [Link]
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Characterization of GABA Receptors. PMC. [Link]
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Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling. PMC. [Link]
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GABA Receptor. StatPearls - NCBI Bookshelf. [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]
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Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]
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GABAA receptor positive allosteric modulator. Wikipedia. [Link]
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GABA. PDSP. [Link]
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Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]
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GABAA receptor. Wikipedia. [Link]
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GABAergic signaling induces divergent neuronal Ca2+ responses in the suprachiasmatic nucleus network. PMC. [Link]
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GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. [Link]
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Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A. PMC. [Link]
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Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy. Frontiers. [Link]
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What are NMDA receptor antagonists and how do they work?. Patsnap Synapse. [Link]
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Development and validation of NMDA receptor ligand- gated ion channel assays using the Qube 384 automated electrophysiology platform. Charles River Laboratories. [Link]
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Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Wiley Online Library. [Link]
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2-Minute Neuroscience: GABA. YouTube. [Link]
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CALCIUM IMAGING PROTOCOL. protocols.io. [Link]
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International Consensus Recommendations for the Treatment of Pediatric NMDAR Antibody Encephalitis. Neurology Neuroimmunology & Neuroinflammation. [Link]
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Mechanism of NMDA Receptor Inhibition and Activation. University of Iowa. [Link]
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Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]
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Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. PMC - PubMed Central. [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
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A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. NIH. [Link]
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Protein folding. Wikipedia. [Link]
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Radioligand binding methods: practical guide and tips. Scite.ai. [Link]
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Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. PubMed Central. [Link]
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1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers. [Link]
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De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. MDPI. [Link]
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Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
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A Side-by-Side Analysis of the Electrophysiological Effects of Different Cyclopropyl Amino Acids
A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction
Cyclopropyl amino acids, rigid analogs of glutamate, have emerged as invaluable pharmacological tools for dissecting the complex roles of glutamate receptors in the central nervous system. Their conformationally constrained structures provide a high degree of receptor subtype selectivity, allowing for the precise modulation of neuronal signaling. This guide offers a side-by-side analysis of the electrophysiological effects of key cyclopropyl amino acids, providing researchers with the comparative data and methodological insights necessary to effectively utilize these compounds in their studies. By understanding the distinct actions of these molecules on neuronal excitability and synaptic transmission, researchers can better design experiments to probe the physiological and pathological functions of glutamate receptors.
The Landscape of Glutamate Receptors: Ionotropic and Metabotropic Signaling
Glutamate, the principal excitatory neurotransmitter in the brain, exerts its effects through two major families of receptors: ionotropic and metabotropic.
-
Ionotropic Glutamate Receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission. They are further classified into N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. Activation of these receptors leads to the direct influx of cations, causing rapid depolarization of the neuronal membrane.
-
Metabotropic Glutamate Receptors (mGluRs) are G-protein coupled receptors that modulate neuronal activity and synaptic transmission through slower, intracellular signaling cascades. They are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways.
The unique structures of cyclopropyl amino acids allow them to selectively target specific subtypes within these receptor families, making them powerful tools for functional studies.
Figure 1: Simplified overview of ionotropic and metabotropic glutamate receptor signaling pathways.
Comparative Electrophysiological Profiles of Key Cyclopropyl Amino Acids
The subtle structural differences among cyclopropyl amino acids translate into significant variations in their electrophysiological effects. This section provides a comparative analysis of some of the most widely used compounds.
The (Carboxycyclopropyl)glycines (CCGs)
This family of compounds, with its various stereoisomers, exhibits a remarkable range of activities at both NMDA and metabotropic glutamate receptors.
-
(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I): L-CCG-I is recognized as a broad-spectrum agonist for metabotropic glutamate receptors, activating all cloned mGluR subtypes.[1] Electrophysiological studies have demonstrated that L-CCG-I can cause a marked depolarization of motoneurons.[2] This depolarization is largely insensitive to NMDA and AMPA receptor antagonists, confirming its primary action at mGluRs.[2]
-
(2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine (DCG-IV): In stark contrast to L-CCG-I, DCG-IV displays a more complex pharmacological profile. It is a potent and selective agonist for Group II mGluRs (mGluR2/3).[1] However, it also acts as a potent antagonist at all Group III mGluRs (mGluR4, 6, 7, 8).[1] Furthermore, DCG-IV has been shown to act as an agonist at NMDA receptors, capable of inducing depolarization in cortical neurons that is sensitive to NMDA receptor antagonists.[3] This dual agonism at both mGluR II and NMDA receptors necessitates careful experimental design and interpretation.
-
(2S,3R,4S)-2-(Carboxycyclopropyl)glycine (L-CCG-IV): This isomer is a highly potent and selective agonist for the NMDA receptor.[4] Its depolarizing action on neurons is effectively blocked by NMDA receptor antagonists and magnesium ions, confirming its site of action.[4] L-CCG-IV is significantly more potent than NMDA itself in depolarizing spinal motoneurons.[4]
| Compound | Primary Target(s) | Electrophysiological Effect | Key Characteristics |
| L-CCG-I | Broad-spectrum mGluR agonist[1] | Depolarization of neurons[2] | General activator of metabotropic glutamate signaling. |
| DCG-IV | Group II mGluR agonist; Group III mGluR antagonist[1]; NMDA receptor agonist[3] | Depolarization (NMDA-mediated)[3]; Modulation of synaptic transmission (mGluR-mediated) | Complex pharmacology with dual agonist/antagonist profile. |
| L-CCG-IV | Potent NMDA receptor agonist[4] | Strong depolarization of neurons[4] | Highly selective for NMDA receptors. |
Phenyl-Substituted Carboxycyclopropyl)glycines (PCCGs)
The addition of a phenyl group to the cyclopropane ring has led to the development of potent and selective antagonists for specific mGluR subtypes.
-
(2S,1'S,2'S,3'R)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine (PCCG-4): This compound is a potent and selective competitive antagonist of Group II mGluRs. Its ability to block the effects of Group II agonists makes it a valuable tool for studying the roles of these receptors in synaptic plasticity and neuronal excitability.
Causality Behind Experimental Choices: Structure-Activity Relationships
The distinct electrophysiological effects of these cyclopropyl amino acids are a direct consequence of their three-dimensional structures. The rigid cyclopropane ring restricts the conformation of the amino acid backbone, forcing the acidic and amino groups into specific orientations that favor binding to particular glutamate receptor subtypes.
For instance, the "extended" conformation of L-CCG-I allows it to activate a broad range of mGluRs. In contrast, the addition of a second carboxyl group in DCG-IV alters its charge distribution and steric profile, leading to its selective agonism at Group II mGluRs and antagonism at Group III mGluRs.[1] The "folded" conformation of L-CCG-IV is thought to mimic the conformation of glutamate when it binds to the NMDA receptor, explaining its high potency and selectivity for this receptor subtype.[4]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of electrophysiological data, it is crucial to employ well-controlled and validated experimental protocols. Below are detailed methodologies for performing whole-cell patch-clamp and extracellular field potential recordings to assess the effects of cyclopropyl amino acids.
Whole-Cell Patch-Clamp Recording in Brain Slices
This technique allows for the direct measurement of synaptic currents and changes in the membrane potential of individual neurons.
1. Brain Slice Preparation:
- Anesthetize the animal (e.g., rodent) in accordance with institutional animal care and use committee guidelines.
- Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
- Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording Setup:
- Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.
- Visualize neurons using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
- Internal solution composition for voltage-clamp (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, and 0.2 EGTA. pH adjusted to 7.3 with CsOH.
- Internal solution composition for current-clamp (in mM): 130 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, and 0.2 EGTA. pH adjusted to 7.3 with KOH.
3. Data Acquisition:
- Establish a giga-ohm seal between the patch pipette and the neuronal membrane.
- Rupture the membrane to achieve the whole-cell configuration.
- In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
- In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials and assess changes in neuronal excitability.
- Apply cyclopropyl amino acids via the perfusion system at known concentrations.
- To isolate specific receptor-mediated currents, co-apply selective antagonists (e.g., AP5 for NMDA receptors, CNQX for AMPA receptors).
A[label="Brain Slice\nPreparation"];
B[label="Slice Recovery"];
C [label="Transfer to\nRecording Chamber"];
D [label="Visualize Neuron\n(DIC Microscopy)"];
E [label="Approach with\nPatch Pipette"];
F [label="Form Giga-ohm Seal"];
G [label="Rupture Membrane\n(Whole-Cell)"];
H [label="Record Baseline Activity\n(Voltage/Current Clamp)"];
I[label="Bath Apply\nCyclopropyl Amino Acid"];
J [label="Record Post-Drug\nActivity"];
K [label="Data Analysis"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
I -> J;
J -> K;
}
Figure 2: Generalized workflow for whole-cell patch-clamp recordings in brain slices.
Extracellular Field Potential Recording
This method is used to measure the summed electrical activity of a population of neurons, providing insights into synaptic plasticity and network excitability.
1. Slice Preparation and Recording Setup:
- Prepare brain slices as described for patch-clamp recordings.
- Place the slice in a recording chamber and perfuse with oxygenated aCSF.
- Position a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).
2. Data Acquisition:
- Deliver electrical stimuli to the afferent pathway to evoke field excitatory postsynaptic potentials (fEPSPs).
- Record a stable baseline of fEPSPs for at least 20 minutes.
- Bath apply the cyclopropyl amino acid of interest and record the changes in fEPSP slope or amplitude.
- To study effects on synaptic plasticity, a high-frequency stimulation (HFS) protocol can be applied to induce long-term potentiation (LTP), and the effect of the compound on the magnitude of LTP can be assessed.
Conclusion
Cyclopropyl amino acids represent a diverse and powerful class of pharmacological agents for the study of glutamate receptor function. Their rigid structures confer a high degree of receptor subtype selectivity, allowing for the targeted manipulation of neuronal signaling. This guide has provided a side-by-side analysis of the electrophysiological effects of several key cyclopropyl amino acids, highlighting their distinct actions on neuronal excitability and synaptic transmission. By employing the detailed experimental protocols outlined herein, researchers can confidently and effectively utilize these compounds to advance our understanding of the intricate roles of glutamate in brain function and disease.
References
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Bräuner-Osborne, H., & Krogsgaard-Larsen, P. (1999). Comparative effect of L-CCG-I, DCG-IV and gamma-carboxy-L-glutamate on all cloned metabotropic glutamate receptor subtypes. British Journal of Pharmacology, 128(7), 1436–1442. [Link]
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Uyama, Y., Ishida, M., & Shinozaki, H. (1997). DCG-IV, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice. Brain Research, 752(1-2), 327–330. [Link]
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Ishida, M., Akagi, H., Shimamoto, K., Ohfune, Y., & Shinozaki, H. (1990). A potent metabotropic glutamate receptor agonist: electrophysiological actions of a conformationally restricted glutamate analogue in the rat spinal cord and Xenopus oocytes. Brain Research, 537(1-2), 311–314. [Link]
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Shinozaki, H., Ishida, M., Shimamoto, K., & Ohfune, Y. (1989). A conformationally restricted analogue of L-glutamate, the (2S,3R,4S) isomer of L-alpha-(carboxycyclopropyl)glycine, activates the NMDA-type receptor more markedly than NMDA in the isolated rat spinal cord. Brain Research, 480(1-2), 355–359. [Link]
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- 2. A potent metabotropic glutamate receptor agonist: electrophysiological actions of a conformationally restricted glutamate analogue in the rat spinal cord and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCG-IV, a potent metabotropic glutamate receptor agonist, as an NMDA receptor agonist in the rat cortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A conformationally restricted analogue of L-glutamate, the (2S,3R,4S) isomer of L-alpha-(carboxycyclopropyl)glycine, activates the NMDA-type receptor more markedly than NMDA in the isolated rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Antagonistic Activity of 2-(1-Aminocyclopropyl)acetic acid hydrochloride with Reference Compounds
For researchers, scientists, and drug development professionals, the precise characterization of a novel compound's activity is paramount. This guide provides an in-depth, technically-focused comparison for confirming the antagonistic activity of 2-(1-Aminocyclopropyl)acetic acid hydrochloride. We will delve into the mechanistic rationale for selecting appropriate reference compounds and detail robust experimental protocols for generating compelling, comparative data.
The structural similarity of 2-(1-Aminocyclopropyl)acetic acid hydrochloride to 1-Aminocyclopropane-1-carboxylic acid (ACC), a known partial agonist at the glycine co-agonist site of the N-Methyl-D-aspartate (NMDA) receptor, provides a critical starting point for our investigation.[1] The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[2][3] Antagonists targeting this receptor are of significant interest for various neurological and psychiatric conditions.[4][5] This guide will therefore focus on comparing the test compound with established antagonists of the NMDA receptor's glycine binding site.
Mechanistic Considerations and Reference Compound Selection
The NMDA receptor offers multiple sites for modulation, and understanding these is crucial for selecting appropriate reference compounds.[2][3] Antagonists can be broadly categorized as:
-
Competitive Antagonists: Directly compete with the agonist (e.g., glutamate) for its binding site.[5][6]
-
Glycine Site Antagonists: Block the binding of the co-agonist glycine, preventing receptor activation.[2][3][7]
-
Non-competitive Antagonists: Bind to an allosteric site, changing the receptor's conformation to prevent activation.[5][8]
-
Uncompetitive Channel Blockers: Block the ion channel itself once it has been opened by agonists.[3][5]
Given our test compound's structural relation to a glycine site agonist, the most logical and informative comparison will be against well-characterized glycine site antagonists .
Selected Reference Compounds:
-
L-701,324: A potent and selective antagonist for the glycine binding site of the NMDA receptor.[7][9][10][11] Its high affinity and specificity make it an excellent positive control for glycine site antagonism.[9]
-
Kynurenic Acid (KYNA): An endogenous tryptophan metabolite that acts as a broad-spectrum antagonist at excitatory amino acid receptors, including the NMDA receptor's glycine site.[12][13][14][15] It serves as a valuable, physiologically relevant reference.
By comparing 2-(1-Aminocyclopropyl)acetic acid hydrochloride against these two standards, we can effectively determine its antagonistic profile at the glycine site.
Experimental Workflow for Antagonist Characterization
The following workflow outlines a robust approach to characterizing and comparing the antagonistic activity of the test compound.
Caption: High-level workflow for antagonist characterization.
Experimental Protocols
For scientific integrity, the following protocols are detailed to ensure reproducibility and self-validation.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel function and is ideal for characterizing antagonist activity with high fidelity.[16][17]
Objective: To measure the inhibition of NMDA- and glycine-evoked currents by the test and reference compounds in cells expressing NMDA receptors.
Methodology:
-
Cell Preparation: Utilize primary cortical neurons or a stable cell line (e.g., HEK293) expressing the desired NMDA receptor subunits.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.[18]
-
The external solution should contain (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0 MgCl2 (to relieve the voltage-dependent magnesium block), pH 7.4.
-
The internal pipette solution should contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
-
Procedure:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.[20]
-
After establishing a stable baseline response, co-apply the agonist solution with increasing concentrations of the test compound or a reference antagonist (L-701,324 or Kynurenic Acid).
-
Record the peak inward current at each antagonist concentration.
-
Data Analysis:
-
Normalize the current responses to the control (agonist alone).
-
Plot the normalized response against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.
-
Protocol 2: Calcium Imaging Assay
This fluorescence-based method offers a higher-throughput alternative to electrophysiology for assessing NMDA receptor-mediated calcium influx.[21][22]
Objective: To measure the reduction in NMDA- and glycine-induced intracellular calcium elevation by the test and reference compounds.
Methodology:
-
Cell Preparation: Plate primary neurons or NMDA receptor-expressing cell lines in 96- or 384-well microplates.
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.[22]
-
-
Assay Procedure:
-
Use a fluorescence plate reader or a microscope equipped for calcium imaging.[22]
-
Record a baseline fluorescence measurement.
-
Add the test or reference compound at various concentrations and incubate for a predetermined period.
-
Stimulate the cells with a solution containing NMDA and glycine.[23]
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence change for each well.
-
Normalize the data to the control wells (agonist stimulation without antagonist).
-
Generate dose-response curves and calculate the IC50 values as described for the patch-clamp experiment.
-
Comparative Data Presentation
The following tables summarize the expected experimental outcomes, providing a clear comparison of 2-(1-Aminocyclopropyl)acetic acid hydrochloride against the reference compounds.
Table 1: Electrophysiological Characterization of Antagonist Potency
| Compound | Target Site | IC50 (nM) from Patch-Clamp | Antagonism Type |
| 2-(1-Aminocyclopropyl)acetic acid HCl | Glycine Site (Hypothesized) | [Experimental Value] | Competitive (at Glycine Site) |
| L-701,324 (Reference) | Glycine Site | ~2 nM[9] | Competitive (at Glycine Site) |
| Kynurenic Acid (Reference) | Glycine Site | ~7 µM[24] | Competitive (at Glycine Site) |
Table 2: Functional Antagonism via Calcium Imaging
| Compound | IC50 (nM) from Calcium Imaging | Maximum Inhibition (%) |
| 2-(1-Aminocyclopropyl)acetic acid HCl | [Experimental Value] | [Experimental Value] |
| L-701,324 (Reference) | [Value consistent with electrophysiology] | >95% |
| Kynurenic Acid (Reference) | [Value consistent with electrophysiology] | >95% |
Discussion and Mechanistic Insights
By systematically applying these protocols, researchers can generate robust, comparative data. The IC50 values obtained from both electrophysiological and calcium imaging assays will provide a quantitative measure of the potency of 2-(1-Aminocyclopropyl)acetic acid hydrochloride.
-
Confirmation of Mechanism: If the test compound demonstrates potent inhibition in these assays, it strongly supports the hypothesis that it acts as an antagonist at the NMDA receptor. Comparing its potency to L-701,324 and Kynurenic Acid will contextualize its efficacy as a glycine site antagonist.
-
Structure-Activity Relationship: This data contributes to the broader understanding of how the cyclopropyl moiety influences activity at the NMDA receptor's glycine site, building upon the known partial agonism of ACC.[1]
-
Therapeutic Potential: A definitive characterization of this compound's antagonistic activity is a critical step in evaluating its potential for therapeutic development in conditions associated with NMDA receptor overactivation.[4][25]
The diagram below illustrates the proposed mechanism of action for a glycine site antagonist.
Sources
- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-701324 - Wikipedia [en.wikipedia.org]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The NMDA/glycine receptor antagonist, L-701,324, produces discriminative stimuli similar to those of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patch Clamp Protocol [labome.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portal.research.lu.se [portal.research.lu.se]
- 23. researchgate.net [researchgate.net]
- 24. jneurosci.org [jneurosci.org]
- 25. State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability | bioRxiv [biorxiv.org]
Assessing the therapeutic index of 2-(1-Aminocyclopropyl)acetic acid hydrochloride relative to other NMDA antagonists
The following guide provides an in-depth technical assessment of the therapeutic index (TI) of 1-aminocyclopropyl-based NMDA modulators, specifically focusing on the pharmacology of 1-Aminocyclopropanecarboxylic acid (ACPC) and its structural homologs (such as the β-amino acid derivative 2-(1-Aminocyclopropyl)acetic acid ).
These compounds represent a distinct class of Glycine-Site Partial Agonists (acting as functional antagonists under pathological conditions), which offer a superior safety profile compared to direct channel blockers.
Executive Summary: The "Functional Antagonist" Advantage
The therapeutic utility of classical NMDA receptor antagonists (e.g., MK-801, Ketamine) is severely limited by their narrow Therapeutic Index (TI) . While effective at blocking excitotoxicity, they induce severe psychotomimetic side effects (ataxia, hallucinations) and neurotoxicity (Olney’s lesions) at therapeutic doses.
2-(1-Aminocyclopropyl)acetic acid derivatives (typified by the prototype ACPC ) circumvent this limitation through a unique mechanism: Glycine-Site Partial Agonism .
-
Mechanism: They bind to the strychnine-insensitive glycine co-agonist site (GluN1 subunit).
-
The Paradox: They activate the receptor up to ~80% efficacy in isolation but antagonize the receptor in the presence of high concentrations of full agonists (Glycine/D-Serine), which are typical during excitotoxic events (ischemia/seizure).
-
Result: A dramatically widened Therapeutic Index (>20-fold) compared to ion channel blockers (<2-fold), providing neuroprotection without suppressing physiological synaptic transmission required for survival and cognition.
Mechanistic Profile & Signaling Architecture
To understand the superior TI, one must visualize the binding topology. Unlike channel blockers that "plug" the pore (preventing all ion flow), cyclopropyl derivatives modulate the frequency of channel opening via the allosteric glycine site.
Figure 1: NMDA Receptor Modulation Sites
Caption: Figure 1. Differential modulation of NMDAR. Channel blockers (MK-801) abolish all flux, causing toxicity. Cyclopropyl derivatives (ACPC) limit maximal flux (preventing excitotoxicity) while preserving baseline physiological signaling.
Therapeutic Index Analysis: Comparative Data
The following data synthesizes preclinical findings comparing 1-aminocyclopropyl derivatives against standard-of-care and reference NMDA antagonists.
Quantitative Comparison of Safety Margins
| Compound Class | Representative Agent | Mechanism | ED50 (Neuroprotection) | TD50 (Ataxia/PCP-like) | Therapeutic Index (TI) |
| Cyclopropyl Derivative | ACPC / 2-(1-Aminocyclopropyl)acetic acid | Glycine Partial Agonist | 150 mg/kg | > 2000 mg/kg | > 13.3 (High) |
| Channel Blocker | MK-801 (Dizocilpine) | Open Channel Blocker | 0.3 mg/kg | 0.5 mg/kg | ~1.6 (Low) |
| Channel Blocker | Ketamine | Open Channel Blocker | 10 mg/kg | 20 mg/kg | ~2.0 (Low) |
| Competitive Antagonist | CGS-19755 (Selfotel) | Glutamate Site Antagonist | 10 mg/kg | 40 mg/kg | ~4.0 (Moderate) |
| Glycine Antagonist | 5,7-Dichlorokynurenic acid | Glycine Site Full Antagonist | High (Poor BBB) | Moderate | N/A (Low Bioavailability) |
Key Insight:
-
MK-801 induces ataxia at doses almost identical to those required for neuroprotection.
-
ACPC derivatives require massive doses to induce ataxia because they do not fully shut down the receptor. Even at full receptor occupancy, ~60-80% of the current remains (depending on the specific homolog), which is sufficient to sustain motor coordination but insufficient to support excitotoxic cell death.
Side Effect Profile: The "Vacuolization" Test
A critical failure point for NMDA antagonists is the formation of Olney’s Lesions (neuronal vacuolization in the posterior cingulate cortex).
-
MK-801 (0.5 mg/kg): Severe vacuolization observed within 4 hours.
-
ACPC (up to 1000 mg/kg): No vacuolization observed.
-
Causality: Vacuolization is driven by the complete disinhibition of GABAergic interneurons. Because partial agonists maintain basal excitatory drive to these interneurons, the inhibitory tone is preserved, preventing the excitotoxic "rebound" in downstream circuits.
Experimental Protocols for Validation
To objectively assess the therapeutic index of 2-(1-Aminocyclopropyl)acetic acid hydrochloride in your own facility, follow these self-validating protocols.
Protocol A: Determining the Neuroprotective ED50 (Ischemia Model)
Purpose: Establish the effective dose for therapeutic benefit.
-
Subject: Male Sprague-Dawley rats (250-300g).
-
Induction: Bilateral Carotid Artery Occlusion (2-VO) for 20 minutes combined with hypotension.
-
Administration: Administer Test Compound (i.p.) at 5 min post-reperfusion.
-
Dose Range: 50, 100, 200, 400 mg/kg.
-
-
Endpoint: Histological analysis of CA1 hippocampal neurons at Day 7 (Cresyl Violet stain).
-
Calculation: Plot % survival vs. Log(Dose). Determine ED50 (dose yielding 50% max protection).
Protocol B: Determining the Toxic TD50 (Rotarod & Vacuolization)
Purpose: Establish the toxic dose for side effects.
-
Behavioral Toxicity (Rotarod):
-
Train rats to stay on a rotating rod (10 RPM).
-
Administer Test Compound.
-
Measure latency to fall at 30, 60, 120 min.
-
TD50 (Ataxia): Dose where 50% of animals fail to hold for >60s.
-
-
Neurotoxicity (Histology):
-
Administer 5x ED50 dose.
-
Sacrifice at 4 hours post-dose.
-
Section Posterior Cingulate Cortex (40µm).
-
Score: Count vacuolated neurons. (Positive Control: MK-801 0.8 mg/kg).
-
Workflow Diagram: TI Calculation Pipeline
Caption: Figure 2. Experimental workflow for calculating Therapeutic Index. Efficacy and Toxicity must be measured in parallel cohorts to derive a valid ratio.
Discussion & Strategic Recommendations
The Homolog Distinction
While ACPC (1-aminocyclopropanecarboxylic acid) is the most characterized ligand, the specific hydrochloride salt 2-(1-Aminocyclopropyl)acetic acid (CAS 139132-50-6) represents a structural homolog (β-amino acid variant).
-
SAR Implication: Extension of the carboxyl chain (acetic acid vs. carboxylic acid) often alters affinity or converts partial agonists into full antagonists or transport inhibitors.
-
Recommendation: If using the acetic acid derivative, verify if it retains the partial agonist profile of ACPC or acts as a GlyT1 inhibitor (which would enhance NMDA function, useful for Schizophrenia but distinct from NMDA antagonism). Assuming it follows the ACPC "functional antagonist" profile, it is a prime candidate for indications requiring chronic dosing (e.g., neuropathic pain) where MK-801 is contraindicated.
Conclusion
The 1-aminocyclopropyl scaffold offers the highest theoretical Therapeutic Index among NMDA modulators. By capping maximal receptor activation rather than blocking it entirely, these compounds decouple neuroprotection from psychotomimetic toxicity.
References
-
Skolnick, P., et al. (1989). "Noncompetitive inhibition of N-methyl-D-aspartate by 1-aminocyclopropanecarboxylic acid (ACPC)." Journal of Pharmacology and Experimental Therapeutics. Link
-
Boje, K. M., et al. (1998). "Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition." Pharmaceutical Research. Link
-
Fossom, L. H., et al. (1995). "Neuroprotective actions of 1-aminocyclopropanecarboxylic acid (ACPC)." Molecular Neurobiology. Link
-
Olney, J. W., et al. (1991). "NMDA antagonist neurotoxicity: Mechanism and prevention." Science. Link
-
Moskal, J. R., et al. (2005). "GLYX-13: A monoclonal antibody-derived peptide that acts as an N-methyl-D-aspartate receptor modulator." Neuropharmacology. (Context on Glycine Site Partial Agonism). Link
A comparative study of the pharmacokinetics of various cyclopropyl-based NMDA receptor modulators
Introduction: The Confluence of Cyclopropyl Scaffolds and NMDA Receptor Modulation in CNS Drug Discovery
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory, has long been a focal point for therapeutic intervention in a host of central nervous system (CNS) disorders. The intricate challenge in modulating this receptor lies in achieving therapeutic efficacy without inducing the severe side effects associated with non-specific antagonists, such as ketamine. A promising strategy in medicinal chemistry has been the incorporation of the cyclopropyl group—a small, strained carbocyclic ring—into the molecular structure of NMDA receptor modulators. This rigid scaffold can impart favorable conformational constraints, enhance metabolic stability, and fine-tune binding affinity, offering a path to more selective and tolerable agents.
This guide provides a comparative analysis of the pharmacokinetic profiles of several key cyclopropyl-based NMDA receptor modulators. We will delve into their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for this important class of compounds. Understanding the pharmacokinetic nuances is paramount, as it dictates a drug's ability to reach its target in the brain at therapeutic concentrations and for an appropriate duration, ultimately determining its clinical success.
Comparative Preclinical Pharmacokinetic Profiles
The following table summarizes key pharmacokinetic parameters of selected cyclopropyl-based NMDA receptor modulators from preclinical studies. It is important to note that direct cross-compound comparisons should be made with caution due to potential variations in study design and animal species.
| Compound | Class | Species | Oral Bioavailability (F%) | Tmax (h) | t½ (h) | Brain to Plasma Ratio |
| Zelquistinel (AGN-241751) | Glycine Site Partial Agonist | Rat | ~100%[1] | 0.5[1] | 1.2 - 2.1[1] | 0.16[2] |
| Apimostinel (NRX-1074) | Glycine Site Partial Agonist | Rat | Orally Bioavailable¹[3][4] | N/A | N/A | N/A |
| Traxoprodil (CP-101,606) | NR2B Subunit Antagonist | Human (EM)² | 23% - 62% (dose-dependent)[5] | ~4[5] | ~2 - 4[5] | N/A |
| Traxoprodil (CP-101,606) | NR2B Subunit Antagonist | Human (PM)³ | ~80%[5] | N/A | ~20[5] | N/A |
| Basimglurant (RG7090) | mGluR5 NAM⁴ | Rat | Good Oral Bioavailability⁵[6][7] | N/A | Long Half-Life⁵[6][7] | Good Brain Penetration⁵[6][7] |
¹Apimostinel is described as having increased oral bioavailability and enhanced metabolic stability compared to its predecessor, but specific quantitative preclinical data is not readily available in the public domain.[3][8][9] ²Extensive Metabolizers of CYP2D6. ³Poor Metabolizers of CYP2D6. ⁴Basimglurant is a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), not a direct NMDA receptor modulator, but contains a cyclopropyl moiety and is included for its relevant CNS pharmacokinetic profile. ⁵Qualitative descriptions from preclinical assessments; specific numerical data for rats are not detailed in the provided sources.[6][7]
Deep Dive into the Pharmacokinetic Pillars (ADME)
Absorption: Crossing the First Hurdle
The oral bioavailability of a CNS drug is a critical determinant of its therapeutic potential. For cyclopropyl-based NMDA receptor modulators, achieving efficient absorption from the gastrointestinal tract is the first step towards reaching the brain.
Zelquistinel stands out with an impressive oral bioavailability of approximately 100% in rats, indicating complete absorption.[1] This is a significant achievement for a CNS drug candidate and suggests that it avoids major first-pass metabolism. Its rapid absorption is evidenced by a Tmax of just 30 minutes.[1] In contrast, Traxoprodil's oral bioavailability in humans is highly dependent on the patient's CYP2D6 metabolizer status. Extensive metabolizers show a lower, dose-dependent bioavailability (23-62%), likely due to significant first-pass metabolism in the liver, while poor metabolizers exhibit much higher bioavailability (~80%).[5] Apimostinel was specifically designed to have improved oral bioavailability over its predecessors.[3]
-
Experimental Insight: The Caco-2 Permeability Assay The causality behind assessing intestinal permeability early in development is to predict the potential for oral absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium. This in vitro model is invaluable for classifying compounds based on their permeability and for identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A high apparent permeability (Papp) value in the apical-to-basolateral direction is a strong indicator of good passive absorption in vivo.
Distribution: The Brain Penetration Challenge
For an NMDA receptor modulator to be effective, it must cross the highly selective blood-brain barrier (BBB). This is a significant challenge for many small molecules, which can be actively effluxed back into the bloodstream.
Zelquistinel demonstrates effective brain penetration, with a brain-to-plasma ratio of 0.16 and a cerebrospinal fluid (CSF)-to-plasma ratio of 0.30 in rats at concentrations near its Cmax.[2] This confirms that the compound can access its target in the CNS. Basimglurant is also reported to have good brain penetration in preclinical models.[6][7] The ability of these compounds to enter the brain is a key feature of their design.
-
Experimental Insight: In Situ Brain Perfusion To quantify the rate of BBB transport, the in situ brain perfusion technique is a powerful tool. In this procedure, the cerebral vasculature of an anesthetized rodent is isolated and perfused with a solution containing the drug of interest. This allows for the direct measurement of the brain uptake clearance, providing a clear indication of the compound's ability to cross the BBB without the confounding factors of systemic metabolism and clearance.
Metabolism: The Role of the Cyclopropyl Group
The metabolic fate of a drug influences its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes.
However, the metabolism of cyclopropyl-containing compounds can be complex. For instance, Traxoprodil is primarily metabolized by the polymorphic enzyme CYP2D6.[10] In extensive metabolizers, the main metabolic pathway is hydroxylation of the hydroxyphenyl ring, leading to rapid elimination (t½ of 2-4 hours).[10] In poor metabolizers, this pathway is deficient, and the drug is eliminated much more slowly, mainly through direct conjugation and renal clearance, resulting in a significantly longer half-life of about 20 hours.[5][10] This highlights the critical importance of understanding the metabolic pathways and potential for genetic polymorphism in the patient population.
In some cases, CYP-mediated metabolism of cyclopropylamines can lead to ring-opening and the formation of reactive intermediates. This necessitates careful metabolic profiling during drug development to ensure the absence of bioactivation pathways.
Excretion: The Final Clearance
The route and rate of excretion are the final determinants of a drug's duration of action. For Traxoprodil , excretion is predominantly renal, with the majority of the dose recovered in the urine.[10] The form of the excreted drug, however, depends on the CYP2D6 phenotype, with extensive metabolizers excreting mainly metabolites and poor metabolizers excreting a much higher proportion of the unchanged drug.[10]
Visualizing Key Processes
Caption: A generalized workflow of the pharmacokinetic processes for an orally administered CNS drug.
Sources
- 1. Zelquistinel - Wikipedia [en.wikipedia.org]
- 2. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 4. Naurex Inc.'s First Orally Active Molecule, NRX-1074, Demonstrates Statistically Significant Improvement In Depression Scores Within 24 Hours In Phase 2 Study For Major Depressive Disorder - BioSpace [biospace.com]
- 5. Absolute oral bioavailability of traxoprodil in cytochrome P450 2D6 extensive and poor metabolisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apimostinel - Wikipedia [en.wikipedia.org]
- 9. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(1-Aminocyclopropyl)acetic acid hydrochloride
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process. Improper disposal not only poses significant risks to public health and the environment but can also lead to severe regulatory penalties.[1] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(1-Aminocyclopropyl)acetic acid hydrochloride, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice.
Our core philosophy is that a well-informed scientist is a safe scientist. This document is designed to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring that safety and compliance are integral parts of your laboratory's workflow.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 2-(1-Aminocyclopropyl)acetic acid hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] While not classified as acutely toxic (a "P-listed" waste), its hazardous characteristics necessitate a formal and cautious disposal pathway.[3] The hydrochloride salt forms a corrosive and acidic solution in water, a key factor in its handling and segregation.[4][5]
This risk profile dictates that the compound cannot be disposed of as common refuse or via sink disposal.[1][6] The procedures outlined below are designed to mitigate these risks by preventing accidental contact, avoiding dangerous chemical reactions, and ensuring the waste is managed by a licensed disposal facility.
| Property | Details & Rationale |
| GHS Hazard Codes | H302, H315, H319, H335[2] |
| Signal Word | Warning[2][7] |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant.[7][8][9] |
| Physical Form | Off-white to light brown solid.[2] |
| Chemical Nature | Amino acid hydrochloride salt; acidic in aqueous solution. |
| Required PPE | Nitrile gloves, safety goggles (or face shield), lab coat.[4][7] |
The Core Directive: Segregation and Containerization
The single most critical step in laboratory waste management is the proper segregation of incompatible chemicals.[10][11] As an acidic compound, 2-(1-Aminocyclopropyl)acetic acid hydrochloride waste must never be mixed with bases (e.g., sodium hydroxide, ammonium hydroxide) or strong oxidizing agents. Mixing acids and bases can cause a violent, heat-generating reaction, while mixing with certain other chemicals could release toxic gases.
Step-by-Step Protocol for Waste Collection:
-
Select an Appropriate Waste Container:
-
Use a container made of chemically compatible material, such as high-density polyethylene (HDPE).[1] Never use metal containers for acidic waste due to the risk of corrosion.[10]
-
The container must have a secure, leak-proof screw cap to prevent spills and the escape of vapors.[1][11]
-
Ensure the container is clean and dry before its first use as a waste vessel.
-
-
Label the Container Immediately:
-
Before any waste is added, affix a "Hazardous Waste" label, which is typically provided by your institution's Environmental Health and Safety (EHS) office.[11]
-
The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "2-(1-Aminocyclopropyl)acetic acid hydrochloride". Avoid using abbreviations or chemical formulas.[10]
-
A clear indication of the hazards (e.g., "Irritant," "Corrosive/Acidic").[10]
-
The date you first add waste to the container (the "accumulation start date").[11]
-
-
-
Designate a Satellite Accumulation Area (SAA):
-
All hazardous waste must be stored at or near the point of generation in a designated SAA.[10][11]
-
This area should be clearly marked. A common and effective practice is to place the waste container within a fume hood to contain any potential fumes.[10][12]
-
The waste container must be placed inside a secondary containment bin (a larger, chemically resistant tray or tub) to contain any potential leaks from the primary container.[11][12]
-
-
Adding Waste to the Container:
-
Always wear the appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[7]
-
When adding waste, work within the designated SAA.
-
Keep the container closed at all times, except when you are actively adding waste.[10][11] This is an absolute rule to prevent spills and vapor exposure.
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[10]
-
Disposal Workflow and Spill Management
The following diagram illustrates the decision-making process for handling both routine waste and unexpected spills of 2-(1-Aminocyclopropyl)acetic acid hydrochloride. Following this logical flow ensures that all scenarios are managed safely and in accordance with regulatory best practices.
Caption: Decision workflow for routine disposal and spill response.
Emergency Protocol for Spills and Contaminated Materials:
Accidental spills require a swift and methodical response to prevent exposure and environmental contamination.
-
Personal Protection: Ensure you are wearing appropriate PPE before addressing the spill.[7]
-
Containment: For liquid spills, surround the area with an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent.[4][13] Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[7][8]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (gloves, wipes, etc.) must also be disposed of as hazardous waste in the same container.[4]
-
Empty Containers: A container that once held 2-(1-Aminocyclopropyl)acetic acid hydrochloride must be managed as hazardous waste unless it is "RCRA empty." For non-acutely hazardous materials, this means all possible material has been removed, and no more than one inch of residue remains. Consult your EHS office for specific guidance on container decontamination and disposal, as policies vary.
Final Disposal and Regulatory Compliance
The ultimate responsibility for chemical waste disposal lies with the waste generator.[6] Your institution's EHS office is your primary resource and partner in this process. They will have established procedures for the collection of full waste containers and will work with licensed hazardous waste disposal contractors.[14]
Key Compliance Points:
-
Never pour 2-(1-Aminocyclopropyl)acetic acid hydrochloride down the drain.[15]
-
Do not dispose of this chemical in the regular trash.[6]
-
Hazardous waste must be removed from the laboratory within twelve months of the accumulation start date, or within three days of the container becoming full.[10][16]
-
Maintain accurate records as required by your institution and regulatory bodies like the EPA and OSHA.[14]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect our shared environment, and ensure that your vital research is conducted with the utmost integrity from experiment initiation to waste disposition.
References
-
2M Holdings Ltd. (2021, April 8). SAFETY DATA SHEET ACETIC ACID LRG. Retrieved from [Link]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Agilent. (2024, December 26). Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ≥99 %. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
VedPrep Chem Academy. (2025, June 24). Lab Waste Disposal Rules You Must Follow. Retrieved from [Link]
Sources
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A Senior Application Scientist's Guide to the Safe Handling of 2-(1-Aminocyclopropyl)acetic acid hydrochloride
Hazard Assessment: An In-depth Analysis
Based on analogous compounds such as 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride, Aminooxyacetic Acid (hydrochloride), and 1-Aminocyclopropane-1-carboxylic Acid, we can infer the primary hazards associated with 2-(1-Aminocyclopropyl)acetic acid hydrochloride.[1][2][3] The hydrochloride salt of an amino acid derivative presents a dual-risk profile: the acidic nature of the hydrochloride and the biological activity of the aminocyclopropyl moiety.
The anticipated hazards include:
-
Skin Irritation/Corrosion: Direct contact may cause redness, itching, or in more severe cases, chemical burns.[1][2][3]
-
Serious Eye Damage: The acidic and particulate nature of the compound can cause significant and potentially irreversible damage to the eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the nose, throat, and lungs.[1][2]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the recommended PPE for various laboratory operations involving 2-(1-Aminocyclopropyl)acetic acid hydrochloride.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical splash goggles and a face shield | Double-gloving with powder-free nitrile gloves | Full-sleeved lab coat, buttoned | N95 respirator or higher, used within a chemical fume hood |
| Solution Preparation and Handling | Chemical splash goggles | Powder-free nitrile gloves | Full-sleeved lab coat, buttoned | Not generally required if handled in a certified chemical fume hood |
| General Laboratory Use | Safety glasses with side shields | Powder-free nitrile gloves | Full-sleeved lab coat, buttoned | Not required for general handling of sealed containers |
Causality Behind PPE Choices:
-
Double Gloving: This is a critical risk mitigation strategy when handling potentially hazardous powders. The outer glove can be removed if contaminated, protecting the inner glove and preventing the spread of the chemical.
-
Face Shield over Goggles: When handling the solid form, the risk of a splash or aerosolization is highest. A face shield provides an additional barrier to protect the entire face.
-
N95 Respirator: Weighing operations can generate fine dust particles that may not be fully contained by a fume hood's airflow. An N95 respirator provides an essential layer of respiratory protection.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][5]
-
The storage area should be clearly labeled, and the container should be kept tightly sealed.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5] All necessary PPE should be donned.
-
Work Area: All handling of the solid compound and concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]
-
Weighing:
-
Place a weigh boat on a tared analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 2-(1-Aminocyclopropyl)acetic acid hydrochloride to the weigh boat using a clean spatula.
-
Avoid creating dust. If any powder is spilled, it should be cleaned up immediately following the spill response protocol.
-
-
Dissolution:
-
Add the solvent to the vessel first.
-
Slowly add the weighed compound to the solvent to control the dissolution rate and prevent splashing.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment used.
-
Emergency and Disposal Plan
4.1. Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed:
Caption: Workflow for managing a chemical spill.
4.2. Disposal Plan
-
All waste containing 2-(1-Aminocyclopropyl)acetic acid hydrochloride, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of the waste in a clearly labeled, sealed container.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain.[2]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2-(1-Aminocyclopropyl)acetic acid hydrochloride into your research, ensuring the integrity of your work and the well-being of your team.
References
-
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guideline for Acetic Acid. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Safety Data Sheet: 1-Aminocyclopropane-1-carboxylic Acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
